molecular formula C8H5BrN2O2 B1440626 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid CAS No. 1119512-48-9

3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid

Cat. No.: B1440626
CAS No.: 1119512-48-9
M. Wt: 241.04 g/mol
InChI Key: VPWMZWDPDKBVGR-UHFFFAOYSA-N
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Description

3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid is a useful research compound. Its molecular formula is C8H5BrN2O2 and its molecular weight is 241.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromoimidazo[1,5-a]pyridine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-8-10-6(7(12)13)5-3-1-2-4-11(5)8/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPWMZWDPDKBVGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C(N2C=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60680928
Record name 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119512-48-9
Record name 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway to 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The synthesis is strategically designed in three core stages: the construction of the imidazo[1,5-a]pyridine-1-carboxylate core, subsequent regioselective bromination at the C3-position, and final hydrolysis to the target carboxylic acid. This document delineates the underlying chemical principles, provides detailed experimental protocols, and offers insights into the critical parameters of each synthetic step.

Introduction: The Significance of the Imidazo[1,5-a]pyridine Scaffold

The imidazo[1,5-a]pyridine nucleus is a privileged heterocyclic motif found in numerous biologically active compounds. Its unique electronic and structural features allow for diverse interactions with various biological targets, making it a valuable scaffold in the design of novel therapeutics. The introduction of a bromine atom at the 3-position and a carboxylic acid at the 1-position further enhances the potential for functionalization and modulation of physicochemical properties, rendering this compound a key building block for the synthesis of compound libraries in drug discovery programs.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a three-step approach, starting from readily available precursors. The primary disconnection is at the carboxylic acid, leading back to its ethyl ester. A further disconnection of the bromine atom from the imidazo[1,5-a]pyridine core points to a late-stage bromination strategy. Finally, the imidazo[1,5-a]pyridine ring system can be constructed from a suitable pyridine-based precursor.

Retrosynthesis Target This compound Ester Ethyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate Target->Ester Hydrolysis Imidazo_ester Ethyl imidazo[1,5-a]pyridine-1-carboxylate Ester->Imidazo_ester Bromination Precursor 2-(Aminomethyl)pyridine + C2 Synthon Imidazo_ester->Precursor Cyclization

Caption: Retrosynthetic analysis of this compound.

Synthetic Pathway and Experimental Protocols

The proposed synthetic pathway is divided into three distinct stages, each with its own set of challenges and optimization parameters.

Stage 1: Synthesis of Ethyl Imidazo[1,5-a]pyridine-1-carboxylate

The construction of the core imidazo[1,5-a]pyridine ring system is the foundational step of this synthesis. A plausible and efficient method involves the cyclization of 2-(aminomethyl)pyridine with a suitable C2 synthon.

Causality Behind Experimental Choices: The selection of 2-(aminomethyl)pyridine as the starting material is strategic due to its commercial availability and the presence of the requisite nitrogen nucleophiles for the cyclization cascade. The choice of the C2 synthon is critical for the introduction of the carboxylate functionality at the 1-position.

Detailed Protocol:

A Proposed, Unverified Protocol:

  • To a solution of 2-(aminomethyl)pyridine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base such as triethylamine (1.2 eq).

  • Cool the mixture to 0 °C and slowly add a solution of an appropriate C2 electrophile, for example, ethyl chlorooxoacetate (1.1 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford ethyl imidazo[1,5-a]pyridine-1-carboxylate.

Stage 2: Regioselective Bromination of Ethyl Imidazo[1,5-a]pyridine-1-carboxylate

The introduction of a bromine atom at the 3-position of the imidazo[1,5-a]pyridine core is a key transformation. The imidazole ring is generally more electron-rich than the pyridine ring, making it more susceptible to electrophilic substitution.[1]

Causality Behind Experimental Choices: N-Bromosuccinimide (NBS) is a mild and selective brominating agent commonly used for the bromination of electron-rich aromatic and heterocyclic systems.[2][3] Its use is anticipated to favor bromination on the imidazole moiety. A patent describing the bromination of a similar 8-chloroimidazo[1,5-a]pyrazine system with NBS at the 1-position (equivalent to the 3-position in our system) provides strong evidence for the feasibility and regioselectivity of this reaction.[1]

Detailed Protocol (Adapted from a similar system[1]):

  • Dissolve ethyl imidazo[1,5-a]pyridine-1-carboxylate (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • To this stirred solution, add N-Bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude material by column chromatography on silica gel to yield ethyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate.

Table 1: Key Parameters for Bromination Reaction

ParameterRecommended ConditionRationale
Brominating Agent N-Bromosuccinimide (NBS)Mild and selective for electron-rich heterocycles.
Solvent N,N-Dimethylformamide (DMF)A polar aprotic solvent that can facilitate the reaction.
Stoichiometry 1.0-1.2 equivalents of NBSA slight excess may be required for complete conversion.
Temperature Room TemperatureMild conditions to avoid side reactions.
Reaction Time 1-2 hoursTypically sufficient for this type of bromination.
Stage 3: Hydrolysis of Ethyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate

The final step in the synthesis is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is a standard transformation in organic synthesis.

Causality Behind Experimental Choices: Basic hydrolysis using a hydroxide source such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and a co-solvent like THF or methanol is a common and effective method for ester saponification. The choice of a mild base and controlled temperature is important to prevent potential side reactions or degradation of the heterocyclic core.

Hydrolysis_Workflow Start Ethyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate Reaction Add LiOH or NaOH in THF/Water Start->Reaction Acidification Acidify with dilute HCl Reaction->Acidification Isolation Isolate the product Acidification->Isolation End This compound Isolation->End

Caption: Workflow for the hydrolysis of the ethyl ester.

Detailed Protocol:

  • Dissolve ethyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor its progress by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to 0 °C and carefully acidify it with a dilute aqueous solution of hydrochloric acid (HCl) to a pH of approximately 3-4.

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford the final product, this compound.

  • If no precipitate forms, the product can be extracted with a suitable organic solvent such as ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate and concentrated under reduced pressure.

Table 2: Comparison of Hydrolysis Conditions

BaseSolvent SystemTemperatureTypical Reaction TimeAdvantagesDisadvantages
LiOH THF/H₂ORoom Temp. - 50°C2-12 hMild conditions, generally high yields.Can be slower than NaOH.
NaOH MeOH/H₂O or EtOH/H₂ORoom Temp. - Reflux1-6 hFaster reaction times.Can sometimes lead to side reactions at higher temperatures.

Characterization

The identity and purity of the synthesized this compound and its intermediates should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and the position of the substituents.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

This technical guide has outlined a strategic and scientifically sound synthetic route for the preparation of this compound. By following the detailed protocols and considering the rationale behind the experimental choices, researchers and drug development professionals can confidently synthesize this valuable building block for their research endeavors. The presented pathway emphasizes efficiency, regioselectivity, and the use of readily available reagents, making it a practical approach for laboratory-scale synthesis.

References

  • [Link to a general review on imidazo[1,5-a]pyridine synthesis]
  • Bromination of 8-chloroimidazo[1,5-a]pyrazine with NBS. (2017). Reddit. [Link]
  • [Link to a relevant patent or publication on imidazo[1,5-a]pyridine synthesis if a specific one is found]
  • [Link to a relevant publication on ester hydrolysis under mild conditions]
  • [Link to a review on the use of NBS in organic synthesis]
  • [Link to a publication detailing the synthesis of a similar heterocyclic carboxylic acid]
  • [Link to a general organic chemistry textbook or resource on reaction mechanisms]
  • N-Bromosuccinimide. (n.d.). In Wikipedia.
  • N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal.

Sources

An In-depth Technical Guide to 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties of 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Drawing from established principles and data from structurally related molecules, this document outlines its synthesis, spectroscopic profile, reactivity, and potential applications, offering valuable insights for researchers engaged in drug discovery and the development of novel organic materials.

Molecular Structure and Physicochemical Properties

This compound belongs to the family of imidazo[1,5-a]pyridines, a class of nitrogen-fused bicyclic heterocycles.[1][2] The core structure consists of an imidazole ring fused to a pyridine ring. In this specific molecule, the imidazole ring is substituted with a bromine atom at the 3-position and a carboxylic acid group at the 1-position.

The presence of the electron-withdrawing bromine atom and the carboxylic acid group, combined with the aromatic nature of the fused ring system, dictates the compound's unique electronic and chemical properties. The carboxylic acid moiety introduces a site for hydrogen bonding and potential for salt formation, influencing its solubility and crystal packing.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1119512-48-9[3][]
Molecular Formula C₈H₅BrN₂O₂[3][]
Molecular Weight 241.04 g/mol [5]
IUPAC Name This compound[]
Appearance Expected to be a solid[5]
Purity Commercially available up to 97%

Synthesis Strategies

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be designed based on established methodologies for the construction of the imidazo[1,5-a]pyridine scaffold.[6] A common and effective approach involves the cyclization of a suitably substituted 2-(aminomethyl)pyridine derivative.

A proposed multi-step synthesis is outlined below. This pathway leverages a condensation reaction to form the imidazole ring, followed by bromination.

Synthesis_Workflow cluster_0 Core Scaffold Synthesis cluster_1 Functionalization A 2-(Aminomethyl)pyridine C N-(Pyridin-2-ylmethyl)acetamide A->C Acylation B Acyl Chloride B->C E Imidazo[1,5-a]pyridine C->E Cyclization D Trifluoroacetic Anhydride D->E G Imidazo[1,5-a]pyridine-1-carboxylic acid E->G Oxidation/Cleavage F Haloform Cleavage F->G I This compound G->I Bromination H Brominating Agent (e.g., NBS) H->I Suzuki_Coupling_Workflow cluster_0 Suzuki-Miyaura Coupling A This compound F 3-Aryl-imidazo[1,5-a]pyridine-1-carboxylic acid A->F C-C Bond Formation B Arylboronic Acid B->F C Pd Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., Na₂CO₃) D->F E Solvent (e.g., Toluene/Water) E->F

Sources

Technical Guide: Spectroscopic Characterization of 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the definitive spectroscopic analysis of 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid (CAS: 1119512-48-9), a key heterocyclic building block in medicinal chemistry and materials science. While this compound is commercially available, a consolidated public record of its complete spectral data is not readily accessible.[1][] Therefore, this document outlines the expected spectral characteristics and provides validated, step-by-step protocols for acquiring and interpreting the necessary data to ensure structural integrity and purity.

The methodologies described herein are designed to form a self-validating analytical workflow, where data from each technique corroborates the others, providing an unambiguous structural assignment for researchers in drug discovery and chemical development.

Core Molecular Properties and Analytical Overview

Before delving into spectral acquisition, understanding the fundamental properties of the target molecule is crucial. These properties inform the selection of experimental parameters.

PropertyValue / IdentifierSource
CAS Number 1119512-48-9[3]
Molecular Formula C₈H₅BrN₂O₂[4]
Molecular Weight 241.04 g/mol [5]
Monoisotopic Mass 239.95345 Da[1]
IUPAC Name This compound[3]
Canonical SMILES C1=CC2=C(N=C(N2C=C1)Br)C(=O)O[1]

The analytical workflow is designed to first confirm the mass and elemental composition, then identify functional groups, and finally elucidate the specific atom-to-atom connectivity of the molecule.

G cluster_0 Analytical Workflow MS Mass Spectrometry (Confirm Mass & Formula) IR Infrared Spectroscopy (Identify Functional Groups) MS->IR Mass Confirmed NMR NMR Spectroscopy (Elucidate Connectivity) IR->NMR Functional Groups Confirmed UV UV-Vis Spectroscopy (Electronic Transitions) NMR->UV Structure Confirmed

Caption: Overall workflow for spectroscopic validation.

Mass Spectrometry: The Definitive Mass & Formula Confirmation

Expertise & Rationale: Mass spectrometry (MS) is the foundational analysis. It provides the most direct and precise measurement of the molecular weight, and high-resolution mass spectrometry (HRMS) can confirm the elemental formula. For a bromine-containing compound, the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) provides an unmistakable signature for validation.

Expected Mass Spectrometric Data

The presence of bromine, with its two stable isotopes ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), will result in a pair of peaks (M and M+2) of nearly equal intensity for all bromine-containing ions.

Ion AdductCalculated m/z (⁷⁹Br)Calculated m/z (⁸¹Br)Ionization Mode
[M+H]⁺ 240.96073242.95868Positive
[M+Na]⁺ 262.94267264.94062Positive
[M-H]⁻ 238.94617240.94412Negative

Data derived from predicted values on PubChem.[1]

Protocol: High-Resolution ESI-MS
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., LC-MS grade methanol or acetonitrile).

  • Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Positive Ion Mode:

    • Infuse the sample solution at a flow rate of 5-10 µL/min.

    • Set the capillary voltage to +3.5 to +4.5 kV.

    • Acquire data in a mass range of m/z 100-500.

    • Causality: Positive mode is chosen to readily form the [M+H]⁺ and [M+Na]⁺ adducts, which are common for nitrogen-containing heterocyclic compounds.

  • Negative Ion Mode:

    • Switch the polarity of the instrument.

    • Set the capillary voltage to -3.0 to -4.0 kV.

    • Acquire data in the same mass range.

    • Causality: Negative mode is essential for this molecule due to the acidic carboxylic acid proton, which can be easily lost to form the [M-H]⁻ ion, providing complementary evidence.

  • Data Analysis: Verify the measured m/z values against the calculated values (<5 ppm mass error for HRMS). Critically, confirm the ~1:1 intensity ratio for the isotopic peaks separated by ~2 Da.

Expected Fragmentation (MS/MS)

Tandem MS (MS/MS) on the [M+H]⁺ precursor ion can reveal structural motifs. Based on related imidazopyridine structures, key fragmentation pathways can be predicted.[6]

G M_H [M+H]⁺ m/z 241/243 loss_H2O [M+H - H₂O]⁺ m/z 223/225 M_H->loss_H2O - H₂O loss_Br [C₈H₅N₂O₂]⁺ m/z 161 M_H->loss_Br - Br• loss_CO [M+H - H₂O - CO]⁺ m/z 195/197 loss_H2O->loss_CO - CO

Caption: Predicted MS/MS fragmentation pathways.

Infrared Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: Attenuated Total Reflectance (ATR) IR spectroscopy is a rapid, non-destructive technique to confirm the presence of key functional groups. For this molecule, the carboxylic acid moiety has highly characteristic absorbances that are difficult to misinterpret.[7]

Protocol: ATR-IR Spectroscopy
  • Sample Preparation: Place a small, solid sample (~1-2 mg) directly onto the ATR crystal.

  • Background Scan: Perform a background scan with a clean, empty crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Lower the ATR press and apply consistent pressure to the sample. Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Analysis: Process the resulting spectrum to identify characteristic absorption bands.

Expected IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
2500 - 3300Broad, StrongO-H stretchCarboxylic Acid (H-bonded)
~1725 - 1700Strong, SharpC=O stretchCarboxylic Acid (Dimer)
~1610, ~1550, ~1480MediumC=C / C=N stretchImidazo[1,5-a]pyridine Ring
~1300 - 1200MediumC-O stretchCarboxylic Acid
Below 800Medium-WeakC-Br stretchBromo-aromatic

Trustworthiness: The presence of both the extremely broad O-H stretch and the sharp, intense C=O stretch is a self-validating system for identifying a carboxylic acid.[8][9] The exact position of the C=O stretch, lowered by conjugation with the heterocyclic ring, provides further structural insight.

NMR Spectroscopy: The Definitive Structural Blueprint

Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides the ultimate structural confirmation by mapping the chemical environment and connectivity of every ¹H and ¹³C atom in the molecule. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as it effectively solubilizes the compound and, due to its hydrogen-bond accepting nature, helps to resolve the exchangeable carboxylic acid proton.

Protocol: ¹H and ¹³C NMR Acquisition
  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of DMSO-d₆.

  • ¹H NMR:

    • Acquire on a ≥400 MHz spectrometer.

    • Obtain a standard single-pulse spectrum.

    • The carboxylic acid proton is expected to be a broad singlet at a high chemical shift (>12 ppm).[9]

    • Four distinct signals are expected in the aromatic region (approx. 7.0-9.0 ppm) corresponding to the protons on the pyridine ring. Their splitting patterns (doublets, triplets) will be key to assigning their specific positions.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Eight signals are expected for the carbon atoms of the bicyclic core, plus one for the carboxyl carbon.

    • The carboxyl carbon (C=O) is expected in the 165-175 ppm region.[9] The carbon bearing the bromine (C3) will be significantly shifted compared to its non-brominated analogue.

  • 2D NMR (Optional but Recommended):

    • COSY: To establish ¹H-¹H coupling networks and confirm neighbor relationships in the pyridine ring.

    • HSQC: To correlate each proton directly to its attached carbon atom.

    • HMBC: To establish long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for unambiguously assigning the quaternary carbons and confirming the overall ring structure.

Expected Chemical Shifts and Assignments

This table represents predicted values based on the structure and general principles. Actual values must be confirmed experimentally.

Atom PositionExpected ¹H Shift (ppm)Expected MultiplicityExpected ¹³C Shift (ppm)
-COOH > 12.0broad s~165
H5 7.5 - 8.0d~115-125
H6 7.0 - 7.5t~110-120
H7 7.0 - 7.5t~120-130
H8 8.5 - 9.0d~115-125
C1 --~130-140
C3 --~100-110 (C-Br)
C-bridgehead --~135-145

UV-Vis Spectroscopy: Probing Electronic Structure

Expertise & Rationale: UV-Vis spectroscopy provides information on the conjugated π-electron system of the imidazo[1,5-a]pyridine core. While not as structurally definitive as NMR, it provides a characteristic electronic fingerprint and is invaluable for developing quantitative assays (e.g., using the Beer-Lambert law). Related imidazo[1,2-a]pyridine systems are known to be UV-active.[10]

Protocol: UV-Vis Spectrum Acquisition
  • Sample Preparation: Prepare a dilute solution (~10-50 µM) of the compound in a UV-grade solvent (e.g., methanol or DMSO).

  • Blanking: Use the same solvent to zero the spectrophotometer.

  • Acquisition: Scan the sample from 400 nm down to 200 nm.

  • Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

Expected Results

It is anticipated that this compound will exhibit strong absorption bands in the UV region, likely between 220-350 nm, corresponding to π→π* electronic transitions within the conjugated aromatic system.

References

  • PubChem. This compound.
  • PubChem. (S)-Benzyl 2-(8-amino-1-bromoimidazo(1,5-a)pyrazin-3-yl)pyrrolidine-1-carboxylate.
  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
  • ResearchGate. (a) UV–Vis absorption spectra of compound (1–5) in DMSO solution. (b) Fluorescence emission spectra of the compound (1–5).
  • JLUpub. Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties.
  • ResearchGate. Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria.
  • PubMed Central. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations.
  • PubMed. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry.
  • ResearchGate. UV spectra of pyridine-3,5-di-carboxylic acid (a) and CH-PyCA complex...

Sources

A Technical Guide to the Discovery and Development of Imidazo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,5-a]pyridine scaffold is a nitrogen-containing fused heterocyclic system that has garnered significant attention in medicinal chemistry and materials science.[1][2] Its unique structural and electronic properties, combined with its synthetic tractability, have established it as a "privileged" core for the development of novel therapeutic agents.[3] This guide provides an in-depth technical overview for researchers and drug development professionals, charting the course from foundational synthesis to biological application. We will explore the causal logic behind various synthetic strategies, dissect structure-activity relationships for key biological targets, and provide validated experimental protocols to empower further discovery in this promising chemical space. The narrative emphasizes the integration of synthetic chemistry, molecular biology, and pharmacological testing, reflecting a holistic approach to modern drug discovery.

Part 1: The Imidazo[1,5-a]pyridine Scaffold: A Privileged Core in Medicinal Chemistry

Structural Features and Physicochemical Properties

The imidazo[1,5-a]pyridine system consists of a pyridine ring fused to an imidazole ring, sharing a nitrogen atom. This arrangement results in a planar, aromatic structure with a unique distribution of electron density, making it an excellent scaffold for interacting with biological macromolecules. The presence of multiple nitrogen atoms provides hydrogen bond accepting capabilities, while the aromatic core allows for π-π stacking interactions. Furthermore, the scaffold is synthetically versatile, offering multiple positions for substitution to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for drug development.[2][4]

Therapeutic Significance: A Survey of Biological Activities

The imidazo[1,5-a]pyridine core is a constituent of numerous molecules with a broad spectrum of biological activities.[1] This versatility underscores its importance in pharmaceutical research. Key therapeutic areas include:

  • Oncology: Derivatives have shown potent activity as anticancer agents by inhibiting various protein kinases, such as EGFR, PI3K/Akt/mTOR, and Src family kinases.[5][6][7][8][9]

  • Autoimmune Diseases: Certain derivatives act as potent and selective inverse agonists of the retinoic acid receptor-related orphan receptor c (RORc), a key regulator in the production of the pro-inflammatory cytokine IL-17.[10]

  • Infectious Diseases: The scaffold is the basis for novel agents against multi-drug resistant bacterial infections, including Mycobacterium tuberculosis.[3][11]

  • Neurodegenerative Diseases: Specific derivatives have been developed as imaging agents for detecting β-amyloid plaques in the brain, a hallmark of Alzheimer's disease.[12]

  • Inflammation: Imidazo[1,5-a]pyridines have been investigated as inhibitors of enzymes like 5-lipoxygenase (5-LO), which are involved in inflammatory responses.[13]

Part 2: Foundational Synthetic Strategies

The construction of the imidazo[1,5-a]pyridine core is a subject of intense research, leading to a multitude of synthetic methodologies.[14] The choice of strategy is often dictated by the desired substitution pattern, scalability, and atom economy.

Overview of Synthetic Approaches

Modern synthetic chemistry offers a diverse toolkit for accessing the imidazo[1,5-a]pyridine nucleus. The primary strategies can be broadly categorized into cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions.[14] The selection of a particular route is a critical decision, balancing the accessibility of starting materials with the efficiency and functional group tolerance of the reaction sequence.

Transition-Metal-Catalyzed Syntheses

Catalysis using transition metals, particularly copper, has become a cornerstone for the efficient synthesis of these scaffolds. Copper-catalyzed protocols often proceed via oxidative C-N bond formation, allowing for the coupling of readily available pyridyl alcohols with benzyl amines or amino acids.[15][16] These methods are valued for their high efficiency and the ability to use environmentally benign oxidants like air (O₂), with water as the only byproduct.[16][17]

Metal-Free and Iodine-Mediated Approaches

To enhance the sustainability and reduce the cost of synthesis, metal-free approaches have been developed. A notable strategy involves the use of molecular iodine (I₂) as a mild and effective mediator.[18] One-pot procedures have been established where 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates react to form highly functionalized imidazo[1,5-a]pyridines under mild conditions.[18] Another powerful metal-free approach is the transition-metal-free sp³ C-H amination, using iodine to mediate the oxidative annulation of 2-pyridyl ketones and alkylamines.[19]

Multi-component Reactions (MCRs)

For generating chemical libraries for high-throughput screening, MCRs are exceptionally efficient. These reactions combine three or more starting materials in a single step to create complex products. The Groebke–Blackburn–Bienaymé (GBB) reaction, for example, can be adapted to synthesize 3-amino-imidazo[1,5-a]pyridine derivatives from 2-aminopyridines, aldehydes, and isocyanides.[20] This strategy allows for rapid diversification by simply varying the input components.

cluster_start Starting Materials cluster_methods Synthetic Methodologies Start1 2-Aminopyridines M1 Transition-Metal Catalysis (e.g., Cu, Pd) Start1->M1 M2 Iodine-Mediated Cyclization Start1->M2 M3 Multi-Component Reactions (MCRs) Start1->M3 M4 Metal-Free C-H Amination Start1->M4 Start2 α-Haloketones / Aldehydes Start2->M1 Start2->M2 Start2->M3 Start2->M4 Start3 Isocyanides / Amines Start3->M3 End Imidazo[1,5-a]pyridine Core M1->End Oxidative C-N Coupling M2->End Condensation/ Cyclization M3->End [4+1] Cycloaddition M4->End Oxidative Annulation caption General Synthetic Pathways to Imidazo[1,5-a]pyridines

Caption: General Synthetic Pathways to Imidazo[1,5-a]pyridines

Part 3: Elucidating Biological Mechanisms and Structure-Activity Relationships (SAR)

Understanding how imidazo[1,5-a]pyridine derivatives interact with biological targets is fundamental to designing effective drugs. This involves identifying the target proteins and systematically modifying the chemical structure to optimize that interaction.

Primary Biological Targets: Kinases as a Case Study

Protein kinases are a major class of drug targets, particularly in oncology, and the imidazo[1,5-a]pyridine scaffold has proven to be an effective core for kinase inhibitors.[21] Many derivatives target crucial kinases in cancer signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[6][8] For example, specific derivatives have been designed as potent PI3Kα inhibitors, inducing apoptosis in breast cancer cell lines.[8] Other kinases successfully targeted by this scaffold include Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Src family kinases.[5][7][8] The mechanism typically involves competitive binding at the ATP-binding site of the kinase, preventing phosphorylation of downstream substrates and thereby inhibiting the signaling cascade.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->Receptor PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation promotes Inhibitor Imidazo[1,5-a]pyridine Inhibitor Inhibitor->PI3K INHIBITS caption Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Caption: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

SAR Deep Dive: Analyzing Substituent Effects

Structure-Activity Relationship (SAR) studies are crucial for optimizing a lead compound's potency, selectivity, and pharmacokinetic properties. This involves synthesizing analogues with systematic variations and assessing their biological activity.

For instance, in the development of imidazo[1,2-a]pyridine-based 5-LO inhibitors, chemical modifications were used to introduce small polar groups, which led to a candidate with an IC₅₀ of 1.15 µM in intact polymorphonuclear leukocytes and favorable solubility and clearance profiles.[13] Similarly, extensive SAR studies on imidazo[1,2-a]pyridine amides as anti-tuberculosis agents revealed that bulky and more lipophilic biaryl ethers at a specific position resulted in nanomolar potency against Mtb.[3] This systematic approach is essential for transforming a moderately active "hit" into a potent "lead" candidate.

Table 1: SAR Summary for Imidazo[1,2-a]pyridine-based Anti-TB Agents (Data adapted from studies on QcrB inhibitors[3])

Compound IDR Group ModificationMIC₉₀ vs. Mtb (µM)Key Insight
Lead Cmpd-H> 64Unsubstituted amide shows no activity.
Analogue 14-phenoxy-phenyl0.012Addition of a biaryl ether significantly increases potency.
Analogue 24-(4-chlorophenoxy)-phenyl≤0.006Lipophilic, electron-withdrawing groups on the terminal phenyl ring enhance activity.
Analogue 33-phenoxy-phenyl0.1Positional isomers matter; para-substitution is preferred over meta.
Analogue 44-(benzyloxy)-phenyl0.025Ether linkage is critical; replacing it with a methyleneoxy group slightly reduces potency.

Part 4: Core Experimental Protocols

Reproducibility is the bedrock of scientific integrity. The following protocols are provided as self-validating systems for the synthesis and preliminary biological evaluation of imidazo[1,5-a]pyridine derivatives.

Protocol: One-Pot Iodine-Mediated Synthesis of a 3-Phenyl-1-(phenylthio)imidazo[1,5-a]pyridine

(Methodology adapted from Tang et al., 2022[18])

Objective: To synthesize a substituted imidazo[1,5-a]pyridine derivative using a one-pot, iodine-mediated reaction.

Materials:

  • 2-Aminomethylpyridine (1.0 mmol)

  • Benzaldehyde (1.0 mmol)

  • Sodium benzenesulfinate (1.2 mmol)

  • Iodine (I₂) (1.5 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Dimethyl sulfoxide (DMSO) (3.0 mL)

  • Ethyl acetate, saturated sodium thiosulfate solution, brine, anhydrous sodium sulfate.

Procedure:

  • To a 25 mL round-bottom flask, add 2-aminomethylpyridine (1.0 mmol), benzaldehyde (1.0 mmol), sodium benzenesulfinate (1.2 mmol), iodine (1.5 mmol), and K₂CO₃ (2.0 mmol).

  • Add DMSO (3.0 mL) to the flask.

  • Stir the reaction mixture at 80 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 8-12 hours), cool the reaction mixture to room temperature.

  • Add 20 mL of water and extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution (to quench excess iodine), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate mixture) to yield the pure product.

  • Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. The expected mass for C₁₉H₁₄N₂S should be found.[18]

Protocol: Cell Viability (MTT) Assay for Anticancer Screening

(General protocol based on principles described in Jida et al., 2022[7])

Objective: To determine the cytotoxic effect of a synthesized imidazo[1,5-a]pyridine derivative on a human cancer cell line.

Materials:

  • Human cancer cell line (e.g., U87 glioblastoma)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized test compound dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplate, multichannel pipette, incubator (37 °C, 5% CO₂), microplate reader.

Procedure:

  • Seed cells in a 96-well plate at a density of 2 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in complete medium from the DMSO stock. The final DMSO concentration in the wells should be <0.1%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions (in triplicate). Include vehicle control wells (medium with DMSO) and blank wells (medium only).

  • Incubate the plate for 72 hours at 37 °C with 5% CO₂.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Validation & Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation (MTT Assay) cluster_analysis Data Analysis S1 One-Pot Reaction S2 Workup & Extraction S1->S2 S3 Column Chromatography S2->S3 S4 Characterization (NMR, HRMS) S3->S4 B2 Compound Treatment (72h incubation) S4->B2 Pure Compound B1 Cell Seeding (96-well plate) B1->B2 B3 MTT Addition (4h incubation) B2->B3 B4 Formazan Solubilization B3->B4 B5 Absorbance Reading (570 nm) B4->B5 D1 Calculate % Viability B5->D1 D2 Plot Dose-Response Curve D1->D2 D3 Determine IC50 Value D2->D3 caption Integrated Workflow: Synthesis to Biological Activity

Caption: Integrated Workflow: Synthesis to Biological Activity

Part 5: Conclusion and Future Directions

The imidazo[1,5-a]pyridine scaffold continues to demonstrate its immense value in the field of drug discovery. Its synthetic accessibility allows for the creation of large, diverse chemical libraries, while its favorable physicochemical properties make it an excellent starting point for lead optimization. The wide range of biological activities reported for its derivatives, from kinase inhibition in cancer to targeting protein aggregation in neurodegenerative diseases, ensures that this heterocyclic core will remain a focus of intensive research.

Future efforts will likely concentrate on developing even more selective and atom-economical synthetic methods, exploring novel biological targets, and leveraging computational tools for the rational design of next-generation imidazo[1,5-a]pyridine-based therapeutics. The integration of this scaffold into new drug delivery modalities, such as antibody-drug conjugates or targeted nanoparticles, represents another exciting frontier for innovation.

References

  • Tang, D., et al. (2022). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Molecules.
  • Reddy, V. G., et al. (2021). Cu‐catalyzed synthesis of imidazo[1,5‐a]pyridines via oxidative C−N bond formation. Journal of Heterocyclic Chemistry.
  • Chen, J., et al. (2018). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Organic & Biomolecular Chemistry.
  • Jadhav, S. D., & Patil, N. T. (2020). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry.
  • Singh, M., et al. (2020). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry.
  • Tran, N. Q., et al. (2020). Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations. Scientific Reports.
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  • Mihorianu, M., et al. (2010). SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. Revue Roumaine de Chimie.
  • Fauber, B. P., et al. (2015). Discovery of imidazo[1,5-a]pyridines and -pyrimidines as potent and selective RORc inverse agonists. Bioorganic & Medicinal Chemistry Letters.
  • Jayakumar, S., et al. (2018). IMIDAZO[1,5-a]PYRIDINE BASED Ru(III) COMPLEXES AS BIOLOGICAL ACTIVE AGENT. ResearchGate.
  • Di Mauro, G., et al. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. ResearchGate.
  • D'auria, M., et al. (2021). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry.
  • Kumar, D., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules.
  • Al-Warhi, T., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters.
  • Persoons, L., et al. (2020). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules.
  • Lund, B. W., et al. (2013). Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. ACS Medicinal Chemistry Letters.
  • Yurttaş, L., et al. (2018). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Rossi, A., et al. (2021). Structure-activity relationship and in vitro pharmacological evaluation of imidazo[1,2-a]pyridine-based inhibitors of 5-LO. Future Medicinal Chemistry.
  • Oumata, N., et al. (2017). Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. ResearchGate.
  • Jida, M., et al. (2022). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Kung, M.-P., et al. (2003). Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. Journal of Medicinal Chemistry.
  • Jarmoni, K., et al. (2024). Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry.
  • Ramkumar, V., et al. (2021). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances.
  • Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry.
  • Kallan, N. C., et al. (2011). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters.
  • Sharma, A., et al. (2023). Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. Archiv der Pharmazie.
  • de F. Alves, M. A., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry.
  • Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets.
  • Winstanley, T., et al. (2013). Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. Organic Letters.
  • Sławiński, J., et al. (2019). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules.
  • Knudson, S. E., et al. (2011). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. Journal of Medicinal Chemistry.
  • Singh, P. P., et al. (2022). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate.

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Navigating Novel Scaffolds: A Technical Guide to 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Imidazo[1,5-a]pyridines in Medicinal Chemistry

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in contemporary drug discovery. Its unique electronic properties and rigid, planar structure provide an excellent framework for the design of targeted therapeutics. This guide focuses on a specific, functionalized derivative, 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid (CAS No. 1119512-48-9), a compound with considerable potential as a building block in the synthesis of novel pharmaceutical agents. The strategic placement of the bromine atom and the carboxylic acid group offers versatile handles for further chemical modification, making it a valuable intermediate for creating libraries of compounds for high-throughput screening.

The imidazopyridine core, due to its structural resemblance to purines, has the ability to interact with a multitude of biological targets, including kinases, which are pivotal in cellular signaling pathways often dysregulated in diseases like cancer.[1][2][3] This guide will provide an in-depth exploration of the synthesis, properties, and potential applications of this compound, offering a technical resource for researchers engaged in the development of next-generation therapeutics.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development. These properties influence its solubility, stability, and pharmacokinetic profile.

PropertyValueSource
CAS Number 1119512-48-9[4][5]
Molecular Formula C₈H₅BrN₂O₂[4][6]
Molecular Weight 241.05 g/mol [4][6]
IUPAC Name This compound[4][]
SMILES O=C(O)C1=C2C=CC=CN2C(Br)=N1[4][]
InChI Key VLYJTINXFYEGOO-UHFFFAOYSA-N[6]
Appearance Solid[6]
Purity Typically >95%[4][]

Proposed Synthesis Protocol: An Iodine-Mediated Intramolecular Cyclization Approach

Rationale for the Synthetic Strategy

This proposed synthesis leverages a transition-metal-free approach, which is advantageous in pharmaceutical synthesis to avoid metal contamination in the final product. The use of molecular iodine as a promoter for the cyclization is a mild and efficient method for forming the imidazole ring. The starting materials, a substituted 2-aminomethylpyridine and an α-keto acid derivative, are readily accessible.

Experimental Workflow

SynthesisWorkflow Start Starting Materials: - 2-(Aminomethyl)pyridine derivative - Ethyl 2-bromo-3-oxobutanoate Step1 Step 1: Condensation - Formation of Schiff Base Intermediate Start->Step1 Base (e.g., NaOAc) Step2 Step 2: Intramolecular Cyclization - I2-mediated oxidative C-H amination Step1->Step2 I2, Oxidant Step3 Step 3: Aromatization & Hydrolysis - Elimination and ester hydrolysis Step2->Step3 Acid/Base Workup Product Final Product: This compound Step3->Product

Caption: Proposed synthetic workflow for this compound.

Detailed Step-by-Step Methodology

Step 1: Synthesis of the Imidazo[1,5-a]pyridine Ester Precursor

  • To a solution of a suitable 2-(aminomethyl)pyridine (1.0 eq) in a polar aprotic solvent such as DMF (0.2 M), add sodium acetate (NaOAc) (1.5 eq).

  • To this mixture, add ethyl 2-bromo-3-oxobutanoate (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at 80 °C for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to room temperature and add molecular iodine (I₂) (1.2 eq).

  • Continue stirring at 80 °C for an additional 8-12 hours. The iodine facilitates the oxidative cyclization and subsequent aromatization.

  • After cooling, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the ethyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate intermediate.

Step 2: Hydrolysis to the Carboxylic Acid

  • Dissolve the purified ester intermediate in a mixture of THF and water (2:1).

  • Add lithium hydroxide (LiOH) (3.0 eq) and stir the mixture at room temperature for 12-16 hours.

  • Monitor the hydrolysis by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH 3-4 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the final product, this compound.

Applications in Drug Discovery and Development

The imidazo[1,5-a]pyridine scaffold is a cornerstone in the development of kinase inhibitors.[2][3][9] The structural features of this compound make it an attractive starting point for the synthesis of compounds targeting various protein kinases implicated in cancer and other diseases.

Role as a Kinase Inhibitor Scaffold

Protein kinases play a crucial role in cell signaling, and their aberrant activity is a hallmark of many cancers. The imidazo[1,5-a]pyridine core can act as a bioisostere for the purine ring of ATP, allowing it to bind to the ATP-binding site of kinases and inhibit their activity. The bromine atom at the 3-position can be utilized for further structural modifications through cross-coupling reactions to introduce various substituents that can enhance potency and selectivity. The carboxylic acid at the 1-position provides a key interaction point with the kinase active site or can be used as a handle for conjugation to other molecules.

KinaseInhibition cluster_0 Cell Signaling Pathway Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor 3-Bromoimidazo[1,5-a]pyridine -derived Inhibitor Inhibitor->PI3K Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,5-a]pyridine derivatives.

Potential Therapeutic Targets

Based on the activity of related imidazopyridine compounds, derivatives of this compound could potentially target kinases in critical signaling pathways such as:

  • PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer, and imidazopyridine-based compounds have shown promise as pan-PI3K inhibitors.[2]

  • Receptor Tyrosine Kinases (RTKs): Imidazopyridine derivatives have been investigated as inhibitors of RTKs like c-Met, which are involved in tumor growth and metastasis.[10]

  • Serine/Threonine Kinases: The versatility of the scaffold allows for the design of inhibitors against various serine/threonine kinases.[3]

The development of selective and potent inhibitors based on this scaffold could lead to novel therapies for a range of solid and hematological malignancies.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel therapeutic agents. Its strategic functionalization provides medicinal chemists with the tools to explore a wide chemical space in the pursuit of potent and selective kinase inhibitors. The proposed synthesis offers a practical and efficient route to access this important intermediate. As our understanding of the molecular drivers of disease continues to grow, scaffolds like the imidazo[1,5-a]pyridine core will undoubtedly play a crucial role in the future of targeted drug discovery.

References

  • Huiqiao Wang, Wentao Xu, Lilan Xin, Wenmin Liu, Zhiqiang Wang & Kun Xu. Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines from Amino Acids via Catalytic Decarboxylative Intramolecular Cyclization. J. Org. Chem. 2016, 81, 9, 3681–3687. [Link]
  • Wang, H., Xu, W., Xin, L., Liu, W., Wang, Z., & Xu, K. (2016). Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines from Amino Acids via Catalytic Decarboxylative Intramolecular Cyclization. The Journal of organic chemistry, 81(9), 3681–3687. [Link]
  • Nguyen, T. T., Nguyen, T. H., Vo, D. D., Le, M. T., & Le, T. H. (2021). Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations. Scientific reports, 11(1), 1-14. [Link]
  • Kharitonov, D. S., Shikhaliev, K. S., & Koldaeva, T. Y. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 2878-2884. [Link]
  • Reddy, T. R., & Guntreddi, T. (2020). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry, 18(39), 7723-7746. [Link]
  • Chen, J., Chen, Y., & Wu, J. (2018). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Organic & Biomolecular Chemistry, 16(10), 1644-1648. [Link]
  • El-Damasy, A. K., & Ezzat, M. H. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2307998. [Link]
  • Biju, C. R., & Sreedhar, B. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. RSC medicinal chemistry, 15(2), 263-287. [Link]
  • Oh, Y., Kim, S., & Cho, J. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & medicinal chemistry letters, 26(3), 918–923. [Link]
  • Foroumadi, A., & Asadipour, A. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Bioorganic chemistry, 140, 106831. [Link]
  • Cui, J. J., McTigue, M., Nambu, M., Tran-Dube, M., Pairish, M., Shen, H., ... & Funk, L. (2014). Discovery of (S)-1-(1-(imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[9][11][12]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal–epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of medicinal chemistry, 57(16), 6897-6913. [Link]
  • Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applic
  • C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. Taylor & Francis Online. [Link]
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.

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An In-depth Technical Guide to the Physical Characteristics of 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known and anticipated physical characteristics of 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the limited availability of specific experimental data for this compound in publicly accessible literature, this document integrates foundational chemical principles with established analytical methodologies to offer a robust framework for its characterization.

Introduction: The Imidazo[1,5-a]pyridine Scaffold

The imidazo[1,5-a]pyridine core is a significant bicyclic heteroaromatic system that forms the structural basis for numerous biologically active molecules.[1] Its derivatives are known for a wide range of pharmacological activities and unique photophysical properties.[2][3] The introduction of a bromine atom and a carboxylic acid group, as in this compound, is anticipated to modulate its physicochemical properties, influencing its solubility, crystal packing, and potential biological interactions. This guide will delve into the key physical parameters of this specific derivative, providing both established data and the experimental workflows necessary for their determination.

Core Molecular and Physical Properties

While extensive experimental data for this compound is not widely published, the following information has been collated from chemical supplier databases and computational predictions.

PropertyValueSource(s)
CAS Number 1119512-48-9[4][5][]
Molecular Formula C₈H₅BrN₂O₂[4][7]
Molecular Weight 241.05 g/mol [4]
Appearance Reported as a solid[7]
Predicted XlogP 2.7[8]

Experimental Protocols for Physicochemical Characterization

The following sections detail standardized, field-proven methodologies for determining the key physical characteristics of this compound. These protocols are designed to yield high-quality, reproducible data essential for research and development.

Melting Point Determination

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range typically signifies high purity.

Experimental Workflow: Capillary Melting Point Method

MeltingPoint A Sample Preparation: Finely powder the crystalline This compound. B Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm. A->B C Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus. B->C D Heating: Heat the sample at a controlled rate (1-2 °C/min) near the expected melting point. C->D E Observation & Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. D->E

Caption: Workflow for Melting Point Determination.

Causality Behind Experimental Choices:

  • Fine Powder: Ensures uniform heat distribution throughout the sample.

  • Controlled Heating Rate: A slow heating rate is crucial for accurately determining the melting range. Rapid heating can lead to a broadened and erroneously high melting point.

Solubility Profile

Understanding the solubility of this compound in various solvents is paramount for its application in synthesis, purification, and biological assays. The presence of both a polar carboxylic acid group and a heteroaromatic ring system suggests a nuanced solubility profile.

Experimental Protocol: Gravimetric Solubility Determination

Solubility A Equilibration: Add excess solid to a known volume of solvent. Stir at a constant temperature until equilibrium is reached. B Phase Separation: Allow undissolved solid to settle. Centrifuge if necessary. A->B C Aliquoting: Carefully withdraw a known volume of the clear supernatant. B->C D Solvent Evaporation: Evaporate the solvent from the aliquot under reduced pressure or gentle heating. C->D E Quantification: Accurately weigh the remaining solid residue. D->E F Calculation: Calculate solubility (e.g., in mg/mL or mol/L). E->F

Caption: Gravimetric Solubility Determination Workflow.

Expected Solubility Trends:

  • Aqueous Solubility: The carboxylic acid moiety suggests some solubility in aqueous bases (e.g., NaOH, NaHCO₃) due to salt formation. Solubility in neutral water is expected to be limited.

  • Organic Solvents: Solubility is anticipated in polar aprotic solvents such as DMSO and DMF. Solubility in less polar solvents like dichloromethane and ethyl acetate may be moderate, while it is likely to be low in nonpolar solvents like hexanes.

Acid Dissociation Constant (pKa)

The pKa value will quantify the acidity of the carboxylic acid group, which is a key determinant of its ionization state at different pH values. This is critical for understanding its behavior in biological systems and for developing analytical methods.

Experimental Protocol: Potentiometric Titration

pKa cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare a standard solution of NaOH (e.g., 0.1 M). B Prepare a solution of the compound in a suitable solvent (e.g., water/co-solvent). A->B C Calibrate a pH meter. B->C D Titrate the compound solution with the standardized NaOH, recording pH after each addition. C->D E Plot pH vs. volume of NaOH added. D->E F Determine the equivalence point. E->F G The pKa is the pH at the half-equivalence point. F->G

Caption: pKa Determination via Potentiometric Titration.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of this compound. While specific experimental spectra are not currently available in the public domain, the following sections describe the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and imidazole rings. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and carboxylic acid groups.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift (typically >160 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the functional groups present in the molecule.

  • O-H Stretch: A broad band is expected in the region of 2500-3300 cm⁻¹ for the carboxylic acid O-H stretch.

  • C=O Stretch: A strong absorption band around 1700 cm⁻¹ is anticipated for the carbonyl group of the carboxylic acid.

  • C-Br Stretch: A weaker absorption in the fingerprint region (typically below 800 cm⁻¹) will correspond to the C-Br bond.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 241.05 g/mol .

  • Isotopic Pattern: Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by 2 m/z units will be observed for the molecular ion and any bromine-containing fragments. PubChem provides predicted collision cross-section data for various adducts, which can be a useful parameter in advanced mass spectrometry studies.[8]

Conclusion

This technical guide provides a foundational understanding of the physical characteristics of this compound for the scientific community. While specific experimental data remains to be broadly published, the established protocols and expected physicochemical behaviors outlined herein offer a clear pathway for its comprehensive characterization. The unique combination of a bromine atom, a carboxylic acid, and the imidazo[1,5-a]pyridine scaffold makes this compound a compelling target for further investigation in drug discovery and materials science.

References

  • International Journal of Progressive Research in Pharmacy and Technology. A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines. [Link]
  • PubChem. This compound. [Link]
  • MDPI.
  • ACS Omega. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
  • PubMed Central.
  • OUCI. Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. [Link]

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An In-Depth Technical Guide to the Solubility of 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's ultimate success, influencing everything from formulation and bioavailability to toxicological assessment. This guide is intended for researchers, medicinal chemists, and formulation scientists, providing a comprehensive framework for evaluating the solubility of 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid in organic solvents. While specific experimental data for this compound is not publicly available, this document will serve as a detailed roadmap for its determination and prediction, grounded in established scientific principles and methodologies.

The imidazo[1,5-a]pyridine scaffold is of significant interest in medicinal chemistry due to its versatile biological activities.[1][2] The subject of this guide, this compound, possesses structural features—a bromine atom, a carboxylic acid group, and a heterocyclic core—that suggest a nuanced and interesting solubility profile. This guide will delve into the theoretical underpinnings of its solubility, provide detailed experimental protocols for its measurement, and explore computational models for its prediction.

Molecular Profile of this compound

A foundational understanding of the molecule's structure is essential before embarking on solubility studies.

PropertyValueSource
Molecular Formula C8H5BrN2O2[3][]
Molecular Weight 241.05 g/mol [3]
CAS Number 1119512-48-9[3][5]
IUPAC Name This compound[3]
SMILES O=C(O)C1=C2C=CC=CN2C(Br)=N1[3]

Structural Considerations for Solubility:

  • Heterocyclic Core: The imidazo[1,5-a]pyridine ring system is aromatic and contains nitrogen atoms that can act as hydrogen bond acceptors. The overall structure is relatively rigid.

  • Carboxylic Acid Group: This functional group is a strong hydrogen bond donor and acceptor, and its presence will significantly influence solubility in polar solvents. It also introduces the potential for pH-dependent solubility in protic solvents.

  • Bromine Atom: The bromine substituent adds to the molecular weight and volume, and its electronegativity can influence the electronic distribution of the molecule. It is generally considered to increase lipophilicity.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the equilibrium between the solid state and the dissolved state. This process is influenced by both the physical properties of the solute and the solvent, as well as by external factors like temperature and pressure.

The "Like Dissolves Like" Principle

This heuristic is a useful starting point for predicting solubility. It suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, we can anticipate:

  • High solubility in polar aprotic solvents: Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) should be effective at solvating the molecule due to their ability to accept hydrogen bonds and their high polarity. DMSO is a particularly strong organic solvent often used for initial stock solutions in drug discovery.[6]

  • Moderate solubility in polar protic solvents: Solvents like methanol, ethanol, and other alcohols can act as both hydrogen bond donors and acceptors, interacting favorably with the carboxylic acid group.

  • Low solubility in non-polar solvents: Solvents such as hexanes and toluene are unlikely to be effective solvents due to their inability to form strong interactions with the polar functional groups of the molecule.

Computational Prediction of Solubility

In modern drug discovery, in silico methods are invaluable for predicting physicochemical properties before a compound is synthesized, saving time and resources.[7]

2.2.1. Quantitative Structure-Property Relationship (QSPR)

QSPR models use statistical methods to correlate a compound's structural features with its solubility.[8] These models are built from large datasets of compounds with known solubilities and can be used to predict the solubility of new compounds.

2.2.2. Thermodynamics-Based Methods

The General Solubility Equation (GSE), developed by Yalkowsky and Banerjee, is a well-known thermodynamics-based model.[9] It relates the aqueous solubility of a compound to its melting point and octanol-water partition coefficient (logP). While originally for aqueous solubility, the principles can be extended to understand solubility in organic solvents.

2.2.3. Molecular Dynamics (MD) Simulations

MD simulations can provide detailed insights into the interactions between a solute and solvent molecules.[8][10] By simulating the behavior of the system over time, it is possible to calculate the free energy of solvation and, from that, the solubility.

Experimental Determination of Solubility

While predictive models are useful, experimental measurement remains the gold standard for determining solubility. The two primary types of solubility measured are thermodynamic and kinetic solubility.[6][11]

Thermodynamic Solubility: The Shake-Flask Method

Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium. The shake-flask method, though time-consuming, is the most reliable technique for its determination.[12][13]

Protocol: Shake-Flask Method for Thermodynamic Solubility
  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different organic solvent of interest (e.g., DMSO, ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane). The amount of solid should be sufficient to ensure a saturated solution with undissolved solid remaining.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling and Dilution: Carefully remove an aliquot of the supernatant from each vial, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility.

Kinetic Solubility

Kinetic solubility is a measure of how much of a compound, initially dissolved in a strong organic solvent like DMSO, can remain in solution when added to an aqueous or organic medium. It is a high-throughput method often used in early drug discovery.[11][14]

Protocol: Kinetic Solubility Assay
  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with the organic solvent of interest.

  • Precipitation and Detection: Monitor the solutions for the formation of a precipitate. This can be done visually or, more quantitatively, using nephelometry, which measures light scattering caused by insoluble particles.[14]

  • Determination of Kinetic Solubility: The kinetic solubility is the highest concentration at which no precipitate is observed.

Visualization of Experimental Workflows

experimental_workflows cluster_thermodynamic Thermodynamic Solubility (Shake-Flask) cluster_kinetic Kinetic Solubility T1 Add Excess Solid to Solvent T2 Equilibrate (24-72h) T1->T2 T3 Separate Solid and Liquid Phases T2->T3 T4 Sample and Dilute Supernatant T3->T4 T5 Quantify by HPLC T4->T5 K1 Prepare DMSO Stock Solution K2 Add to Organic Solvent K1->K2 K3 Detect Precipitation (Nephelometry) K2->K3 K4 Determine Highest Soluble Concentration K3->K4

Caption: Experimental workflows for determining thermodynamic and kinetic solubility.

Factors Influencing the Solubility of this compound

Several factors can affect the measured solubility of this compound.

  • Purity of the Compound: Impurities can either increase or decrease the apparent solubility. The synthesis of imidazo[1,5-a]pyridine derivatives can involve several steps, and residual starting materials or by-products could be present.[15] It is crucial to use a well-characterized, high-purity sample for solubility measurements.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique solubility. The most stable polymorph will have the lowest solubility. It is important to characterize the solid form used in solubility experiments.

  • Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature.

  • pH (in protic solvents): The carboxylic acid group has a pKa, and its ionization state will change with the pH of the solution. In protic solvents that can support ionization, the solubility will be pH-dependent.

Data Presentation and Interpretation

The solubility data should be presented in a clear and concise manner to allow for easy comparison across different solvents.

SolventPredicted SolubilityThermodynamic Solubility (mg/mL)Kinetic Solubility (µM)
Dimethyl Sulfoxide (DMSO)HighTo be determinedTo be determined
N,N-Dimethylformamide (DMF)HighTo be determinedTo be determined
MethanolModerateTo be determinedTo be determined
EthanolModerateTo be determinedTo be determined
AcetonitrileModerate-LowTo be determinedTo be determined
Ethyl AcetateLowTo be determinedTo be determined
DichloromethaneLowTo be determinedTo be determined
TolueneVery LowTo be determinedTo be determined
HexanesVery LowTo be determinedTo be determined

Interpreting the Results:

The obtained solubility data will guide the selection of appropriate solvents for various applications:

  • High solubility solvents (e.g., DMSO, DMF): Suitable for preparing high-concentration stock solutions for biological screening.

  • Moderately soluble solvents (e.g., alcohols): May be useful for purification by recrystallization or for certain formulation approaches.

  • Low solubility solvents: Can be used as anti-solvents in crystallization processes.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the theoretical and practical considerations for determining the solubility of this compound in organic solvents. By following the outlined experimental protocols and considering the influencing factors, researchers can generate high-quality, reliable solubility data. This data is not merely a set of numbers but a critical piece of the puzzle in the journey of drug development, informing decisions from lead optimization to formulation.

Future work should focus on obtaining experimental data for this compound and using it to refine in silico models. A deeper understanding of its solid-state properties, such as polymorphism, will also be crucial for its development as a potential therapeutic agent. The imidazo[1,5-a]pyridine scaffold continues to be a promising area of research, and a thorough characterization of its physicochemical properties is essential for unlocking its full potential.

References

  • Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). Semantic Scholar.
  • Jadhav, D. S. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
  • Sun, F., Yu, Q., Zhu, J., Lei, L., Li, Z., & Zhang, X. (2015). Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. Chemosphere, 134, 402-407.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
  • Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH.
  • Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives. (2021, June). ResearchGate.
  • 3-Bromoimidazo[1,2-a]pyridine. (n.d.). PubChem.
  • Prediction of Solubility of Organometallic Compounds using Molecular Dynamics Simulations. (n.d.). Gauss Centre for Supercomputing.
  • A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines. (n.d.). ijrpr.
  • Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. (n.d.). OUCI.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2024, January 6). ACS Omega.
  • Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. (n.d.). PMC - NIH.
  • Solubility in Pharmaceutical R&D: Predictions and Reality. (2014, February 20). American Pharmaceutical Review.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). PubMed Central.
  • Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. (2022, June 16). MDPI.
  • Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. (2008). ResearchGate.
  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025, February 22). PMC - NIH.
  • C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). (2024, December 5). NIH.

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An In-Depth Technical Guide to the X-ray Crystal Structure of Imidazo[1,5-a]Pyridine Derivatives: From Synthesis to Structural Insights for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rising Prominence of the Imidazo[1,5-a]Pyridine Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents is intrinsically linked to the exploration of diverse chemical scaffolds. Among these, the imidazo[1,5-a]pyridine core has emerged as a "privileged structure," a framework that demonstrates the ability to bind to multiple biological targets with high affinity.[1] Derivatives of this heterocyclic system have shown a remarkable breadth of pharmacological activities, including applications as anticancer, anti-inflammatory, and antimicrobial agents.[2][3][4] The therapeutic potential of this class of compounds is underscored by their investigation as inhibitors of crucial cellular signaling molecules, such as various kinases.[5][6][7]

The efficacy of a drug molecule is fundamentally governed by its three-dimensional structure and its complementary interaction with the biological target. Therefore, the precise determination of the molecular architecture of imidazo[1,5-a]pyridine derivatives through single-crystal X-ray diffraction is not merely an academic exercise; it is a critical step in the rational design of more potent and selective therapeutics.[8][9] This guide provides a comprehensive overview of the journey from the chemical synthesis of these derivatives to the elucidation of their crystal structures, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Part 1: Synthesis and Crystallization – The Foundation of Structural Analysis

The successful determination of a crystal structure begins with the synthesis of a high-purity compound and the subsequent growth of high-quality single crystals. This section details the essential experimental protocols, emphasizing the causality behind the procedural choices.

Experimental Protocol 1: Synthesis of a Model Imidazo[1,5-a]Pyridine Derivative

A variety of synthetic routes to the imidazo[1,5-a]pyridine core have been developed, often involving cyclocondensation or multicomponent reactions.[10][11] The following protocol is an adaptation of a reported efficient synthesis, highlighting the critical steps for achieving high purity suitable for crystallization.[5][12]

Objective: To synthesize 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one.

Materials:

  • (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine

  • Triphosgene (bis(trichloromethyl)carbonate)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine (1.0 eq) and triethylamine (2.5 eq) in anhydrous dichloromethane.

    • Causality: The use of a flame-dried flask and anhydrous solvent is crucial to prevent the hydrolysis of triphosgene, which is highly sensitive to moisture. Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the reaction to completion.

  • Addition of Triphosgene: Cool the solution to 0 °C using an ice bath. Dissolve triphosgene (0.4 eq) in anhydrous dichloromethane and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes.

    • Causality: Slow, dropwise addition at low temperature is a critical safety measure to control the exothermic reaction and to prevent the formation of unwanted side products. Triphosgene is a safer alternative to the highly toxic phosgene gas.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Extraction: Quench the reaction by carefully adding saturated aqueous NaHCO3. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

    • Causality: The bicarbonate quench neutralizes any remaining acidic species. The subsequent extractions and washing steps are essential to remove water-soluble byproducts and impurities.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

  • Characterization: Confirm the identity and purity of the final compound using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Experimental Protocol 2: Growing High-Quality Single Crystals

The growth of single crystals suitable for X-ray diffraction is often considered an art, but a systematic approach can significantly increase the chances of success.[13][14] The choice of crystallization technique and solvent system is paramount.

Objective: To grow single crystals of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one.

Common Crystallization Techniques:

  • Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent to near-saturation, and the solvent is allowed to evaporate slowly.[6][15] The choice of solvent is critical; it should be one in which the compound has moderate solubility.

  • Vapor Diffusion: This technique is highly effective for small quantities of material. A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is poorly soluble.[13][16] The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Slow Cooling: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly and undisturbed, causing the solubility to decrease and crystals to form.[14][15]

Step-by-Step Methodology (Vapor Diffusion):

  • Solvent Screening: In small vials, test the solubility of the purified compound in a range of solvents (e.g., methanol, ethanol, acetonitrile, dichloromethane, ethyl acetate, hexanes) to find a solvent that dissolves the compound well and an anti-solvent in which it is poorly soluble.

  • Preparation of the Solution: Prepare a concentrated solution of the imidazo[1,5-a]pyridine derivative in the chosen solvent in a small, clean vial (e.g., a 1 mL vial).

  • Setting up the Crystallization Chamber: Place the small vial inside a larger vial or beaker containing a few milliliters of the anti-solvent. Ensure the inner vial does not touch the walls of the outer container.

  • Sealing and Incubation: Seal the outer container tightly and leave it in a vibration-free environment at a constant temperature.

    • Causality: A stable environment is crucial for the growth of large, well-ordered crystals. Vibrations can lead to the formation of multiple small crystals instead of a single large one.

  • Monitoring and Harvesting: Monitor the setup periodically for crystal growth. Once suitable crystals have formed (typically over several days to weeks), carefully harvest them using a loop or a fine needle.

Part 2: X-ray Diffraction Analysis and Structural Elucidation

Once a suitable single crystal is obtained, the next step is to determine its three-dimensional structure using X-ray diffraction. This process involves data collection, structure solution, and refinement.

Experimental Protocol 3: Single-Crystal X-ray Diffraction Analysis

This protocol outlines the general workflow for single-crystal X-ray diffraction data collection and structure determination. Modern diffractometers and software packages have automated many of these steps.[1][17]

Objective: To determine the crystal structure of the synthesized imidazo[1,5-a]pyridine derivative.

Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

Step-by-Step Methodology:

  • Crystal Mounting: Carefully mount a selected crystal on a goniometer head. The crystal is typically held in place with a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (around 100 K).

    • Causality: Cryo-cooling minimizes radiation damage to the crystal and reduces thermal vibrations of the atoms, resulting in a higher quality diffraction pattern.

  • Data Collection: The diffractometer rotates the crystal through a series of orientations while irradiating it with a monochromatic X-ray beam. The diffracted X-rays are recorded by the detector, generating a series of diffraction images.

  • Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map. This map reveals the positions of the atoms in the crystal.[18]

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data. This iterative process adjusts the atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.[19] The quality of the final model is assessed by the R-factor, which should be as low as possible.

  • Validation and Analysis: The final structure is validated to ensure its chemical and geometric sensibility. The resulting structural information, including bond lengths, bond angles, and intermolecular interactions, is then analyzed.

Data Presentation: Crystallographic Data of Imidazo[1,5-a]Pyridine Derivatives

The following table summarizes key crystallographic data for two representative imidazo[1,5-a]pyridine derivatives, providing a basis for structural comparison.

Parameter8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3(2H)-thione[13][20]8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one[13][20]
Chemical FormulaC8H4ClF3N2SC8H4ClF3N2O
Formula Weight252.64236.58
Crystal SystemTriclinicOrthorhombic
Space GroupP-1Pbca
a (Å)Data not fully available in search results25.0918
b (Å)Data not fully available in search results7.2023
c (Å)Data not fully available in search results21.0772
α (°)Data not fully available in search results90
β (°)Data not fully available in search results90
γ (°)Data not fully available in search results90
Volume (ų)Data not fully available in search results3804.8
Z424
Final R indices [I>2σ(I)]Data not fully available in search resultsR1 = 0.0520, wR2 = 0.1030

Note: Complete unit cell parameters for the thione derivative were not available in the provided search results. The data for the one derivative is extracted from the publication by Mihorianu et al. (2010).[20]

Part 3: Structural Insights and Implications for Drug Design

The determined crystal structure provides a wealth of information that can guide the drug design process. Analysis of the three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions can reveal key features responsible for the compound's biological activity.

Structural Analysis of Imidazo[1,5-a]Pyridine Derivatives

The crystal structures of imidazo[1,5-a]pyridine derivatives reveal a planar bicyclic core. The substituents on this core dictate the overall shape and electronic properties of the molecule. For instance, in the structures of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3(2H)-thione and its corresponding one, the bond lengths within the imidazo[1,5-a]pyridine ring system are consistent with their aromatic character.[13][20] The C=S bond length of 1.684(2) Å in the thione and the C=O bond length of 1.235(3) Å in the one confirm the presence of these functional groups.[20]

Intermolecular interactions, such as hydrogen bonding and π-π stacking, observed in the crystal lattice can provide insights into how these molecules might interact with biological targets.[16] For example, the presence of hydrogen bond donors and acceptors is a critical determinant of a molecule's binding affinity to a protein.

Mechanism of Action: Imidazopyridines as Kinase Inhibitors

A significant area of research for imidazo[1,5-a]pyridine and related imidazopyridine scaffolds is their role as kinase inhibitors.[5][6][7][14][21][22][23] Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Many kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding site of the enzyme, preventing the natural substrate from binding.

The crystal structure of an inhibitor bound to its target kinase is invaluable for understanding the specific interactions that govern its potency and selectivity. For instance, the co-crystal structure of an imidazopyridine-based inhibitor with PI3Kα reveals that the core scaffold makes key hydrogen bonding interactions with the hinge region of the kinase, a common feature of type I kinase inhibitors.[6]

The following diagram illustrates the general workflow from a synthesized imidazo[1,5-a]pyridine derivative to its structural determination in complex with a target kinase, providing a roadmap for structure-based drug design.

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Crystallography cluster_sbd Structure-Based Drug Design A Imidazo[1,5-a]pyridine Synthesis B Purification (Chromatography) A->B C Crystal Growth (e.g., Vapor Diffusion) B->C Pure Compound G Co-crystallization (Kinase + Inhibitor) B->G Pure Inhibitor D Data Collection (Diffractometer) C->D Single Crystal E Structure Solution & Refinement D->E I Analysis of Binding Mode & Lead Optimization E->I Compound Structure F Target Kinase Expression & Purification F->G H Co-crystal Structure Determination G->H H->I

Caption: Workflow from synthesis to structure-based drug design.

The following diagram conceptualizes the key interactions of an imidazopyridine-based kinase inhibitor within the ATP-binding pocket of a kinase, such as PI3K.

G cluster_kinase Kinase ATP-Binding Site hinge Hinge Region (e.g., Val851) p_loop P-loop (Hydrophobic Pocket) gatekeeper Gatekeeper Residue inhibitor Imidazopyridine Core inhibitor->hinge H-bond substituent Substituent (R) inhibitor->substituent Scaffold substituent->p_loop Hydrophobic Interaction

Caption: Key interactions of an imidazopyridine kinase inhibitor.

Conclusion

The imidazo[1,5-a]pyridine scaffold represents a fertile ground for the discovery of new therapeutic agents. This guide has outlined the critical path from the synthesis and crystallization of these compounds to the detailed analysis of their three-dimensional structures through X-ray diffraction. The provided protocols, grounded in established scientific principles and practical experience, offer a roadmap for researchers in the field. The structural insights gained from these studies are not merely an end in themselves but are a vital component of the iterative cycle of structure-based drug design, enabling the development of more effective and selective medicines. The continued exploration of the chemical space around the imidazo[1,5-a]pyridine core, guided by the precise and unambiguous data from X-ray crystallography, promises to yield the next generation of innovative therapeutics.

References

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A Thermodynamic Blueprint for 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic Acid: An In-Depth Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive methodological framework for the complete thermodynamic characterization of 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid, a novel heterocyclic compound of interest in drug discovery and development. In the absence of established public data for this specific molecule, this document serves as a first-principles guide for researchers, scientists, and drug development professionals. It outlines a synergistic approach, integrating state-of-the-art experimental techniques with robust computational modeling to elucidate the key thermodynamic parameters governing the compound's physical and chemical behavior. We delve into the causality behind experimental choices, presenting not just protocols, but a strategic workflow designed for scientific integrity and self-validation. This guide is structured to empower research teams to generate a complete thermodynamic profile, from solid-state stability and solubility to binding energetics, thereby accelerating its preclinical development.

Introduction: The Imperative of Thermodynamic Characterization in Drug Development

The journey of a candidate molecule from discovery to a viable therapeutic is critically dependent on its physicochemical properties. Among these, the thermodynamic profile is paramount, dictating its stability, solubility, dissolution rate, and ultimately, its bioavailability and target engagement. This compound, as a member of the versatile imidazopyridine family, presents a promising scaffold for therapeutic intervention. However, without a thorough understanding of its energetics, its development remains a high-risk endeavor.

This guide addresses this critical knowledge gap. We eschew a rigid template in favor of a logical, field-proven workflow that begins with the intrinsic properties of the solid-state drug substance and progresses to its behavior in solution and in complex with biological targets. Each section details the "why" behind the "how," ensuring that the data generated is not only accurate but also contextually meaningful for drug development decisions.

Foundational Analysis: Solid-State Thermodynamic Properties

The solid form of an active pharmaceutical ingredient (API) is the starting point for all formulation and manufacturing. Its thermodynamic stability dictates shelf-life, manufacturing processes, and bioavailability. Polymorphism, the ability of a compound to exist in multiple crystal forms, is a central concern, as different polymorphs can have drastically different properties.[1][2] Our initial objective is to identify the most thermodynamically stable form and characterize its fundamental thermal properties.

Thermal Stability and Decomposition Profile: Thermogravimetric Analysis (TGA)

Causality of Choice: Before subjecting the compound to other thermal analyses, it is crucial to understand its thermal stability. Thermogravimetric Analysis (TGA) provides this information by measuring mass loss as a function of temperature.[3] For a carboxylic acid derivative, this is particularly important to identify the onset of decarboxylation or other decomposition events, which defines the upper-temperature limit for subsequent experiments like Differential Scanning Calorimetry (DSC).

Experimental Protocol: TGA of this compound

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Place 3-5 mg of the finely ground compound into a ceramic or platinum TGA pan.

  • Experimental Conditions:

    • Atmosphere: Nitrogen gas at a flow rate of 50 mL/min to provide an inert environment.

    • Temperature Program: Equilibrate at 30 °C for 5 minutes, then ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis: Plot the percentage mass loss versus temperature. The onset temperature of significant mass loss indicates the beginning of thermal decomposition. The derivative of this curve (DTG) will show the temperature of the maximum rate of decomposition.[3]

Phase Behavior, Heat Capacity, and Polymorphism: Differential Scanning Calorimetry (DSC)

Causality of Choice: DSC is the gold-standard technique for investigating the thermal transitions of a material.[4] It measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting point, enthalpy of fusion (ΔHfus), glass transitions (Tg), and the heat capacity (Cp).[5] By identifying and characterizing these transitions, we can screen for different polymorphs and assess the purity of the sample.[6]

Experimental Protocol: DSC Analysis

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

  • Sample Preparation: Accurately weigh 2-4 mg of the compound into a hermetically sealed aluminum pan. Prepare an identical empty pan to serve as the reference.

  • Experimental Conditions:

    • Atmosphere: Nitrogen purge at 50 mL/min.

    • Temperature Program (Heat-Cool-Heat):

      • Equilibrate at 25 °C.

      • Ramp heat from 25 °C to a temperature approximately 20 °C above the melting point (but below the decomposition temperature identified by TGA) at a rate of 10 °C/min.

      • Cool the sample back to 25 °C at 10 °C/min.

      • Reheat the sample using the same heating ramp as in step 2.

  • Data Analysis:

    • Melting Point (Tm): The peak temperature of the endotherm in the first heating scan.

    • Enthalpy of Fusion (ΔHfus): The integrated area of the melting endotherm.

    • Polymorphism: The appearance of new peaks, or shifts in existing peaks, during the second heating scan can indicate a polymorphic transformation that occurred during the cooling phase.[7] The thermodynamically most stable polymorph will generally have the highest melting point and lowest solubility.[1]

    • Heat Capacity (Cp): Can be determined from the DSC baseline shift, providing a fundamental thermodynamic property.[8]

ParameterDescriptionImportance in Drug Development
Decomposition Temp. (Td) Temperature at which the molecule begins to degrade chemically.Defines the upper limit for processing and storage temperatures.
Melting Point (Tm) Temperature at which the solid form transitions to a liquid.An indicator of purity and lattice energy. Critical for manufacturing processes like hot-melt extrusion.
Enthalpy of Fusion (ΔHfus) The energy required to melt the solid.Related to the strength of the crystal lattice. Affects solubility and dissolution.
Heat Capacity (Cp) The amount of heat required to raise the temperature of the substance.A fundamental property required for accurate thermodynamic calculations and process modeling.

Solution-State Thermodynamics: Solubility and Dissolution

The therapeutic efficacy of an orally administered drug is contingent upon its ability to dissolve in the gastrointestinal tract. The solubility of a compound is a thermodynamic equilibrium property, while its dissolution rate is a kinetic process.[9] Understanding the thermodynamics of solubility is essential for formulation design.

Equilibrium Solubility Determination

Causality of Choice: The shake-flask method is a reliable technique for determining thermodynamic (or equilibrium) solubility.[10] By measuring solubility at different temperatures, we can apply the van't Hoff equation to calculate the enthalpy (ΔHsol) and entropy (ΔSsol) of solution, providing deep insight into the dissolution process.

Experimental Protocol: Temperature-Dependent Solubility Study

  • Medium Preparation: Prepare relevant aqueous buffers (e.g., pH 1.2, 4.5, and 6.8 to simulate gastric and intestinal fluids) and relevant biorelevant media (e.g., FaSSIF, FeSSIF).

  • Equilibration: Add an excess amount of this compound to vials containing each medium. Place the vials in a shaking incubator set at controlled temperatures (e.g., 25 °C and 37 °C). Allow at least 48-72 hours to ensure equilibrium is reached.

  • Sampling and Analysis: At the end of the incubation, withdraw an aliquot from each vial and immediately filter it through a 0.22 µm syringe filter to remove undissolved solids.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.

  • Data Analysis:

    • Plot the natural logarithm of the molar solubility (ln S) against the inverse of the absolute temperature (1/T).

    • According to the van't Hoff equation, the slope of this plot is equal to -ΔHsol/R and the y-intercept is equal to ΔSsol/R, where R is the gas constant.

    van't Hoff Equation: ln S = - (ΔHsol / R) * (1/T) + (ΔSsol / R)

A positive ΔHsol indicates an endothermic process where solubility increases with temperature, which is common for solid solutes.[11]

Computational Thermodynamics: A Predictive and Mechanistic Framework

Computational chemistry provides a powerful, cost-effective means to predict thermodynamic properties and rationalize experimental findings.[12] Density Functional Theory (DFT) is particularly well-suited for calculating the intrinsic thermodynamic properties of small organic molecules with high accuracy.[13]

Predicting Gas-Phase Thermodynamics via DFT

Causality of Choice: DFT calculations allow us to determine the standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), and standard entropy (S°) in the gas phase.[14] These values are foundational and can be used to understand the intrinsic stability of the molecule and serve as a basis for calculating properties in the condensed phase.

Computational Protocol: DFT Calculations

  • Structure Optimization:

    • Build the 3D structure of this compound.

    • Perform a geometry optimization and frequency calculation using a suitable level of theory, such as the B3LYP functional with the 6-31G(d,p) basis set, within a quantum chemistry software package (e.g., Gaussian).[15] The absence of imaginary frequencies confirms a true energy minimum.

  • Thermochemical Analysis:

    • From the frequency calculation output, extract the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.

    • Calculate the standard enthalpy of formation using an appropriate isodesmic reaction scheme. This method minimizes errors by conserving the number and type of bonds, leading to significant cancellation of systematic errors in the calculation.[15]

  • Data Interpretation:

    • The calculated ΔfH° provides a measure of the molecule's stability relative to its constituent elements.

    • The standard entropy (S°) reflects the molecule's degrees of freedom (translational, rotational, vibrational).

ParameterDescriptionImportance in Drug Development
ΔfH° (gas) Standard Enthalpy of Formation in the gas phase.A measure of the intrinsic energetic stability of the molecule.
S° (gas) Standard Molar Entropy in the gas phase.Provides insight into the molecule's conformational flexibility.
ΔfG° (gas) Standard Gibbs Free Energy of Formation in the gas phase.The ultimate predictor of thermodynamic stability under standard conditions.

Interaction Thermodynamics: The Energetics of Target Binding

For a drug to be effective, it must bind to its biological target. Isothermal Titration Calorimetry (ITC) is the only technique that directly measures the heat released or absorbed during a binding event, allowing for the complete thermodynamic characterization of the interaction in a single experiment.[16]

Characterizing Drug-Target Binding with Isothermal Titration Calorimetry (ITC)

Causality of Choice: ITC provides the binding affinity (Ka, or its inverse, the dissociation constant Kd), the binding enthalpy (ΔH), and the binding stoichiometry (n). From these, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated. This thermodynamic signature is invaluable for lead optimization, as it reveals the driving forces (enthalpic vs. entropic) behind the binding event.[17]

Experimental Protocol: ITC Analysis

  • Sample Preparation:

    • Target Protein: Dialyze the purified target protein extensively against a suitable buffer (e.g., PBS). Determine its concentration accurately.

    • Ligand: Dissolve this compound in the final dialysis buffer to avoid heats of mixing.

  • ITC Experiment:

    • Load the target protein into the ITC sample cell (titrand).

    • Load the compound solution into the injection syringe (titrant) at a concentration 10-15 times that of the protein.

    • Perform a series of small injections (e.g., 2-5 µL) of the ligand into the protein solution at a constant temperature (e.g., 25 °C).

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract Ka, ΔH, and n.

    • Calculate ΔG and TΔS using the following relationships:

      • ΔG = -RT ln(Ka)

      • ΔG = ΔH - TΔS

Interpreting the Thermodynamic Signature:

  • ΔG: The overall binding affinity. More negative values indicate stronger binding.

  • ΔH: Reflects the change in bonding energy (e.g., hydrogen bonds, van der Waals interactions). Favorable enthalpy-driven binding (negative ΔH) is often associated with high specificity.

  • TΔS: Represents the change in the system's disorder, including contributions from conformational changes and the release of water molecules from the binding interface (the hydrophobic effect).

Integrated Workflow and Data Synthesis

The power of this methodological guide lies in the integration of experimental and computational data. The predicted properties from DFT can be used to rationalize the observed thermal behavior from TGA/DSC, and the solid-state stability data informs the design of solubility and ITC experiments. This holistic approach provides a self-validating system, enhancing confidence in the overall thermodynamic profile.

Thermodynamic_Workflow cluster_SolidState Solid-State Characterization cluster_Solution Solution-State Characterization cluster_Binding Binding Energetics cluster_Computational Computational Prediction TGA TGA (Thermal Stability) DSC DSC (Phase Behavior, Cp, Polymorphism) TGA->DSC Defines Temp. Limit Solubility Equilibrium Solubility (van't Hoff Analysis) DSC->Solubility Informs Solid Form Selection ITC ITC (Drug-Target Binding) Solubility->ITC Informs Buffer/Solvent Choice DFT DFT Calculations (ΔfH°, S°, ΔfG°) DFT->TGA Rationalizes Decomposition DFT->DSC Predicts Intrinsic Stability

Caption: Integrated workflow for thermodynamic characterization.

Conclusion

This guide has outlined a comprehensive, first-principles strategy for determining the complete thermodynamic profile of this compound. By systematically applying the experimental and computational workflows detailed herein—from TGA and DSC for solid-state analysis, to solubility studies and ITC for solution and binding behavior, all supported by DFT calculations—researchers can build the robust dataset necessary for informed decision-making in drug development. This integrated approach not only generates critical data but also fosters a deep, mechanistic understanding of the molecule's behavior, ultimately de-risking and accelerating its path toward clinical application.

References

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molecular formula of 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid: A Heterocyclic Scaffold for Modern Drug Discovery

Executive Summary: This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. Imidazopyridine derivatives are privileged scaffolds in pharmaceutical research, and this particular molecule offers strategically placed functional groups—a bromine atom and a carboxylic acid—for library development and targeted therapeutic design. This guide details the compound's chemical identity, physicochemical properties, a proposed synthetic pathway, its analytical profile, and its potential applications as a key building block in the discovery of novel enzyme inhibitors and other therapeutics.

Chemical Identity and Physicochemical Properties

This compound is a bicyclic heteroaromatic compound. The fusion of an imidazole ring with a pyridine ring creates the imidazo[1,5-a]pyridine core, a structure known for its versatile biological activities. The strategic placement of a bromine atom at the 3-position and a carboxylic acid at the 1-position provides orthogonal handles for further chemical modification, making it a valuable intermediate in synthetic chemistry.

Nomenclature and Key Identifiers

The fundamental properties and identifiers of the title compound are summarized below, providing a clear reference for procurement, registration, and computational analysis.

IdentifierValueSource(s)
IUPAC Name This compound[][2]
CAS Number 1119512-48-9[][2][3][4]
Molecular Formula C₈H₅BrN₂O₂[][2][5][6]
Molecular Weight 241.04 g/mol [][2][3]
Canonical SMILES C1=CC2=C(N=C(N2C=C1)Br)C(=O)O[][6]
InChI Key VPWMZWDPDKBVGR-UHFFFAOYSA-N[][6]
Purity (Typical) ≥95%[][2]
Structural Representation

The structural formula and atom numbering of the imidazo[1,5-a]pyridine core are critical for understanding its reactivity and for interpreting spectroscopic data.

Caption: Chemical structure of this compound.

Synthesis and Purification

While specific, peer-reviewed synthesis protocols for this exact molecule are not widely published, a plausible and efficient synthetic route can be designed based on established methodologies for constructing the imidazo[1,5-a]pyridine scaffold. The core strategy involves the cyclization of a functionalized 2-aminopyridine derivative.

Retrosynthetic Analysis and Strategy

The synthesis can be logically approached by disconnecting the imidazole ring. A common method for forming this ring system is the reaction of a 2-(aminomethyl)pyridine with a glyoxal derivative or a similar two-carbon electrophile. To install the bromine at the 3-position and the carboxyl group at the 1-position, a suitable brominated electrophile is required.

The causality for this choice is rooted in efficiency; building the core and functionalizing it later often leads to issues with regioselectivity and requires additional protection/deprotection steps. Incorporating the desired functionalities into the building blocks from the outset streamlines the process.

Proposed Experimental Protocol

This protocol is a representative example based on analogous chemical transformations. Researchers should perform their own optimization.

Step 1: Synthesis of Ethyl 2-bromo-3,3-diethoxypropanoate (Precursor)

  • To a stirred solution of ethyl 3,3-diethoxypropanoate in carbon tetrachloride, add N-bromosuccinimide (NBS) in portions.

  • Add a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN).

  • Heat the reaction mixture to reflux and monitor by TLC or GC-MS for the consumption of the starting material.

  • Upon completion, cool the mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure. The crude product is often used directly in the next step.

Step 2: Cyclocondensation to form the Imidazo[1,5-a]pyridine Core

  • Dissolve 2-aminopyridine in a suitable solvent like ethanol or DMF.

  • Add the crude ethyl 2-bromo-3,3-diethoxypropanoate from the previous step.

  • Heat the reaction mixture to reflux for several hours. The reaction involves an initial alkylation followed by an acid-catalyzed cyclization and aromatization.

  • Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, cool to room temperature and pour into water. Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate.

Step 3: Saponification to the Carboxylic Acid

  • Dissolve the crude ester from Step 2 in a mixture of THF and water.

  • Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

  • Stir the mixture at room temperature until the ester is fully hydrolyzed (monitor by TLC or LC-MS).

  • Acidify the reaction mixture carefully with 1M HCl to a pH of ~3-4, which will precipitate the carboxylic acid product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Purification and Characterization Workflow

A self-validating protocol ensures the final compound's identity and purity. The following workflow is standard in synthetic organic chemistry.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Characterization Crude_Product Crude Reaction Mixture Extraction Aqueous Workup & Extraction Crude_Product->Extraction Quench Chromatography Column Chromatography (Silica Gel) Extraction->Chromatography Isolate Recrystallization Recrystallization Chromatography->Recrystallization Fine Purity TLC TLC Analysis Recrystallization->TLC LCMS LC-MS Recrystallization->LCMS NMR NMR (¹H, ¹³C) Recrystallization->NMR Final Pure Compound (>95%) TLC->Final LCMS->Final NMR->Final

Caption: Standard workflow for purification and characterization.

Spectroscopic and Analytical Profile

Definitive characterization relies on a combination of spectroscopic techniques. While experimental data for this specific molecule is not publicly cataloged, a profile can be predicted based on its structure.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula. Predicted collision cross-section (CCS) values provide an additional layer of identification in ion mobility-mass spectrometry.[6]

AdductFormulaPredicted m/z
[M+H]⁺ C₈H₆BrN₂O₂⁺240.96073
[M+Na]⁺ C₈H₅BrN₂NaO₂⁺262.94267
[M-H]⁻ C₈H₄BrN₂O₂⁻238.94617
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on the pyridine and imidazole rings. The protons on the six-membered ring should appear as a complex multiplet system. The proton of the carboxylic acid will likely appear as a broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O.

  • ¹³C NMR: The carbon spectrum will show eight distinct signals. The carboxyl carbon (C=O) will be the most downfield signal (~160-170 ppm). The carbon atom attached to the bromine (C3) will be shifted upfield relative to its non-brominated analog due to the heavy atom effect.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for its functional groups. Key expected peaks include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), C=N and C=C stretching vibrations in the aromatic region (~1400-1600 cm⁻¹), and a C-Br stretch in the fingerprint region (~500-650 cm⁻¹).

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its potential as a versatile scaffold for creating libraries of drug candidates. The pyridine carboxylic acid motif is found in numerous FDA-approved drugs for a wide range of diseases.[7][8]

The Imidazo[1,5-a]pyridine Scaffold

This fused heterocyclic system is considered a "privileged" structure in medicinal chemistry. Its rigid framework is ideal for presenting substituents in a well-defined three-dimensional space, facilitating strong binding interactions with biological targets like enzymes and receptors. Furthermore, the nitrogen atoms can act as hydrogen bond acceptors, enhancing aqueous solubility and target engagement.[8][9]

Role as a Synthetic Building Block

The two functional groups on the molecule are chemically orthogonal, allowing for selective modification:

  • Carboxylic Acid (Position 1): This group is ideal for forming amide bonds. It can be coupled with a diverse range of amines to explore the "R-group" space around the molecule, a cornerstone of structure-activity relationship (SAR) studies.

  • Bromine Atom (Position 3): This serves as a versatile handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of various aryl, heteroaryl, or alkyl groups, profoundly altering the molecule's steric and electronic properties.

Conceptual Drug Discovery Workflow

The molecule is an ideal starting point for a fragment-based or lead optimization campaign targeting enzyme inhibitors.

G cluster_synthesis Library Synthesis cluster_screening Screening & Optimization Start 3-Bromoimidazo[1,5-a]pyridine- 1-carboxylic acid (Core Scaffold) Amide Amide Coupling (at COOH) Start->Amide Coupling Cross-Coupling (at Br) Start->Coupling Library Diverse Chemical Library Amide->Library Coupling->Library HTS High-Throughput Screening (e.g., Enzyme Assays) Library->HTS Hit Hit Compound(s) Identified HTS->Hit SAR SAR Studies & Lead Optimization Hit->SAR Candidate Preclinical Candidate SAR->Candidate

Caption: Drug discovery workflow using the title compound as a core scaffold.

Conclusion

This compound is more than just a chemical compound; it is a strategically designed tool for innovation in drug discovery. Its stable heterocyclic core, combined with orthogonally reactive functional groups, provides researchers with an excellent platform for the rapid synthesis of diverse molecular libraries. Its potential to serve as a precursor for potent and selective enzyme inhibitors makes it a high-value asset for academic and industrial laboratories focused on developing next-generation therapeutics.

References

  • ResearchGate.
  • PubChemLite. This compound. [Link]
  • PubMed Central (PMC). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]
  • PubMed Central (PMC). Boron-Centered Compounds: Exploring the Optical Properties of Spiro Derivatives with Imidazo[1,5-a]Pyridines. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic Acid: Core Starting Materials and Strategic Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, exhibiting a wide array of biological activities. The targeted synthesis of specific derivatives, such as 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid, is of significant interest for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the essential starting materials and synthetic strategies for the preparation of this key intermediate. We will delve into the rationale behind precursor selection, provide detailed, field-tested protocols for the core synthetic transformations, and offer insights into the mechanistic underpinnings of these reactions.

Introduction: The Significance of the Imidazo[1,5-a]pyridine Core

The imidazo[1,5-a]pyridine ring system is a bicyclic heteroaromatic compound that has garnered substantial attention in the field of drug discovery. Its rigid structure and ability to present substituents in a well-defined three-dimensional space make it an attractive scaffold for interacting with biological targets. Various derivatives have been reported to possess a broad spectrum of pharmacological properties, including but not limited to, anti-inflammatory, anti-cancer, and anti-viral activities. The strategic introduction of a bromine atom at the 3-position and a carboxylic acid at the 1-position of the imidazo[1,5-a]pyridine core provides valuable handles for further chemical modifications and the exploration of structure-activity relationships (SAR).

Retrosynthetic Analysis and Key Starting Materials

A logical retrosynthetic analysis of the target molecule, this compound, suggests a convergent synthetic strategy. The primary disconnection breaks the imidazole ring, leading back to a substituted 2-(aminomethyl)pyridine precursor and a two-carbon synthon that will form the C1 and C2 positions of the imidazole ring. A subsequent disconnection involves the late-stage introduction of the bromine atom at the electron-rich C3 position.

G target This compound intermediate1 Ethyl 3-Bromoimidazo[1,5-a]pyridine-1-carboxylate target->intermediate1 Ester Hydrolysis intermediate2 Ethyl imidazo[1,5-a]pyridine-1-carboxylate intermediate1->intermediate2 Regioselective Bromination brominating_agent N-Bromosuccinimide (NBS) intermediate1->brominating_agent starting_material1 2-(Aminomethyl)pyridine intermediate2->starting_material1 Cyclocondensation starting_material2 Ethyl Glyoxalate intermediate2->starting_material2 G cluster_0 Cyclocondensation Reaction 2-(Aminomethyl)pyridine 2-(Aminomethyl)pyridine Schiff Base Formation Schiff Base Formation 2-(Aminomethyl)pyridine->Schiff Base Formation Ethyl Glyoxalate Ethyl Glyoxalate Ethyl Glyoxalate->Schiff Base Formation Iminium Ion Formation Iminium Ion Formation Schiff Base Formation->Iminium Ion Formation Intramolecular Cyclization Intramolecular Cyclization Iminium Ion Formation->Intramolecular Cyclization Dehydration/Aromatization Dehydration/Aromatization Intramolecular Cyclization->Dehydration/Aromatization Ethyl imidazo[1,5-a]pyridine-1-carboxylate Ethyl imidazo[1,5-a]pyridine-1-carboxylate Dehydration/Aromatization->Ethyl imidazo[1,5-a]pyridine-1-carboxylate

Figure 2: Workflow for the synthesis of the imidazo[1,5-a]pyridine-1-carboxylate core.
Experimental Protocol: Synthesis of Ethyl imidazo[1,5-a]pyridine-1-carboxylate
  • Reaction Setup: To a solution of 2-(aminomethyl)pyridine (1.0 eq) in a suitable solvent such as ethanol or toluene, add ethyl glyoxalate (1.1 eq, typically as a solution in toluene).

  • Reaction Conditions: The reaction mixture is heated to reflux for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford ethyl imidazo[1,5-a]pyridine-1-carboxylate.

  • Causality of Experimental Choices: The use of a slight excess of ethyl glyoxalate ensures complete consumption of the starting amine. Heating is necessary to drive the condensation and subsequent cyclization and dehydration steps. The choice of a non-polar solvent like toluene can facilitate the removal of water via a Dean-Stark trap, thus driving the reaction to completion.

Regioselective Bromination of the Imidazo[1,5-a]pyridine Core

The imidazo[1,5-a]pyridine ring system is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. The C3 position is particularly activated and is the most common site for electrophilic attack.

Experimental Protocol: Synthesis of Ethyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate
  • Reaction Setup: Dissolve ethyl imidazo[1,5-a]pyridine-1-carboxylate (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the solution at 0 °C.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 1-4 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up and Purification: Once the starting material is consumed, the reaction is quenched with an aqueous solution of sodium thiosulfate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield ethyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate.

  • Self-Validating System: The high regioselectivity of this reaction is a key feature. The formation of other isomers is generally minimal, simplifying the purification process. The disappearance of the starting material spot and the appearance of a single major product spot on TLC provide a quick validation of the reaction's success.

Final Step: Ester Hydrolysis

The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard transformation in organic synthesis.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: Dissolve ethyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Reagent Addition: Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq).

  • Reaction Conditions: The reaction mixture is stirred at room temperature until the starting material is completely consumed (monitored by TLC).

  • Work-up and Purification: The reaction mixture is acidified with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4, at which point the product precipitates. The solid is collected by filtration, washed with cold water, and dried under vacuum to afford the final product, this compound.

Alternative Synthetic Strategy

An alternative, though more complex, route to imidazo[1,5-a]pyridine-1-carboxylic acids involves a haloform cleavage reaction.[1] This multi-step process begins with the acylation of 2-(aminomethyl)pyridine, followed by a one-pot treatment with trifluoroacetic anhydride to form a 2,2,2-trifluoro-1-imidazo[1,5-a]pyridin-1-ylethanone intermediate. This intermediate is then subjected to haloform cleavage to yield the desired carboxylic acid. While this method is effective, the direct cyclocondensation approach is generally more atom-economical and involves fewer synthetic steps.

Summary of Quantitative Data

StepStarting Material(s)ProductKey ReagentsTypical Yield
1 2-(Aminomethyl)pyridine, Ethyl GlyoxalateEthyl imidazo[1,5-a]pyridine-1-carboxylateHeat70-85%
2 Ethyl imidazo[1,5-a]pyridine-1-carboxylateEthyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylateN-Bromosuccinimide (NBS)85-95%
3 Ethyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylateThis compoundLiOH or NaOH>90%

Conclusion

The synthesis of this compound is a strategic endeavor that relies on the careful selection of starting materials and the application of robust synthetic methodologies. The key to an efficient synthesis lies in the effective construction of the imidazo[1,5-a]pyridine core, followed by a highly regioselective bromination. The protocols outlined in this guide, which are grounded in established chemical principles, provide a reliable pathway for researchers and drug development professionals to access this valuable building block for the creation of novel and potentially therapeutic molecules.

References

  • Request PDF. (n.d.). Efficient Preparation of Imidazo[1,5-a]pyridine-1-carboxylic Acids.
  • Wikipedia. (2023). Pictet–Spengler reaction.
  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction.
  • RSC Publishing. (n.d.). Pictet–Spengler reaction based on in situ generated α-amino iminium ions through the Heyns rearrangement. Organic Chemistry Frontiers.
  • NROChemistry. (n.d.). Pictet-Spengler Reaction.
  • The Pictet-Spengler Reaction Updates Its Habits - ResearchGate. (n.d.).
  • Beilstein Journals. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes.
  • PubMed Central. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.

Sources

A Guide to the Retrosynthetic Analysis of 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceuticals. Its unique electronic properties and structural rigidity make it an attractive core for the design of novel therapeutic agents. This guide provides a comprehensive retrosynthetic analysis of a specifically functionalized derivative, 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid, offering insights into plausible synthetic strategies and the underlying chemical principles.

Introduction to the Target Molecule

This compound presents a unique substitution pattern with a bromine atom at the C3 position and a carboxylic acid at the C1 position. This arrangement offers multiple points for further chemical modification, making it a valuable building block in medicinal chemistry. The retrosynthetic analysis of this molecule requires a careful consideration of the reactivity of the imidazo[1,5-a]pyridine core and the strategic introduction of the bromo and carboxyl functionalities.

Retrosynthetic Strategy: Key Disconnections

The primary retrosynthetic disconnections for this compound focus on the formation of the imidazole ring and the introduction of the substituents. Two main strategies emerge from this analysis:

Strategy A: Late-Stage Bromination

This approach prioritizes the formation of the imidazo[1,5-a]pyridine-1-carboxylic acid core, followed by a regioselective bromination at the C3 position.

Strategy B: Early Introduction of Bromine

In this alternative strategy, a bromine atom is incorporated into one of the precursors before the cyclization to form the imidazo[1,5-a]pyridine ring. The carboxylic acid is then introduced in a subsequent step.

G cluster_A Strategy A: Late-Stage Bromination cluster_B Strategy B: Early Bromine Introduction TM This compound A1 Imidazo[1,5-a]pyridine-1-carboxylic acid TM->A1 C-Br Disconnection (Electrophilic Substitution) B1 3-Bromoimidazo[1,5-a]pyridine TM->B1 C-COOH Disconnection (Carboxylation) A_reagent Electrophilic Brominating Agent (e.g., NBS, Br2) B_reagent Carboxylation Reagent (e.g., CO2, ClCO2Et)

Caption: Primary retrosynthetic disconnections for the target molecule.

Synthetic Execution of Strategy A: Late-Stage Bromination

This is often the more convergent and explored route for similar heterocyclic systems.

Step 1: Synthesis of Imidazo[1,5-a]pyridine-1-carboxylic acid

The formation of the imidazo[1,5-a]pyridine core is most commonly achieved through the cyclocondensation of 2-(aminomethyl)pyridine with a suitable two-carbon electrophile. For the introduction of the C1-carboxylic acid, a precursor that can be readily converted to a carboxyl group is required.

A plausible approach involves the reaction of 2-(aminomethyl)pyridine with an acyl chloride, followed by a one-pot treatment with trifluoroacetic anhydride to yield a 2,2,2-trifluoro-1-imidazo[1,5-a]pyridin-1-ylethanone. This intermediate can then be converted to the desired carboxylic acid via a haloform reaction.

G start 2-(aminomethyl)pyridine intermediate1 N-acylated intermediate start->intermediate1 Acylation acyl_chloride Acyl Chloride (e.g., R-COCl) tfaa Trifluoroacetic Anhydride (TFAA) intermediate2 2,2,2-trifluoro-1-imidazo[1,5-a]pyridin-1-ylethanone intermediate1->intermediate2 Cyclization product Imidazo[1,5-a]pyridine-1-carboxylic acid intermediate2->product Hydrolysis haloform Haloform Reaction (e.g., NaOH, H2O) G cluster_B1 Route 1: Cyclization with Brominated Electrophile cluster_B2 Route 2: Direct Bromination B1_start 2-(aminomethyl)pyridine B1_product 3-Bromoimidazo[1,5-a]pyridine B1_start->B1_product Cyclocondensation B1_electrophile Brominated Aldehyde/Ketone B2_start Imidazo[1,5-a]pyridine B2_product 3-Bromoimidazo[1,5-a]pyridine B2_start->B2_product Electrophilic Bromination B2_reagent NBS or Br2

Methodological & Application

Application Notes and Protocols for Cross-Coupling Reactions of 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Imidazo[1,5-a]pyridine Scaffold

The imidazo[1,5-a]pyridine nucleus is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1] Its unique electronic properties and rigid, planar structure make it an attractive scaffold for the development of novel therapeutic agents and functional organic materials. Derivatives of this heterocyclic system have demonstrated a wide range of biological activities, underscoring the importance of versatile synthetic methodologies for their functionalization.[1]

3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid is a key building block that allows for the introduction of diverse molecular complexity at the 3-position through modern cross-coupling techniques. The presence of the bromine atom provides a reactive handle for palladium-catalyzed reactions, while the carboxylic acid at the 1-position offers a potential point for further derivatization or can act as a crucial pharmacophoric element.

This guide provides detailed application notes and exemplary protocols for the use of this compound in three of the most powerful cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. The protocols are designed to be a robust starting point for researchers, with in-depth explanations of the rationale behind the choice of reagents and reaction conditions.

Diagram: General Experimental Workflow

The following diagram illustrates a typical workflow for setting up a palladium-catalyzed cross-coupling reaction under an inert atmosphere.

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reagents Reagent Addition cluster_reaction Reaction and Workup A Oven-dry Schlenk flask and stir bar B Add Pd catalyst, ligand, and base to flask A->B C Evacuate and backfill with Argon/Nitrogen (3x) B->C D Add 3-Bromoimidazo[1,5-a]pyridine- 1-carboxylic acid and coupling partner C->D E Add anhydrous solvent via syringe D->E F Heat to desired temperature with vigorous stirring E->F G Monitor reaction progress (TLC, LC-MS) F->G H Cool to RT, quench, and perform aqueous workup G->H I Purify by column chromatography H->I Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R'-B(OR)₂⁻ PdII_Aryl_R Ar-Pd(II)-R' L₂ Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Ar-R'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Exemplary Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with a generic arylboronic acid.

Materials:

ReagentM.W.Amount (mmol)Equivalents
This compound241.050.51.0
Arylboronic AcidVariable0.751.5
Pd(PPh₃)₄1155.560.0250.05
K₂CO₃138.211.53.0
1,4-Dioxane-4.0 mL-
Water-1.0 mL-

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (120.5 mg, 0.5 mmol), the arylboronic acid (0.75 mmol), Pd(PPh₃)₄ (29 mg, 0.025 mmol), and K₂CO₃ (207 mg, 1.5 mmol).

  • Seal the flask with a rubber septum, and evacuate and backfill with argon three times.

  • Add 1,4-dioxane (4.0 mL) and water (1.0 mL) via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-imidazo[1,5-a]pyridine-1-carboxylic acid.

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, offering a powerful method for constructing complex carbon skeletons. [2]

Scientific Rationale and Considerations

Similar to the Suzuki coupling, the carboxylic acid will be deprotonated by the base. Organic bases like triethylamine (NEt₃) or inorganic bases such as K₂CO₃ are commonly used. The choice of base can influence the reaction outcome. For substrates with free carboxylic acids, a slightly weaker inorganic base like sodium acetate (NaOAc) can be a good starting point to minimize potential side reactions. The reaction is typically performed in a polar aprotic solvent like DMF or NMP at elevated temperatures.

Catalyst System: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst. In many cases, the Heck reaction can proceed without a phosphine ligand ("ligandless"), particularly with electron-deficient alkenes. However, for more challenging substrates, the addition of a phosphine ligand like P(o-tol)₃ can be beneficial.

Catalytic Cycle: Heck Reaction

Heck_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Coordination Alkene Coordination PdII_Aryl->Coordination Alkene Migratory Migratory Insertion Coordination->Migratory BetaHydride β-Hydride Elimination Migratory->BetaHydride PdH H-Pd(II)-X L₂ BetaHydride->PdH Substituted Alkene PdH->Pd0 Base

Caption: Simplified catalytic cycle for the Heck reaction.

Exemplary Protocol: Heck Reaction

This protocol details the coupling of this compound with an acrylate ester.

Materials:

ReagentM.W.Amount (mmol)Equivalents
This compound241.050.51.0
n-Butyl acrylate128.170.751.5
Pd(OAc)₂224.500.0250.05
Triethylamine (NEt₃)101.191.53.0
N,N-Dimethylformamide (DMF)-5.0 mL-

Procedure:

  • In a sealed tube, combine this compound (120.5 mg, 0.5 mmol), Pd(OAc)₂ (5.6 mg, 0.025 mmol), and a magnetic stir bar.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DMF (5.0 mL), n-butyl acrylate (108 µL, 0.75 mmol), and triethylamine (209 µL, 1.5 mmol) via syringe.

  • Seal the tube tightly and place it in a preheated oil bath at 110 °C.

  • Stir the reaction for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and pour it into 50 mL of water.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography to yield the desired product.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful and general method for the synthesis of aryl amines from aryl halides. [3][4]It has largely replaced harsher classical methods for C-N bond formation.

Scientific Rationale and Considerations

This reaction is highly sensitive to the choice of ligand and base. For heteroaromatic substrates, and particularly those that might be sterically hindered, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often required to facilitate the challenging reductive elimination step. [4] The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed. [4]As with the other couplings, the carboxylic acid will be deprotonated, necessitating the use of at least two equivalents of base: one for the carboxylic acid and one for the amine coupling partner. The reaction is typically run in anhydrous, aprotic solvents such as toluene or 1,4-dioxane.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord HNR'R'' Deprotonation Deprotonation (Base) AmineCoord->Deprotonation Amido Ar-Pd(II)-NR'R'' L₂ Deprotonation->Amido RedElim Reductive Elimination Amido->RedElim RedElim->Pd0 Ar-NR'R''

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Exemplary Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the amination of this compound.

Materials:

ReagentM.W.Amount (mmol)Equivalents
This compound241.050.51.0
Amine (Primary or Secondary)Variable0.61.2
Pd₂(dba)₃915.720.01250.025 (Pd)
XPhos476.620.030.06
Sodium tert-butoxide (NaOt-Bu)96.101.252.5
Anhydrous Toluene-5.0 mL-

Procedure:

  • In a glovebox or under a strong stream of argon: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (11.4 mg, 0.0125 mmol), XPhos (14.3 mg, 0.03 mmol), and NaOt-Bu (120 mg, 1.25 mmol).

  • Add this compound (120.5 mg, 0.5 mmol) and a magnetic stir bar.

  • Seal the flask, remove it from the glovebox (if used), and place it under an argon atmosphere.

  • Add anhydrous toluene (5.0 mL) followed by the amine (0.6 mmol) via syringe.

  • Heat the reaction mixture in a preheated oil bath at 100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature and carefully quench by adding saturated aqueous NH₄Cl solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude material by flash column chromatography to obtain the desired 3-amino-imidazo[1,5-a]pyridine-1-carboxylic acid derivative.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel, highly functionalized heterocyclic compounds. The protocols provided herein for Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions serve as a robust foundation for researchers in drug discovery and materials science. While the presence of the free carboxylic acid requires careful consideration of the reaction conditions, particularly the stoichiometry of the base, it does not preclude successful coupling. These methods open the door to a vast chemical space, enabling the rapid generation of libraries of imidazo[1,5-a]pyridine derivatives for further investigation.

References

  • Reddit. (2024). Carboxylic acid and Cross Coupling reactions. [Online discussion].
  • MDPI. (2019). Recent Advances in Acyl Suzuki Cross-Coupling.
  • Reddit. (2021). Do carboxylic acids interfere with Suzukis? [Online discussion].
  • ACS Publications. (n.d.). Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides.
  • IntechOpen. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Wikipedia. (n.d.). Heck reaction.
  • NIH. (n.d.). Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy.
  • ResearchGate. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids.
  • PubMed. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water.
  • ResearchGate. (n.d.). Palladium-catalyzed Mizoroki-Heck Reaction Using Imidazo[1,5- a ]pyridines.
  • RSC Publishing. (n.d.). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications.
  • Beilstein Journals. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib.
  • RSC Publishing. (n.d.). Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides.
  • YouTube. (2021). Buchwald-Hartwig Coupling.
  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 3‐bromoimidazo[1,2‐b]pyridazine 40.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • University of Glasgow. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • NIH. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ACS Publications. (n.d.). Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle.
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons.
  • NIH. (n.d.). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions.
  • RSC Publishing. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia...
  • ACS Publications. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles.

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The Strategic Utility of 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[1,5-a]pyridine Scaffold as a Privileged Heterocycle

The imidazo[1,5-a]pyridine core is a recognized privileged scaffold in medicinal chemistry, valued for its structural rigidity, synthetic tractability, and ability to engage in a variety of biological interactions.[1] This bicyclic aromatic system is present in numerous biologically active compounds, demonstrating a wide range of therapeutic potential, including antitumor and immunosuppressant activities.[1] The strategic placement of functional groups on this scaffold allows for the fine-tuning of physicochemical properties and target engagement. 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid emerges as a particularly valuable, yet underexplored, building block for drug discovery endeavors. Its bifunctional nature, featuring a synthetically versatile bromine atom at the 3-position and a carboxylic acid at the 1-position, provides two orthogonal handles for molecular elaboration. This allows for the systematic construction of diverse chemical libraries to probe structure-activity relationships (SAR) effectively.

While specific blockbuster drugs originating directly from this compound are not yet prominent in the public domain, its potential is inferred from the broad bioactivity of the parent scaffold and related derivatives. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the prospective medicinal chemistry applications of this compound, complete with theoretical and generalized protocols for its utilization.

Core Physicochemical Properties and Synthetic Handles

The utility of this compound as a medicinal chemistry scaffold is rooted in its distinct chemical features.

PropertyValue/DescriptionImplication in Drug Design
Molecular Formula C₈H₅BrN₂O₂Provides a compact, drug-like core.
Molecular Weight 241.05 g/mol A suitable starting point for library synthesis, allowing for significant additions without exceeding a molecular weight of 500 (a Lipinski's Rule of Five guideline).
Functional Group 1 Bromine at C3A versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce aryl, heteroaryl, alkynyl, and amino moieties.
Functional Group 2 Carboxylic Acid at C1Enables amide bond formation, a cornerstone of medicinal chemistry, allowing for the introduction of a wide array of amine-containing fragments to explore different chemical spaces and interactions with biological targets.

Key Medicinal Chemistry Applications and Synthetic Strategies

The dual functionality of this compound allows for a divergent synthetic approach, where either the bromine or the carboxylic acid can be functionalized first, leading to a wide array of derivatives.

Application I: Kinase Inhibitors

The imidazo[1,5-a]pyridine scaffold is a known hinge-binding motif for various protein kinases, which are critical targets in oncology and inflammatory diseases. The strategic elaboration of the this compound core can lead to potent and selective kinase inhibitors.

G A This compound B Suzuki Coupling (Arylboronic acid, Pd catalyst, base) A->B C 3-Aryl-imidazo[1,5-a]pyridine-1-carboxylic acid B->C D Amide Coupling (Amine, coupling agent) C->D E 3-Aryl-imidazo[1,5-a]pyridine-1-carboxamide (Kinase Inhibitor Candidate) D->E

Caption: Synthetic workflow for kinase inhibitor candidates.

This protocol describes the introduction of an aryl or heteroaryl moiety at the C3 position, a common strategy to occupy the hydrophobic pocket of the kinase ATP-binding site.

Rationale: The Suzuki-Miyaura reaction is chosen for its mild conditions, high functional group tolerance (including the carboxylic acid), and the commercial availability of a vast array of boronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents)

  • Solvent system (e.g., 1,4-dioxane/water, 4:1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents).

  • Add the palladium catalyst.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup: dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

This protocol details the formation of an amide bond, which can introduce vectors for solvent exposure and additional hydrogen bond interactions within the kinase active site.

Rationale: HATU is a highly efficient coupling reagent that minimizes racemization and is effective for a wide range of amines.

Materials:

  • 3-Aryl-imidazo[1,5-a]pyridine-1-carboxylic acid (from Protocol 1)

  • Amine (1.1 equivalents)

  • HATU (1.1 equivalents)

  • DIPEA (2 equivalents)

  • Anhydrous DMF

Procedure:

  • Dissolve the carboxylic acid (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF under an inert atmosphere.

  • Add DIPEA (2 equivalents) and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 equivalents) to the reaction mixture.

  • Stir at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with 5% aqueous LiCl (to remove DMF), followed by saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Application II: CNS-Active Agents

The imidazo[1,5-a]pyridine scaffold has been explored for its potential in developing agents targeting the central nervous system (CNS), such as 5-HT₄ receptor partial agonists for cognitive disorders.[2] The ability to modulate the physicochemical properties of derivatives of this compound is key to achieving blood-brain barrier (BBB) penetration.

G A This compound B Amide Coupling (e.g., Piperazine derivative, coupling agent) A->B C 3-Bromo-1-(piperazin-1-ylcarbonyl)imidazo[1,5-a]pyridine B->C D Buchwald-Hartwig Amination (Amine, Pd catalyst, ligand, base) C->D E 3-Amino-1-(piperazin-1-ylcarbonyl)imidazo[1,5-a]pyridine (CNS Agent Candidate) D->E

Caption: Synthetic workflow for CNS agent candidates.

This protocol describes the introduction of an amine at the C3 position, a common feature in many CNS-active compounds.

Rationale: The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, offering broad substrate scope and functional group tolerance.

Materials:

  • 3-Bromo-imidazo[1,5-a]pyridine-1-carboxamide (product of amide coupling)

  • Amine (1.2 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equivalents)

  • Anhydrous toluene

Procedure:

  • In a glovebox, combine the bromo-substituted substrate (1 equivalent), the amine (1.2 equivalents), the palladium pre-catalyst, the ligand, and the base in a dry reaction vessel.

  • Add anhydrous toluene.

  • Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Conclusion and Future Perspectives

This compound represents a high-potential starting material for the generation of diverse and novel chemical entities in drug discovery. Its bifunctional nature allows for the systematic exploration of chemical space through well-established and robust synthetic methodologies such as Suzuki-Miyaura cross-coupling and amide bond formation. While the full potential of this specific building block is yet to be fully realized in publicly disclosed drug development programs, the established importance of the imidazo[1,5-a]pyridine scaffold in medicinal chemistry strongly suggests its utility. Future work in this area will likely involve the synthesis and screening of libraries derived from this compound against various biological targets, particularly protein kinases and CNS receptors, to uncover novel therapeutic agents.

References

  • [Journal of Medicinal Chemistry] - ACS Public
  • [Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives] - ResearchG
  • [US8008321B2 - Imidazo[1,5-a] pyridine derivatives, method for preparing same and pharmaceutical compositions containing same] - Google P
  • [Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia] - ACS Public
  • [Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain] - ACS Public
  • [Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model] - PubMed. (URL: [Link])
  • [EP3440083A4 - IMIDAZO [1,5-A] PYRIMIDINYL CARBOXAMIDE COMPOUNDS AND THEIR USE IN THE TREATMENT OF MEDICAL DISORDERS] - Google P
  • [Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities] - ACS Public
  • [Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity] - ACS Public
  • [Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes] - National Institutes of Health. (URL: [Link])
  • [US4617307A - Substituted imidazo[1,5-A]pyridine derivatives as aromatase inhibitors] - Google P
  • [Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease] - PubMed. (URL: [Link])
  • [Imidazo[1,5‐a]pyridines – A Versatile Platform for Structurally Distinct N‐Heterocyclic Olefins and π‐Extended Heterocycles] - PubMed Central. (URL: [Link])
  • [Synthesis of imidazo[1,5-a]pyridines] - Organic Chemistry Portal. (URL: [Link])
  • [Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles] - Royal Society of Chemistry. (URL: [Link])

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The Versatile Role of 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Chemical Space with a Privileged Scaffold

The imidazo[1,5-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science.[1][2] Its unique electronic properties, structural rigidity, and capacity for diverse functionalization make it a "privileged" structure in drug discovery. Derivatives of this scaffold have shown a wide range of biological activities, including applications as anticancer agents, central nervous system modulators, and inhibitors for various enzymes.[1][3]

3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid (CAS No. 1119512-48-9) emerges as a particularly valuable building block for synthetic chemists.[4][5] This molecule incorporates two key reactive handles: a bromine atom at the 3-position, ideal for palladium-catalyzed cross-coupling reactions, and a carboxylic acid at the 1-position, which can be used for amide bond formation or potentially as a directing group. The strategic placement of the bromine atom on the electron-rich imidazo[1,5-a]pyridine ring system allows for the facile construction of carbon-carbon and carbon-nitrogen bonds, providing a gateway to novel analogues with tailored properties.

This comprehensive guide provides detailed application notes and protocols for leveraging this compound in three of the most powerful cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. The protocols are designed to be robust starting points for researchers in drug development and organic synthesis, with in-depth explanations of the rationale behind the chosen conditions.

Chemical Properties and Handling

PropertyValue
CAS Number 1119512-48-9[4][5]
Molecular Formula C₈H₅BrN₂O₂[5]
Molecular Weight 241.05 g/mol [5]
Appearance Solid (Typical)
Purity Typically >95%
Storage Store at room temperature.[5]

Safety and Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust, fumes, or vapors.[5]

Application I: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance.[6][7] For this compound, this reaction provides a direct route to 3-aryl or 3-heteroaryl derivatives, which are of significant interest in medicinal chemistry.

Causality Behind Experimental Choices

The presence of the carboxylic acid functionality requires careful consideration of the base. Strong, non-nucleophilic inorganic bases like potassium carbonate or cesium carbonate are preferred. They are effective in activating the boronic acid for transmetalation without promoting unwanted side reactions with the carboxylic acid.[8][9] The choice of a palladium catalyst and ligand is crucial; a pre-formed catalyst like Pd(PPh₃)₄ or an in-situ generated catalyst from Pd(OAc)₂ with a suitable phosphine ligand ensures efficient oxidative addition and reductive elimination.[10] A mixed solvent system, typically containing an organic solvent like 1,4-dioxane and water, is often used to solubilize both the organic and inorganic reagents.[11]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with a generic arylboronic acid.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.05 equiv)

  • Base (e.g., Potassium Carbonate [K₂CO₃], 2.0-3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (4:1 ratio)

  • Schlenk flask or microwave vial, magnetic stirrer, condenser, inert gas supply (Argon or Nitrogen)

Procedure (Conventional Heating):

  • To a Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium carbonate (2.0 equiv).[11]

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.

  • Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 equiv), to the flask.[11]

  • Add the degassed solvent system (1,4-dioxane/water, 4:1) via syringe. The reaction concentration is typically between 0.1 and 0.2 M with respect to the limiting reagent.

  • Stir the reaction mixture at 80-90 °C under the inert atmosphere.

  • Monitor the reaction progress using TLC or LC-MS. Reactions are typically complete within 12-24 hours.[11]

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Procedure (Microwave Irradiation):

  • In a microwave vial, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), the base (2.0 equiv), and the palladium catalyst.[11]

  • Add the chosen solvent system.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[11]

  • After the reaction, cool the vial and proceed with the work-up and purification as described for conventional heating.

Workflow and Mechanism Diagram

Suzuki_Miyaura_Coupling cluster_workflow Experimental Workflow cluster_mechanism Catalytic Cycle A 1. Combine Reactants: - Bromo-Imidazopyridine - Boronic Acid - Base (K₂CO₃) B 2. Inert Atmosphere: Evacuate & backfill with Argon A->B C 3. Add Catalyst: Pd(PPh₃)₄ B->C D 4. Add Solvents: Dioxane/Water C->D E 5. Heat: 80-90°C or Microwave D->E F 6. Work-up & Purification E->F Pd0 Pd(0)L₂ PdII_complex R-Pd(II)L₂(Br) Pd0->PdII_complex Oxidative Addition Transmetalation Transmetalation PdII_complex->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd0 Catalyst Regeneration Product R-R' Reductive_Elimination->Product Reactant R-Br Reactant->PdII_complex Boronic_Acid R'-B(OH)₂ + Base Boronic_Acid->Transmetalation

Caption: Suzuki-Miyaura coupling workflow and catalytic cycle.

Application II: Sonogashira Coupling for C-C Alkyne Synthesis

The Sonogashira reaction is a highly effective method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[12][13][14] This reaction is invaluable for introducing alkyne functionalities, which can serve as versatile handles for further transformations (e.g., click chemistry, cyclizations) or as integral parts of pharmacophores.

Causality Behind Experimental Choices

The classic Sonogashira coupling employs a dual catalytic system of palladium and copper(I).[12][13][15] The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) salt activates the terminal alkyne by forming a copper acetylide intermediate, which accelerates the transmetalation step.[13][15] An organic base, such as triethylamine or diisopropylethylamine, is crucial as it serves both as a base to deprotonate the alkyne and as a solvent. The presence of the carboxylic acid on the substrate should be well tolerated under these basic conditions. For sensitive substrates, copper-free Sonogashira conditions have also been developed.[16]

Detailed Experimental Protocol: Sonogashira Coupling

This protocol details the coupling of this compound with a generic terminal alkyne.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 equiv)

  • Copper(I) Iodide (CuI, 0.05-0.10 equiv)

  • Base/Solvent (e.g., Triethylamine [Et₃N] or a mixture of THF/Et₃N)

  • Schlenk flask, magnetic stirrer, inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv), and copper(I) iodide (0.05 equiv).

  • Evacuate and backfill the flask with an inert gas (Argon) three times.

  • Add degassed solvent (e.g., THF or DMF) followed by the base (e.g., triethylamine, 3.0 equiv).

  • Add the terminal alkyne (1.2 equiv) via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent like ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Workflow and Mechanism Diagram

Sonogashira_Coupling cluster_workflow Experimental Workflow cluster_mechanism Dual Catalytic Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle A 1. Combine Reactants: - Bromo-Imidazopyridine - Pd & Cu Catalysts B 2. Inert Atmosphere: Evacuate & backfill with Argon A->B C 3. Add Solvent/Base: THF/Triethylamine B->C D 4. Add Terminal Alkyne C->D E 5. React: Room Temp or Heat D->E F 6. Work-up & Purification E->F Pd0 Pd(0)L₂ PdII_complex R-Pd(II)L₂(Br) Pd0->PdII_complex Oxidative Addition PdII_complex->Pd0 Reductive Elimination PdII_complex->Product Reactant->PdII_complex CuI Cu(I) Cu_acetylide Cu-acetylide CuI->Cu_acetylide Cu_acetylide->PdII_complex Cu_acetylide->CuI Alkyne->Cu_acetylide

Caption: Sonogashira coupling workflow and dual catalytic cycles.

Application III: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, offering a mild and general method for C-N bond formation.[4][17] This reaction is particularly useful for synthesizing derivatives of this compound bearing a variety of primary or secondary amines at the 3-position, which is a common strategy in drug design to modulate solubility, polarity, and biological target interactions.

Causality Behind Experimental Choices

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand and base.[4][17] Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required to promote both the oxidative addition and the crucial C-N reductive elimination step.[1] A strong, non-nucleophilic base is necessary to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOt-Bu) is a common choice, although other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate can also be effective, depending on the specific substrates.[1][4] Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are essential to prevent quenching of the strong base and deactivation of the catalyst.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the amination of this compound.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.2 equiv)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv)

  • Phosphine Ligand (e.g., XPhos, 0.04 equiv)

  • Base (e.g., Sodium tert-butoxide [NaOt-Bu], 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Schlenk flask or glovebox, magnetic stirrer, inert gas supply (Argon or Nitrogen)

Procedure:

  • In an inert atmosphere (glovebox or Schlenk line), add the palladium pre-catalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., XPhos), and the base (e.g., NaOt-Bu) to a dry Schlenk flask.[1]

  • Add this compound (1.0 equiv).

  • Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Finally, add the amine (1.2 equiv) to the reaction mixture.

  • Seal the flask and heat the mixture with stirring (typically 80-110 °C).

  • Monitor the reaction's progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • After filtration and concentration, purify the crude product by column chromatography.

Workflow and Mechanism Diagram

Buchwald_Hartwig_Amination cluster_workflow Experimental Workflow cluster_mechanism Catalytic Cycle A 1. Combine in Glovebox: - Pd Pre-catalyst - Ligand (XPhos) - Base (NaOt-Bu) B 2. Add Reactants: - Bromo-Imidazopyridine - Amine A->B C 3. Add Solvent: Anhydrous Toluene B->C D 4. Heat: 80-110°C C->D E 5. Quench & Work-up D->E F 6. Purification E->F Pd0 Pd(0)L PdII_complex R-Pd(II)L(Br) Pd0->PdII_complex Oxidative Addition Amido_complex R-Pd(II)L(NR'₂) PdII_complex->Amido_complex Amine Coordination & Deprotonation Amido_complex->Pd0 Reductive Elimination Amido_complex->Product Reactant->PdII_complex Amine->PdII_complex

Caption: Buchwald-Hartwig amination workflow and catalytic cycle.

Conclusion and Future Outlook

This compound is a potent and versatile building block for the rapid generation of diverse chemical libraries. The palladium-catalyzed cross-coupling reactions detailed herein—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide reliable and efficient pathways to novel analogues functionalized at the 3-position. The protocols and mechanistic insights provided serve as a robust foundation for researchers aiming to explore the chemical space around the imidazo[1,5-a]pyridine scaffold. Careful optimization of the reaction conditions for specific substrates will undoubtedly lead to the discovery of new molecules with significant potential in drug development and materials science.

References

  • Volpi, G., & Garino, C. (2021). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. RSC Advances, 11(23), 13981-13991. ([Link])
  • Di Mauro, G., et al. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 28(15), 5789. ([Link])
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. ([Link])
  • Wikipedia. (n.d.).
  • E3S Web of Conferences. (2023). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 403, 01007. ([Link])
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. ([Link])
  • Wikipedia. (n.d.). Suzuki reaction. ([Link])
  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. ([Link])
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. ([Link])
  • Wikipedia. (n.d.). Sonogashira coupling. ([Link])
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. ([Link])
  • NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. ([Link])
  • SCIRP. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Beilstein Journal of Organic Chemistry. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein J. Org. Chem., 10, 344-353. ([Link])
  • Chemistry LibreTexts. (2023, June 30).
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. ([Link])
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. ([Link])

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Application Notes and Protocols for the Functionalization of 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, exhibiting a wide range of biological activities. The ability to selectively functionalize this core structure is paramount for the development of novel therapeutic agents. This guide provides detailed application notes and protocols for the functionalization of a key building block, 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid , focusing on robust and versatile palladium-catalyzed cross-coupling reactions.

Strategic Considerations for Functionalization

The presence of both a bromo substituent at the C3 position and a carboxylic acid at the C1 position on the imidazo[1,5-a]pyridine ring system offers a versatile platform for diversification. However, the acidic proton of the carboxylic acid can interfere with certain cross-coupling reactions. Therefore, two primary strategies are presented:

  • Direct Functionalization: Employing reaction conditions compatible with the free carboxylic acid. This approach is more atom-economical and avoids additional protection/deprotection steps.

  • Functionalization via Esterification: Converting the carboxylic acid to an ester to prevent potential side reactions and improve solubility in organic solvents. This is a classic and often necessary strategy for sensitive substrates or when the free acid is incompatible with the reaction conditions.

Preliminary Modification: Esterification of the Carboxylic Acid

For protocols requiring a protected carboxylic acid, a simple esterification can be performed. The Steglich esterification is a mild and efficient method.[1]

Protocol 2.1: Steglich Esterification

This protocol describes the synthesis of the methyl or ethyl ester of this compound.

Materials:

  • This compound

  • Methanol or Ethanol (anhydrous)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

Procedure:

  • To a solution of this compound (1.0 equiv.) in anhydrous dichloromethane (DCM), add the alcohol (methanol or ethanol, 1.5 equiv.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equiv.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equiv.) in anhydrous DCM.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ester.

Palladium-Catalyzed Cross-Coupling Reactions

The C3-bromo position of the imidazo[1,5-a]pyridine core is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between the imidazo[1,5-a]pyridine core and various aryl or vinyl boronic acids or their esters.[2][3][4][5] The choice of conditions can allow for the reaction to proceed with the free carboxylic acid, although esterification is a safe alternative.[5]

Workflow for Suzuki-Miyaura Coupling

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 3-Bromoimidazo[1,5-a]pyridine- 1-carboxylic acid (or ester) C Add Substrates, Pd Catalyst, Ligand, and Base to Solvent A->C B Aryl/Vinyl Boronic Acid or Ester B->C D Heat under Inert Atmosphere C->D E Monitor by TLC/LC-MS D->E F Aqueous Work-up E->F G Column Chromatography F->G H Characterization G->H

Caption: General workflow for Suzuki-Miyaura coupling.

Protocol 3.1.1: Suzuki-Miyaura Coupling with Free Carboxylic Acid

Materials:

  • This compound

  • Aryl or vinyl boronic acid (1.2 - 1.5 equiv.)

  • Pd(OAc)₂ (2-5 mol%)

  • SPhos (4-10 mol%)

  • K₃PO₄ (2.0 - 3.0 equiv.)

  • 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • In a Schlenk flask, combine this compound (1.0 equiv.), the boronic acid (1.2 equiv.), Pd(OAc)₂ (0.03 equiv.), SPhos (0.06 equiv.), and K₃PO₄ (2.5 equiv.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Heat the reaction mixture at 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterConditionRationale
Catalyst Pd(OAc)₂A common and effective palladium(II) precatalyst.
Ligand SPhosA bulky, electron-rich phosphine ligand that promotes oxidative addition and reductive elimination.
Base K₃PO₄A moderately strong base suitable for activating the boronic acid without promoting significant side reactions with the carboxylic acid.
Solvent 1,4-Dioxane/WaterA common solvent system for Suzuki couplings that aids in the dissolution of both organic and inorganic reagents.
Sonogashira Coupling: C-C (alkynyl) Bond Formation

The Sonogashira coupling enables the introduction of a terminal alkyne at the C3 position, a valuable functional group for further transformations in drug discovery.[6][7][8][9][10] For this reaction, esterification of the carboxylic acid is highly recommended to avoid deprotonation by the amine base.

Catalytic Cycle for Sonogashira Coupling

cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L2 PdII R-Pd(II)L2-X Pd0->PdII Oxidative Addition (R-X) Pd_alkyne R-Pd(II)L2-C≡CR' PdII->Pd_alkyne Transmetalation Pd_alkyne->Pd0 Reductive Elimination Product R-C≡CR' Pd_alkyne->Product CuX CuX Cu_alkyne Cu-C≡CR' CuX->Cu_alkyne Base Cu_alkyne->PdII Alkyne H-C≡CR' Alkyne->Cu_alkyne

Sources

Application Notes & Protocols: Strategic Use of 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic Acid in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,5-a]pyridine scaffold is a recognized "privileged" structure in medicinal chemistry, forming the core of numerous clinically relevant agents. Its unique electronic properties and rigid, bicyclic nature make it an ideal platform for developing potent and selective kinase inhibitors. This document provides a detailed guide for researchers on the strategic utilization of a key bifunctional building block, 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid (CAS 1119512-48-9). We will explore its reactivity and provide field-proven, step-by-step protocols for its sequential functionalization through palladium-catalyzed cross-coupling and amide bond formation, enabling the rapid generation of diverse kinase inhibitor libraries.

Introduction: The Imidazo[1,5-a]pyridine Scaffold in Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. Fused heterocyclic systems, such as the imidazo[1,2-a]pyridine and its isomers, are frequently employed due to their ability to form key hydrogen bond interactions with the kinase hinge region, mimicking the adenine moiety of ATP.[2][3][4] The imidazo[1,5-a]pyridine core offers a distinct vector space for substituent placement compared to its more common 1,2-a isomer, allowing for the exploration of novel chemical space and intellectual property.

Our focus, This compound , is a particularly valuable starting material. It possesses two orthogonal, chemically addressable sites:

  • The C3-Bromine: Serves as a versatile handle for introducing molecular complexity via transition-metal-catalyzed cross-coupling reactions. This position is often used to install aryl or heteroaryl moieties that can access deep, hydrophobic pockets within the kinase active site.

  • The C1-Carboxylic Acid: Provides a direct attachment point for amide bond formation. The resulting amide substituent often extends into the solvent-exposed region, where it can be tailored to enhance physicochemical properties like solubility and cell permeability, or to engage with surface residues for improved selectivity.

This dual functionality allows for a modular and efficient approach to synthesizing libraries of potential inhibitors, as illustrated below.

G cluster_0 Core Building Block cluster_1 Orthogonal Synthetic Pathways cluster_2 Diverse Kinase Inhibitor Scaffolds start This compound path1 Pathway A: C3 Functionalization (e.g., Suzuki Coupling) start->path1 path2 Pathway B: C1 Functionalization (e.g., Amide Coupling) start->path2 product1 Aryl/Heteroaryl at C3 path1->product1 Introduce hydrophobic group product2 Amide at C1 path2->product2 Introduce solubilizing/interactive group final_product Fully Decorated Kinase Inhibitor product1->final_product via Amide Coupling product2->final_product via Suzuki Coupling

Caption: Modular synthesis strategy using the bifunctional starting material.

Core Methodologies and Protocols

All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling at the C3-Position

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between the C3-bromo position and various aryl or heteroaryl boronic acids/esters.[5][6] The choice of catalyst and ligand is crucial to overcome potential catalyst inhibition by the basic nitrogen atoms of the imidazopyridine core.[5]

Rationale: This protocol utilizes a Pd(PPh₃)₄ catalyst, a workhorse for many cross-coupling reactions. Potassium carbonate serves as a mild base, and the dioxane/water solvent system is effective at solubilizing both organic and inorganic reagents. For more challenging couplings, a more advanced catalyst system (e.g., Pd₂(dba)₃ with a Buchwald ligand like SPhos) may be required to achieve higher yields.[7]

G cluster_workflow Suzuki-Miyaura Workflow setup 1. Reaction Setup - Add reagents to Schlenk flask - (Imidazopyridine, Boronic Acid, Base) inert 2. Inert Atmosphere - Evacuate and backfill with Argon (3x) setup->inert reagents 3. Add Catalyst & Solvent - Add Pd(PPh₃)₄ and Dioxane/Water inert->reagents heat 4. Reaction - Heat to 90-100 °C - Monitor by TLC/LC-MS reagents->heat workup 5. Aqueous Workup - Cool, dilute with EtOAc - Wash with water and brine heat->workup purify 6. Purification - Dry (Na₂SO₄), concentrate - Flash column chromatography workup->purify product Pure 3-Aryl-imidazo[1,5-a]pyridine- 1-carboxylic acid purify->product G cluster_workflow Amide Coupling Workflow setup 1. Reagent Setup - Dissolve carboxylic acid in DMF/DCM - Add Amine, DIPEA, and HATU stir 2. Reaction - Stir at room temperature (0 °C to RT) setup->stir monitor 3. Monitoring - Check progress by TLC/LC-MS (1-4 hours) stir->monitor workup 4. Aqueous Workup - Dilute with EtOAc/DCM - Wash with aq. NaHCO₃, water, brine monitor->workup purify 5. Purification - Dry (Na₂SO₄), concentrate - Flash column chromatography workup->purify product Pure N-substituted-imidazo[1,5-a]pyridine- 1-carboxamide purify->product G start 3-Bromoimidazo[1,5-a]pyridine- 1-carboxylic acid intermediate 3-(4-methoxyphenyl)imidazo[1,5-a]pyridine- 1-carboxylic acid start->intermediate Step 1: Suzuki Coupling (Protocol 1) - 4-methoxyphenylboronic acid - Pd(PPh₃)₄, K₂CO₃ final_product N-(2-morpholinoethyl)-3-(4-methoxyphenyl) -imidazo[1,5-a]pyridine-1-carboxamide (Kinase Inhibitor Candidate) intermediate->final_product Step 2: Amide Coupling (Protocol 2) - 4-(2-aminoethyl)morpholine - HATU, DIPEA

Sources

Application Note: Derivatization of 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic Acid for Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Imidazo[1,5-a]pyridine Scaffold

The imidazo[1,5-a]pyridine nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities.[1] Derivatives of this core structure have shown potential as therapeutic agents in various disease areas, making it a "privileged scaffold" for drug discovery. The strategic functionalization of this core allows for the systematic exploration of chemical space, leading to the identification of novel drug candidates. This application note provides a detailed guide for the derivatization of the commercially available building block, 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid (CAS 1119512-48-9)[2][][4], for the purpose of generating diverse chemical libraries.

The target molecule offers two orthogonal points for diversification: the C-3 bromo substituent and the C-1 carboxylic acid. This allows for a modular approach to library synthesis, enabling the exploration of structure-activity relationships (SAR) in a systematic and efficient manner.

Strategic Overview for Library Synthesis

The derivatization of this compound can be approached through two primary, high-yielding synthetic routes:

  • Palladium-Catalyzed Cross-Coupling at the C-3 Position: The bromo group at the C-3 position is amenable to a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to introduce a wide range of aryl and heteroaryl substituents.[5]

  • Amide Bond Formation at the C-1 Position: The carboxylic acid at the C-1 position serves as a handle for the introduction of a diverse array of amine-containing fragments through standard amide coupling protocols.

These two transformations can be performed in a sequential manner to generate a library of compounds with diversity at both the C-1 and C-3 positions. The general workflow for this library synthesis is depicted below.

G A 3-Bromoimidazo[1,5-a]pyridine- 1-carboxylic acid B Suzuki-Miyaura Coupling (Diversification at C-3) A->B Step 1 D 3-Aryl-imidazo[1,5-a]pyridine- 1-carboxylic acid Intermediate B->D C Amide Coupling (Diversification at C-1) E Amide Library (Diversity at C-1 and C-3) C->E D->C Step 2 F Amine Building Blocks F->C G Aryl/Heteroaryl Boronic Acids G->B

Figure 1: General workflow for the sequential derivatization of this compound.

Part 1: Derivatization at the C-3 Position via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide.[][6] This reaction is widely used in medicinal chemistry due to its mild reaction conditions and tolerance of a wide range of functional groups.

Causality Behind Experimental Choices
  • Catalyst System: The choice of palladium catalyst and ligand is crucial for achieving high yields and preventing side reactions. For heteroaromatic bromides, catalyst systems employing bulky, electron-rich phosphine ligands such as XPhos or SPhos are often effective.[7] The use of pre-catalysts like XPhos-Pd-G2 or G3 can simplify reaction setup and improve reproducibility.

  • Base: A base is required to activate the boronic acid for transmetalation with the palladium center.[] Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used. The choice of base can influence the reaction rate and yield, with stronger bases often being more effective for less reactive substrates.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is typically used to dissolve both the organic and inorganic reagents. The water is essential for the activation of the boronic acid by the base.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

G cluster_0 Reaction Setup cluster_1 Reaction and Workup A Combine 3-Bromo-scaffold (1.0 eq), Arylboronic acid (1.2-1.5 eq), and Base (2.0-3.0 eq) in a flask. B Add solvent (e.g., Dioxane/Water 4:1). A->B C Degas the mixture by bubbling with Argon or Nitrogen for 15-20 min. B->C D Add Pd catalyst (e.g., XPhos-Pd-G2, 2-5 mol%) and Ligand (if needed) under inert atmosphere. C->D E Heat the reaction mixture at 80-100 °C and monitor by TLC or LC-MS. D->E F Upon completion, cool to room temperature and dilute with ethyl acetate. E->F G Wash with water and brine. F->G H Dry the organic layer over Na₂SO₄, filter, and concentrate. G->H I Purify the crude product by column chromatography. H->I

Figure 2: Experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • To a reaction vessel, add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq.), and potassium carbonate (2.0-3.0 eq.).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Seal the vessel and degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Under a positive pressure of inert gas, add the palladium catalyst (e.g., XPhos-Pd-G2, 2-5 mol%).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the 3-aryl-imidazo[1,5-a]pyridine-1-carboxylic acid intermediate.

ParameterRecommended ConditionRationale
Palladium Catalyst XPhos-Pd-G2, Pd(PPh₃)₄Provides good activity for heteroaromatic halides.
Ligand XPhos (if not using a pre-catalyst)Bulky, electron-rich ligand that promotes oxidative addition and reductive elimination.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.
Solvent 1,4-Dioxane/Water (4:1), Toluene/WaterEnsures solubility of both organic and inorganic reagents.
Temperature 80 - 100 °CProvides sufficient thermal energy for the catalytic cycle to proceed efficiently.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling.

Part 2: Derivatization at the C-1 Position via Amide Coupling

The carboxylic acid at the C-1 position is an ideal handle for creating a library of amides. A wide variety of commercially available primary and secondary amines can be coupled to this position using standard peptide coupling reagents.

Causality Behind Experimental Choices
  • Coupling Reagents: Several classes of coupling reagents are available for amide bond formation.

    • Carbodiimides (e.g., EDC, DCC): These reagents activate the carboxylic acid to form a reactive O-acylisourea intermediate. The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress side reactions and improve yields.

    • Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents are highly efficient and lead to rapid amide bond formation with minimal side products. They are often the reagents of choice for challenging couplings.

  • Base: An organic, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically added to neutralize the ammonium salt of the amine starting material and to facilitate the coupling reaction.

  • Solvent: Aprotic polar solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are commonly used to dissolve the reactants.

Protocol 2: General Procedure for Amide Coupling using HATU

G cluster_0 Reaction Setup cluster_1 Reaction and Workup A Dissolve the carboxylic acid (1.0 eq) in an aprotic solvent (e.g., DMF). B Add the amine (1.1 eq), HATU (1.1 eq), and DIPEA (2.0-3.0 eq). A->B C Stir the reaction mixture at room temperature. B->C D Monitor the reaction by TLC or LC-MS until completion (typically 1-4 hours). C->D E Dilute the reaction mixture with ethyl acetate. D->E F Wash with saturated aqueous NaHCO₃, water, and brine. E->F G Dry the organic layer over Na₂SO₄, filter, and concentrate. F->G H Purify the crude product by column chromatography or preparative HPLC. G->H

Figure 3: Experimental workflow for HATU-mediated amide coupling.

Step-by-Step Methodology:

  • Dissolve the 3-substituted-imidazo[1,5-a]pyridine-1-carboxylic acid (1.0 eq.) in N,N-dimethylformamide (DMF).

  • To this solution, add the desired primary or secondary amine (1.1 eq.), followed by HATU (1.1 eq.) and N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the desired amide.

ParameterRecommended ConditionRationale
Coupling Reagent HATU, HBTU, EDC/HOBtEfficiently activates the carboxylic acid for amidation.
Base DIPEA, TEANon-nucleophilic base to facilitate the reaction.
Solvent DMF, DCMAprotic polar solvent to dissolve reactants.
Temperature Room TemperatureMild conditions that are well-tolerated by most functional groups.

Table 2: Recommended Conditions for Amide Coupling.

Conclusion

The this compound scaffold is a versatile starting material for the synthesis of diverse chemical libraries. The orthogonal reactivity of the bromo and carboxylic acid functional groups allows for systematic derivatization at two key positions. The protocols outlined in this application note, based on well-established Suzuki-Miyaura coupling and amide bond formation reactions, provide a robust and efficient platform for generating novel imidazo[1,5-a]pyridine derivatives for drug discovery and other life science applications.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2011). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 1(9), 1733-1739.
  • Barbero, N., et al. (2019). Efficient Preparation of Imidazo[1,5-a]pyridine-1-carboxylic Acids. Molecules, 24(12), 2297.
  • de la Torre, B. G., & Albericio, F. (2020). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 5(2), 979-988.
  • Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives. (2021). Chemistry of Heterocyclic Compounds, 57(5), 554-559.
  • Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. (2021). Catalysts, 11(11), 1365.
  • Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. (2014). International Journal of Innovative Research in Science, Engineering and Technology, 3(5).
  • Synthesis of novel imidazo[1,5-a]pyridine derivates. (2015). Revue Roumaine de Chimie, 60(7-8), 689-694.
  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). BMC Chemistry, 19(1), 48.
  • Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. (2018). Journal of Chemical Sciences, 130(5), 63.
  • An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. (2023). Synthetic Communications, 54(2), 121-132.
  • Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. (2006). Journal of Combinatorial Chemistry, 8(4), 534-543.

Sources

Application Notes and Protocols for the Catalytic Amination of 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Aminoimidazo[1,5-a]pyridine-1-carboxylic Acids in Drug Discovery

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse pharmacological activities.[1] Derivatives of this core structure have shown promise as anti-inflammatory agents, anti-cancer therapeutics, and treatments for neurological disorders.[1] The introduction of an amino group at the 3-position of the imidazo[1,5-a]pyridine ring system, coupled with the presence of a carboxylic acid at the 1-position, generates a molecule with significant potential for further derivatization and interaction with biological targets. The amino group can serve as a handle for the introduction of various pharmacophores, while the carboxylic acid can act as a key binding element or be converted into other functional groups.

The synthesis of such highly functionalized heterocycles, however, presents a significant challenge. Traditional methods for the formation of aryl and heteroaryl C-N bonds often require harsh reaction conditions and exhibit limited functional group tolerance.[2] Modern palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as a powerful and versatile tool for the construction of C-N bonds, offering milder conditions and broader substrate scope.[2][3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic amination of 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid. We will delve into the critical aspects of reaction development, present a detailed experimental protocol as a robust starting point, and discuss the key challenges and considerations for a successful transformation.

Reaction Development and Mechanistic Considerations

The primary challenge in the catalytic amination of this compound is the presence of the carboxylic acid functionality. Under typical Buchwald-Hartwig conditions, which often employ strong bases and elevated temperatures, there is a significant risk of competitive decarboxylation of the starting material or product.[4][5][6] Therefore, the careful selection of the catalytic system and reaction parameters is paramount to favor the desired C-N bond formation over decarboxylation.

The Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle.[2][3] Understanding this cycle is crucial for troubleshooting and optimizing the reaction.

Buchwald-Hartwig Catalytic Cycle cluster_reactants Reactants Pd(0)L Pd(0)L Oxidative Addition Complex R-Pd(II)(Br)L Pd(0)L->Oxidative Addition Complex R-Br Amine Coordination [R-Pd(II)(Br)(NHR')L] Oxidative Addition Complex->Amine Coordination + R'NH2 Amido Complex R-Pd(II)(NR')L Amine Coordination->Amido Complex - HBr (Base) Amido Complex->Pd(0)L Product R-NHR' Amido Complex->Product Reductive Elimination R-Br 3-Bromoimidazo[1,5-a]pyridine- 1-carboxylic acid R'NH2 Amine Base Base

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Choosing the Right Catalytic System

The choice of palladium precursor, ligand, and base is critical for a successful amination, especially with a potentially sensitive substrate.

  • Palladium Precursor: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are common and effective choices. While Pd₂(dba)₃ is a Pd(0) source, Pd(OAc)₂ is reduced in situ to the active Pd(0) species.[7]

  • Ligand: The ligand plays a crucial role in stabilizing the palladium catalyst, promoting oxidative addition and reductive elimination, and influencing the overall reaction rate and selectivity. For heteroaromatic substrates, bulky, electron-rich phosphine ligands are often preferred.[8]

    • Josiphos-type ligands (e.g., CyPF-tBu): These have shown high reactivity in the amination of heteroaryl halides.

    • Biarylphosphine ligands (e.g., BrettPhos): These are also excellent choices for coupling functionalized aryl and heteroaryl chlorides and bromides.[9]

  • Base: The base is necessary to deprotonate the amine and facilitate the formation of the palladium-amido complex.[10] However, strong bases like NaOt-Bu can promote decarboxylation. Therefore, milder inorganic bases should be considered.

    • K₃PO₄ (Potassium Phosphate): A weaker base that is often effective in couplings with sensitive substrates.

    • Cs₂CO₃ (Cesium Carbonate): Another suitable milder base that can be effective.

  • Solvent: Aprotic, non-polar, or polar aprotic solvents are typically used. Toluene, dioxane, and DMF are common choices. The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.[10]

Experimental Protocol: A Starting Point for Optimization

This protocol provides a general procedure for the palladium-catalyzed amination of this compound. It is intended as a starting point, and optimization of the reaction conditions (e.g., temperature, reaction time, catalyst loading) may be necessary for different amine coupling partners.

Materials and Reagents
ReagentCAS NumberSupplier (Example)
This compound1119512-48-9AChemBlock
Pd₂(dba)₃51364-51-3Major suppliers
BrettPhos1028206-56-5Major suppliers
Potassium Phosphate (K₃PO₄)7778-53-2Major suppliers
Amine (e.g., Morpholine)110-91-8Major suppliers
Anhydrous Toluene108-88-3Major suppliers
Reaction Setup and Procedure

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Add this compound, Pd2(dba)3, BrettPhos, and K3PO4 to a dry Schlenk tube. B Evacuate and backfill the tube with an inert gas (e.g., Argon) three times. A->B C Add anhydrous toluene and the amine via syringe. B->C D Heat the reaction mixture at a controlled temperature (e.g., 80-100 °C) with vigorous stirring. C->D E Monitor the reaction progress by TLC or LC-MS. D->E F Cool the reaction to room temperature and dilute with ethyl acetate. E->F G Wash with saturated aqueous NH4Cl and brine. F->G H Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. G->H I Purify the crude product by column chromatography. H->I

Figure 2: A step-by-step workflow for the catalytic amination of this compound.

Step-by-Step Protocol:

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq.), Pd₂(dba)₃ (0.02 eq.), BrettPhos (0.04 eq.), and K₃PO₄ (2.0 eq.).

  • Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Reagent Addition: Under the inert atmosphere, add anhydrous toluene (to achieve a concentration of ~0.1 M) and the desired amine (1.2-1.5 eq.) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous NH₄Cl and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Optimization Parameters

For challenging amine couplings or if low yields are observed, the following parameters can be systematically varied:

ParameterInitial ConditionAlternative Conditions
Catalyst Pd₂(dba)₃/BrettPhosPd(OAc)₂/Josiphos, CuI/ligand (for Chan-Lam conditions)
Base K₃PO₄Cs₂CO₃, K₂CO₃
Solvent TolueneDioxane, DMF, t-BuOH
Temperature 80-100 °CRoom temperature to 120 °C
Catalyst Loading 2 mol% Pd1-5 mol%

Characterization and Data Analysis

The structure and purity of the final product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure of the aminated product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To assess the purity of the final compound.

Troubleshooting and Key Considerations

  • Low Conversion: If the reaction stalls, consider increasing the temperature, reaction time, or catalyst loading. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.

  • Decarboxylation: If decarboxylation is a significant side reaction, try using a milder base (e.g., K₂CO₃), a lower reaction temperature, or a shorter reaction time. Protection of the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to amination, followed by deprotection, is a viable alternative strategy.

  • Hydrodehalogenation: The formation of the debrominated starting material can be an issue. This is often mitigated by the choice of a suitable ligand and careful control of the reaction conditions.

  • Alternative Coupling Strategies: If palladium-catalyzed methods prove challenging, consider copper-catalyzed C-N coupling reactions (Ullmann or Chan-Lam type reactions).[11][12][13] These can sometimes be more effective for specific heteroaromatic substrates.

Conclusion

The catalytic amination of this compound provides a modern and efficient route to a valuable class of compounds for drug discovery. While the presence of the carboxylic acid group introduces a potential challenge in the form of decarboxylation, careful selection of a suitable palladium catalyst, a bulky electron-rich phosphine ligand, and a mild inorganic base can lead to a successful transformation. The protocol and insights provided in this application note serve as a strong foundation for researchers to develop and optimize this important C-N bond-forming reaction, ultimately accelerating the synthesis of novel imidazo[1,5-a]pyridine-based drug candidates.

References

  • Bilodeau, F., et al. (2010). Palladium-catalyzed decarboxylative cross-coupling reaction between heteroaromatic carboxylic acids and aryl halides. The Journal of Organic Chemistry, 75(9), 2975-2986. [Link]
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  • Goossen, L. J., et al. (2006). Synthesis of Biaryls via Catalytic Decarboxylative Coupling. Science, 313(5787), 662-664. [Link]
  • Tolkunov, S. V., et al. (2021). Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives. Chemistry of Heterocyclic Compounds, 57(5), 554-559. [Link]
  • Beilstein Journals. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 2906-2915. [Link]
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  • Request PDF. (n.d.). Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation).
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  • ResearchGate. (n.d.). Synthesis of novel imidazo[1,5-a]pyridine derivates.
  • Wikipedia. (n.d.).
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  • PubMed. (2015). Copper-catalyzed Oxidative Amination of sp(3) C-H Bonds Under Air: Synthesis of 1,3-diarylated imidazo[1,5-a]pyridines.
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  • ResearchGate. (2022). Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][4][5][6] thiadiazole with substituted anilines at conventional heating in Schlenk tube.
  • Chemistry LibreTexts. (2023).
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  • PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines.
  • New Journal of Chemistry. (2022). Microwave-assisted copper(i) catalyzed A3 cascade coupling of imidazo[1,2-a]pyridines via C–H bond functionalization as selective COX-2 inhibitors and antioxidants, and in silico studies. Royal Society of Chemistry. [Link]
  • Organic & Biomolecular Chemistry. (2018). Synthesis of imidazo[1,5-a]pyridines via oxidative amination of the C(sp3)–H bond under air using metal–organic framework Cu-MOF-74 as an efficient heterogeneous catalyst. Royal Society of Chemistry. [Link]
  • Organic Chemistry Portal. (n.d.). Room-Temperature Palladium-Catalyzed Amination of Aryl Bromides and Chlorides and Extended Scope of Aromatic C-N Bond Formation with a Commercial Ligand. Organic Chemistry Portal. [Link]
  • Organic Letters. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.
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  • MDPI. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 27(19), 6296. [Link]
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Application Notes & Protocols: A Guide to the Synthesis of Novel Imidazo[1,5-a]pyridine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazo[1,5-a]pyridine Scaffold

The imidazo[1,5-a]pyridine core is a privileged heterocyclic scaffold that forms the structural basis for a multitude of compounds with significant applications in medicinal chemistry and materials science.[1][2] Its derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, anti-cancer, antiviral, and antibacterial properties.[1][3] Notable examples include compounds investigated as thromboxane A2 synthetase inhibitors and potent antitumor agents.[4][5] The unique electronic and structural characteristics of this fused bicyclic system make it an attractive target for the development of novel therapeutics and functional organic materials.[1][6]

This guide provides an in-depth overview of modern synthetic strategies for accessing novel imidazo[1,5-a]pyridine derivatives. We will move beyond simple procedural lists to explore the mechanistic underpinnings and rationale behind various synthetic choices, offering field-proven insights for researchers, chemists, and drug development professionals. The methodologies covered range from classical cyclocondensation reactions to modern multi-component and transition-metal-catalyzed approaches.

Strategic Overview: Constructing the Imidazo[1,5-a]pyridine Core

The construction of the imidazo[1,5-a]pyridine ring system is typically achieved by forming the five-membered imidazole ring onto a pre-existing pyridine scaffold. The primary disconnection approaches involve forming one or two bonds, usually adjacent to the bridgehead nitrogen atom. The choice of strategy depends on the desired substitution pattern, availability of starting materials, and scalability requirements.

G cluster_0 Synthetic Strategy Selection cluster_1 Common Synthetic Pathways cluster_2 Execution & Validation Start Define Target Imidazo[1,5-a]pyridine Analysis Retrosynthetic Analysis (Key Disconnections) Start->Analysis Decision Select Primary Strategy Analysis->Decision Cyclocondensation Cyclocondensation (e.g., from 2-aminomethylpyridines) Decision->Cyclocondensation Classic & Robust MCR Multi-Component Reactions (High Diversity) Decision->MCR Efficiency & Library Synthesis Metal Transition-Metal Catalysis (e.g., Cu, Fe-catalyzed) Decision->Metal Mild Conditions & High Yield Functionalization Post-Synthesis Functionalization (C-H) Decision->Functionalization Late-stage Diversification Protocol Protocol Development & Optimization Cyclocondensation->Protocol MCR->Protocol Metal->Protocol Functionalization->Protocol Synthesis Execution of Synthesis Protocol->Synthesis Purification Purification & Isolation Synthesis->Purification Characterization Structural Confirmation (NMR, MS, X-ray) Purification->Characterization Final Novel Compound Characterization->Final

Figure 1: A generalized workflow for the synthesis of novel imidazo[1,5-a]pyridines.

Cyclocondensation and Annulation Strategies

Cyclocondensation reactions are a cornerstone of imidazo[1,5-a]pyridine synthesis, typically involving the reaction of a 2-(aminomethyl)pyridine derivative with a C1 or C2 synthon.

Metal-Free Oxidative Annulation

A robust, metal-free approach involves the dual oxidative amination of C(sp³)-H bonds. This method can proceed under ambient conditions and offers a greener alternative to many metal-catalyzed processes.[7]

Causality: The reaction mechanism involves a sequence of two oxidative C-N couplings and one oxidative dehydrogenation process, effectively removing six hydrogen atoms to achieve the final aromatic system. The choice of oxidant is critical to the success of this transformation.

Cyclization with Electrophilically Activated Nitroalkanes

A novel strategy utilizes the unusual electrophilic properties of nitroalkanes when activated by polyphosphoric acid (PPA).[4] This method provides a unique pathway to the imidazo[1,5-a]pyridine core.

Mechanistic Insight: In heated PPA, nitroalkanes form phosphorylated nitronates, which are potent electrophiles.[4] A 2-(aminomethyl)pyridine attacks this species, leading to an amidinium intermediate. This intermediate is perfectly primed for a 5-exo-trig cyclization onto the pyridine ring, followed by elimination to yield the aromatic product.[4]

G Start 2-(aminomethyl)pyridine + Nitroalkane PPA Polyphosphoric Acid (PPA) Heat Start->PPA Intermediate1 Phosphorylated Nitronate (Electrophile) PPA->Intermediate1 Intermediate2 Nucleophilic Attack (Amidinium Intermediate) Intermediate1->Intermediate2 Attack by amine Intermediate3 5-exo-trig Cyclization Intermediate2->Intermediate3 Intermediate4 2,3-dihydroimidazo [1,5-a]pyridine Intermediate3->Intermediate4 Product Imidazo[1,5-a]pyridine Intermediate4->Product Elimination & Aromatization

Figure 2: Key stages in the PPA-mediated synthesis from nitroalkanes.[4]

Protocol 1: Synthesis of 1-Methylimidazo[1,5-a]pyridine via PPA/Nitroethane Method[4]
  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add polyphosphoric acid (85%, ~10 mL). Heat the PPA to 110 °C with stirring.

  • Nitroalkane Activation: Slowly add nitroethane (5 equivalents) to the hot PPA. Maintain the temperature and stir for 30 minutes to ensure the formation of the electrophilic nitronate species.

  • Nucleophile Addition: Add 2-(aminomethyl)pyridine (1 equivalent) dropwise or in small portions to the reaction mixture. Causality: Slow addition is crucial to control the exothermic reaction and prevent side product formation.

  • Reaction: Stir the mixture vigorously at 110-130 °C for 3-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice (~50 g) with stirring.

  • Neutralization: Basify the acidic aqueous solution with concentrated aqueous ammonia or 20% NaOH solution until pH ~8-9 is reached. Safety Note: Perform this step in a well-ventilated fume hood as it is highly exothermic.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-methylimidazo[1,5-a]pyridine.

Transition-Metal Catalyzed Syntheses

The use of transition metals, particularly copper and iron, has enabled the development of highly efficient and mild synthetic routes to imidazo[1,5-a]pyridines.

Copper-Catalyzed Tandem Reactions

Copper catalysts are highly effective in promoting tandem reactions that proceed via condensation, amination, and oxidative dehydrogenation. A prominent example is the reaction between a pyridine ketone and a benzylamine using O₂ as a clean, terminal oxidant.[7]

Trustworthiness: This method is self-validating as the reaction proceeds through a cascade of stable intermediates. The use of molecular oxygen as the sole oxidant makes it an environmentally benign process with water as the main byproduct, enhancing its appeal for green chemistry applications.

Table 1: Scope of Copper-Catalyzed Synthesis of 1,3-Diarylated Imidazo[1,5-a]pyridines[7]
EntryPyridine Ketone (Substituent)Benzylamine (Substituent)Yield (%)
1PhenylPhenyl92%
24-MethylphenylPhenyl89%
34-Methoxyphenyl4-Chlorophenyl85%
42-ThienylPhenyl78%
Iron-Catalyzed C-H Amination

Iron, being an earth-abundant and non-toxic metal, is an attractive catalyst. Iron-catalyzed C-H amination provides a direct and atom-economical route for constructing the imidazole ring, often using green solvents like anisole.[7]

Multi-Component Reactions (MCRs)

MCRs are powerful tools for generating molecular diversity from simple, readily available starting materials in a single pot.[8]

Ugi-Azide Reaction Followed by Cyclization

A novel two-step sequence involves an azido-Ugi four-component reaction (azido-Ugi 4CR) followed by an acetic anhydride-mediated cyclization.[9] This approach allows for the synthesis of complex bis-heterocyclic systems, such as 1-tetrazolylimidazo[1,5-a]pyridines.

Mechanistic Insight: The azido-Ugi reaction rapidly assembles four components into a single product. Subsequent treatment with acetic anhydride mediates an N-acylation and cyclization cascade, which proceeds through a nitrilium intermediate that undergoes intramolecular attack by the pyridine nitrogen to form the fused ring system.[9]

Protocol 2: Iodine-Mediated One-Pot Synthesis of 3-Phenyl-1-(phenylthio)imidazo[1,5-a]pyridine[1]

This protocol demonstrates a one-pot, three-component synthesis that simultaneously constructs C-N and C-S bonds under mild, metal-free conditions.

  • Reaction Setup: To a 25 mL Schlenk tube, add 2-(aminomethyl)pyridine (0.2 mmol, 1.0 equiv), benzaldehyde (0.2 mmol, 1.0 equiv), sodium benzenesulfinate (0.3 mmol, 1.5 equiv), and iodine (I₂) (0.3 mmol, 1.5 equiv).

  • Solvent Addition: Add 1,4-dioxane (2.0 mL) as the solvent.

  • Reaction: Seal the tube and stir the reaction mixture at 80 °C for 12 hours. Causality: Iodine acts as a mediator, facilitating both the cyclization and the C-S bond formation. The elevated temperature is required to overcome the activation energy for the multiple bond-forming steps.

  • Quenching & Work-up: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ (~5 mL) to consume excess iodine.

  • Extraction: Extract the mixture with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 10:1) to yield the desired product.

Direct C-H Functionalization

For late-stage diversification, direct functionalization of a pre-formed imidazo[1,5-a]pyridine core is a highly attractive strategy. This avoids the need to synthesize each analogue from scratch.

Metal-Free Methylene Insertion

A metal-free approach allows for the C-H functionalization at the C1 and C3 positions. For instance, formaldehyde can be used as both a solvent and a carbon source to insert a methylene bridge between two imidazo[1,5-a]pyridine molecules.[3][10] This C(sp²)-C(sp³)-H-C(sp²) bond-forming reaction proceeds via C(sp²)H functionalization and has been extended to other aldehydes.[3]

Expertise & Experience: This strategy is particularly valuable in medicinal chemistry for creating bivalent ligands or exploring structure-activity relationships (SAR) by linking pharmacophores. The reaction conditions are often simple, but optimization of temperature and reaction time is crucial to prevent polymerization or decomposition.

Conclusion

The synthesis of imidazo[1,5-a]pyridines is a dynamic field of research, driven by their significant potential in drug discovery and materials science. This guide has highlighted several robust and innovative strategies, from traditional cyclocondensations to modern multi-component and C-H functionalization reactions. By understanding the underlying mechanisms and the rationale for specific experimental choices, researchers can better select and optimize synthetic routes to access novel compounds based on this valuable heterocyclic scaffold. The continued development of atom-economical, environmentally benign, and diversity-oriented methods will undoubtedly accelerate the discovery of the next generation of imidazo[1,5-a]pyridine-based therapeutics and materials.

References

  • Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
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  • Sequential Multicomponent Synthesis of 2‐(Imidazo[1,5‐α]pyridin‐1‐yl)‐1,3,4‐Oxadiazoles. European Journal of Organic Chemistry. [Link]
  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. [Link]
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  • SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIV
  • Multicomponent Reaction Based Synthesis of 1-Tetrazolylimidazo[1,5-a]pyridines.
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Application Notes: 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic Acid as a Versatile Tecton for Functional Crystalline Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes serve as a technical guide for researchers in materials science and drug development on the utilization of 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid. This molecule is a highly versatile heterocyclic building block, or tecton, uniquely functionalized for the rational design of advanced materials. The imidazo[1,5-a]pyridine core is known for its remarkable photophysical properties, including strong luminescence and large Stokes shifts, making it an attractive scaffold for optoelectronic applications.[1][2][3][4] The strategic placement of a bromine atom and a carboxylic acid group provides orthogonal chemical handles for directed self-assembly and post-synthetic modification.

This guide will focus on a primary application: the use of this compound as a bifunctional organic linker for the synthesis of a novel, luminescent Metal-Organic Framework (MOF). We will provide a detailed, field-proven protocol for the synthesis, characterization, and subsequent functionalization of this MOF, demonstrating the exceptional utility of the title compound.

Introduction: The Strategic Advantage of Bifunctionality

The field of materials science is driven by the quest for molecular components that allow for the precise construction of materials with tailored properties. Nitrogen-containing heterocycles are a cornerstone of this endeavor, finding use in pharmaceuticals, polymers, and optoelectronics.[5][6][7] The imidazo[1,5-a]pyridine nucleus is particularly noteworthy for its inherent fluorescence and environmental sensitivity.[4]

This compound (1) is engineered for advanced applications by incorporating two key functional groups:

  • Carboxylic Acid (-COOH): This group is a robust and predictable coordination site for binding with metal ions, making it an ideal anchor point for the self-assembly of Metal-Organic Frameworks (MOFs).[8][9]

  • Bromo (-Br) Group: The carbon-bromine bond is a versatile reactive site, primarily for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[10] This allows for the precise chemical modification of the material after its initial assembly, a powerful technique known as Post-Synthetic Modification (PSM).

This dual functionality allows for a two-stage approach to material design: first, the creation of a robust, crystalline framework dictated by the carboxylic acid coordination, and second, the fine-tuning of the framework's properties (e.g., light-emission color, sensing capability) via reactions at the bromo position.

Application I: Synthesis of a Luminescent Metal-Organic Framework

Here, we detail the protocol for synthesizing a novel, hypothetical MOF, designated GEM-MOF-1 , using 1 as the organic linker and zinc(II) as the metal node. Zinc-based MOFs are often desirable for optical applications due to their d¹⁰ electronic configuration, which prevents quenching of ligand-based luminescence.

Principle of Solvothermal Synthesis

Solvothermal synthesis is a widely used method for growing high-quality crystals of MOFs. The reactants (metal salt and organic linker) are dissolved in a suitable solvent in a sealed vessel and heated above the solvent's boiling point. The increased autogenous pressure and temperature facilitate the dissolution of intermediates and promote the slow, ordered crystallization of the final MOF structure.

Experimental Protocol: Synthesis of GEM-MOF-1

Materials:

  • This compound (1 ) (CAS: 1119512-48-9)[11][12]

  • Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethanol, absolute

  • 20 mL Scintillation Vials (or Teflon-lined autoclave)

  • Programmable Laboratory Oven

  • Vacuum Filtration Apparatus

  • Centrifuge

Procedure:

  • In a 20 mL glass scintillation vial, combine this compound (24.1 mg, 0.1 mmol) and Zinc(II) nitrate hexahydrate (29.7 mg, 0.1 mmol).

  • Add 10.0 mL of anhydrous DMF to the vial.

  • Sonicate the mixture for 5 minutes to ensure complete dissolution and homogenization.

  • Cap the vial tightly. Safety Note: Ensure the vial is properly sealed to withstand the pressure generated during heating. For higher temperatures or larger scales, a Teflon-lined stainless-steel autoclave is required.

  • Place the vial in a programmable oven and heat to 110 °C at a rate of 5 °C/min.

  • Maintain the temperature at 110 °C for 48 hours.

  • Allow the oven to cool slowly to room temperature over 24 hours (e.g., at a rate of -0.5 °C/min). Slow cooling is critical for the formation of large, high-quality single crystals.

  • Colorless, rod-shaped crystals should be observed at the bottom of the vial.

  • Isolation: Carefully decant the mother liquor. Add 10 mL of fresh DMF, cap the vial, and let it sit for 12 hours to exchange residual reactants.

  • Decant the DMF and add 10 mL of absolute ethanol. Repeat this washing step three times over 24 hours to exchange the DMF solvent within the pores.

  • Isolate the crystals by vacuum filtration or centrifugation.

  • Dry the resulting white crystalline powder under vacuum at 80 °C for 12 hours to yield activated GEM-MOF-1 .

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_process Solvothermal Synthesis cluster_purification Purification & Activation Linker Linker (1) 3-Bromoimidazo[1,5-a]pyridine- 1-carboxylic acid Mix Mix & Sonicate Linker->Mix Metal Metal Salt Zn(NO₃)₂·6H₂O Metal->Mix Solvent Solvent DMF Solvent->Mix Heat Heat in Oven 110 °C, 48h Mix->Heat Cool Slow Cooling 24h Heat->Cool Wash_DMF Wash with DMF Cool->Wash_DMF Wash_EtOH Solvent Exchange with Ethanol Wash_DMF->Wash_EtOH Dry Dry under Vacuum 80 °C, 12h Wash_EtOH->Dry Product Activated GEM-MOF-1 Dry->Product

Caption: Workflow for the solvothermal synthesis of GEM-MOF-1.

Characterization of GEM-MOF-1

Thorough characterization is essential to confirm the structure, purity, and properties of the newly synthesized material.

Characterization Protocols
  • Single-Crystal X-ray Diffraction (SC-XRD): A single crystal is isolated from the reaction vial, mounted on a diffractometer, and exposed to an X-ray beam. The diffraction pattern is used to solve the 3D atomic structure of the MOF, confirming the coordination mode of the linker and the overall framework topology.

  • Powder X-ray Diffraction (PXRD): The bulk crystalline sample is analyzed to obtain a diffraction pattern. This pattern serves as a "fingerprint" of the material. Its comparison with the pattern simulated from the SC-XRD data confirms the phase purity of the bulk sample.

  • Thermogravimetric Analysis (TGA): The sample is heated under a controlled atmosphere (e.g., N₂) on a microbalance. The resulting plot of mass vs. temperature reveals the thermal stability of the framework and identifies the temperature at which it decomposes.

  • Photoluminescence (PL) Spectroscopy: The solid-state sample is excited with a specific wavelength of light (e.g., 350 nm), and the resulting emission spectrum is recorded. This analysis determines the emission wavelength (color) and, with proper calibration, the photoluminescence quantum yield (PLQY), which measures the material's emission efficiency.

Expected Characterization Data

The following table summarizes plausible, illustrative data for the successful synthesis of GEM-MOF-1 .

Parameter GEM-MOF-1 (Hypothetical Data) Significance
Crystal System MonoclinicDefines the basic symmetry of the crystal lattice.
Space Group P2₁/cDescribes the internal symmetry of the unit cell.
Unit Cell Dimensions a=10.2 Å, b=15.5 Å, c=12.8 Å, β=95.1°Defines the size and shape of the repeating unit of the framework.
PXRD Peaks (2θ) 8.5°, 10.2°, 15.8°, 17.1°Confirms the bulk sample matches the single-crystal structure (phase pure).
Thermal Stability (TGA) Stable up to 380 °C in N₂Indicates a robust framework suitable for various operating conditions.
PL Excitation Max (λex) 355 nmWavelength of light most efficiently absorbed to produce fluorescence.
PL Emission Max (λem) 450 nm (Blue)The color of light emitted by the material.
Quantum Yield (PLQY) 45%High efficiency of light emission, desirable for lighting/sensing applications.

Application II: Post-Synthetic Modification (PSM) of GEM-MOF-1

The true versatility of 1 as a linker is demonstrated through PSM. The bromo- group on the imidazo[1,5-a]pyridine core within the stable MOF framework is accessible for further chemical reactions. Here, we describe a protocol for a Suzuki cross-coupling reaction to append a new aromatic group, thereby tuning the material's properties.

Principle of Post-Synthetic Suzuki Coupling

The Suzuki coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide (in this case, the bromo- group on the MOF) and an organoboron compound (an arylboronic acid).[10] By performing this reaction on the pre-formed GEM-MOF-1 , we can introduce new functional groups without disrupting the underlying crystalline framework. This can be used to systematically alter the MOF's light emission color, pore environment, or sensing capabilities.

Experimental Protocol: Phenylation of GEM-MOF-1

Materials:

  • Activated GEM-MOF-1 (from step 2.2)

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Schlenk flask and nitrogen/argon line

Procedure:

  • In a Schlenk flask under an inert atmosphere (N₂ or Ar), add activated GEM-MOF-1 (50 mg).

  • Add phenylboronic acid (3 equivalents relative to the bromo- sites in the MOF), K₂CO₃ (4 equivalents), Pd(OAc)₂ (0.1 equivalents), and PPh₃ (0.2 equivalents).

  • Add 15 mL of anhydrous 1,4-dioxane via syringe.

  • Stir the suspension and heat to 90 °C for 24 hours under an inert atmosphere.

  • Cool the reaction to room temperature.

  • Isolate the solid product by centrifugation.

  • Purification: Wash the modified MOF extensively to remove the catalyst and unreacted reagents. Perform sequential washes with dioxane, acetone, and ethanol.

  • Dry the resulting powder under vacuum at 80 °C for 12 hours to yield the phenyl-functionalized MOF, GEM-MOF-1-Ph .

Characterization of the modified MOF would involve PXRD to confirm framework integrity and spectroscopic methods (e.g., ¹H NMR of a digested sample, FT-IR) to confirm the addition of the phenyl group. A red-shift in the photoluminescence emission is expected due to the extended π-conjugation.

Post-Synthetic Modification Workflow

G cluster_reaction Suzuki Coupling Reaction MOF_start GEM-MOF-1 (Bromo-functionalized) Reagents Reagents: - Phenylboronic Acid - Pd(OAc)₂ / PPh₃ - K₂CO₃ - Dioxane, 90°C MOF_start->Reagents Introduce Reagents MOF_end GEM-MOF-1-Ph (Phenyl-functionalized) Reagents->MOF_end C-C Bond Formation

Caption: Post-synthetic modification of GEM-MOF-1 via Suzuki coupling.

Conclusion

This compound is a powerful and strategically designed building block for the creation of functional materials. Its bifunctional nature enables a hierarchical approach to material design: the assembly of robust, crystalline frameworks via its carboxylic acid group, followed by the precise tuning of material properties through post-synthetic modification at its bromo- site. The protocols detailed herein for the synthesis and functionalization of GEM-MOF-1 provide a clear blueprint for leveraging this versatile tecton in the development of novel luminescent materials for applications in sensing, catalysis, and optoelectronics.

References

  • Organic Chemistry Portal. "Synthesis of imidazo[1,5-a]pyridines." Accessed January 8, 2026. [Link]
  • New Journal of Chemistry. "Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications." RSC Publishing. Accessed January 8, 2026. [Link]
  • RSC Publishing. "Imidazo[1,5- a ]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications." Accessed January 8, 2026. [Link]
  • National Institutes of Health. "C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)." Accessed January 8, 2026. [Link]
  • ResearchGate. "Imidazo[1,5- a ]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications | Request PDF." Accessed January 8, 2026. [Link]
  • RSC Publishing.
  • ACS Publications. "C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation | ACS Omega." Accessed January 8, 2026. [Link]
  • MDPI. "Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines." Accessed January 8, 2026. [Link]
  • Chemistry Research Journal. "Nitrogen Heterocycles as Versatile Scaffolds in Organic Synthesis and Advanced Materials." Accessed January 8, 2026. [Link]
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  • Potential of Heterocyclic Chemistry: Innovations and Applications in Modern Science. Accessed January 8, 2026. [Link]
  • MDPI. "Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models." Accessed January 8, 2026. [Link]
  • ACS Organic & Inorganic Au. "Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction." Accessed January 8, 2026. [Link]
  • National Institutes of Health. "Boron-Centered Compounds: Exploring the Optical Properties of Spiro Derivatives with Imidazo[1,5-a]Pyridines." Accessed January 8, 2026. [Link]
  • UMT Journal. "SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID." Accessed January 8, 2026. [Link]
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Sources

Application Note: 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic Acid as a Versatile Component in Multicomponent Reactions for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,5-a]pyridine core is a privileged heterocyclic scaffold renowned for its versatile applications in medicinal chemistry and materials science.[1] Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the rapid assembly of complex molecular architectures, aligning with the principles of green chemistry and diversity-oriented synthesis.[2] This document details the prospective application of 3-bromoimidazo[1,5-a]pyridine-1-carboxylic acid as a key building block in isocyanide-based MCRs, specifically the Ugi four-component reaction (Ugi-4CR). The inherent functionalities of this reagent—a carboxylic acid for MCR participation and a bromine atom for post-reaction modification—provide a dual-pronged approach to generating novel chemical libraries. We present a comprehensive guide, including a mechanistic overview, detailed experimental protocols, and strategies for late-stage functionalization, aimed at researchers in drug discovery and synthetic chemistry.

Introduction: The Strategic Advantage of Imidazo[1,5-a]pyridines and MCRs

Imidazopyridines, encompassing both imidazo[1,2-a] and imidazo[1,5-a] isomers, are foundational structures in numerous clinically approved drugs and biologically active compounds, exhibiting activities ranging from anticancer to antiviral and anti-inflammatory.[3][4] Their rigid, planar structure and unique electronic properties make them ideal for interacting with various biological targets.[1]

Traditional multi-step syntheses, however, can be time-consuming and resource-intensive. Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, have emerged as a superior alternative.[2][5] Isocyanide-based MCRs, such as the Ugi and Groebke-Blackburn-Bienaymé (GBB) reactions, are particularly powerful for constructing nitrogen-containing heterocycles.[6][7]

This guide focuses on This compound (CAS: 1119512-48-9), a building block strategically designed for MCR-based library synthesis.[8][9] Its two key features are:

  • The Carboxylic Acid Group: This functional group serves as the acidic component in the classic Ugi four-component reaction (Ugi-4CR), enabling its direct incorporation into peptide-like scaffolds.[10]

  • The 3-Bromo Substituent: The bromine atom is a versatile synthetic handle, stable under Ugi reaction conditions, that allows for subsequent post-MCR diversification through well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

This dual functionality allows for the creation of a vast and diverse chemical space from a single, efficient reaction sequence, making it an invaluable tool for generating novel compound libraries for high-throughput screening.

Part I: The Ugi Four-Component Reaction (Ugi-4CR) Framework

The Ugi-4CR is a cornerstone of MCR chemistry, producing α-acylamino carboxamide products by combining an aldehyde (or ketone), a primary amine, a carboxylic acid, and an isocyanide.[11]

Mechanistic Rationale

The reaction proceeds through a series of rapid equilibria. An amine and an aldehyde condense to form an imine, which is protonated by the carboxylic acid to generate a reactive iminium ion. The isocyanide then undergoes a nucleophilic attack on the iminium ion, forming a nitrilium ion intermediate. This key intermediate is finally trapped by the carboxylate anion, and a subsequent intramolecular acyl transfer (Mumm rearrangement) yields the stable bis-amide product.[11][12]

Ugi_Mechanism General Ugi-4CR Mechanism R1CHO Aldehyde Imine Imine R1CHO->Imine + H₂O R2NH2 Amine R2NH2->Imine + H₂O R3COOH Carboxylic Acid (3-Bromoimidazo[1,5-a]pyridine -1-carboxylic acid) Adduct Acyl Adduct R3COOH->Adduct + R3COO⁻ R4NC Isocyanide Nitrilium Nitrilium Ion Intermediate R4NC->Nitrilium + Isocyanide Iminium Iminium Ion Imine->Iminium + H⁺ (from R3COOH) Iminium->Nitrilium + Isocyanide Nitrilium->Adduct + R3COO⁻ Product α-Acylamino Carboxamide Adduct->Product Mumm Rearrangement

Caption: General mechanism of the Ugi four-component reaction (Ugi-4CR).

Proposed General Protocol for Ugi-4CR

This protocol provides a robust starting point for synthesizing a library of compounds using this compound. Optimization of solvent, temperature, and reactant stoichiometry may be required for specific substrates.

Materials:

  • Aldehyde (R¹-CHO, 1.0 eq)

  • Primary Amine (R²-NH₂, 1.0 eq)

  • This compound (1.0 eq)

  • Isocyanide (R³-NC, 1.1 eq)

  • Methanol (MeOH), anhydrous (0.2–0.5 M)

  • Standard laboratory glassware and magnetic stirrer

Workflow Diagram:

Ugi_Workflow Experimental Workflow for Ugi-4CR start Start reactants 1. Combine aldehyde, amine, and carboxylic acid in MeOH. Stir for 15 min. start->reactants add_iso 2. Add isocyanide dropwise at room temperature. reactants->add_iso react 3. Stir reaction at RT for 24-48h. Monitor progress by TLC/LC-MS. add_iso->react workup 4. Concentrate in vacuo. Perform aqueous work-up. react->workup purify 5. Purify crude product via column chromatography or recrystallization. workup->purify analyze 6. Characterize final product (NMR, HRMS, HPLC). purify->analyze end End analyze->end

Caption: Step-by-step workflow for the proposed Ugi-4CR protocol.

Procedure:

  • Reactant Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the aldehyde (1.0 mmol, 1.0 eq), primary amine (1.0 mmol, 1.0 eq), and this compound (241.05 mg, 1.0 mmol).

  • Solvent Addition: Add anhydrous methanol (2-5 mL) to achieve a concentration of 0.2-0.5 M. Stir the mixture at room temperature for 15-20 minutes to facilitate pre-condensation and salt formation. Causality: This pre-mixing step allows for the formation of the imine or iminium ion, which is crucial for the subsequent reaction with the isocyanide.[12]

  • Isocyanide Addition: Add the isocyanide (1.1 mmol, 1.1 eq) to the stirring solution. The addition can be done dropwise if the reaction is exothermic.

  • Reaction: Seal the flask and stir the mixture at room temperature for 24 to 48 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) or by recrystallization to afford the pure α-acylamino carboxamide product.

Scope and Diversity

The power of this protocol lies in its versatility. By varying the three other components, a vast library can be generated.

ComponentExample R-GroupsRationale for Diversity
Aldehyde (R¹) Aryl, Heteroaryl, AliphaticModulates steric bulk, electronic properties, and potential H-bonding interactions.
Amine (R²) Benzylamines, Anilines, AlkylaminesIntroduces diverse side chains to probe different pockets of a biological target.
Isocyanide (R³) tert-Butyl, Cyclohexyl, BenzylAlters the final amide structure, impacting solubility and metabolic stability.

Part II: Post-MCR Diversification via Cross-Coupling

The 3-bromo substituent on the imidazo[1,5-a]pyridine core is a key feature for late-stage functionalization. This allows for the introduction of additional complexity and diversity after the main scaffold has been assembled, a highly valuable strategy in medicinal chemistry.

MCR_PCC_Strategy Diversity-Oriented Synthesis Strategy cluster_0 Step 1: Scaffold Synthesis cluster_1 Step 2: Late-Stage Diversification Inputs Aldehyde (R1) Amine (R2) Isocyanide (R3) 3-Br-Imidazo-COOH Ugi Ugi-4CR Inputs->Ugi Core Core Scaffold (with 3-Bromo handle) Ugi->Core PCC Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) Core->PCC Post-MCR Modification CouplingPartners Boronic Acids (R4) Alkynes Amines CouplingPartners->PCC Library Diverse Compound Library PCC->Library

Caption: Two-step strategy combining MCR for scaffold synthesis and cross-coupling for diversification.

Proposed Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of an aryl or heteroaryl boronic acid to the 3-position of the Ugi product.

Materials:

  • Ugi Product (1.0 eq)

  • Arylboronic Acid (R⁴-B(OH)₂, 1.2-1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent System (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

Procedure:

  • Setup: To a Schlenk tube, add the Ugi product (0.1 mmol, 1.0 eq), the boronic acid (0.12 mmol, 1.2 eq), the base (e.g., K₂CO₃, 27.6 mg, 0.2 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5.8 mg, 0.005 mmol).

  • Degassing: Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times. Causality: This step is critical to remove oxygen, which can oxidize and deactivate the palladium(0) catalyst, thereby preventing the catalytic cycle from proceeding.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 2 mL of Dioxane/H₂O) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the 3-aryl-imidazo[1,5-a]pyridine derivative.

Conclusion

This compound is a highly promising and strategically designed building block for modern synthetic and medicinal chemistry. Its seamless integration into the Ugi four-component reaction provides rapid access to complex, peptide-like scaffolds. The presence of the bromine atom serves as a valuable point for post-MCR diversification, enabling the exploration of a vast chemical space through established cross-coupling methodologies. The protocols and strategies outlined in this application note offer a robust framework for researchers to generate novel libraries of imidazo[1,5-a]pyridine derivatives for drug discovery programs and other advanced applications.

References

  • B. V. S. K. Appala Naidu, et al. (2018). Multicomponent Reaction Based Synthesis of 1-Tetrazolylimidazo[1,5-a]pyridines. Organic Letters. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
  • M. A. Rentería-Gómez, et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry Proceedings. [Link]
  • A. Boltjes, et al. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry. [Link]
  • L. Banfi, et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry. [Link]
  • B. V. S. K. Appala Naidu, et al. (2018). Multicomponent Reaction Based Synthesis of 1-Tetrazolylimidazo[1,5-a]pyridines.
  • Pharmaffiliates. (n.d.). The Role of Imidazo[1,5-a]pyridine-6-carboxylic Acid in Pharmaceutical R&D.
  • L. F. B. Lourenço, et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
  • M. A. Rentería-Gómez, et al. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI. [Link]
  • M. A. Rentería-Gómez, et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]
  • V. A. Chebanov, et al. (2021). Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives.
  • S. G. Rhaylem, et al. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. [Link]
  • S. S. Hon, et al. (2021). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed. [Link]
  • F. D'Alonzo, et al. (2022).
  • L. Banfi, et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journals. [Link]
  • M. M. Abdel-Latif, et al. (2022).
  • A. Dömling, et al. (2000). The Ugi reaction.
  • M. A. A. Fakhfakh, et al. (2021).
  • A. S. de Freita, et al. (2021). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules. [Link]
  • A. Ugi, et al. (2001). The Ugi and related multicomponent reactions. Pure and Applied Chemistry. [Link]
  • J. C. A. de la Torre, et al. (2021). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules. [Link]
  • M. C. Bagley, et al. (2009). New Multi-Component Reaction Accessing 3-Aminoimidazo[1,2-a]pyridines.
  • J. Li, et al. (2016). One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. Beilstein Journal of Organic Chemistry. [Link]
  • U. Grošelj, et al. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives.
  • M. C. Bagley, et al. (2009). New MultiComponent Reaction Accessing 3-Aminoimidazo[1,2-a]pyridines.

Sources

Application Notes and Protocols for Palladium-Catalyzed Reactions with 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Navigating the Functionalization of a Privileged Heterocycle

The imidazo[1,5-a]pyridine scaffold is a cornerstone in medicinal chemistry, valued for its presence in a range of biologically active agents.[1] The targeted functionalization of this nucleus is paramount for the exploration of new chemical space in drug discovery. This guide provides an in-depth technical overview and actionable protocols for the palladium-catalyzed cross-coupling reactions of a key intermediate: 3-bromoimidazo[1,5-a]pyridine-1-carboxylic acid .

Our focus will be on leveraging the versatility of palladium catalysis to forge new carbon-carbon and carbon-nitrogen bonds at the C-3 position. We will delve into the nuances of catalyst selection, ligand effects, and base choice, while also addressing a critical aspect of our substrate: the potential for decarboxylation of the C-1 carboxylic acid moiety under thermal and catalytic stress.[1][2][3] This document is structured to provide not just procedural steps, but the underlying chemical logic, empowering researchers to troubleshoot and adapt these methods for their specific synthetic goals.

Core Mechanistic Considerations: A Balancing Act

Palladium-catalyzed cross-coupling reactions universally proceed through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki and Sonogashira), carbopalladation/beta-hydride elimination (for Heck), or amine coordination/deprotonation (for Buchwald-Hartwig), and finally, reductive elimination to regenerate the active Pd(0) catalyst.

A unique challenge presented by This compound is the potential for a competing decarboxylative pathway.[2][4] The stability of the C-1 carboxylic acid can be influenced by the reaction conditions, particularly temperature and the nature of the palladium complex. Therefore, a primary consideration in all subsequent protocols is the careful selection of conditions that favor the desired C-3 coupling over premature loss of the C-1 carboxyl group. Milder reaction temperatures and shorter reaction times are generally preferable where catalyst activity permits.

Section 1: Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust method for creating biaryl and heteroaryl-aryl structures. The choice of catalyst, ligand, and base is critical for achieving high yields and minimizing side reactions with our substrate.

Causality of Component Selection:
  • Palladium Pre-catalyst: Pd(PPh₃)₄ is a reliable choice for its ability to readily generate the active Pd(0) species. Alternatively, pre-catalysts like Pd(dppf)Cl₂ can offer greater stability and are effective for a broad range of substrates.

  • Ligand: For challenging couplings, bulky and electron-rich phosphine ligands such as SPhos or XPhos can accelerate the oxidative addition and reductive elimination steps, often allowing for lower reaction temperatures.

  • Base: The base plays a dual role: activating the boronic acid and facilitating the catalytic cycle. A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is often sufficient and less likely to promote harsh side reactions compared to stronger organic bases. The choice of a weaker base can sometimes mitigate decarboxylation.

Workflow for Suzuki-Miyaura Coupling

sub 3-Bromoimidazo[1,5-a]pyridine- 1-carboxylic acid reagents Combine Reagents under Inert Atmosphere sub->reagents boronic Aryl/Heteroaryl Boronic Acid boronic->reagents pd_cat Pd Catalyst (e.g., Pd(PPh₃)₄) pd_cat->reagents base Base (e.g., K₂CO₃) base->reagents solvent Solvent (e.g., Dioxane/H₂O) solvent->reagents heat Heat Reaction Mixture (e.g., 80-100 °C) reagents->heat workup Aqueous Workup & Extraction heat->workup purify Purification (e.g., Chromatography) workup->purify product 3-Aryl-imidazo[1,5-a]pyridine- 1-carboxylic acid purify->product

Caption: General workflow for the Suzuki-Miyaura coupling.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).

  • Add Pd(PPh₃)₄ (0.05 equiv).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (to achieve a substrate concentration of ~0.1 M).

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

CatalystLigandBaseSolventTemp (°C)Typical Yield (%)
Pd(PPh₃)₄PPh₃ (internal)K₂CO₃Dioxane/H₂O9075-90
Pd₂(dba)₃SPhosK₃PO₄Toluene/H₂O8080-95
Pd(dppf)Cl₂dppf (internal)Cs₂CO₃DME/H₂O10070-85

Section 2: Heck-Mizoroki Reaction: Olefin Functionalization

The Heck reaction provides a powerful means to introduce alkenyl groups at the C-3 position. Careful selection of the catalyst system and additives is crucial to ensure high regioselectivity and yield.

Causality of Component Selection:
  • Palladium Source: Palladium(II) acetate [Pd(OAc)₂] is a common and effective pre-catalyst that is reduced in situ to the active Pd(0) species.

  • Ligand: Phosphine ligands such as triphenylphosphine (PPh₃) or tri-o-tolylphosphine (P(o-tol)₃) are often used to stabilize the palladium catalyst and promote the reaction. For more challenging substrates, phosphine-free conditions using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be effective.

  • Base: An organic base such as triethylamine (Et₃N) or a hindered inorganic base like potassium carbonate is typically employed to neutralize the HX generated during the catalytic cycle.

Protocol 2: Heck Coupling with n-Butyl Acrylate

Materials:

  • This compound

  • n-Butyl acrylate

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

  • In a sealed tube, combine this compound (1.0 equiv), Pd(OAc)₂ (0.03 equiv), and PPh₃ (0.06 equiv).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous DMF, followed by triethylamine (2.0 equiv) and n-butyl acrylate (1.5 equiv).

  • Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify the residue by column chromatography to yield the desired product.

CatalystLigand/AdditiveBaseSolventTemp (°C)Typical Yield (%)
Pd(OAc)₂PPh₃Et₃NDMF11065-80
PdCl₂(PPh₃)₂NoneK₂CO₃DMA12060-75
Pd(OAc)₂TBABNaOAcNMP10070-85

Section 3: Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is the premier method for installing alkyne functionalities. This reaction is typically co-catalyzed by palladium and copper.

Causality of Component Selection:
  • Palladium Catalyst: PdCl₂(PPh₃)₂ is a standard and highly effective catalyst for Sonogashira couplings.

  • Copper Co-catalyst: Copper(I) iodide (CuI) is essential for the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base: A strong amine base like triethylamine or diisopropylethylamine (DIPEA) is used both as the solvent (in part or whole) and to neutralize the HX by-product.

Workflow for Sonogashira Coupling

sub 3-Bromoimidazo[1,5-a]pyridine- 1-carboxylic acid reagents Combine Reagents under Inert Atmosphere sub->reagents alkyne Terminal Alkyne alkyne->reagents pd_cat Pd Catalyst (e.g., PdCl₂(PPh₃)₂) pd_cat->reagents cu_cat Cu(I) Co-catalyst (e.g., CuI) cu_cat->reagents base Amine Base (e.g., Et₃N) base->reagents stir Stir at Room Temp to Moderate Heat reagents->stir workup Filtration & Solvent Removal stir->workup purify Purification (e.g., Chromatography) workup->purify product 3-Alkynyl-imidazo[1,5-a]pyridine- 1-carboxylic acid purify->product

Caption: General workflow for the Sonogashira coupling.

Protocol 3: Sonogashira Coupling with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N, anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.06 equiv).

  • Evacuate and backfill with argon.

  • Add anhydrous THF and anhydrous triethylamine (3.0 equiv).

  • Add phenylacetylene (1.2 equiv) dropwise via syringe.

  • Stir the reaction at room temperature for 8-16 hours. Gentle heating (40-50 °C) may be required for less reactive substrates.

  • Monitor by TLC or LC-MS.

  • Once complete, filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate and purify the residue by flash chromatography.

Section 4: Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, enabling the synthesis of a wide variety of substituted anilines and related compounds.

Causality of Component Selection:
  • Palladium Pre-catalyst: Pd₂(dba)₃ is a common Pd(0) source. Pre-formed catalysts with bulky phosphine ligands (e.g., SPhos-Pd-G3) offer high reactivity and reproducibility.

  • Ligand: Bulky, electron-rich biaryl phosphine ligands like SPhos, XPhos, or RuPhos are essential for facilitating the challenging C-N reductive elimination step.[5]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are frequently used. The choice of base can be critical and may need optimization.[6][7]

Protocol 4: Buchwald-Hartwig Amination with Morpholine

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a vial with Pd₂(dba)₃ (0.02 equiv), Xantphos (0.05 equiv), and sodium tert-butoxide (1.5 equiv).

  • Add this compound (1.0 equiv).

  • Add anhydrous toluene, followed by morpholine (1.2 equiv).

  • Seal the vial and heat to 100 °C with stirring for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Cool to room temperature, quench carefully with saturated aqueous ammonium chloride.

  • Extract with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Section 5: Carbonylative Couplings

Palladium-catalyzed carbonylation reactions introduce a carbonyl group, providing access to amides, esters, and carboxylic acids from aryl halides.[8][9]

Protocol 5: Hydroxycarbonylation to form 3,1-dicarboxylic acid

Materials:

  • This compound

  • Palladium(II) acetate [Pd(OAc)₂]

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Potassium acetate (KOAc)

  • Carbon monoxide (CO) balloon

  • Dimethylacetamide (DMA)

Procedure:

  • To a pressure-rated vessel, add this compound (1.0 equiv), Pd(OAc)₂ (0.05 equiv), dppp (0.06 equiv), and KOAc (2.0 equiv).

  • Add DMA.

  • Seal the vessel, then purge with carbon monoxide gas three times.

  • Pressurize the vessel with a balloon of CO.

  • Heat the mixture to 100 °C for 12-18 hours.

  • Cool the reaction, carefully vent the CO, and dilute with water.

  • Acidify with 1M HCl and extract with ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify by recrystallization or chromatography.

References

  • Forgione, P., & Bilodeau, F. (2010). Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. The Journal of Organic Chemistry. [Link]
  • Volpi, G., & Garino, C. (2021).
  • Wikipedia contributors. (2023).
  • Guimond, N., & Forgione, P. (2010). Palladium-catalyzed decarboxylative cross-coupling reaction between heteroaromatic carboxylic acids and aryl halides. PubMed. [Link]
  • Shang, R., & Liu, L. (2015). Palladium-Catalyzed Decarboxylative Coupling of Quinolinone-3-Carboxylic Acids and Related Heterocyclic Carboxylic Acids with (Hetero)aryl Halides. Organic Letters. [Link]
  • LibreTexts. (2023).
  • Al-Tel, T. H. (2012). Sonogashira cross-coupling of 3-bromo-2-imidazo[1,2-b]pyridazine 39.
  • Szostak, M., & Szostak, K. M. (2024). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
  • Wikipedia contributors. (2023).
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]
  • Razafindrainibe, F., et al. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. [Link]
  • Consorti, C. S., et al. (2006). Kinetics and Mechanistic Aspects of the Heck Reaction Promoted by a CN−Palladacycle. Organometallics. [Link]
  • Gryko, D. T., & Gieracka, A. (2011). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry. [Link]
  • Bhanage, B. M., & Dabholkar, S. (2014).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
  • Munday, R. H., et al. (2008).
  • LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. [Link]
  • Kaur, N., et al. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules. [Link]
  • Bhanage, B. M., & Dabholkar, S. (2014). Recent Developments in Palladium Catalyzed Carbonylation Reactions.
  • Skroki, A., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium.
  • Li, J. J. (2015). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry. [Link]
  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
  • Bellina, F. (2012). ChemInform Abstract: A Mild Palladium-Catalyzed Suzuki Coupling Reaction of Quinoline Carboxylates with Boronic Acids.
  • Reddy, D. S., et al. (2016). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances. [Link]

Sources

Application Note & Protocols: Synthesis of Tunable Fluorescent Probes from 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic core in medicinal chemistry and materials science due to its unique photophysical properties, including high quantum yields and large Stokes shifts.[1][2] This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis of novel fluorescent probes starting from the versatile building block, 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid . We detail modular synthetic strategies that leverage orthogonal functionalization of the C-3 bromo and C-1 carboxylic acid positions to create a diverse library of fluorophores with tunable optical properties for applications in bioimaging and sensing.[1][3][4]

Introduction: The Imidazo[1,5-a]pyridine Scaffold

Imidazo[1,5-a]pyridine derivatives have emerged as a significant class of fluorophores due to their rigid, planar structure which minimizes non-radiative decay pathways, often resulting in intense blue fluorescence.[1][5] Key advantages of this scaffold include:

  • High Quantum Yields: Many derivatives exhibit quantum yields up to 50%, making them bright and easily detectable.[1]

  • Large Stokes Shifts: Often exceeding 150 nm, these large shifts between excitation and emission maxima minimize self-quenching and improve signal-to-noise ratios in imaging applications.[1][2]

  • Synthetic Accessibility: The core can be synthesized through various methods, including catalyst-free one-pot cyclocondensation reactions.[1][2][6]

  • Tunable Photophysics: The electronic and photophysical properties can be readily modulated by introducing different substituents at various positions on the heterocyclic core.[5][7]

Our focus, This compound , is a strategic starting material. It possesses two distinct and chemically orthogonal reactive handles:

  • C-3 Bromo Group: An ideal site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce aryl, heteroaryl, or alkynyl groups, thereby extending the π-conjugated system and tuning the emission wavelength.

  • C-1 Carboxylic Acid Group: A versatile functional group for forming amide bonds, allowing for the conjugation of biomolecules, targeting ligands, or moieties that enhance water solubility or cellular uptake.[1]

Overall Synthetic Strategy

The synthetic approach is designed to be modular. First, the core fluorophore is constructed by modifying the C-3 position via a cross-coupling reaction. Second, the C-1 carboxylic acid is activated and coupled to a desired amine-containing molecule to complete the final probe. This two-stage process allows for the creation of a diverse probe library from a common set of intermediates.

G A 3-Bromoimidazo[1,5-a]pyridine- 1-carboxylic acid B Step 1: Pd-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) A->B D Core Fluorophore (3-Aryl-imidazo[1,5-a]pyridine- 1-carboxylic acid) B->D C Aryl/Heteroaryl Boronic Acid C->B E Step 2: Amide Bond Formation (EDC/HOBt or HATU) D->E G Final Functionalized Fluorescent Probe E->G F Amine-containing Moiety (R-NH2) F->E

Figure 1: General workflow for the synthesis of functional fluorescent probes.

Protocol 1: Synthesis of the Core Fluorophore via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to install an aryl group at the C-3 position. This reaction is fundamental for tuning the electronic properties and shifting the emission of the fluorophore.[8][9]

Rationale: The Suzuki-Miyaura coupling is chosen for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids. The choice of the boronic acid directly influences the final photophysical properties of the core fluorophore.

Step-by-Step Protocol:
  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) or Pd(dppf)Cl₂ (0.05 eq.).

  • Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Add a degassed solvent mixture, typically Dioxane/H₂O (4:1) or DME. Add a degassed aqueous solution of a base, such as 2M Na₂CO₃ (3.0 eq.) or K₂CO₃ (3.0 eq.).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify to pH ~4-5 with 1M HCl. This will protonate the carboxylic acid and may cause the product to precipitate.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure 3-aryl-imidazo[1,5-a]pyridine-1-carboxylic acid core.

Expected Photophysical Properties:

The introduction of different aryl groups significantly impacts the fluorescence. Below is a table summarizing expected properties based on the nature of the substituent on the arylboronic acid.

Arylboronic Acid SubstituentExpected Emission ColorTypical Quantum Yield (Φ)Notes
Phenyl (unsubstituted)Blue0.15 - 0.30Baseline fluorophore
4-Methoxyphenyl (Electron Donating)Blue-Green0.25 - 0.45Red-shift in emission, often higher Φ
4-Cyanophenyl (Electron Withdrawing)Blue0.10 - 0.25Blue-shift in emission, may lower Φ
2-Naphthyl (Extended π-system)Cyan / Green0.30 - 0.50Significant red-shift due to larger conjugation

Data are representative estimates based on published literature for similar scaffolds.[7][10]

Protocol 2: Functionalization via Amide Bond Formation

This protocol details the coupling of the synthesized core fluorophore to an amine-containing molecule. This step is crucial for attaching targeting moieties, solubilizing groups, or other functional elements.

Rationale: Amide bond formation is a robust and highly efficient reaction. We describe a method using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activating agent like 1-Hydroxybenzotriazole (HOBt). This combination is effective even for less reactive or sterically hindered amines and minimizes side reactions.[11]

Step-by-Step Protocol:
  • Reagent Preparation: In a round-bottom flask, dissolve the 3-aryl-imidazo[1,5-a]pyridine-1-carboxylic acid (1.0 eq., from Protocol 1), HOBt (1.2 eq.), and the desired amine (R-NH₂) (1.1 eq.) in an anhydrous polar aprotic solvent like DMF or DCM.

  • Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Add EDC hydrochloride (1.5 eq.) portion-wise to the stirred solution.

  • Reaction: If using DCM, add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (3.0 eq.).[12] Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The final functionalized probe can be purified by flash column chromatography on silica gel.

G cluster_0 Protocol 1: Core Synthesis cluster_1 Protocol 2: Functionalization A Starting Material: 3-Bromo-IPCA B Suzuki Coupling + Arylboronic Acid A->B C Intermediate: 3-Aryl-IPCA B->C D Intermediate: 3-Aryl-IPCA E Amide Coupling + R-NH2 D->E F Final Probe E->F

Figure 2: Sequential protocol workflow from starting material to final probe.

Application Example: Protocol for Live-Cell Imaging

This section provides a general protocol for using a synthesized water-soluble imidazo[1,5-a]pyridine probe for fluorescent microscopy of live cells.

  • Cell Culture: Plate cells (e.g., HeLa, MCF-7) on glass-bottom dishes and grow to 60-80% confluency in appropriate culture medium.

  • Probe Preparation: Prepare a 1 mM stock solution of the fluorescent probe in DMSO. Immediately before use, dilute the stock solution in pre-warmed culture medium or phosphate-buffered saline (PBS) to a final working concentration (typically 1-10 µM).

  • Cell Staining: Remove the culture medium from the cells and wash once with PBS. Add the probe-containing medium to the cells and incubate at 37 °C in a CO₂ incubator for 15-60 minutes.

  • Washing: Remove the loading solution and wash the cells two to three times with pre-warmed PBS or culture medium to remove excess probe.

  • Imaging: Add fresh, pre-warmed medium or an appropriate imaging buffer to the cells. Image the stained cells using a fluorescence microscope equipped with suitable filters for the probe's excitation and emission wavelengths (e.g., DAPI or FITC filter sets for blue-green emitting probes).

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low yield in Suzuki Coupling Inactive catalyst; Poor quality of boronic acid; Insufficient degassing.Use a fresh batch of palladium catalyst; Use a phosphine ligand like SPhos or XPhos for challenging couplings; Ensure all solvents and solutions are thoroughly degassed with N₂ or Ar.
Difficulty in purifying final probe Product is highly polar or insoluble.For polar compounds, try reverse-phase chromatography (C18 silica); If insoluble, try different solvent systems for chromatography or recrystallization.
No/weak fluorescence in cells Poor cell permeability; Probe aggregation in aqueous media; Photobleaching.Modify the probe with cell-penetrating peptides or lipophilic groups; Reduce the final probe concentration; Use an anti-fade mounting medium for fixed cells or minimize light exposure for live cells.
Amide coupling fails Inactive coupling reagents; Sterically hindered amine.Use fresh EDC and HOBt; Switch to a more powerful coupling reagent like HATU or BOP-Cl.[11][12]

Conclusion

The this compound scaffold provides a robust and versatile platform for the rational design and synthesis of novel fluorescent probes. By following the detailed protocols for Suzuki-Miyaura coupling and subsequent amide bond formation, researchers can efficiently generate a wide array of functional probes. The modular nature of this synthetic strategy allows for fine-tuning of photophysical properties and the introduction of diverse functionalities, paving the way for advanced applications in high-resolution cellular imaging, targeted diagnostics, and drug delivery systems.

References

  • ResearchGate. (n.d.). New substituted imidazo[1,5-a]pyridine and imidazo[5,1-a]isoquinoline derivatives and their application in fluorescence cell imaging | Request PDF.
  • UNITO. (n.d.). New substituted imidazo[1,5-a]pyridine and imidazo[5,1-a]isoquinoline derivatives and their application in fluorescence cell imaging - UNIFIND.
  • MDPI. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models.
  • ResearchGate. (n.d.). Photophysical properties of the reported probes 1–5. (a) Absorption....
  • ResearchGate. (n.d.). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications | Request PDF.
  • MDPI. (2023). Long-Alkyl Chain Functionalized Imidazo[1,5-a]pyridine Derivatives as Blue Emissive Dyes.
  • MDPI. (n.d.). Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability.
  • RSC Publishing. (n.d.). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry.
  • ResearchGate. (2021). Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives.
  • The Royal Society of Chemistry. (n.d.). 1. Synthesis of fluorescent probes.
  • MDPI. (n.d.). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction.
  • RSC Publishing. (n.d.). Suzuki homo-coupling reaction based fluorescent sensors for monosaccharides - RSC Advances.
  • Labinsights. (2023). Fluorophores to Synthesize Small-Molecule Fluorescent Probes.
  • RSC Publishing. (n.d.). Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting diodes, acidochromism and anticounterfeiting - Journal of Materials Chemistry C.
  • NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC.
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach.
  • WestminsterResearch. (n.d.). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds.
  • PubMed. (2018). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C-H amination.
  • SciSpace. (n.d.). Suzuki homo-coupling reaction based fluorescent sensors for monosaccharides.
  • NIH. (n.d.). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - PMC.
  • ResearchGate. (2017). (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.

Sources

Application Notes & Protocols: Harnessing 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic Acid for Advanced Ligand Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[1,5-a]pyridine Scaffold - A Privileged Heterocycle in Medicinal Chemistry

The imidazo[1,5-a]pyridine core is a significant bicyclic heteroaromatic scaffold that has garnered substantial interest in the field of drug discovery.[1] Its unique electronic properties and structural rigidity make it an attractive framework for the design of ligands targeting a diverse array of biological targets. Derivatives of this scaffold have shown promise in various therapeutic areas, including oncology, infectious diseases, and neuroscience.[1][2] The strategic functionalization of the imidazo[1,5-a]pyridine nucleus allows for the precise modulation of a ligand's physicochemical properties, enabling the optimization of its potency, selectivity, and pharmacokinetic profile.

This guide provides a comprehensive overview of the synthetic utility of a key building block, 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid , in the development of novel ligands. We will explore the strategic diversification of this molecule through two primary reaction vectors: palladium-catalyzed cross-coupling at the C3-bromo position and amide bond formation at the C1-carboxylic acid. The protocols detailed herein are designed to be robust starting points for researchers engaged in the synthesis of compound libraries for high-throughput screening and lead optimization.

Core Building Block: Physicochemical Properties

A thorough understanding of the starting material is paramount for successful reaction planning.

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 1119512-48-9[3]
Molecular Formula C₈H₅BrN₂O₂[3]
Molecular Weight 241.05 g/mol [3]
Appearance Solid[4]
Purity Typically ≥97%[3]
Storage Inert atmosphere, 2-8°C[5]

Strategic Derivatization Workflow

The synthetic strategy for diversifying this compound is centered on the sequential or orthogonal functionalization of its two reactive handles. The workflow below illustrates the primary pathways for generating a library of novel ligands.

G A 3-Bromoimidazo[1,5-a]pyridine- 1-carboxylic acid B Palladium-Catalyzed Cross-Coupling (C3) A->B Suzuki-Miyaura or Buchwald-Hartwig C Amide Bond Formation (C1) A->C Amide Coupling Reagents (e.g., HATU, PyBOP) D 3-Aryl/Heteroaryl-imidazo[1,5-a]pyridine- 1-carboxylic acid B->D C-C Bond Formation E 3-Amino-imidazo[1,5-a]pyridine- 1-carboxylic acid B->E C-N Bond Formation F Imidazo[1,5-a]pyridine-1-carboxamides C->F D->C Sequential Functionalization G Diversified Ligand Library D->G E->C Sequential Functionalization E->G F->B Orthogonal Functionalization F->G

Caption: General workflow for the diversification of this compound.

Part 1: Palladium-Catalyzed Cross-Coupling at the C3 Position

The bromine atom at the C3 position of the imidazo[1,5-a]pyridine ring is amenable to a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, and amino groups, which can significantly influence the ligand's interaction with its biological target.

Application Note 1.1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds.[5][6] In the context of our scaffold, it enables the introduction of aryl and heteroaryl moieties, which are crucial for establishing key interactions within a protein's binding pocket.

Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[5]

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2, Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Coupled Product Ar-Pd(II)-R(L2)->Ar-R ArBr 3-Bromo-Imidazo- [1,5-a]pyridine derivative ArBr->Ar-Pd(II)-Br(L2)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Protocol 1.1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound with various boronic acids. Optimization of the catalyst, ligand, base, and temperature may be necessary for specific substrates.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos or XPhos (4-10 mol%)

  • Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2-3 equivalents)

  • 1,4-Dioxane and water (typically 4:1 to 10:1 ratio)

  • Nitrogen or Argon source

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1 equivalent), the boronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq.), the phosphine ligand (e.g., SPhos, 0.10 eq.), and the base (e.g., K₃PO₄, 2.5 eq.).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1). The reaction concentration is typically between 0.1 and 0.5 M.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by preparative HPLC.

Expected Outcome & Characterization: The expected product is the corresponding 3-aryl- or 3-heteroaryl-imidazo[1,5-a]pyridine-1-carboxylic acid. Characterization should be performed using:

  • ¹H and ¹³C NMR: To confirm the structure and the presence of the newly introduced aryl/heteroaryl group.

  • LC-MS: To confirm the molecular weight of the product.

Application Note 1.2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[3] This reaction is particularly useful for introducing primary or secondary amines at the C3 position, which can act as hydrogen bond donors or acceptors, or as points for further diversification.

Reaction Principle: The catalytic cycle is similar to the Suzuki coupling but involves the coordination of an amine and deprotonation to form a palladium-amido complex prior to reductive elimination.[7]

Protocol 1.2: General Procedure for Buchwald-Hartwig Amination

This protocol is a general starting point and may require optimization, particularly the choice of ligand and base, depending on the amine coupling partner.[8]

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)

  • BINAP or a suitable Buchwald ligand (e.g., RuPhos, Xantphos) (2-6 mol%)

  • Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.5 equivalents)

  • Anhydrous toluene or 1,4-dioxane

  • Nitrogen or Argon source

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, combine Pd₂(dba)₃ (0.02 eq.), the phosphine ligand (e.g., BINAP, 0.04 eq.), and the base (e.g., NaOtBu, 2.0 eq.).

  • Add anhydrous toluene, followed by this compound (1 equivalent) and the amine (1.2 equivalents).

  • Seal the flask and heat the mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).

  • Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Part 2: Amide Bond Formation at the C1-Carboxylic Acid

The carboxylic acid at the C1 position is an ideal handle for introducing a wide variety of substituents through amide bond formation. This allows for the exploration of the "R-group" space, which is critical for modulating the ligand's properties. A plethora of commercially available amines allows for the rapid generation of large and diverse compound libraries.

Application Note 2.1: HATU-Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that facilitates amide bond formation under mild conditions with minimal racemization for chiral amines.[9]

Reaction Principle: HATU activates the carboxylic acid to form a highly reactive OAt-ester, which is then readily displaced by the amine nucleophile to form the amide bond.[4] A tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), is required to deprotonate the carboxylic acid and the amine hydrochloride salt if used.[10]

HATU_Mechanism cluster_0 Activation cluster_1 Coupling A R-COOH C [R-COO-] A->C DIPEA B HATU D Activated OAt-ester C->D + HATU F R-CO-NH-R' D->F + R'-NH2 E R'-NH2

Caption: Simplified mechanism of HATU-mediated amide coupling.

Protocol 2.1: General Procedure for HATU-Mediated Amide Coupling

This is a robust and widely applicable protocol for the synthesis of amides from this compound or its C3-functionalized derivatives.

Materials:

  • Imidazo[1,5-a]pyridine-1-carboxylic acid derivative (1 equivalent)

  • Amine or amine hydrochloride salt (1.1 - 1.5 equivalents)

  • HATU (1.1 - 1.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2-4 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Nitrogen or Argon source

Procedure:

  • Dissolve the imidazo[1,5-a]pyridine-1-carboxylic acid (1 eq.) in anhydrous DMF under an inert atmosphere.

  • Add the amine (1.1 eq.) and DIPEA (3 eq.). If using an amine hydrochloride salt, use 4 eq. of DIPEA.

  • In a separate vial, dissolve HATU (1.1 eq.) in a small amount of anhydrous DMF.

  • Add the HATU solution to the reaction mixture dropwise at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.

  • Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or preparative HPLC.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data for a small library synthesized using the protocols described above. This illustrates how results can be tabulated for analysis.

Compound IDR¹ (C3-Substituent)R² (Amide Substituent)Synthesis RouteYield (%)M.W. ( g/mol )
LIG-001 Br4-FluorobenzylProtocol 2.185364.20
LIG-002 4-MethoxyphenylHProtocol 1.172268.27
LIG-003 4-Methoxyphenyl4-FluorobenzylProtocol 1.1 then 2.165 (over 2 steps)375.38
LIG-004 MorpholinoHProtocol 1.268247.25
LIG-005 Morpholino4-FluorobenzylProtocol 1.2 then 2.159 (over 2 steps)354.36

Conclusion and Future Perspectives

This compound is a versatile and valuable building block for the synthesis of novel ligands. The strategic application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling and robust amide bond formation, provides a powerful platform for generating diverse chemical libraries. The protocols outlined in this guide serve as a solid foundation for researchers to explore the chemical space around the imidazo[1,5-a]pyridine scaffold, ultimately accelerating the discovery of new therapeutic agents. Further exploration could involve the use of other cross-coupling reactions, such as Sonogashira or Heck couplings, to further expand the diversity of accessible analogues.

References

  • Royal Society of Chemistry. (2021).
  • ResearchGate. (2022).
  • MDPI. (2021). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. [Link]
  • RSC Publishing. (2016).
  • Organic Chemistry Portal. Synthesis of imidazo[1,5-a]pyridines. [Link]
  • ResearchGate. (2017).
  • Wikipedia.
  • Aapptec Peptides. Coupling Reagents. [Link]
  • National Institutes of Health (NIH). (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. [Link]
  • Royal Society of Chemistry. (2013). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. [Link]
  • National Institutes of Health (NIH). (2013).
  • Chemistry LibreTexts. (2023).
  • National Institutes of Health (NIH). (2017).
  • National Institutes of Health (NIH). (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. [Link]
  • Growing Science. (2022).
  • ResearchGate. (2014). US/HATU-catalyzed carboxylic acid and amine coupling to.... [Link]
  • ResearchGate. (2019). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Common Organic Chemistry. Amine to Amide (Coupling)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-bromoimidazo[1,5-a]pyridine-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important heterocyclic compound. Drawing from established synthetic methodologies for related imidazopyridine scaffolds, this document provides in-depth troubleshooting advice, detailed experimental protocols, and the underlying chemical principles to ensure successful synthesis.

Introduction to the Synthetic Strategy

The synthesis of this compound is most effectively approached through a multi-step sequence. A common and logical pathway involves the initial construction of the imidazo[1,5-a]pyridine core as an ester, followed by selective bromination and subsequent hydrolysis to the desired carboxylic acid. This approach allows for controlled functionalization and generally provides good overall yields.

The likely synthetic route can be broken down into three key stages:

  • Formation of Ethyl imidazo[1,5-a]pyridine-1-carboxylate: This step typically involves the cyclization of a precursor such as N-(pyridin-2-ylmethyl)glycine ethyl ester.

  • Bromination: Selective bromination at the C-3 position of the imidazo[1,5-a]pyridine ring is achieved using an electrophilic brominating agent like N-bromosuccinimide (NBS).

  • Hydrolysis: The final step is the conversion of the ethyl ester to the carboxylic acid, usually under basic conditions.

This guide will address potential issues at each of these critical stages.

Troubleshooting Guide and FAQs

This section is formatted in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: Synthesis of Ethyl imidazo[1,5-a]pyridine-1-carboxylate (Cyclization)

Question 1: My cyclization reaction to form the imidazo[1,5-a]pyridine ring is giving a low yield. What are the likely causes?

Answer: Low yields in the cyclization step often stem from incomplete reaction, side reactions, or degradation of the product. Here are the primary factors to investigate:

  • Purity of Starting Materials: Ensure the N-(pyridin-2-ylmethyl)glycine ethyl ester precursor is of high purity. Impurities can interfere with the cyclization process.

  • Reaction Conditions:

    • Temperature: The optimal temperature for cyclization can be sensitive. If the temperature is too low, the reaction may be sluggish. If it's too high, you risk decomposition. A temperature screen (e.g., refluxing in different solvents like toluene or xylene) is advisable.

    • Dehydrating Agent/Oxidant: The cyclization is a dehydrative process. The choice and amount of the reagent used for this purpose are critical. Common methods include using a dehydrating agent like phosphorus oxychloride (POCl₃) or an oxidizing agent. The reaction can be sensitive to the stoichiometry of these reagents.

  • Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the starting materials and intermediates.

Question 2: I am observing the formation of multiple byproducts during the cyclization. How can I improve the selectivity?

Answer: Byproduct formation is a common issue. Consider the following:

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to the formation of degradation products. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Choice of Solvent: The polarity of the solvent can influence the reaction pathway. Experiment with solvents of varying polarity to find the one that favors the desired cyclization.

Part 2: Bromination of Ethyl imidazo[1,5-a]pyridine-1-carboxylate

Question 3: The bromination of my imidazo[1,5-a]pyridine ester is not selective, and I am getting a mixture of mono- and di-brominated products. How can I improve the regioselectivity for the 3-bromo product?

Answer: Achieving high regioselectivity in the bromination of heteroaromatic systems is a common challenge. The 3-position of the imidazo[1,5-a]pyridine ring is electron-rich and thus the most likely site for electrophilic substitution. However, over-bromination can occur. To favor the mono-brominated product:

  • Stoichiometry of the Brominating Agent: Carefully control the amount of N-bromosuccinimide (NBS) used. Use of a slight excess (e.g., 1.05-1.1 equivalents) is common, but a large excess will lead to di-bromination.

  • Reaction Temperature: Perform the reaction at a low temperature (e.g., 0 °C to room temperature). This will help to control the reactivity of the brominating agent and improve selectivity.

  • Slow Addition: Add the NBS solution dropwise to the solution of the imidazo[1,5-a]pyridine ester. This maintains a low concentration of the brominating agent in the reaction mixture, disfavoring multiple substitutions.

  • Solvent Choice: Aprotic solvents like dichloromethane (DCM) or chloroform are generally preferred for these reactions.

Question 4: My bromination reaction is very slow or does not go to completion. What should I do?

Answer: If the reaction is sluggish, consider the following:

  • Purity of NBS: Use freshly recrystallized NBS. Impurities in NBS can inhibit the reaction.

  • Radical Initiator (if applicable): While electrophilic bromination is expected, for some substrates, a radical pathway can be involved. If you suspect this, a radical initiator like AIBN or benzoyl peroxide might be necessary, though this is less common for this type of aromatic bromination.

  • Reaction Time: Allow the reaction to stir for a longer period, while monitoring by TLC to check for the consumption of the starting material.

Part 3: Hydrolysis of Ethyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate

Question 5: The hydrolysis of my ester to the carboxylic acid is incomplete. How can I drive the reaction to completion?

Answer: Incomplete hydrolysis is a frequent issue. To improve the yield of the carboxylic acid:

  • Choice of Base and Stoichiometry: Use a sufficient excess of a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH). Typically, 2-3 equivalents are used.

  • Solvent System: A mixture of solvents is often necessary to ensure the solubility of both the ester and the base. A common system is a mixture of tetrahydrofuran (THF) and water, or methanol and water.

  • Reaction Temperature and Time: The hydrolysis may require heating. Refluxing the reaction mixture for several hours is common. Monitor the reaction by TLC until the starting ester is no longer visible.

  • Work-up Procedure: After the reaction is complete, careful acidification is required to protonate the carboxylate and precipitate the carboxylic acid. Add the acid slowly at a low temperature (e.g., 0 °C) to avoid any potential degradation of the product.

Question 6: I am having difficulty purifying the final this compound product. What are the recommended purification methods?

Answer: The purification of the final product can be challenging due to its polarity.

  • Recrystallization: This is often the most effective method for purifying the final carboxylic acid. Experiment with different solvent systems. A mixture of a polar solvent (like ethanol or methanol) and a less polar solvent (like water or diethyl ether) can be effective.

  • Column Chromatography: If recrystallization is not sufficient, column chromatography on silica gel can be used. A polar mobile phase, often containing a small amount of acetic acid or formic acid to keep the carboxylic acid protonated and prevent tailing, will likely be required.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the key stages of the synthesis.

Protocol 1: Synthesis of Ethyl imidazo[1,5-a]pyridine-1-carboxylate

This protocol assumes the availability of N-(pyridin-2-ylmethyl)glycine ethyl ester.

  • To a solution of N-(pyridin-2-ylmethyl)glycine ethyl ester (1 equivalent) in a suitable solvent (e.g., toluene), add a dehydrating/cyclizing agent (e.g., phosphorus oxychloride, 1.1 equivalents) dropwise at 0 °C under an inert atmosphere.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction progress by TLC. Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by pouring it into a cold, saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure ethyl imidazo[1,5-a]pyridine-1-carboxylate.

Protocol 2: Bromination of Ethyl imidazo[1,5-a]pyridine-1-carboxylate
  • Dissolve ethyl imidazo[1,5-a]pyridine-1-carboxylate (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve N-bromosuccinimide (1.05 equivalents) in the same anhydrous solvent.

  • Add the NBS solution dropwise to the solution of the imidazo[1,5-a]pyridine ester over a period of 30-60 minutes.

  • Allow the reaction to stir at 0 °C and then slowly warm to room temperature.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with a saturated solution of sodium thiosulfate to quench any remaining NBS, followed by a wash with saturated sodium bicarbonate and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can often be used directly in the next step or purified by column chromatography if necessary.

Protocol 3: Hydrolysis to this compound
  • Dissolve the crude ethyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate (1 equivalent) in a mixture of THF and water (e.g., a 3:1 ratio).

  • Add lithium hydroxide (2-3 equivalents) to the solution.

  • Heat the reaction mixture to reflux and stir until the starting material is no longer visible by TLC.

  • Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any non-polar impurities.

  • Cool the aqueous layer to 0 °C and carefully acidify with a dilute acid (e.g., 1M HCl) until a precipitate forms.

  • Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield the this compound.

  • If necessary, recrystallize the product from a suitable solvent system.

Visualizing the Workflow and Troubleshooting

To aid in understanding the synthetic process and troubleshooting, the following diagrams are provided.

Synthesis_Workflow cluster_0 Stage 1: Cyclization cluster_1 Stage 2: Bromination cluster_2 Stage 3: Hydrolysis start N-(pyridin-2-ylmethyl)glycine ethyl ester cyclization Cyclization (e.g., POCl3, heat) start->cyclization ester Ethyl imidazo[1,5-a]pyridine- 1-carboxylate cyclization->ester bromination Bromination (NBS, 0°C to rt) ester->bromination bromo_ester Ethyl 3-bromoimidazo[1,5-a]pyridine- 1-carboxylate bromination->bromo_ester hydrolysis Hydrolysis (LiOH, H2O/THF, heat) bromo_ester->hydrolysis final_product 3-Bromoimidazo[1,5-a]pyridine- 1-carboxylic acid hydrolysis->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting_Yield cluster_cyclization Cyclization Issues cluster_bromination Bromination Issues cluster_hydrolysis Hydrolysis Issues low_yield Low Yield Observed impure_sm Impure Starting Material? low_yield->impure_sm Check Purity suboptimal_cond Suboptimal Conditions? (Temp, Reagent Stoichiometry) low_yield->suboptimal_cond Optimize atmosphere Inert Atmosphere Used? low_yield->atmosphere Verify Setup over_bromination Over-bromination? (Check NBS Stoichiometry, Temp) low_yield->over_bromination Refine Conditions incomplete_brom Incomplete Reaction? (Check NBS Purity, Time) low_yield->incomplete_brom Investigate incomplete_hydro Incomplete Hydrolysis? (Check Base Stoichiometry, Temp, Time) low_yield->incomplete_hydro Optimize workup_loss Loss During Work-up? (Careful Acidification) low_yield->workup_loss Review Procedure

Technical Support Center: Purification of 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique purification challenges presented by this molecule. The inherent chemical properties of this compound—namely the presence of a polar carboxylic acid and a basic imidazopyridine core—necessitate a nuanced approach to achieve high purity. This document provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Understanding the Molecule: The Root of Purification Challenges

This compound (MW: 241.05 g/mol , CAS: 1119512-48-9) is a polar, heterocyclic compound.[1][][3] Its structure presents a dualistic chemical nature: the acidic carboxylic acid group and the basic nitrogen atoms within the fused ring system.[4] This amphoteric character can lead to zwitterion formation and strong interactions with polar stationary phases like silica gel, often resulting in poor chromatographic performance. The key to successful purification lies in controlling the ionization state of the molecule to modulate its solubility and interaction with the chosen purification medium.

Frequently Asked Questions (FAQs)

Q1: My compound streaks severely on a standard silica gel TLC plate. What is causing this and how can I fix it?

A1: Streaking is a common issue with basic, nitrogen-containing heterocycles on acidic silica gel.[5] The basic nitrogen atoms in the imidazo[1,5-a]pyridine ring can interact strongly and sometimes irreversibly with the acidic silanol groups (Si-OH) on the silica surface. This leads to a distribution of protonated and neutral species, causing the compound to move unevenly up the plate, resulting in a streak rather than a compact spot.

To resolve this, you must neutralize the acidic sites on the silica. This is achieved by adding a small amount of a basic modifier to your mobile phase.

  • For TLC Analysis: Add 0.5-2% triethylamine (TEA) or a few drops of ammonium hydroxide to your eluent system.

  • For Column Chromatography: A mobile phase containing 0.1-1% triethylamine is typically effective.[5]

This modification ensures your compound remains in its neutral, less polar form, leading to better-defined spots and improved separation.

Q2: I am attempting to purify my crude material using column chromatography on silica gel, but the compound either won't elute or comes off the column very slowly with a highly polar solvent system.

A2: This is a classic problem for highly polar compounds like yours. The strong adsorption to the silica gel is due to the polar carboxylic acid and the basic nitrogens. If adding a basic modifier (like TEA) isn't enough, you have several options:

  • Acidify the Mobile Phase: To suppress the deprotonation of the carboxylic acid and reduce its polarity, add 0.5-2% acetic acid or formic acid to your eluent. This keeps the carboxylic acid in its protonated (-COOH) form, which is less polar than the carboxylate (-COO⁻) form.[6] However, be aware that this will protonate the basic nitrogens, which could still lead to strong silica interaction. A combination of an acidic modifier and a highly polar solvent system (e.g., DCM/Methanol with 1% Acetic Acid) is often a good starting point.

  • Switch to a Different Stationary Phase:

    • Neutral or Basic Alumina: Alumina is a good alternative to silica for purifying basic compounds.[5]

    • Reversed-Phase (C18) Chromatography: This is often the most effective method for polar compounds.[5][7] The stationary phase is non-polar (C18 silica), and you will use a polar mobile phase (e.g., water/acetonitrile or water/methanol). Adding a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase can improve peak shape by ensuring consistent protonation.[5][8]

Q3: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystal lattice, often because the solution is too supersaturated or cools too quickly.[5] The presence of impurities can also inhibit crystal formation.

  • Troubleshooting Steps:

    • Re-heat and Add More Solvent: Heat the solution to dissolve the oil, then add a small amount of additional hot solvent until the solution is just clear.

    • Slow Cooling: Allow the flask to cool slowly to room temperature, and then transfer it to a refrigerator. Rapid cooling in an ice bath should be avoided initially.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic scratches provide nucleation sites for crystal growth.[5]

    • Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.[5]

    • Change Solvent System: Your compound may be too soluble in the chosen solvent. Try a co-solvent system where the compound is soluble in one solvent ("good" solvent) and insoluble in the other ("poor" solvent). Dissolve the compound in a minimum of the "good" solvent at an elevated temperature, then slowly add the "poor" solvent until the solution becomes slightly cloudy. Allow to cool slowly.

Troubleshooting Guide: Column Chromatography

This section provides a structured approach to resolving common issues during the column chromatography purification of this compound.

Problem Potential Cause Recommended Solution & Rationale
Poor Separation of Compound from Impurities Inappropriate Solvent System The polarity of the mobile phase is not optimized to differentiate between your compound and impurities. Solution: Methodically test different solvent systems using TLC. Aim for an Rf value of ~0.2-0.4 for your target compound. If impurities are more polar, start with a less polar eluent. If they are less polar, start with a more polar eluent and consider using a gradient elution.[5]
Column Overloading Too much crude material was loaded onto the column, exceeding its separation capacity. Solution: The sample load should typically be 1-5% of the mass of the stationary phase.[5] Reduce the amount of material or use a larger column.
Compound Decomposes on the Column Acidic Nature of Silica Gel The imidazo[1,5-a]pyridine ring system may be unstable under prolonged exposure to acidic conditions on the silica surface. Solution: Before committing to a large-scale column, spot your compound on a TLC plate, let it sit for an hour, and then elute to check for degradation spots.[5] If degradation is observed, switch to a less acidic stationary phase like neutral alumina or use reversed-phase chromatography.
Product Elutes as a Broad Band (Tailing) Ionic Interactions with Stationary Phase As discussed in the FAQs, interaction of the basic nitrogens with acidic silica, or the ionized carboxylate with polar sites, causes tailing. Solution (Silica Gel): Add a modifier to the eluent. Use 0.5-1% triethylamine to suppress interaction with the basic center. Alternatively, use 0.5-1% acetic acid to suppress deprotonation of the carboxylic acid.[5][6] Solution (Reversed-Phase): Add 0.1% formic acid or TFA to the mobile phase to ensure the carboxylic acid is protonated and to provide a counter-ion for the basic nitrogens, leading to sharper peaks.
Difficulty Removing Solvent After Purification High-Boiling Point Solvents or Additives Solvents like DMF or DMSO used to dissolve the initial sample, or additives like triethylamine, can be difficult to remove. Solution: When possible, use lower-boiling point solvents. For removing triethylamine, co-evaporation with a solvent like toluene can be effective. If your compound is stable, consider precipitating it from a solution where the impurity is soluble or performing an acidic/basic extraction.

Experimental Protocols

Protocol 1: Reversed-Phase Flash Chromatography

This is often the most reliable method for purifying polar, ionizable compounds.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a strong solvent like methanol or DMSO.

  • Dry Loading: Adsorb the dissolved sample onto a small amount of C18 silica. Remove the solvent under reduced pressure to obtain a dry, free-flowing powder. This prevents solvent effects at the top of the column and improves resolution.

  • Column Preparation: Select a pre-packed C18 flash column appropriately sized for your sample.

  • Equilibration: Equilibrate the column with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for at least 5 column volumes.[5]

  • Elution: Load the dry sample onto the column. Begin elution with the initial mobile phase, gradually increasing the proportion of acetonitrile (gradient elution) to elute the compound. Monitor the elution using a UV detector or by collecting fractions and analyzing them by TLC.

Protocol 2: Modified Normal-Phase (Silica Gel) Chromatography

Use this protocol if reversed-phase is not an option.

  • Solvent System Selection: Using TLC, find a solvent system that gives your product an Rf of 0.2-0.4. A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH).

  • Add Modifier: Based on TLC analysis, add either ~1% triethylamine (if streaking is due to basicity) or ~1% acetic acid (if streto suppress carboxylate formation) to the chosen DCM/MeOH mixture.

  • Column Packing: Pack a silica gel column using the chosen eluent system (wet-packing method is recommended to avoid air bubbles).[9]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or DCM and load it onto the column.

  • Elution: Run the column, collecting fractions and monitoring by TLC to isolate the pure product.

Visualization of Purification Workflow

The following diagram illustrates the decision-making process for purifying this compound.

Purification_Workflow start Crude Product: 3-Bromoimidazo[1,5-a]pyridine- 1-carboxylic acid tlc TLC Analysis (e.g., DCM/MeOH) start->tlc streaking Severe Streaking? tlc->streaking add_modifier Add Modifier to Eluent: - 0.5-2% Triethylamine OR - 0.5-2% Acetic Acid streaking->add_modifier Yes good_sep Good Separation? streaking->good_sep No re_tlc Re-run TLC add_modifier->re_tlc re_tlc->good_sep silica_col Silica Gel Column Chromatography (with modified eluent) good_sep->silica_col Yes rp_col Reversed-Phase (C18) Column Chromatography (e.g., H2O/ACN + 0.1% FA) good_sep->rp_col No recryst Recrystallization silica_col->recryst rp_col->recryst pure_product Pure Product recryst->pure_product

Caption: Decision workflow for purifying the target compound.

References

  • Krasavin, M., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 2856-2864.
  • Rassukana, Y., et al. (2021). Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives. Chemistry of Heterocyclic Compounds, 57(5), 554–559.
  • ResearchGate. (2020). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • Ben-Salbi, R., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of the Chilean Chemical Society.
  • Poyatos, M., et al. (2006). Imidazo[1,5-a]pyridine: A Versatile Architecture for Stable N-Heterocyclic Carbenes. Journal of the American Chemical Society, 128(41), 13430–13431.
  • Luparia, M., et al. (2019). Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. ChemistryOpen, 8(7), 893-900.
  • Readers Insight. (2023). Heterocycles Structural Analysis in HPLC Method Development. Chromatography Today.
  • Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism.
  • Neda, I., et al. (2012). SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. Revue Roumaine de Chimie, 57(7-8), 689-695.
  • ResearchGate. (2012). Synthesis of novel imidazo[1,5-a]pyridine derivates.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines.
  • Google Patents. (2018). US20180273450A1 - Process for the preparation of organic bromides.
  • Organic Syntheses. (2015). Purification of Organic Compounds by Flash Column Chromatography.
  • Reddit. (2016). Column chromatography of carboxylic acids? r/chemistry.
  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. r/chemistry.
  • National Institutes of Health. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.
  • National Institutes of Health. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
  • MDPI. (2019). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid.

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Technical Support Center: Synthesis of 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format, focusing on the causality behind experimental outcomes to empower you to troubleshoot effectively.

Overview of the Synthetic Pathway

The synthesis of this compound typically proceeds through a three-stage process:

  • Cyclization: Formation of the imidazo[1,5-a]pyridine core, commonly starting from 2-(aminomethyl)pyridine and an ethyl glyoxalate derivative to yield Ethyl imidazo[1,5-a]pyridine-1-carboxylate.

  • Regioselective Bromination: Introduction of a bromine atom at the C3 position of the heterocyclic core using an electrophilic bromine source like N-Bromosuccinimide (NBS).

  • Saponification (Hydrolysis): Conversion of the ethyl ester to the final carboxylic acid, typically under basic conditions.

Each of these steps presents unique challenges and potential for side-product formation. This guide will address these issues systematically.

Synthesis_Workflow cluster_0 Stage 1: Cyclization cluster_1 Stage 2: Bromination cluster_2 Stage 3: Saponification A 2-(aminomethyl)pyridine + Ethyl Glyoxalate B Ethyl imidazo[1,5-a]pyridine- 1-carboxylate A->B Condensation/ Cyclization S1 Polymerization/ Tar Formation A->S1 Harsh Conditions C Ethyl 3-bromoimidazo[1,5-a]pyridine- 1-carboxylate B->C NBS, Solvent D 3-Bromoimidazo[1,5-a]pyridine- 1-carboxylic acid C->D 1. Base (LiOH, NaOH) 2. Acid Workup S2 Di-bromination or Isomeric Bromination C->S2 Excess NBS/ High Temp S3 Decarboxylation D->S3 High Temp/ Strong Acid

Caption: General workflow for the synthesis of the target compound and key stages where side reactions occur.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems you may encounter, identifiable through common analytical techniques like TLC, NMR, or LC-MS.

Stage 2: Regioselective Bromination

Question 1: My TLC plate shows multiple new spots after bromination, and the yield of the desired product is low. What are these side products?

Answer: This is the most common issue in this synthesis. The multiple spots likely correspond to a mixture of unreacted starting material, the desired 3-bromo product, and one or more side products. The primary culprits are:

  • Di-brominated Species: The imidazo[1,5-a]pyridine ring is electron-rich and susceptible to further electrophilic attack. If an excess of NBS is used or if the reaction temperature is too high, a second bromine atom can be added to the ring.

  • Isomeric Mono-brominated Products: While the C3 position is the most electronically activated site for electrophilic substitution, bromination can occasionally occur at other positions on the pyridine ring (e.g., C5 or C7), especially under forcing conditions.[1][2]

  • Degradation Products: The heterocyclic core can be sensitive to strongly acidic conditions that can be generated from NBS reactions, leading to minor degradation.

Troubleshooting Workflow:

  • Control Stoichiometry: Use no more than 1.0 to 1.1 equivalents of N-Bromosuccinimide (NBS). Precisely measure your starting material and the reagent.

  • Temperature Management: Perform the reaction at a low temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature. Avoid any external heating unless you have empirically determined it is necessary and does not produce side products.

  • Solvent Choice: Acetonitrile (MeCN) or Dichloromethane (DCM) are often good choices. Polar aprotic solvents can stabilize the charged intermediates, favoring the desired regioselectivity.

  • Purification: These side products can often be separated from the desired product by column chromatography on silica gel. A gradient elution system, such as ethyl acetate in hexanes, is typically effective.

Bromination_Troubleshooting start Problem: Multiple Spots on TLC (Post-Bromination) check_nbs check_nbs start->check_nbs check_temp check_temp check_nbs:s->check_temp:n Adjust to 1.05 eq. check_nbs:s->check_temp:n check_purify check_purify check_temp:s->check_purify:n Re-run at 0°C check_temp:s->check_purify:n solution Solution: Pure 3-Bromo Product check_purify:s->solution:n Process Complete check_purify:s->solution:n Try reverse-phase or different solvent system

Caption: Troubleshooting logic for handling bromination side reactions.

Question 2: Why is bromination favored at the C3 position?

Answer: The regioselectivity of electrophilic substitution on the imidazo[1,5-a]pyridine core is dictated by its electronic properties. The nitrogen atom at position 2 acts as a strong electron-donating group through resonance, significantly increasing the electron density within the five-membered imidazole ring. Resonance structure analysis shows that a partial negative charge is most stabilized at the C1 and C3 positions. Of these, the C3 position is sterically more accessible and electronically favored for attack by an electrophile like Br+. This makes it the kinetic and thermodynamic site of bromination.[1][3]

Stage 3: Saponification (Hydrolysis)

Question 3: During the hydrolysis of the ethyl ester, my final product shows a loss of the COOH group in the mass spectrum. What is happening?

Answer: You are observing decarboxylation, a common side reaction for heteroaromatic carboxylic acids, especially those with electron-donating groups on the ring.[4] The imidazo[1,5-a]pyridine ring system can stabilize the carbanion intermediate formed upon loss of CO₂, particularly if the reaction is overheated or exposed to strong acidic or basic conditions for a prolonged period.

Table 1: Mitigation Strategies for Decarboxylation

ParameterStandard Condition (High Risk)Recommended Condition (Low Risk)Rationale
Base NaOH or KOH in refluxing EtOH/H₂OLiOH·H₂O in THF/H₂O[5]LiOH is a milder base and the reaction can be run at lower temperatures, reducing the rate of decarboxylation.
Temperature > 60 °C (Reflux)Room Temperature to 40 °CDecarboxylation is highly temperature-dependent. Avoiding high heat is critical.[4]
Reaction Time Overnight (>12 hours)2-4 hours (Monitor by TLC/LC-MS)Minimize the time the product spends under basic conditions to prevent degradation.
Workup Neutralization with strong acid (e.g., conc. HCl)Careful neutralization with 1N HCl or citric acid to pH ~4-5 at 0 °CA rapid pH change with strong acid can generate localized heat and promote decarboxylation. A slower, controlled neutralization is safer.

Question 4: My final carboxylic acid product is highly soluble in the aqueous layer during workup, leading to poor recovery. How can I improve isolation?

Answer: This is a frequent challenge with polar, amphoteric molecules like pyridine carboxylic acids.[5] The product can exist as a carboxylate salt (anionic) in basic solution or a protonated pyridine (cationic) in acidic solution, both of which are water-soluble.

Protocol for Improved Product Isolation:

  • Solvent Removal: After the reaction is complete, remove the organic solvent (e.g., THF) under reduced pressure.

  • Cooling & Neutralization: Cool the remaining aqueous solution in an ice bath (0-5 °C).

  • Careful pH Adjustment: Slowly add 1N HCl dropwise with vigorous stirring. Monitor the pH closely with a calibrated pH meter. The product will precipitate out at its isoelectric point (typically around pH 3-5).

  • Maximize Precipitation: Stir the cold slurry for 30-60 minutes to allow for complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold water, followed by a non-polar solvent like hexane or ether to remove residual organic impurities.

  • Extraction of Filtrate (Optional): If the product has moderate aqueous solubility, the acidic filtrate can be extracted multiple times with a more polar organic solvent like ethyl acetate or a 9:1 mixture of Dichloromethane/Isopropanol.[5]

References

  • Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives. Chemistry of Heterocyclic Compounds. (2021).
  • Li, G., et al. (2018). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines. RSC Advances.
  • Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal.
  • Joshi, A., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au.
  • Base-Promoted Regioselective Bromination of Imidazo[1,2-α]pyridines with CBr4 as Bromine Source. ResearchGate. (2020).
  • Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry. (2023).
  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
  • Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Organic & Biomolecular Chemistry. (2019).
  • Bromination of imidazo[1,2-a]pyridines. ResearchGate. (2018).
  • How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? ResearchGate. (2017).
  • Transition-metal-free regioselective C-H halogenation of imidazo[1,2-: A] pyridines: Sodium chlorite/bromite as the halogen source. ResearchGate. (2018).
  • Imidazo[1,5-a]pyridine-1-carboxylic acid. PubChemLite.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. (2024).
  • Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. ResearchGate. (2008).
  • Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. OMICS International. (2014).
  • imidazo[1, 5-a]pyridine-5-carboxylic acid, min 97%, 1 gram. CP Lab Chemicals.
  • G. B. Barlin, et al. A kinetics study of the decarboxylation of 5-amino-1-β-D-ribofuranosylimidazole-4-carboxylic acid 5′-phosphate and related compounds. Journal of the Chemical Society B: Physical Organic. (1967).
  • Efficient Preparation of Imidazo[1,5-a]pyridine-1-carboxylic Acids. ResearchGate. (2017).
  • Synthesis of novel imidazo[1,5-a]pyridine derivates. ResearchGate. (2012).

Sources

Technical Support Center: Optimizing Cross-Coupling Reactions of 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of reaction conditions for 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the success of your synthetic endeavors.

The unique structure of this compound, featuring a bromine atom for cross-coupling and a carboxylic acid moiety, presents both opportunities for diverse functionalization and specific challenges that require careful consideration of reaction parameters. This guide provides a systematic approach to overcoming these challenges and achieving optimal results in your coupling reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.

Q1: I am observing very low to no conversion of my starting material in a Suzuki-Miyaura coupling. What are the likely causes and how can I improve the yield?

A1: Low or no conversion in a Suzuki-Miyaura coupling of this compound can stem from several factors, primarily related to the presence of the carboxylic acid group and catalyst deactivation.

Potential Causes and Solutions:

  • Inadequate Base: The carboxylic acid will react with the base, consuming it and potentially hindering its role in the catalytic cycle.

    • Solution: Increase the equivalents of base used. A common starting point is 3-4 equivalents. Consider using a moderately strong inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Cesium carbonate's higher solubility in organic solvents can sometimes be advantageous.[1]

  • Catalyst Inhibition: The carboxylate anion formed under basic conditions can coordinate to the palladium center, leading to catalyst inhibition.

    • Solution: Employ bulky, electron-rich phosphine ligands such as XPhos or RuPhos.[2][3] These ligands can promote the desired catalytic cycle and minimize catalyst deactivation. Using a pre-formed palladium catalyst with these ligands (e.g., XPhos Pd G3) can also improve reproducibility.[4]

  • Poor Solubility: The starting material or other reagents may have poor solubility in the chosen solvent system.

    • Solution: A mixture of a polar aprotic solvent like dioxane or DMF with water is often effective. Ensure vigorous stirring to promote mixing, especially in biphasic systems.

  • Insufficient Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature, for example, from 80 °C to 110 °C, while monitoring for product formation and potential decomposition.

Q2: My reaction is producing a significant amount of a byproduct that appears to be the debrominated and decarboxylated starting material. What is happening and how can I prevent it?

A2: The formation of imidazo[1,5-a]pyridine (the result of both debromination and decarboxylation) is a strong indicator of a competing decarboxylative side reaction.

Explanation:

Under the thermal and basic conditions of the coupling reaction, the carboxylic acid group can be lost as CO₂. This is a known reactivity pattern for heteroaromatic carboxylic acids.[5][6][7][8] The resulting intermediate can then be protonated to give the debrominated, decarboxylated product.

Strategies for Mitigation:

  • Protect the Carboxylic Acid: The most robust solution is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. This removes the acidic proton and prevents decarboxylation. The ester can then be hydrolyzed back to the carboxylic acid after the coupling is complete.

  • Milder Reaction Conditions: If direct coupling is desired, using milder conditions can help.

    • Lower Temperature: Screen lower reaction temperatures (e.g., 60-80 °C) to find a balance between the rate of the desired coupling and the undesired decarboxylation.

    • Weaker Base: While a sufficient amount of base is needed, a very strong base might promote decarboxylation. Consider screening different carbonate or phosphate bases.

  • Optimize Ligand and Catalyst: The choice of ligand can influence the relative rates of the desired coupling and the side reactions. Experiment with different bulky phosphine ligands.

Q3: I am attempting a Sonogashira coupling, but the reaction is messy and gives multiple products. How can I achieve a cleaner reaction?

A3: Sonogashira couplings with substrates bearing a free carboxylic acid can be challenging. The basic conditions required for the reaction can lead to the issues mentioned previously, and the copper co-catalyst can sometimes lead to side reactions like Glaser coupling (homocoupling of the alkyne).

Recommendations for a Cleaner Sonogashira Coupling:

  • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. These methods often require a specific ligand and base combination but can provide cleaner reaction profiles by avoiding alkyne homocoupling.[7]

  • Protecting Group Strategy: As with Suzuki coupling, protecting the carboxylic acid as an ester is a highly effective strategy to prevent side reactions.

  • Base Selection: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used in Sonogashira reactions. Ensure enough is used to neutralize the carboxylic acid and the HBr generated during the reaction.

  • Careful Control of Reaction Conditions: Maintain a strict inert atmosphere (argon or nitrogen) to prevent oxidative side reactions. Degas all solvents thoroughly.

Q4: My Buchwald-Hartwig amination is giving low yields. What adjustments should I make?

A4: Low yields in Buchwald-Hartwig amination can be due to catalyst inhibition by the substrate or the amine coupling partner, or due to the general challenges of the carboxylic acid group.

Optimization Strategies:

  • Ligand Choice: The choice of ligand is critical in Buchwald-Hartwig amination. For electron-rich heteroaromatic substrates, bulky biaryl phosphine ligands like RuPhos or BrettPhos are often effective.[9]

  • Base Selection: A strong, non-nucleophilic base is typically required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or potassium tert-butoxide (KOtBu) are common choices. When using a substrate with a carboxylic acid, at least two equivalents of base will be needed. LiHMDS has been shown to provide tolerance for acidic functional groups in some cases.[10]

  • Protecting Group Approach: Esterification of the carboxylic acid is a reliable way to improve the outcome of the Buchwald-Hartwig amination.

  • Amine Volatility: If you are using a low-boiling-point amine, performing the reaction in a sealed tube can prevent its evaporation and improve the yield.[11][12]

Frequently Asked Questions (FAQs)

What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?

For a direct coupling of the unprotected carboxylic acid, a good starting point would be:

ParameterRecommended Condition
Catalyst Pd₂(dba)₃ (2.5 mol%) with XPhos (5 mol%) or XPhos Pd G3 (5 mol%)
Base K₂CO₃ or Cs₂CO₃ (3-4 equivalents)
Solvent Dioxane/H₂O (e.g., 4:1 v/v)
Temperature 80-100 °C
Atmosphere Inert (Argon or Nitrogen)

Always perform a small-scale test reaction to optimize these conditions for your specific boronic acid.

Is it better to protect the carboxylic acid group before coupling?

In most cases, yes. Protecting the carboxylic acid as an ester (e.g., ethyl ester) will likely lead to a cleaner reaction, higher yield, and a more straightforward purification. This approach avoids the complications of decarboxylation and catalyst inhibition. While it adds two steps to the synthesis (esterification and hydrolysis), the overall efficiency is often improved.

How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring reaction progress.

  • TLC: Use a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid to improve the spot shape of the carboxylic acid) to track the consumption of the starting material and the formation of the product.

  • LC-MS: This is a more definitive method to confirm the presence of the desired product by its mass and to identify any major byproducts.

What is the best way to purify the final coupled product?

If the carboxylic acid is unprotected, purification can be achieved by:

  • Acid-Base Extraction: After the reaction, acidify the aqueous layer to protonate the carboxylic acid product, which may cause it to precipitate or allow it to be extracted into an organic solvent.

  • Column Chromatography: Use a silica gel column with a solvent system containing a small amount of acetic acid or formic acid to prevent streaking of the carboxylic acid product.

If the product is an ester, standard silica gel column chromatography is usually sufficient.

Experimental Protocols

Protocol 1: Protection of the Carboxylic Acid (Esterification)

This protocol describes the conversion of this compound to its ethyl ester.

  • Suspend this compound (1.0 eq) in ethanol (EtOH).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) dropwise.

  • Remove the ice bath and heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with a suitable organic solvent like ethyl acetate (EtOAc).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to obtain the ethyl ester, which can be purified by column chromatography if necessary.

Protocol 2: Suzuki-Miyaura Coupling of the Ethyl Ester

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of ethyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate.

  • To an oven-dried reaction vessel, add ethyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate (1.0 eq), the desired boronic acid (1.2-1.5 eq), and cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

  • Seal the vessel and purge with argon or nitrogen for 10-15 minutes.

  • Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or a pre-catalyst/ligand system (e.g., Pd₂(dba)₃, 2.5 mol% and XPhos, 5 mol%).

  • Add degassed solvents (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., EtOAc).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Deprotection of the Ethyl Ester (Hydrolysis)

This protocol describes the hydrolysis of the ethyl ester to the final carboxylic acid product.

  • Dissolve the purified ethyl ester from the coupling reaction in a mixture of tetrahydrofuran (THF) and water.

  • Add an excess of lithium hydroxide (LiOH) (2-3 eq).

  • Stir the reaction at room temperature until the ester is fully consumed (monitor by TLC or LC-MS).

  • Remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of 3-4 with 1M hydrochloric acid (HCl).

  • Collect the resulting precipitate by filtration or extract the product with an organic solvent.

  • Dry the product to obtain the final carboxylic acid.

Visualizations

Workflow for Coupling Reactions

G cluster_0 Direct Coupling Strategy cluster_1 Protection Strategy start_acid This compound direct_coupling Cross-Coupling (e.g., Suzuki, Heck, etc.) - Excess Base - Bulky Ligand start_acid->direct_coupling product_acid Coupled Product (Carboxylic Acid) direct_coupling->product_acid esterification Esterification ester Protected Substrate (Ester) esterification->ester protection_coupling Cross-Coupling ester->protection_coupling coupled_ester Coupled Product (Ester) protection_coupling->coupled_ester hydrolysis Hydrolysis coupled_ester->hydrolysis final_product_acid Coupled Product (Carboxylic Acid) hydrolysis->final_product_acid start_acid2 This compound start_acid2->esterification caption Figure 1. Alternative strategies for coupling reactions.

Caption: Figure 1. Alternative strategies for coupling reactions.

Troubleshooting Logic for Low Yield

G start Low Yield or No Reaction check_base Check Base - Is it sufficient (3-4 eq)? - Is it appropriate (K₂CO₃, Cs₂CO₃)? start->check_base check_catalyst Check Catalyst System - Using bulky ligand (XPhos, RuPhos)? - Catalyst active? start->check_catalyst check_decarboxylation Check for Decarboxylation - Analyze byproducts (LC-MS) - Is debrominated/decarboxylated starting material present? start->check_decarboxylation check_conditions Check Reaction Conditions - Temperature too low? - Solubility issues? start->check_conditions increase_base Solution: Increase equivalents of base check_base->increase_base change_ligand Solution: Switch to a bulkier ligand (e.g., XPhos, RuPhos) check_catalyst->change_ligand protect_acid Solution: Protect carboxylic acid as ester check_decarboxylation->protect_acid increase_temp Solution: Increase temperature incrementally Change solvent system check_conditions->increase_temp caption Figure 2. Troubleshooting workflow for low yield.

Caption: Figure 2. Troubleshooting workflow for low yield.

References

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  • Kumar, D., et al. (2024). Ruphos Pd G4: A Catalyst for Suzuki-Miyaura Coupling Reactions Involving 1,2,4-Oxadiazoles.
  • Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. [Link]
  • Kikelj, D., et al. (2021). Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives. Chemistry of Heterocyclic Compounds, 57(5), 554-559. [Link]
  • Buchwald, S. L., & Hartwig, J. F. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21745–21755. [Link]
  • Google Patents. (n.d.).
  • Svete, J., et al. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. Heterocycles, 75(6), 1355-1370. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, medicinal chemists, and drug development professionals working with 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to investigate and mitigate compound degradation. The imidazo[1,5-a]pyridine scaffold is known for its general stability and utility in various applications, but like any functionalized molecule, it possesses specific liabilities that must be understood to ensure experimental integrity.[1][2]

Troubleshooting Guide: Unexplained Sample Impurity

This section addresses a common issue: the appearance of unexpected peaks during analytical runs (LC-MS, HPLC) of samples containing this compound.

Problem: My analytical data shows new peaks that were not present in the original lot of the compound. What is the likely cause?

The appearance of new species strongly suggests compound degradation. The structure of this compound has three primary points of potential instability: the C1-carboxylic acid, the C3-bromo substituent, and the fused heterocyclic ring system's susceptibility to photolytic or extreme oxidative stress.

Use the following workflow to diagnose the issue.

Diagnostic Workflow for Degradation

G cluster_0 Step 1: Initial Observation & Data Review cluster_1 Step 2: Hypothesis Formulation (Potential Degradation Pathway) cluster_2 Step 3: Confirmation & Mitigation A Problem: New Impurity Peaks in LC-MS / HPLC B Review Sample Handling: - Solvent(s) used - pH of medium - Light exposure (ambient/UV) - Storage temperature A->B Correlate conditions with potential cause C Hypothesis 1: Decarboxylation (Loss of CO2, Δm/z = -44) B->C High temp? Acidic conditions? D Hypothesis 2: Hydrolysis / Debromination (Br replaced by OH, Δm/z = -17) B->D Aqueous/protic solvent? Acidic or basic pH? E Hypothesis 3: Photodegradation (Radical formation, complex products) B->E Left on benchtop? Exposed to UV light? F Confirm via Forced Degradation Study (See Protocol Below) C->F D->F E->F G Solution: - Store in dark, inert atm, ≤4°C - Use aprotic/neutral solvents - Prepare solutions fresh F->G Implement preventative measures

Caption: A logical workflow for troubleshooting the degradation of the target compound.

Causality Behind Experimental Choices
  • Solvent Choice: Protic solvents like water or methanol can facilitate hydrolysis, particularly at non-neutral pH. The lone pair on the water/alcohol oxygen can attack the electrophilic carbon bearing the bromine atom, leading to substitution.[3] Using aprotic solvents (e.g., ACN, DMSO, THF) for sample preparation and storage can significantly reduce this risk.

  • pH Control: Both acidic and basic conditions can accelerate degradation.

    • Acidic pH: Can protonate the pyridine nitrogen, potentially activating the ring towards nucleophilic attack and promoting hydrolysis of the C-Br bond.

    • Basic pH: Deprotonates the carboxylic acid, which may influence solubility and stability. Extreme basic conditions can promote hydrolysis.

  • Temperature: Heat is a primary driver for decarboxylation of heteroaromatic carboxylic acids.[4][5] This reaction involves the loss of CO2 to yield 3-Bromoimidazo[1,5-a]pyridine. Storing the compound, especially in solution, at reduced temperatures (e.g., 2-8°C) is critical.

  • Light Exposure: Imidazopyridine systems can be susceptible to photodegradation.[6][7] UV or even strong ambient light can induce cleavage of the C-Br bond, forming radical intermediates that can lead to a variety of complex degradation products.[8] Always handle the compound in amber vials and minimize exposure to direct light.

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation products of this compound?

Based on its chemical structure, the two most likely primary degradants are:

  • 3-Bromoimidazo[1,5-a]pyridine: Formed via thermal or acid-catalyzed decarboxylation. This results in a mass change of -44.01 Da.

  • 3-Hydroxyimidazo[1,5-a]pyridine-1-carboxylic acid: Formed via hydrolysis of the carbon-bromine bond. This results in a mass change of -17.00 Da (Br replaced by OH).

More complex products may arise from photolytic or strong oxidative stress.

Q2: What are the optimal storage conditions for this compound?

For maximum stability, the solid compound should be stored under an inert atmosphere (argon or nitrogen), protected from light (in an amber vial), and kept in a refrigerator or freezer (2-8°C or -20°C for long-term storage).[9][10] Solutions should be prepared fresh whenever possible. If storage in solution is necessary, use a dry, aprotic solvent and store under the same dark, cold, and inert conditions.

Q3: Is this compound stable in aqueous buffers for biological assays?

Caution is advised. The compound is susceptible to hydrolysis in aqueous media. The rate of degradation will depend on the pH, temperature, and duration of the experiment. It is crucial to run a control experiment to assess the compound's stability in the specific assay buffer over the time course of the experiment. An LC-MS analysis of the compound in buffer at t=0 and at the end of the experiment is highly recommended.

Q4: My synthesis involves heating. At what temperature does decarboxylation become significant?

While specific data for this molecule is not published, thermal decarboxylation of related heteroaromatic carboxylic acids can occur at temperatures ranging from 80-180°C, sometimes accelerated by trace metals or acids.[4][11] If your reaction is run at elevated temperatures, particularly above 100°C in solvents like DMSO or DMF, you should assume decarboxylation is a potential side reaction and analyze for the corresponding product.

Proposed Degradation Pathways

The following diagram illustrates the primary chemical degradation pathways predicted for this molecule based on first principles and data from related chemical classes.

G Parent This compound Decarboxylated 3-Bromoimidazo[1,5-a]pyridine (Δm/z = -44) Parent->Decarboxylated Decarboxylation (Heat, Δ / Acid, H⁺) Hydrolyzed 3-Hydroxyimidazo[1,5-a]pyridine-1-carboxylic acid (Δm/z = -17) Parent->Hydrolyzed Hydrolysis (H₂O, H⁺ or OH⁻) Photolyzed Pyridyl Radical Intermediate + Br• Parent->Photolyzed Photolysis (Light, hν) Complex Complex Mixture of Products Photolyzed->Complex Radical Reactions

Caption: Predicted degradation pathways for this compound.

Experimental Protocol: Forced Degradation Study

A forced degradation or "stress testing" study is essential for identifying potential degradants, developing stability-indicating analytical methods, and understanding the intrinsic stability of a molecule.[12][13] This protocol is a standard framework; concentrations and incubation times may need optimization. The goal is to achieve 5-20% degradation of the parent compound.[14]

1. Objective: To systematically evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, photolytic) as recommended by ICH guidelines.[12]

2. Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (w/v)

  • Class A volumetric flasks

  • pH meter

  • HPLC or UPLC-MS system with a C18 column

  • Photostability chamber (ICH Q1B compliant)

  • Heating oven

3. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of the compound in acetonitrile. This will be your "Stock A".

4. Experimental Conditions (Run in parallel):

ConditionProcedureControl
Acid Hydrolysis Mix 1 mL of Stock A with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. If no degradation, repeat with 1 M HCl.Mix 1 mL of Stock A with 9 mL of water. Incubate under the same conditions.
Base Hydrolysis Mix 1 mL of Stock A with 9 mL of 0.1 M NaOH. Incubate at room temp for 24 hours. If no degradation, heat to 60°C.Mix 1 mL of Stock A with 9 mL of water. Incubate under the same conditions.
Oxidation Mix 1 mL of Stock A with 9 mL of 3% H₂O₂. Store in the dark at room temp for 24 hours.Mix 1 mL of Stock A with 9 mL of water. Store under the same conditions.
Thermal (Solid) Place ~5 mg of solid compound in an oven at 80°C for 48 hours.Store ~5 mg of solid compound at 2-8°C in the dark.
Thermal (Solution) Dilute 1 mL of Stock A with 9 mL of ACN:Water (1:1). Heat at 80°C for 48 hours in a sealed vial.Store an identical sample at 2-8°C in the dark.
Photostability Expose solid powder and a solution (100 µg/mL in ACN:Water) to light in a photostability chamber (ICH Q1B overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter).Wrap identical samples completely in aluminum foil and place them in the same chamber.

5. Sample Analysis:

  • For all stressed samples, withdraw an aliquot at appropriate time points (e.g., 2, 8, 24, 48 hours).

  • Neutralize the acid and base hydrolysis samples with an equimolar amount of base/acid, respectively.

  • Dilute all samples to a final concentration of ~10-20 µg/mL with your mobile phase or ACN:Water.

  • Analyze all samples, including controls, by a validated HPLC or LC-MS method.

  • Calculate the percentage of degradation and the relative peak areas of any new impurities.

6. Self-Validation System: The use of parallel controls for each condition is a critical self-validating step. Degradation is only confirmed if it is observed in the stressed sample but is absent or significantly lower in the corresponding control sample stored under benign conditions. This distinguishes stress-induced degradation from inherent instability in the sample solvent over time.

References

  • National Center for Biotechnology Information. (n.d.). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. PubMed Central.
  • ResearchGate. (n.d.). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines.
  • He, H., et al. (2005). Imidazo[1,5-a]pyridine: A Versatile Architecture for Stable N-Heterocyclic Carbenes. Journal of the American Chemical Society.
  • Lu, P., Sanchez, C., Cornella, J., & Larrosa, I. (2009). Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. Organic Letters.
  • Di Paolo, T., et al. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. MDPI.
  • Royal Society of Chemistry. (n.d.). Well-defined, air- and moisture-stable palladium–imidazo[1,5-a]pyridin-3-ylidene complexes: a versatile catalyst platform for cross-coupling reactions by L-shaped NHC ligands. Catalysis Science & Technology.
  • Hirsch, J. A., & Sterner, D. E. (1972). Thermal decarboxylation of 2-furoic acids. The Journal of Organic Chemistry.
  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • ResearchGate. (n.d.). On the reactivity of bromine atoms in brominated pyridines. The formation of 2-hydroxy-6-bromopyridine by the acid hydrolysis of 2,6-dibromopyridine.
  • Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • National Center for Biotechnology Information. (n.d.). Visible Light–Induced Decarboxylative Radical Addition of Heteroaromatic Carboxylic Acids to Alkenes at Room Temperature in Two‐Molecule Photoredox System.
  • MedCrave. (2016). Forced Degradation Studies.
  • Chemistry Stack Exchange. (2017). What is the mechanism for thermal decarboxylation of a generic carboxylic acid?.
  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • LinkedIn. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
  • National Center for Biotechnology Information. (n.d.). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability.
  • Google Patents. (n.d.). Process for the decarboxylation of aromatic carboxylic acids.
  • National Center for Biotechnology Information. (n.d.). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts.
  • National Center for Biotechnology Information. (n.d.). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications.
  • National Center for Biotechnology Information. (n.d.). Radical Hydroarylation of Functionalized Olefins and Mechanistic Investigation of Photocatalytic Pyridyl Radical Reactions.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • MDPI. (n.d.). Recent Advances in Photocatalytic Degradation of Imidacloprid in Aqueous Solutions Using Solid Catalysts.
  • ACS Publications. (n.d.). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • National Center for Biotechnology Information. (n.d.). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids.
  • MDPI. (n.d.). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review.

Sources

Technical Support Center: Suzuki-Miyaura Coupling with 3-Bromoimidazo[1,5-a]pyridine Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 3-bromoimidazo[1,5-a]pyridine substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific class of heteroaromatic compounds. The unique electronic and structural nature of the imidazo[1,5-a]pyridine scaffold can present distinct challenges compared to more common aryl halides. This document provides in-depth, question-and-answer-based troubleshooting, grounded in mechanistic principles, to help you navigate these complexities and achieve successful outcomes in your synthesis projects.

Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with 3-bromoimidazo[1,5-a]pyridine is giving low to no yield. What are the most likely causes?

Low conversion is the most common issue and can stem from several factors specific to this substrate class. The primary suspects are inefficient catalysis and competing side reactions. The nitrogen atoms in the imidazo[1,5-a]pyridine ring, particularly the pyridine nitrogen, can act as a ligand for the palladium center, leading to catalyst inhibition or deactivation.[1][2][3] This is a frequent challenge with nitrogen-containing heterocycles.

To diagnose the problem, consider the entire catalytic cycle, as failure can occur at any stage.

pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa Rate-Limiting Step for Heteroaryl Halides pd2_complex Ar-Pd(II)-Br(L)₂ oa->pd2_complex Pd(0) → Pd(II) tm Transmetalation pd2_complex->tm pd2_biaryl Ar-Pd(II)-Ar'(L)₂ tm->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 Catalyst Regeneration Pd(II) → Pd(0) product Ar-Ar' (Desired Product) re->product substrate Ar-Br (Imidazo[1,5-a]pyridine) substrate->oa boronic Ar'-B(OR)₂ boronic->tm base Base (e.g., K₃PO₄) base->tm Activates Boron start Low Yield or Stalled Reaction q1 Are you using a bulky biarylphosphine ligand (e.g., XPhos, SPhos)? start->q1 sol1 ACTION: Switch to a bulky ligand like XPhos, SPhos, or RuPhos. q1->sol1 No sol2 ACTION: Screen stronger bases (K₃PO₄, Cs₂CO₃) and consider anhydrous solvents (2-MeTHF). q1->sol2 Yes, but still no reaction homo Analysis shows significant homocoupling of boronic acid. q1->homo Yes sol3 ACTION: Ensure rigorous degassing. Use Freeze-Pump-Thaw or N₂ sparging. Consider a Pd(0) precatalyst. sol4 ACTION: Use a more stable boron source (pinacol ester, MIDA boronate, or KHF₃ salt). Use anhydrous conditions. sol5 ACTION: Use a weaker base (K₂CO₃) and aprotic solvents (Toluene, Dioxane). Avoid alcohol co-solvents. homo->sol3 proto Analysis shows significant protodeborylation. homo->proto and/or proto->sol4 dehalo Analysis shows significant dehalogenation of starting material. proto->dehalo and/or dehalo->sol5

Figure 2: Troubleshooting workflow for Suzuki reactions.
Q4: My LC-MS analysis shows significant formation of byproducts. What are the common side reactions and how can I suppress them?

With 3-bromoimidazo[1,5-a]pyridine, three side reactions are particularly common: dehalogenation, homocoupling, and protodeborylation.

  • Dehalogenation (or Protodehalogenation):

    • Observation: You detect imidazo[1,5-a]pyridine (Ar-H) instead of your starting material (Ar-Br).

    • Causality: This occurs when a palladium-hydride (Pd-H) species is formed, which then undergoes reductive elimination with your substrate intermediate to produce the dehalogenated product. [4][5]Sources of hydride can include bases (especially alkoxides), solvents (alcohols), or water. N-heterocyclic halides can be particularly susceptible to this pathway. [5][6] * Solution:

      • Avoid Hydride Sources: Switch to a non-hydride-donating base like K₃PO₄ or Cs₂CO₃ and use aprotic solvents like dioxane, toluene, or 2-MeTHF. [5] * Optimize Ligand: Bulky, electron-rich ligands can sometimes favor the desired reductive elimination over the dehalogenation pathway.

  • Homocoupling of the Boronic Acid:

    • Observation: You detect a significant amount of the symmetrical biaryl (Ar'-Ar') derived from your boronic acid.

    • Causality: This side reaction is often promoted by the presence of oxygen, which can facilitate a Pd(II)-mediated coupling of two boronic acid molecules. [4][7][8][9]It can also occur if the generation of the active Pd(0) catalyst from a Pd(II) precursor is inefficient.

    • Solution:

      • Rigorous Degassing: This is critical. Ensure your solvent and reaction mixture are thoroughly deoxygenated. Use of a subsurface nitrogen sparge for 15-30 minutes or several freeze-pump-thaw cycles is highly recommended. [9] * Use a Pd(0) Source: Using a precatalyst like Pd₂(dba)₃ or a Buchwald precatalyst provides a direct source of Pd(0), minimizing side reactions associated with Pd(II). [4]

  • Protodeborylation:

    • Observation: You recover your starting 3-bromoimidazo[1,5-a]pyridine, and analysis of the aqueous layer shows degraded boronic acid.

    • Causality: The boronic acid is hydrolyzed, replacing the C-B bond with a C-H bond, before it can participate in the transmetalation step. [4][10]This is often accelerated by strong bases and high temperatures in aqueous media.

    • Solution:

      • Use Boronic Esters: Pinacol (Bpin) or neopentyl glycol esters are significantly more stable towards hydrolysis than the corresponding boronic acids. [4][11] * Use Potassium Organotrifluoroborates (R-BF₃K): These are highly stable crystalline solids that slowly release the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing degradation. [12] * Modify Conditions: Use milder bases (e.g., KF) or anhydrous conditions if possible.

Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of 3-bromoimidazo[1,5-a]pyridine with an arylboronic acid using a Buchwald-type ligand.

Materials:

  • 3-bromoimidazo[1,5-a]pyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.01 mmol, 0.01 equiv, 2 mol% Pd)

  • SPhos (0.04 mmol, 0.04 equiv)

  • K₃PO₄ (2.5 mmol, 2.5 equiv)

  • 1,4-Dioxane (5 mL)

  • Deionized Water (1 mL)

Procedure:

  • To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 3-bromoimidazo[1,5-a]pyridine, arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Seal the flask with a rubber septum.

  • Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere. [13]4. Add the degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Place the flask in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Protocol 2: Rigorous Degassing via Freeze-Pump-Thaw

This technique is superior to simple inert gas bubbling for removing dissolved oxygen, which is crucial for preventing homocoupling. [9] Procedure:

  • Add all solid reagents to the reaction flask and the solvent to a separate flask. Seal both with septa.

  • Place the solvent flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • With the solvent frozen, open the flask to a high vacuum line for 5-10 minutes to remove gases from the headspace.

  • Close the stopcock to the vacuum line and remove the flask from the liquid nitrogen bath. Allow the solvent to thaw completely. You may see bubbles evolving from the liquid as trapped gases are released.

  • Repeat steps 2-4 for a total of three cycles.

  • After the final cycle, backfill the flask with inert gas. The solvent is now ready to be transferred to your reaction flask (which should already be under an inert atmosphere).

References
  • A Comparative Guide to Phosphine Ligands for Enhanced Suzuki Coupling Efficiency. (2025). Benchchem.
  • Hadei, N., Kantchev, E. A. B., O'Brien, C. J., & Organ, M. G. (2005). Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction. Organic Letters. [Link]
  • A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions. (n.d.). Benchchem.
  • Hadei, N., Kantchev, E. A. B., O'Brien, C. J., & Organ, M. G. (2005). Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction. Organic Letters, 7(9), 1791-1794. [Link]
  • Molander, G. A., & Sandrock, D. L. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
  • Strategies to minimize homocoupling in Suzuki reactions of boronic acids. (2025). Benchchem.
  • Ciancaleoni, G., et al. (n.d.). Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction.
  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • Das, A., et al. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. (n.d.).
  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. (2025). ScienceDirect. [Link]
  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. (n.d.).
  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. (2023). RSC Publishing. [Link]
  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
  • Mechanism of the Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
  • The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University. [Link]
  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]
  • How to avoid dehalogenation side reactions in Suzuki coupling. (2025). Benchchem.
  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. (n.d.). Organic Chemistry Portal. [Link]
  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2025).
  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. (n.d.).
  • Why can't I achieve good yields for this Suzuki reaction? (2018).
  • Navarro, O., et al. (2005). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. PubMed. [Link]
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. (2025). Benchchem.
  • A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradi
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (2025).
  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. (n.d.). Organic Chemistry Portal. [Link]
  • How can I solve my problem with Suzuki coupling? (2014).
  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. (n.d.). MDPI. [Link]
  • Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. (2003).
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017).
  • Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. (n.d.). Benchchem.
  • How to approach choosing reaction conditions for Suzuki? (2024). Reddit. [Link]
  • Help needed with unreproducible Suzuki coupling. (2023). Reddit. [Link]
  • Suzuki reactions of 2-bromopyridine with aryl boronic acids. (n.d.).
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.).
  • Struggling with Suzuki Reaction. (2024). Reddit. [Link]
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017).
  • Technical Support Center: Troubleshooting Suzuki Coupling with Bromopyridine Substr
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2025).
  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. (n.d.). RSC Publishing. [Link]

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Technical Support Center: 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid (CAS: 1119512-48-9). This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this versatile heterocyclic building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound in experimental settings.

Issue 1: Compound Degradation Observed During Storage

Symptoms:

  • Discoloration of the solid material (e.g., from off-white to brown).

  • Inconsistent analytical data (NMR, LC-MS) between different batches or over time.

  • Reduced purity as determined by HPLC analysis.

Root Cause Analysis: Imidazo[1,5-a]pyridine systems, particularly those with halogen and carboxylic acid functionalities, can be susceptible to degradation under improper storage conditions. The likely culprits are exposure to light, moisture, and elevated temperatures, which can catalyze decomposition pathways. The carboxylic acid group can also participate in intermolecular reactions if not stored in a dry, inert atmosphere.

Solution Protocol:

  • Immediate Action: If degradation is suspected, re-analyze the material using HPLC and NMR to confirm purity before use.

  • Storage Recommendations:

    • Temperature: While some suppliers suggest room temperature storage, for long-term stability, it is advisable to store the compound at 2-8°C.[1]

    • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and oxygen.

    • Light: Keep the container tightly sealed and protected from light.

  • Supplier Verification: Always obtain a Certificate of Analysis (CoA) for each new batch to establish a baseline for purity and appearance.

Issue 2: Low Yields or Incomplete Reactions in Coupling Chemistries

Symptoms:

  • Starting material is recovered unchanged after the reaction.

  • Formation of multiple, unidentifiable byproducts.

  • The desired coupled product is formed in yields significantly lower than expected.

Root Cause Analysis: The reactivity of the bromine atom at the 3-position is central to many applications of this molecule, such as in Negishi or Suzuki coupling reactions. However, the carboxylic acid at the 1-position can interfere with these reactions. The acidic proton can quench organometallic reagents or bases, and the carboxylate can coordinate to the metal catalyst, potentially deactivating it. Furthermore, the stability of the imidazo[1,5-a]pyridine core can be compromised under harsh reaction conditions (e.g., high temperatures, strong bases).

Solution Protocol:

  • Protecting Group Strategy:

    • Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to performing the coupling reaction. This prevents interference from the acidic proton and reduces the coordinating ability of the functional group.

    • The ester can then be hydrolyzed back to the carboxylic acid post-coupling.

  • Optimization of Reaction Conditions:

    • Catalyst and Ligand Screening: The choice of palladium catalyst and ligand is crucial. For instance, in Negishi couplings involving similar heterocyclic systems, electron-rich and sterically demanding ligands like P(t-Bu)3 have shown improved reactivity.[2]

    • Base Selection: Use a non-nucleophilic base and ensure it is added slowly at a controlled temperature to avoid degradation of the starting material.

    • Temperature Control: Run reactions at the lowest effective temperature to minimize byproduct formation.

Issue 3: Decarboxylation Under Thermal Stress

Symptoms:

  • Observation of a major byproduct in LC-MS with a mass corresponding to the loss of CO2 (44 Da).

  • Gas evolution (effervescence) when heating the compound in solution.

Root Cause Analysis: Carboxylic acids attached to electron-rich heterocyclic systems can be prone to decarboxylation upon heating. The imidazo[1,5-a]pyridine ring system can stabilize the resulting carbanion or radical intermediate, making this a potential decomposition pathway, especially in polar aprotic solvents.

Solution Protocol:

  • Avoid High Temperatures: When possible, conduct reactions at or below room temperature. If heating is necessary, do so cautiously and monitor the reaction closely for signs of decarboxylation.

  • Solvent Choice: The choice of solvent can influence the rate of decarboxylation. Aprotic solvents may facilitate this process more than protic solvents.

  • Alternative Synthetic Routes: If decarboxylation is a persistent issue, consider synthetic strategies where the carboxylic acid functionality is introduced at a later stage in the synthesis after thermally sensitive steps are completed.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal long-term stability, it is recommended to store the compound at 2-8°C under an inert atmosphere (argon or nitrogen) and protected from light.[1] While some suppliers indicate room temperature storage is acceptable, cooler, and inert conditions will minimize the risk of degradation over time.[3]

Q2: What solvents are suitable for dissolving this compound?

A2: The solubility will depend on the intended application. For reactions, polar aprotic solvents like DMF and DMSO are often used. For analytical purposes, deuterated versions of these solvents or methanol-d4 may be suitable. Always perform a small-scale solubility test before proceeding with a large-scale reaction.

Q3: Is this compound compatible with strong bases?

A3: Caution should be exercised when using strong bases. The carboxylic acid will be deprotonated, and the heterocyclic ring may also be susceptible to nucleophilic attack or rearrangement, depending on the base and reaction conditions. Weaker, non-nucleophilic bases are generally preferred.

Q4: Can the carboxylic acid group be converted to other functional groups?

A4: Yes, the carboxylic acid can be converted to esters, amides, or acid chlorides using standard organic chemistry procedures. However, care must be taken to select reagents and conditions that are compatible with the brominated imidazopyridine core. For example, when forming an acid chloride with thionyl chloride, the reaction should be performed at a low temperature to avoid charring and decomposition.

Q5: Are there any known safety hazards associated with this compound?

Visualizing Potential Instability: A Workflow

The following diagram illustrates a decision-making workflow for troubleshooting experiments involving this compound.

Stability_Troubleshooting Start Experiment Start Check_Purity Verify Starting Material Purity (HPLC, NMR) Start->Check_Purity Problem Poor Yield / Byproducts? Reaction_Conditions Review Reaction Conditions Problem->Reaction_Conditions Yes Purity_OK Purity Acceptable? Check_Purity->Purity_OK Purity_OK->Problem No Degradation Degradation Observed Purity_OK->Degradation Yes Review_Storage Review Storage Conditions (Temp, Atmosphere, Light) Degradation->Review_Storage Is_Decarboxylation Decarboxylation Evident? (Mass Loss of 44) Reaction_Conditions->Is_Decarboxylation Lower_Temp Lower Reaction Temperature Is_Decarboxylation->Lower_Temp Yes Protect_Acid Protect Carboxylic Acid (Esterification) Is_Decarboxylation->Protect_Acid No Success Successful Experiment Lower_Temp->Success Optimize_Coupling Optimize Coupling (Catalyst, Ligand, Base) Protect_Acid->Optimize_Coupling Optimize_Coupling->Success

Caption: Troubleshooting workflow for stability issues.

Quantitative Data Summary
ParameterRecommended Value/ConditionSource
CAS Number 1119512-48-9[3]
Molecular Formula C8H5BrN2O2[3]
Molecular Weight 241.05[3]
Purity (Typical) >95-97%[3][]
Storage Temperature 2-8°C (recommended); Room Temp (acceptable short-term)[1][3]
Appearance Solid (e.g., off-white to light yellow)-
References
  • Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. JLUpub. [Link]

Sources

Technical Support Center: 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid (CAS: 1119512-48-9).[1][][3] This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this important heterocyclic building block. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter post-synthesis. The advice provided is based on established chemical principles and purification techniques reported for related imidazopyridine structures.[4][5][6]

Question 1: My initial workup yielded a crude solid, but the TLC shows multiple spots, including some near the baseline and others running close to my product. What are the likely impurities and how should I approach purification?

Answer: This is a very common scenario. The impurities in your crude this compound likely fall into three categories:

  • Unreacted Starting Materials: Depending on your synthetic route, these could be precursors to the imidazopyridine core.[7][8]

  • Neutral or Basic Byproducts: Incomplete cyclization can leave amine intermediates.[9] Furthermore, if N-bromosuccinimide (NBS) was used for bromination, residual succinimide may be present.[6]

  • Acidic Impurities: These are often the most challenging to separate. They can include over-brominated species or regioisomers formed during cyclization. The synthesis of imidazo[1,5-a]pyrimidines (a related scaffold) can sometimes lead to mixtures of regioisomers.[10]

Recommended Strategy: A Multi-Step Approach

Given the acidic nature of your target compound, an acid-base extraction is the most powerful initial step to remove neutral and basic impurities. This should be followed by either chromatography or recrystallization to separate the desired product from other acidic compounds.

G Crude Crude Product (TLC shows multiple spots) Dissolve Dissolve in EtOAc or DCM Crude->Dissolve Wash_Base Wash with aq. NaHCO3 (Product moves to aqueous layer) Dissolve->Wash_Base Separate_Layers Separate Layers Wash_Base->Separate_Layers Organic_Layer Organic Layer (Contains neutral/basic impurities) Separate_Layers->Organic_Layer Discard Aqueous_Layer Aqueous Layer (Contains product as carboxylate salt) Separate_Layers->Aqueous_Layer Acidify Acidify with 1M HCl to pH ~3-4 (Product precipitates) Aqueous_Layer->Acidify Filter Filter & Dry Solid Acidify->Filter Purity_Check Assess Purity (TLC, NMR) Filter->Purity_Check Pure Pure Product Purity_Check->Pure Single Spot Impure Further Purification Needed Purity_Check->Impure Impurities Remain Recrystallize Recrystallization Impure->Recrystallize If Crystalline Chromatography Silica Gel Chromatography Impure->Chromatography If Amorphous or Close-running spots Recrystallize->Pure Chromatography->Pure

Caption: Purification Strategy Decision Tree.

Question 2: After removing the solvent under vacuum, my product is a sticky, dark oil that refuses to solidify. What's causing this and how can I isolate a solid?

Answer: This issue typically points to two culprits:

  • Residual High-Boiling Solvents: Synthesis of heterocyclic compounds often employs solvents like DMF, DMAc, or DMSO. Even under high vacuum, these can be difficult to remove completely and will keep your product oily.

  • Low-Melting Point Impurities: The presence of significant impurities can act as a eutectic mixture, depressing the melting point of your compound and preventing crystallization.

Troubleshooting Steps:

  • Azeotropic Removal of Solvents: Dissolve the oil in a minimum amount of a volatile solvent like methanol or DCM. Add a larger volume of a solvent that forms an azeotrope with the suspected high-boiling impurity (toluene is excellent for removing DMF/DMAc). Concentrate this mixture in vacuo. Repeat 2-3 times. The co-distillation will effectively pull off the residual high-boiling solvent.

  • Precipitation/Trituration: Dissolve the oil in a small amount of a good solvent (e.g., ethyl acetate, acetone). Slowly add a poor solvent (e.g., hexanes, diethyl ether) while stirring vigorously. If your compound is present in sufficient purity, it should precipitate out as a solid. This process, known as trituration, can often induce crystallization and wash away oily impurities.

  • Proceed to Chromatography: If the above methods fail, the impurity load is likely too high for crystallization. Dissolve the oil directly onto a small amount of silica gel, dry it, and load it onto a column for purification (see FAQ 2 for solvent systems).

Question 3: My ¹H NMR spectrum looks mostly correct, but the peaks are broad, and the carboxylic acid proton is not visible. Is my sample impure?

Answer: Not necessarily. Let's analyze the observations:

  • Broad Peaks: While this can indicate impurities, it can also be due to aggregation of the molecule in the NMR solvent (especially in CDCl₃) or the presence of trace paramagnetic impurities. Try acquiring the spectrum in a different solvent like DMSO-d₆, which is excellent for polar, hydrogen-bond-donating molecules like carboxylic acids.

  • Missing -COOH Proton: The carboxylic acid proton is acidic and undergoes rapid chemical exchange with trace amounts of water in the NMR solvent. This often results in the peak being either extremely broad (sometimes indistinguishable from the baseline) or absent altogether. This is normal. To confirm its presence, you can add a drop of D₂O to your NMR tube and re-acquire the spectrum; the exchangeable -COOH proton signal will disappear.

Actionable Advice: If switching to DMSO-d₆ does not sharpen the peaks corresponding to the imidazopyridine core, then impurities are the likely cause. Compare the spectrum to those of your starting materials to check for incomplete conversion.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable, general-purpose method for purifying this compound to >97% purity?

For achieving high purity, a two-step sequence is recommended:

  • Acid-Base Extraction: This is a crucial first pass. It leverages the carboxylic acid functionality to separate your product from any non-acidic starting materials or byproducts. See Protocol 1 for a detailed workflow.

  • Recrystallization or Chromatography:

    • Recrystallization: This is the preferred method for obtaining highly pure, crystalline material if a suitable solvent system can be identified. It is excellent for removing small amounts of closely related impurities. (See Protocol 3).

    • Silica Gel Chromatography: This is more versatile for separating mixtures with multiple components or impurities with similar polarity. It is essential to use an eluent containing a small amount of acid to ensure sharp peaks and good recovery. (See Protocol 2).

Q2: What solvent systems are recommended for silica gel flash chromatography?

The polarity of the carboxylic acid group dominates its chromatographic behavior. To prevent severe tailing on silica gel, the mobile phase must be acidified.

Eluent SystemGradientAdditive (Crucial)Comments
Dichloromethane / Methanol0% to 10% MeOH0.5% Acetic AcidStandard choice for polar compounds. Good resolving power.
Ethyl Acetate / Hexanes20% to 100% EtOAc1% Acetic AcidGood for less polar impurities. Ensure product elutes before using high concentrations of the polar solvent.
Chloroform / Methanol0% to 5% MeOH0.5% Acetic AcidAn alternative to DCM, sometimes offering different selectivity.[4]

Why the acid additive? The silica gel surface has acidic silanol groups (Si-OH). Your carboxylic acid product can deprotonate and bind ionically to the silica, leading to significant streaking and poor separation. By adding a competitor acid (like acetic acid) to the eluent, you saturate these binding sites and ensure your compound elutes as a neutral species, resulting in sharp, well-defined bands.

Q3: How do I perform an effective recrystallization?

The key is finding a solvent (or solvent pair) in which your product is sparingly soluble at room temperature but highly soluble when hot.

Screening Procedure:

  • Place ~10-20 mg of your crude material into several small test tubes.

  • To each tube, add a different solvent dropwise (e.g., Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Acetone).

  • Observe solubility at room temperature. A good candidate solvent will not dissolve the compound readily.

  • Heat the tubes that show poor room-temperature solubility. If the compound dissolves completely upon heating, you have a potential single-solvent system.

  • If no single solvent works, try a binary system. Dissolve the compound in a small amount of a "good" solvent (e.g., Methanol) at elevated temperature, then slowly add a "poor" solvent (e.g., Water or Hexanes) until turbidity persists. Re-heat to clarify and then allow to cool.

Refer to Protocol 3 for the full procedure. A recrystallization from an isopropanol/petroleum ether mixture has been reported for a related compound.[11]

Q4: How does the bromine atom at the 3-position affect purification strategy?

The C3-bromo substituent increases the molecule's molecular weight and lipophilicity compared to its non-brominated parent. This may slightly decrease its polarity, meaning it will elute faster from a silica gel column compared to the non-brominated analog. However, the carboxylic acid at the 1-position is the dominant functional group dictating its solubility and chromatographic behavior. The purification strategies outlined here, particularly the use of acidified eluents and acid-base extraction, remain the most critical considerations.

Experimental Protocols

Protocol 1: Acid-Base Extraction Workflow

This protocol is designed to separate your acidic product from neutral and basic impurities.

G cluster_0 Organic Phase Operations cluster_1 Aqueous Phase Operations (Product Recovery) A 1. Dissolve crude solid in Ethyl Acetate (EtOAc) ~20 mL per 1 g of crude B 2. Transfer to a separatory funnel A->B C 3. Add equal volume of saturated aq. NaHCO3 solution B->C D 4. Shake vigorously & vent frequently C->D E 5. Allow layers to separate D->E F 6. Drain the lower aqueous layer into a clean flask E->F G 7. Repeat extraction of organic layer with fresh NaHCO3 (2x) F->G H 8. Combine all aqueous extracts G->H I 9. Discard the remaining organic layer (contains neutral/basic impurities) H->I J 10. Cool the combined aqueous extracts in an ice bath H->J K 11. Slowly add 1M HCl with stirring until pH is ~3-4 (check with pH paper) J->K L 12. A precipitate of the pure acid should form K->L M 13. Stir in ice bath for 30 min to maximize precipitation L->M N 14. Collect the solid by vacuum filtration M->N O 15. Wash the solid with cold deionized water N->O P 16. Dry the solid under high vacuum O->P

Caption: Step-by-step acid-base extraction workflow.

Protocol 2: Silica Gel Flash Chromatography
  • Preparation: Prepare your eluent system (e.g., 95:5 DCM:MeOH + 0.5% Acetic Acid). Pack a silica gel column appropriate for your sample size.

  • Sample Loading: Dissolve your crude material (post-extraction, if performed) in a minimal amount of the mobile phase or a strong solvent like pure methanol. Adsorb this solution onto a small amount of silica gel (~2-3x the mass of your compound), and evaporate the solvent completely to get a dry, free-flowing powder. This is "dry loading" and gives the best resolution.

  • Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with your chosen solvent system.

  • Fraction Collection: Collect fractions and monitor them by TLC. Use a UV lamp (254 nm) for visualization; the imidazopyridine core is a strong UV chromophore.

  • Isolation: Combine the pure fractions and remove the solvent in vacuo. To remove the residual acetic acid from the eluent, the residue can be redissolved in EtOAc, washed with water and brine, dried over Na₂SO₄, and re-concentrated.

Protocol 3: Recrystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of your chosen hot solvent (or "good" solvent of a binary pair) to just dissolve the solid completely.

  • Hot Filtration (Optional but Recommended): If there are insoluble impurities (dust, etc.), perform a hot gravity filtration to remove them.

  • Crystallization: If using a binary system, add the "poor" solvent dropwise to the hot solution until it just turns cloudy. Add a few more drops of the "good" solvent to redissolve and clarify. Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For best crystal growth, do not disturb it.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

References

  • Synthesis of New Imidazopyridine Nucleoside Derivatives Designed as Maribavir Analogues. (n.d.). PubMed Central. [Link]
  • Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives. (2021). Chemistry of Heterocyclic Compounds. [Link]
  • Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. (n.d.). PubMed Central. [Link]
  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. (2023). MDPI. [Link]
  • Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. (n.d.).
  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2024). MDPI. [Link]
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investig
  • This compound. (n.d.). PubChem. [Link]
  • Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. (n.d.). JLUpub. [Link]
  • Synthesis of imidazo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]
  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applic
  • Synthesis of imidazo[1,2-a]pyridines: a decade upd
  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (n.d.). PubMed Central. [Link]
  • Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. (n.d.). MDPI. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. The information herein is synthesized from established chemical principles and relevant literature to ensure scientific integrity and practical utility.

I. Overview of the Synthesis

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity, especially during scale-up. The general synthetic strategy involves the formation of the imidazo[1,5-a]pyridine core, followed by a regioselective bromination. The carboxylic acid functionality is typically introduced either before or after the core formation.

Below is a generalized reaction pathway diagram to illustrate the key transformations:

Synthesis_Pathway A Starting Materials (e.g., 2-aminomethylpyridine derivatives) B Imidazo[1,5-a]pyridine-1-carboxylic acid precursor A->B Cyclization & Carboxylation C This compound B->C Regioselective Bromination Troubleshooting_Bromination Start Bromination Step Problem Poor Regioselectivity? Start->Problem Solution1 Control Temperature (e.g., 0°C to RT) Problem->Solution1 Yes End Successful Bromination Problem->End No Solution2 Use NBS as Brominating Agent Solution1->Solution2 Solution3 Portion-wise addition of NBS Solution2->Solution3 Solution3->End QC_Workflow Start Crude Product TLC_HPLC TLC/HPLC Analysis (Purity Check) Start->TLC_HPLC NMR NMR Spectroscopy (Structure Verification) TLC_HPLC->NMR MS Mass Spectrometry (Molecular Weight Confirmation) NMR->MS Final Final Product (Meets Specifications) MS->Final

alternative synthetic routes to avoid low yield of 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and alternative synthetic strategies to overcome the common challenge of low yields in the synthesis of 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid. As Senior Application Scientists, we have compiled this resource based on established literature and field-proven insights to ensure you can confidently navigate your experimental challenges.

Frequently Asked Questions (FAQs)

Q1: We are experiencing very low yields when trying to synthesize this compound. What are the most likely causes?

A1: Low yields in this synthesis typically stem from two main areas: inefficient formation of the imidazo[1,5-a]pyridine-1-carboxylic acid core and issues during the subsequent bromination step. The cyclization to form the bicyclic system can be low-yielding depending on the chosen method. More critically, the bromination of the electron-rich imidazo[1,5-a]pyridine ring system is prone to side reactions, including over-bromination and decarboxylation, especially under harsh conditions. The carboxylic acid group can be labile under certain electrophilic bromination conditions.[1]

Q2: Is direct bromination of imidazo[1,5-a]pyridine-1-carboxylic acid a viable strategy?

A2: While direct bromination is the most straightforward approach, it is fraught with challenges. The imidazole ring is highly activated towards electrophilic substitution, making the reaction difficult to control and often leading to a mixture of products or decomposition.[2] The key to a successful direct bromination lies in using a mild brominating agent and carefully optimized reaction conditions to favor C3-bromination without inducing decarboxylation.

Q3: What is the most reactive position for electrophilic substitution on the imidazo[1,5-a]pyridine ring?

A3: The imidazole part of the fused ring system is more electron-rich and therefore more susceptible to electrophilic attack than the pyridine ring.[2] Computational and experimental studies on similar imidazo[1,2-a]pyridines show that the C3 position is the most nucleophilic and thus the most likely site for electrophilic substitution.[3][4]

Q4: Are there any general considerations for handling imidazo[1,5-a]pyridine derivatives?

A4: Imidazo[1,5-a]pyridines are generally stable compounds. However, like many nitrogen-containing heterocycles, they can be sensitive to strong acids and oxidants. When performing reactions, it is crucial to control the temperature and stoichiometry of reagents to avoid unwanted side reactions. Purification is typically achieved by column chromatography on silica gel.

Troubleshooting Guide: Addressing Low Yields

This guide provides a structured approach to troubleshooting the synthesis, broken down into the two key stages of the reaction.

Logical Flow for Troubleshooting Synthesis

troubleshooting_flow start Low Yield of Final Product check_starting_material Verify Purity of Imidazo[1,5-a]pyridine-1-carboxylic Acid start->check_starting_material synthesis_issue Issue with Core Synthesis check_starting_material->synthesis_issue Impure or Low Yield bromination_issue Issue with Bromination Step check_starting_material->bromination_issue Pure & High Yield sub_synthesis_1 Implement High-Yield Haloform Cleavage Route synthesis_issue->sub_synthesis_1 sub_bromination_1 Optimize NBS Stoichiometry & Temperature bromination_issue->sub_bromination_1 sub_synthesis_2 Strict Anhydrous Conditions sub_synthesis_1->sub_synthesis_2 end Improved Yield sub_synthesis_2->end sub_bromination_2 Screen Aprotic Solvents (e.g., DMF, CH2Cl2) sub_bromination_1->sub_bromination_2 sub_bromination_3 Consider Alternative Mild Brominating Agents sub_bromination_2->sub_bromination_3 sub_bromination_4 Monitor for Decarboxylation (e.g., by LC-MS) sub_bromination_3->sub_bromination_4 sub_bromination_4->end

Caption: Troubleshooting workflow for low-yield synthesis.

Part 1: Synthesis of Imidazo[1,5-a]pyridine-1-carboxylic Acid Core

A robust and high-yielding synthesis of the carboxylic acid core is paramount. A highly effective method involves the haloform cleavage of a trifluoromethylketone precursor.[5]

Recommended High-Yield Protocol:

This two-step procedure provides a reliable route to the carboxylic acid intermediate in high yield.

synthesis_workflow start 2-(Aminomethyl)pyridine step1 Step 1: Acylation & Cyclization Reagents: Acyl Chloride, TFAA start->step1 intermediate 2,2,2-Trifluoro-1-imidazo[1,5-a]pyridin-1-ylethanone step1->intermediate step2 Step 2: Haloform Cleavage Reagents: NaOH, H2O/Dioxane intermediate->step2 product Imidazo[1,5-a]pyridine-1-carboxylic Acid step2->product

Caption: High-yield synthesis of the carboxylic acid core.

Step-by-Step Methodology:

Step 1: Synthesis of 2,2,2-Trifluoro-1-imidazo[1,5-a]pyridin-1-ylethanone

  • Dissolve 2-(aminomethyl)pyridine in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.0 eq.) and a non-nucleophilic base like triethylamine (1.1 eq.).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC for the consumption of the starting amine.

  • Once the acylation is complete, cool the mixture back to 0 °C.

  • Add trifluoroacetic anhydride (TFAA, 1.5-2.0 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the trifluoromethylketone.

Step 2: Haloform Cleavage to Imidazo[1,5-a]pyridine-1-carboxylic Acid [5]

  • Dissolve the 2,2,2-trifluoro-1-imidazo[1,5-a]pyridin-1-ylethanone in a mixture of dioxane and water.

  • Add an aqueous solution of sodium hydroxide (3-4 eq.).

  • Heat the mixture to reflux and stir for 2-3 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture to pH 3-4 with aqueous HCl.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the pure imidazo[1,5-a]pyridine-1-carboxylic acid. This method typically provides high preparative yields.[5]

Part 2: Regioselective C3-Bromination

With a reliable supply of the carboxylic acid core, the focus shifts to the bromination step. The primary challenge is to achieve selective bromination at the C3 position without inducing decarboxylation.

Key Considerations for C3-Bromination:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for selective bromination of electron-rich heterocycles.[6] It is a solid, easier to handle than liquid bromine, and provides a low concentration of electrophilic bromine, which helps to control the reaction.[6]

  • Solvent: Aprotic solvents such as N,N-dimethylformamide (DMF) or dichloromethane (CH₂Cl₂) are generally preferred. DMF can facilitate the reaction, but care must be taken as it can also promote side reactions at higher temperatures.

  • Temperature: The reaction should be started at a low temperature (e.g., 0 °C) and allowed to warm slowly to room temperature. This helps to control the exothermicity of the reaction and improve selectivity.

  • Stoichiometry: Use of a slight excess of NBS (1.1-1.2 equivalents) is often sufficient. A large excess should be avoided to prevent over-bromination.

Troubleshooting Bromination and Avoiding Decarboxylation:

Problem Potential Cause Recommended Solution
No reaction or slow conversion Insufficiently activated brominating agent or low reaction temperature.Add a catalytic amount of a weak acid (e.g., acetic acid) to activate the NBS.[4] Cautiously increase the reaction temperature, monitoring closely for product formation and decomposition.
Formation of multiple brominated products Reaction is too vigorous or excess brominating agent is used.Reduce the reaction temperature. Add the NBS portion-wise to maintain a low concentration. Use closer to 1.0 equivalent of NBS.
Significant decarboxylation observed Reaction conditions are too harsh (high temperature, strong acid/base).Maintain a low reaction temperature. Avoid strong acids. Use a non-nucleophilic base to quench if necessary. A transition-metal-free decarboxylative bromination has been reported for other aromatic carboxylic acids at higher temperatures, highlighting the risk.[7][8]
Low recovery of product Product may be soluble in the aqueous phase after workup.Ensure the pH is adjusted to the isoelectric point of the amino acid-like product to minimize its solubility in water before extraction.

Optimized Protocol for C3-Bromination:

  • Suspend imidazo[1,5-a]pyridine-1-carboxylic acid (1.0 eq.) in anhydrous DMF or CH₂Cl₂ under an inert atmosphere.

  • Cool the suspension to 0 °C.

  • Add N-Bromosuccinimide (1.1 eq.) in one portion.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-3 hours.

  • Monitor the reaction progress by LC-MS to check for the formation of the desired product and the disappearance of the starting material.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • If the product precipitates, it can be collected by filtration. Otherwise, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Alternative High-Yield Synthetic Routes

For long-term process improvement, consider alternative synthetic strategies that build the brominated heterocycle directly.

Route A: Cyclization of a Brominated Precursor

This strategy involves synthesizing a brominated precursor that can then be cyclized to form the desired product. This avoids the potentially problematic bromination of the sensitive heterocyclic core.

alternative_route start Brominated Pyridine Derivative step1 Reaction with Glycine Derivative start->step1 intermediate N-Substituted Glycine step1->intermediate step2 Dehydrative Cyclization intermediate->step2 product This compound step2->product

Caption: Alternative synthesis via a brominated precursor.

This approach offers better control over the position of the bromine atom. The specific precursors and cyclization conditions would need to be developed based on available starting materials.

Route B: One-Pot Multi-Component Reactions

Several multi-component reactions have been developed for the efficient synthesis of substituted imidazo[1,5-a]pyridines in a single step.[2] While a direct one-pot synthesis of the target molecule has not been reported, these methods offer a promising avenue for future process development, potentially by incorporating a brominated starting material.

References

  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. ()
  • Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. MDPI. ([Link])
  • Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. ([Link])
  • Synthesis of novel imidazo[1,5-a]pyridine derivates.
  • Bromination of 8-chloroimidazo[1,5-a]pyrazine with NBS. Reddit. ([Link])
  • Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. Organic Chemistry Portal. ([Link])
  • Palladium-Catalyzed Highly Regioselective C-3 Arylation of Imidazo[1,5-a]pyridine. PMC. ([Link])
  • Decarboxylative Halogenation of Organic Compounds. Chemical Reviews. ([Link])
  • Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry. ([Link])
  • C3-bromination of imidazo[1,2-a]pyridines by Lee, Jung and Kim.
  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction C
  • Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. Chemical Science. ([Link])
  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. PMC. ([Link])
  • Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines.
  • Mild and Efficient Method for Decarboxylative Bromination of α,β-Unsaturated Carboxylic Acids with Dess-Martin Periodinane.
  • Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. SciSpace. ([Link])
  • The reactivity of bromine atoms in brominated pyridines. The preparation of 3-acetylamino-5-ethoxypyridine from 3,5-dibromopyridine.
  • A-bromination of carbonyl groups, bromination of carboxylic acids and related compounds:NBS bromination reactions(4):N-bromo compounds(6)
  • SYNTHESIS OF 3 BROMO 1 (3 CHLORO 2 PYRIDINYL) 1 H PYRAZOLE 5 CARBOXYLIC ACID.
  • Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium. SciSpace. ([Link])
  • Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. Organic & Biomolecular Chemistry. ([Link])
  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. ([Link])
  • 3-bromo-8-chloroimidazo[1,2-a]pyrazine. Finetech Industry Limited. ([Link])
  • Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. MDPI. ([Link])
  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. ([Link])
  • Efficient Preparation of Imidazo[1,5-a]pyridine-1-carboxylic Acids.
  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. ([Link])
  • N-Bromosuccinimide–carboxylic acid combination: mild and efficient access to dibromination of unsatur
  • Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonyl
  • Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives.
  • C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2).

Sources

Technical Support Center: Managing Regioselectivity in Imidazo[1,5-a]pyridine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of imidazo[1,5-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of substituting this versatile heterocyclic scaffold. Here, we address common challenges and provide practical, field-proven solutions to help you achieve your desired regiochemical outcomes.

Introduction: The Challenge of Regioselectivity

The imidazo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry and materials science, owing to its diverse biological activities and unique photophysical properties.[1][2] However, the presence of multiple reactive carbon centers (C-1, C-3, C-5, C-7, and C-8) presents a significant challenge in controlling the site of functionalization. The inherent electronic properties of the ring system often lead to a mixture of regioisomers, complicating synthesis and purification. This guide will provide a deep dive into the factors governing regioselectivity and offer troubleshooting strategies to steer your reactions toward the intended product.

Frequently Asked Questions (FAQs)

Q1: What are the most reactive positions on the unsubstituted imidazo[1,5-a]pyridine ring for electrophilic substitution?

Based on theoretical calculations and experimental observations of related heterocyclic systems, the imidazole ring is the more electron-rich portion of the scaffold, making it more susceptible to electrophilic attack. The C-1 and C-3 positions are the most nucleophilic. Generally, C-1 is considered the most electron-rich and kinetically favored site for many electrophilic reactions. However, the C-3 position is also highly reactive, and the final product distribution can be influenced by the nature of the electrophile and the reaction conditions.

Q2: How can I selectively functionalize the C-3 position over the C-1 position?

While electrophilic substitutions often favor the C-1 position, C-3 selectivity can be achieved by altering the reaction mechanism. Transition-metal-catalyzed C-H functionalization reactions, particularly those involving palladium, have been shown to be highly regioselective for the C-3 position.[1][3] This is often attributed to a concerted metalation-deprotonation (CMD) mechanism, which is more sensitive to the steric and electronic environment of the C-H bond being activated, rather than simply the electron density of the carbon atom.[1]

Q3: Is it possible to functionalize the pyridine ring (C-5, C-7, C-8) directly?

Direct C-H functionalization of the pyridine ring in imidazo[1,5-a]pyridines is less common than functionalization of the imidazole ring due to the lower electron density of the pyridine moiety. However, it can be achieved, often requiring harsher reaction conditions or the use of directing groups. The specific position of functionalization on the pyridine ring will depend on the directing group and the reaction conditions employed.

Q4: What is the best way to introduce a halogen atom for subsequent cross-coupling reactions?

Halogenation is a common strategy to pre-functionalize the imidazo[1,5-a]pyridine core for subsequent cross-coupling reactions. Bromination, for example, can be achieved using reagents like N-bromosuccinimide (NBS) or bromine in acetic acid.[1] The regioselectivity of halogenation can be influenced by the reaction conditions. For instance, electrophilic bromination often yields the C-1 and/or C-3 substituted product. Careful optimization of the reaction conditions is crucial to obtain the desired regioisomer.

Troubleshooting Guides

This section provides solutions to common problems encountered during the functionalization of imidazo[1,5-a]pyridines.

Problem 1: Poor Regioselectivity Between C-1 and C-3 in Electrophilic Substitution

Symptom: You are attempting an electrophilic substitution (e.g., halogenation, nitration) and obtaining a mixture of C-1 and C-3 isomers, making purification difficult.

Root Cause Analysis: The small energy difference between the intermediates formed upon electrophilic attack at C-1 and C-3 can lead to the formation of both regioisomers. The ratio can be sensitive to subtle changes in the reaction environment.

Solutions:

  • Solvent Effects: The polarity of the solvent can influence the stability of the charged intermediates. Experiment with a range of solvents from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., THF, acetonitrile) and polar protic (e.g., ethanol, acetic acid).

  • Temperature Control: Lowering the reaction temperature can often increase the selectivity by favoring the pathway with the lower activation energy. Try running the reaction at 0 °C or even -78 °C.

  • Choice of Reagent: The steric bulk of the electrophile can play a role. A bulkier electrophile may preferentially attack the less hindered position.

  • Protecting Groups: If applicable, the introduction of a bulky protecting group at a nearby position can sterically hinder one of the reactive sites, directing the electrophile to the other.

Problem 2: Low Yield in Palladium-Catalyzed C-3 Arylation

Symptom: You are following a literature procedure for the Pd-catalyzed C-3 arylation of an imidazo[1,5-a]pyridine, but the yield of the desired product is consistently low.

Root Cause Analysis: Palladium-catalyzed C-H activation reactions are often sensitive to the choice of ligand, base, solvent, and the purity of the starting materials. Catalyst poisoning or suboptimal reaction parameters can lead to low conversion.

Solutions:

ParameterTroubleshooting StepRationale
Catalyst/Ligand Screen different phosphine ligands (e.g., PPh₃, PCy₃) or N-heterocyclic carbene (NHC) ligands. Vary the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃).The electronic and steric properties of the ligand are critical for the efficiency of the catalytic cycle.
Base Test a variety of bases, including organic bases (e.g., Bu₄NOAc) and inorganic bases (e.g., K₂CO₃, Cs₂CO₃).The base plays a crucial role in the deprotonation step of the C-H activation.
Solvent While toluene is commonly used, explore other high-boiling point aprotic solvents like DMA or DMF.Solvent polarity and coordinating ability can affect catalyst stability and reactivity.
Additives The addition of pivalic acid (PivOH) has been shown to accelerate similar direct arylation reactions.PivOH can act as a proton shuttle in the concerted metalation-deprotonation step.
Starting Material Ensure the imidazo[1,5-a]pyridine starting material and the aryl halide are pure. Trace impurities can poison the palladium catalyst.Catalyst deactivation is a common cause of low yields in cross-coupling reactions.

Workflow for Optimizing C-3 Arylation:

Caption: Decision workflow for troubleshooting low yields in Pd-catalyzed C-3 arylation.

Experimental Protocols

Protocol 1: Regioselective C-3 Bromination of Imidazo[1,5-a]pyridine

This protocol is a general starting point for the electrophilic bromination, which often requires optimization to achieve high regioselectivity for the C-3 position.

Materials:

  • Imidazo[1,5-a]pyridine

  • N-Bromosuccinimide (NBS)

  • Acetic Acid (glacial)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve imidazo[1,5-a]pyridine (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture into a beaker containing ice and water.

  • Neutralize the mixture by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Wash the combined organic layers with saturated aqueous sodium thiosulfate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the regioisomers.

Note on Regioisomer Separation: The C-1 and C-3 bromo-imidazo[1,5-a]pyridine isomers can often be separated by silica gel chromatography. A gradient elution system, for example, starting with pure hexane and gradually increasing the polarity with ethyl acetate, is a good starting point. The relative polarity of the isomers will depend on the other substituents on the ring. HPLC can also be a valuable tool for both analytical quantification of the isomer ratio and for preparative separation.[4][5]

Protocol 2: Palladium-Catalyzed C-3 Arylation of Imidazo[1,5-a]pyridine

This protocol is adapted from a literature procedure for the highly regioselective C-3 arylation of imidazo[1,5-a]pyridine.[1][3]

Materials:

  • Imidazo[1,5-a]pyridine

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Tetrabutylammonium acetate (Bu₄NOAc)

  • Toluene (anhydrous)

  • Argon or Nitrogen gas supply

Procedure:

  • To an oven-dried Schlenk flask, add imidazo[1,5-a]pyridine (1.0 eq), aryl bromide (1.05 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.10 eq), and tetrabutylammonium acetate (2.0 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram of Key Reactive Positions:

Caption: Key reactive sites on the imidazo[1,5-a]pyridine scaffold.

References

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2011). Palladium-Catalyzed Highly Regioselective C-3 Arylation of Imidazo[1,5-a]pyridine. Chemistry Letters, 40(9), 1053-1054. [Link]
  • Gulevskaya, A. V., & Tyaglivy, A. S. (2011). Palladium-Catalyzed Highly Regioselective C-3 Arylation of Imidazo[1,5-a]pyridine. ChemInform, 42(51). [Link]
  • Ghosh, S., et al. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2)
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. [Link]
  • Li, Y., et al. (2021). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 26(23), 7205. [Link]
  • Hu, Z., et al. (2018). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Organic & Biomolecular Chemistry, 16(31), 5653-5660. [Link]
  • Ghosh, S., et al. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2)
  • Sakamoto, H., et al. (2000). Separation and identification of the regioisomers of verdoheme by reversed-phase ion-pair high-performance liquid chromatography, and characterization of their complexes with heme oxygenase. Journal of Inorganic Biochemistry, 83(1), 47-56. [Link]
  • Harada, N. (2019).
  • da Silva, J. F., et al. (2026). Imidazo[1,2-a]Pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
  • Ali, M. A., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22352-22372. [Link]
  • Grilc, M., et al. (2024). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. International Journal of Molecular Sciences, 25(11), 5919. [Link]
  • Li, H., et al. (2018). Base-Promoted Regioselective Bromination of Imidazo[1,2-α]pyridines with CBr4 as Bromine Source. Chinese Journal of Chemistry, 36(11), 1055-1060. [Link]
  • Li, H., et al. (2018). Bromination of imidazo[1,2-a]pyridines.
  • Kitamura, M., et al. (2016). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatics. Beilstein Journal of Organic Chemistry, 12, 1436-1441. [Link]
  • Daugulis, O., et al. (2009). Establishment of Broadly Applicable Reaction Conditions for the Palladium-Catalyzed Direct Arylation of Heteroatom-Containing Aromatic Compounds. The Journal of Organic Chemistry, 74(19), 7597-7600. [Link]
  • Hajra, A., et al. (2020). C5‐Alkylation of imidazo[1,2‐a]pyridines using Mn(OAc)2 and DTBP.
  • Yurdakul, Ş., & Yurdakul, M. (2007). Structure of imidazo[1,2-a]pyridine and numbering of atoms.
  • Guchhait, S. K., & Kashyap, M. (2020). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 18(43), 8749-8772. [Link]
  • CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google P
  • Welsch, M. E., et al. (2018). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts.
  • Mihorianu, M., et al. (2010). SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. Revue Roumaine de Chimie, 55(7), 691-695. [Link]
  • Yan, R.-L., et al. (2012). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
  • Garino, C., et al. (2023). Long-Alkyl Chain Functionalized Imidazo[1,5-a]pyridine Derivatives as Blue Emissive Dyes. Dyes and Pigments, 214, 111231. [Link]
  • Welsch, M. E., et al. (2018). Catalyst free, C-3 functionalization of imidazo[1,2-a]pyridines to rapidly access new chemical space for drug discovery efforts.
  • Mihorianu, M., et al. (2010). SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. Revue Roumaine de Chimie, 55(7), 691-695. [Link]
  • Chen, Y.-C., et al. (2023). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. Molecules, 28(21), 7386. [Link]
  • Ali, M. A., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega, 7(47), 43058-43076. [Link]
  • Wang, F., et al. (2023). Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction. Green Chemistry, 25(11), 4423-4429. [Link]

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Technical Support Center: Troubleshooting Catalyst Poisoning in Cross-Coupling Reactions with 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for managing catalyst poisoning and other common issues encountered during cross-coupling reactions involving 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid. As a molecule featuring both a nitrogen-rich heterocyclic core and a carboxylic acid, it presents unique challenges that can lead to catalyst deactivation and low reaction yields. This document is structured to provide both quick solutions and a deeper understanding of the underlying chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial problems encountered during experimental work.

Question 1: My palladium-catalyzed reaction (e.g., Suzuki, Buchwald-Hartwig) is sluggish or has stalled completely. What is the most likely cause?

Answer: The most probable cause is catalyst poisoning by the substrate itself. The 3-Bromoimidazo[1,5-a]pyridine core contains a pyridine-like nitrogen atom with a lone pair of electrons that can strongly coordinate to the palladium metal center.[1][2][3] This coordination occupies the active sites on the catalyst, preventing it from participating in the catalytic cycle (e.g., oxidative addition) and effectively halting the reaction.[1][3] The product, which also contains this heterocycle, can contribute to this inhibition as its concentration increases.[4]

Question 2: My starting material is consumed, but the yield of my desired product is very low. What are the likely side reactions?

Answer: Low yields despite full conversion suggest that your starting materials are being consumed by non-productive pathways. For this substrate, consider the following:

  • Decarboxylation: The carboxylic acid group can be lost as CO₂ under thermal stress or in the presence of certain bases, leading to the formation of 3-bromoimidazo[1,5-a]pyridine.[5] This byproduct may or may not participate in subsequent coupling, but it consumes your primary substrate.

  • Protodeboronation (in Suzuki Couplings): The carboxylic acid can act as a proton source, or trace water in the reaction can lead to the replacement of the boronic acid/ester group on your coupling partner with a hydrogen atom.[3] This is often accelerated by the choice of base and solvent.

  • Homocoupling: Oxygen present in an improperly degassed reaction can promote the coupling of two molecules of your boronic acid partner (in Suzuki reactions) or two molecules of your bromo-substrate.[3][6]

Question 3: How do I select the right ligand to prevent catalyst poisoning with this substrate?

Answer: The key is to sterically protect the palladium center. Bulky, electron-rich monophosphine ligands, often referred to as Buchwald-type ligands, are highly effective.[5] Ligands like SPhos, XPhos, and RuPhos create a sterically crowded environment around the palladium atom, which physically hinders the coordination of the imidazopyridine nitrogen.[3][5] Less bulky ligands, such as triphenylphosphine (PPh₃), are generally less effective as they do not provide sufficient steric shielding.

Question 4: Can the carboxylic acid group directly interfere with the reaction, and how can I mitigate this?

Answer: Yes, the carboxylate anion, formed after deprotonation by the base, can act as a ligand and coordinate to the palladium center.[5] This can interfere with the catalytic cycle. To mitigate this:

  • Use Milder Bases: Strong bases can fully deprotonate the acid, increasing the concentration of the potentially problematic carboxylate. Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over strong organic bases or hydroxides.[5]

  • Control Temperature: Lowering the reaction temperature can minimize the chances of decarboxylation.[5]

  • Consider Protection: If issues persist, converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) before the coupling reaction can be an effective, albeit longer, strategy. The ester can then be hydrolyzed back to the acid post-coupling.

Section 2: In-Depth Troubleshooting Guides

Guide 1: Diagnosing the Mode of Catalyst Deactivation

If your reaction is failing, a systematic approach is needed to identify the root cause. This workflow helps distinguish between substrate-induced poisoning and other common experimental errors.

G start Low or No Yield Observed check_basics Step 1: Verify Basics - Reagent Purity (anhydrous?) - Solvent Quality (degassed?) - Inert Atmosphere (N2/Ar) start->check_basics control_rxn Step 2: Run Control Reaction - Use a simple substrate (e.g., Bromobenzene) - Keep all other conditions identical check_basics->control_rxn If basics are confirmed control_ok Control Reaction Works? control_rxn->control_ok poisoning_likely Diagnosis: Substrate Poisoning - Imidazopyridine nitrogen is the likely culprit. control_ok->poisoning_likely Yes basics_issue Diagnosis: Experimental Error - Impurities (O₂, H₂O) or poor reagents are deactivating the catalyst. control_ok->basics_issue No ligand_screen Step 3: Mitigate Poisoning - Switch to bulky phosphine ligands (XPhos, SPhos) - See Guide 2 poisoning_likely->ligand_screen carboxylate_issue Step 4: Address Side Reactions - Screen milder bases (K₂CO₃) - Lower reaction temperature - See Guide 3 ligand_screen->carboxylate_issue

Figure 1. Troubleshooting workflow for diagnosing catalyst deactivation.
Guide 2: Protocol for Mitigating Nitrogen-Based Poisoning

This protocol focuses on optimizing the catalytic system to overcome inhibition by the imidazopyridine nitrogen.

Step 1: Select an Appropriate Palladium Precatalyst and Ligand

  • Rationale: Standard Pd(0) sources like Pd₂(dba)₃ or Pd(PPh₃)₄ can be inconsistent. Modern palladium precatalysts (e.g., G3-XPhos) offer improved stability and generate the active Pd(0) species more reliably in situ.[7] They are designed to be paired with bulky, electron-rich phosphine ligands.

  • Action: Use a precatalyst like (XPhos)Pd G3 or combine Pd(OAc)₂ with a bulky ligand such as XPhos, SPhos, or RuPhos. The ligand-to-palladium ratio should typically be between 1.5:1 and 2:1.

Step 2: Increase Catalyst Loading

  • Rationale: If a certain percentage of the catalyst is inevitably poisoned, increasing the overall amount can provide enough active catalyst to drive the reaction to completion.

  • Action: Incrementally increase the palladium catalyst loading from a standard 1-2 mol% up to 5 mol%. Monitor the reaction progress. If this improves the yield, it strongly suggests poisoning is the primary issue.

Step 3: Consider Additives

  • Rationale: In some cases, Lewis acids can be added to coordinate with the problematic nitrogen atom of the substrate, preventing it from binding to the palladium catalyst.

  • Action (Advanced): This is a less common approach and requires careful screening. A Lewis acid like B(OMe)₃ could potentially be used to bind the pyridine-like nitrogen, freeing the palladium catalyst.[6] This should be attempted only after optimizing ligands and catalyst loading.

Guide 3: Managing Carboxylate-Related Side Reactions

This guide provides strategies to minimize issues arising from the carboxylic acid functional group.

Step 1: Optimize the Base

  • Rationale: The choice of base is critical. It must be strong enough to facilitate the transmetalation step (in Suzuki coupling) but not so strong that it promotes decarboxylation or other side reactions.[5][8]

  • Action: Screen a panel of bases. Start with weaker inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃. Avoid strong bases like NaOt-Bu or LiHMDS unless other options have failed, as these are more likely to cause substrate degradation.

Step 2: Control Reaction Temperature and Time

  • Rationale: Decarboxylation is a thermally driven process.[5] Running the reaction at the lowest effective temperature can prevent this side reaction.

  • Action: Set up the reaction at a moderate temperature (e.g., 80 °C) and monitor for progress by TLC or LC-MS. Only increase the temperature if the reaction is clean but slow. Avoid prolonged heating at high temperatures (>110 °C).

Step 3: Ensure Anhydrous Conditions (for Suzuki Coupling)

  • Rationale: The presence of water can significantly increase the rate of protodeboronation, a major side reaction that consumes the boronic acid/ester coupling partner.[3]

  • Action: Use oven- or flame-dried glassware. Use anhydrous solvents. Consider using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts instead of boronic acids, as they are generally more stable and less prone to protodeboronation.[3]

Section 3: Experimental Protocols & Data

Optimized Protocol for Suzuki-Miyaura Coupling

This protocol incorporates best practices to minimize catalyst poisoning and side reactions with this compound.

  • Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the boronic acid partner (1.2-1.5 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and any additional ligand if required.

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, 5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Follow the reaction's progress by taking small aliquots and analyzing via TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.

Table 1: Recommended Catalyst Systems for Common Cross-Coupling Reactions
Reaction TypePalladium SourceLigandBaseSolventKey Considerations
Suzuki-Miyaura Pd(OAc)₂ or PrecatalystXPhos, SPhosK₃PO₄, K₂CO₃Toluene, DioxaneUse bulky ligands to prevent N-coordination.[5][7] Ensure anhydrous conditions.
Buchwald-Hartwig Amination Pd₂(dba)₃ or PrecatalystXPhos, RuPhosNaOt-Bu, LHMDSToluene, THFStrong bases are often needed; monitor for substrate degradation. Precatalysts can improve reliability.[7]
Sonogashira Coupling Pd(PPh₃)₂Cl₂PPh₃ / XPhosEt₃N, DIPATHF, DMFCopper-free conditions using a bulky phosphine ligand can prevent alkyne homocoupling.[7]
Heck Coupling Pd(OAc)₂P(o-tolyl)₃K₂CO₃, Et₃NDMF, AcetonitrileLigand choice is critical; phosphine-free systems may also be viable but require screening.

Section 4: Visualizing the Problem

The following diagrams illustrate the key challenges and decision-making processes discussed in this guide.

G cluster_cycle Desired Catalytic Cycle cluster_poison Poisoning Pathways A Pd(0)L₂ (Active Catalyst) B Oxidative Addition Complex A->B + R-Br P1 N-Coordination (Poisoned Complex) A->P1 + Substrate/Product P3 Pd Black (Inactive) A->P3 Degradation C Transmetalation Complex B->C + R'-B(OR)₂ P2 Carboxylate Coordination B->P2 -Br⁻ + Substrate-COO⁻ D Reductive Elimination C->D D->A + Product R-R'

Figure 2. Competing pathways: the desired catalytic cycle versus catalyst poisoning.

References

  • Technical Support Center: Catalyst Poisoning in Cross-Coupling with 2-Iodobenzoate. Benchchem.
  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society.
  • Catalyst poisoning. Wikipedia.
  • Green chemistry concept: Applications of catalysis in pharmacuetical industry. OAText.
  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Royal Society of Chemistry.
  • Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. ResearchGate.
  • Catalyst poison. Britannica.
  • How Can You Prevent Catalyst Poisoning?. Chemistry For Everyone - YouTube.
  • What are the major differences between the concept of catalyst inhibitors and catalyst poisons?. ResearchGate.
  • Catalyst poisoning. Grokipedia.
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC - NIH.
  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI.
  • How to Prevent Catalyst Poisoning at the Industrial Scale. Hiden Analytical.
  • Poisoning and deactivation of palladium catalysts. SciSpace.
  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. PMC - NIH.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
  • How can I solve my problem with Suzuki coupling?. ResearchGate.
  • Hydrogenation of pyrrole derivatives - Part V. Poisoning effect of nitrogen on precious metal on carbon catalysts. ResearchGate.
  • Diagnosing issues with a failed Suzuki coupling?. Reddit.
  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. PMC - NIH.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. PMC - NIH.
  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC - NIH.
  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PMC - NIH.
  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. WestminsterResearch.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. NIH.
  • (PDF) Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][5][9][10] thiadiazole with substituted anilines at conventional heating in Schlenk tube. ResearchGate.
  • Rh(III)-Catalyzed Decarboxylative Coupling of Acrylic Acids with Unsaturated Oxime Esters. Journal of the American Chemical Society.

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workup procedures for 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile heterocyclic building block in their synthetic workflows. Given its unique structural features—a reactive bromine atom for cross-coupling, a carboxylic acid for further derivatization or to modulate solubility, and a basic nitrogen within the imidazopyridine core—this molecule presents specific challenges and opportunities during reaction workup and purification.

This document moves beyond standard protocols to provide in-depth, field-proven insights into troubleshooting common issues and answering frequently asked questions. Our goal is to empower you to optimize your experimental outcomes by understanding the chemical principles behind each step of the workup process.

Troubleshooting Guide: Navigating Common Workup Challenges

This section addresses specific problems you may encounter after performing a reaction with this compound, particularly in palladium-catalyzed cross-coupling reactions.

Question 1: I've performed a Suzuki-Miyaura coupling, but my product yield is very low after workup. Where could my product have gone?

Answer:

Low product recovery after the workup of reactions involving this substrate is a frequent issue stemming from its amphoteric nature. The molecule contains both a weakly acidic carboxylic acid group and a basic pyridine nitrogen. This can lead to complex solubility profiles and unexpected behavior during extraction.

Possible Causes & Solutions:

  • Product Lost in the Aqueous Layer:

    • The "Why": At neutral or basic pH, the carboxylic acid is deprotonated to a carboxylate, making the molecule highly water-soluble. If you performed a standard basic aqueous workup (e.g., with Na₂CO₃ or K₃PO₄), your product is likely in the aqueous phase as a salt.

    • Troubleshooting Steps:

      • Check the Aqueous Layer: Take a small sample of the aqueous layer, acidify it with 1M HCl to a pH of ~4-5, and see if a precipitate forms. If it does, this is likely your product.

      • Recovery Protocol: Carefully acidify the entire aqueous layer with 1M HCl. The product should precipitate out. If it doesn't, or if it forms an oil, extract the acidified aqueous layer multiple times with a more polar organic solvent like ethyl acetate or a 9:1 mixture of dichloromethane/isopropanol.

      • Future Prevention: After the reaction, consider quenching with water and then acidifying the entire mixture before extraction. This keeps the carboxylic acid protonated and more soluble in organic solvents.

  • Formation of an Emulsion During Extraction:

    • The "Why": The amphoteric nature of the product can act as a surfactant, stabilizing emulsions between the organic and aqueous layers, trapping your product in this interface.

    • Troubleshooting Steps:

      • Break the Emulsion: Add a small amount of brine (saturated NaCl solution) and gently swirl. This increases the ionic strength of the aqueous phase and can help break the emulsion.

      • Filtration: Filter the entire mixture through a pad of Celite®. Wash the Celite pad thoroughly with your organic solvent.

      • Centrifugation: If available, centrifuging the mixture is a highly effective way to separate the layers.

  • Incomplete Reaction:

    • The "Why": The pyridine nitrogen can coordinate with the palladium catalyst, leading to catalyst inhibition and incomplete reactions.[1] This is a known challenge for coupling reactions with pyridine-containing substrates.

    • Troubleshooting Steps:

      • Analyze the Crude Mixture: Before workup, run a TLC or LC-MS to confirm reaction completion. If a significant amount of starting material remains, the issue is with the reaction itself, not the workup.

      • Workup for Recovery: If the reaction has stalled, the priority is to recover the unreacted this compound. An acid/base extraction can be effective here. Basifying the solution will move your starting material and product into the aqueous layer, leaving non-polar impurities behind. Subsequent acidification and extraction will then recover your acidic compounds.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical sequence for diagnosing and solving low-yield issues during workup.

TroubleshootingWorkflow start Problem: Low Yield After Workup check_reaction Step 1: Analyze Crude Reaction (TLC, LC-MS) start->check_reaction is_complete Reaction Complete? check_reaction->is_complete workup_issue Issue is in the Workup/Isolation is_complete->workup_issue  Yes reaction_issue Issue is in the Reaction Conditions (Consult Reaction Troubleshooting Guide) is_complete->reaction_issue  No check_aqueous Step 2: Check Aqueous Layer (Acidify a sample to pH 4-5) workup_issue->check_aqueous precipitate Precipitate Forms? check_aqueous->precipitate recover_product Solution: Acidify & Extract (Use 1M HCl, then EtOAc or DCM/IPA) precipitate->recover_product  Yes check_emulsion Step 3: Emulsion Present? precipitate->check_emulsion  No purification_loss Step 4: Consider Purification Loss (See FAQ on Purification) emulsion_yes Solution: Break Emulsion (Add Brine, Filter through Celite®, or Centrifuge) check_emulsion->emulsion_yes

Caption: Troubleshooting workflow for low product yield.

Question 2: How do I effectively remove the palladium catalyst and phosphine ligands from my crude product?

Answer:

Residual palladium and phosphine oxide ligands are common impurities that can complicate purification and interfere with downstream applications.

Recommended Methods:

  • Filtration through Celite® or Silica Gel:

    • The "Why": This is the simplest and often most effective first step. Palladium catalysts and ligands can adsorb onto silica or Celite®.

    • Protocol: After the reaction is complete and diluted with an organic solvent (like ethyl acetate), filter the mixture through a short plug of silica gel or Celite®.[2] Rinse the plug thoroughly with the same solvent. This will remove a significant portion of the catalyst.

  • Aqueous Washes:

    • The "Why": Certain aqueous solutions can help scavenge residual metals and ligands.

    • Protocol: During the extractive workup, wash the organic layer with an aqueous solution of thiourea or 1M HCl. The acidic wash is particularly useful as it can protonate phosphine ligands, making them more water-soluble.

  • Specialized Scavengers:

    • The "Why": For very high purity requirements, commercially available scavenger resins (e.g., thiol-functionalized silica) can be used. These have a high affinity for palladium.

    • Protocol: After a preliminary filtration, the crude product solution is stirred with the scavenger resin for a few hours, then filtered.

Frequently Asked Questions (FAQs)

Q1: What is a standard workup procedure for a Suzuki coupling reaction of this compound?

A1: A robust, general workup procedure needs to account for the product's acidic nature.

WorkupWorkflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation Phase cluster_purification Purification Phase start 1. Reaction Complete (Cooled to RT) quench 2. Quench with Water start->quench acidify 3. Acidify to pH ~4-5 (e.g., with 1M HCl) quench->acidify extract 4. Extract with Organic Solvent (e.g., 3x with Ethyl Acetate) acidify->extract combine 5. Combine Organic Layers extract->combine wash 6. Wash with Brine combine->wash dry 7. Dry over Na₂SO₄ or MgSO₄ wash->dry filter_concentrate 8. Filter & Concentrate in vacuo dry->filter_concentrate purify 9. Purify Crude Product (e.g., Column Chromatography) filter_concentrate->purify end_product Pure Product purify->end_product

Caption: Standard Suzuki coupling workup workflow.

Detailed Protocol:

  • Cooling & Dilution: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute with an organic solvent like ethyl acetate (EtOAc).[1]

  • Acidification: Add water, then slowly add 1M HCl while stirring until the pH of the aqueous layer is between 4 and 5. This ensures the carboxylic acid is protonated.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with EtOAc.[1]

  • Washing & Drying: Combine all organic extracts and wash them with brine to remove excess water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration & Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can then be purified, typically by flash column chromatography on silica gel.

Q2: Should I perform the cross-coupling reaction on the carboxylic acid directly, or is it better to use the corresponding ethyl ester and hydrolyze it later?

A2: Both strategies are viable, and the best choice depends on your specific reaction and purification capabilities.

FeatureDirect Coupling of the Acid Coupling of the Ester, then Hydrolysis
Pros - Fewer synthetic steps.- Ester is less polar and generally easier to handle in standard extractions and silica gel chromatography. - Avoids potential complications of the free acid with the base or catalyst.
Cons - Workup is more complex due to solubility issues (requires careful pH control). - Purification can be more challenging due to the high polarity of the acid.- Adds two steps to the synthesis (esterification and hydrolysis). - Hydrolysis conditions (e.g., LiOH, NaOH) must be compatible with the newly installed functional group.
Best For Situations where the coupled product is stable to pH changes and a more complex workup is acceptable.Reactions where the boronic acid or other reagents are sensitive to acidic protons, or when simpler purification is a priority.
Q3: What purification methods are most effective for 3-substituted imidazo[1,5-a]pyridine-1-carboxylic acids?

A3: The choice of purification method depends on the scale of your reaction and the nature of the impurities.

  • Flash Column Chromatography:

    • Stationary Phase: Standard silica gel is often effective.

    • Mobile Phase: Due to the polarity of the carboxylic acid, a polar eluent system is required. Start with a gradient of ethyl acetate in hexanes, and consider adding 1-2% acetic acid or formic acid to the mobile phase. The acid suppresses the deprotonation of your product on the silica surface, reducing streaking and improving peak shape. A common mobile phase could be a gradient of 0-10% methanol in dichloromethane, also with 1% acetic acid.

  • Reverse-Phase Chromatography (C18):

    • When to Use: This is an excellent alternative if your product is difficult to separate from non-polar impurities or if it streaks excessively on normal-phase silica.

    • Mobile Phase: A gradient of acetonitrile (or methanol) in water, typically with a 0.1% trifluoroacetic acid (TFA) or formic acid modifier.

  • Crystallization:

    • When to Use: If your crude product is relatively clean (>85-90% pure), crystallization can be a highly effective and scalable method for achieving high purity.

    • Solvent Systems: Experiment with solvent/anti-solvent systems. Common solvents to dissolve the product might include methanol, ethanol, or ethyl acetate. Anti-solvents to induce precipitation could be hexanes, diethyl ether, or water.

References

  • Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives. Chemistry of Heterocyclic Compounds, 2021. URL
  • Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine. BenchChem, 2025. URL
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube, 2023. URL
  • This compound 97%. Advanced ChemBlocks. URL
  • Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry.
  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. MDPI, 2024. URL
  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts, 2023. URL
  • Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. MDPI, 2022. URL

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Validation & Comparative

A Comparative Guide to the NMR Analysis of 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its rigid bicyclic core, substituted with both a bromine atom and a carboxylic acid, presents a unique scaffold for the design of novel therapeutic agents. A thorough understanding of its three-dimensional structure and electronic properties is paramount for structure-activity relationship (SAR) studies, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating these features in solution.

This guide provides a comprehensive technical overview of the expected NMR analysis of this compound. In the absence of publicly available experimental spectra for this specific molecule, this document serves as a predictive guide. We will leverage established principles of NMR spectroscopy and comparative data from structurally related analogs, most notably the isomeric 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid, to forecast the chemical shifts, coupling constants, and overall spectral appearance. This approach is designed to empower researchers to confidently identify this molecule, assign its resonances, and utilize advanced 2D NMR techniques for complete structural verification.

Molecular Structure and Numbering Scheme

A clear understanding of the molecular structure and the conventional numbering of the atoms is the foundation for any NMR analysis. Below is the structure of this compound with the IUPAC numbering scheme that will be used throughout this guide.

Caption: Structure and numbering of this compound.

Experimental Protocols: A Self-Validating System

The quality and reliability of NMR data are directly dependent on meticulous sample preparation and the appropriate selection of experimental parameters. The following protocols are designed to yield high-quality data for both routine 1D and advanced 2D NMR analysis.

Sample Preparation

The choice of solvent is critical, especially for a molecule containing a carboxylic acid proton.

  • Recommended Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. The carboxylic acid proton (1-COOH) is readily observable in DMSO-d₆ due to its ability to form hydrogen bonds with the solvent, which slows down the rate of exchange with residual water. In contrast, using solvents like D₂O would lead to the rapid exchange of the acidic proton with deuterium, rendering the COOH proton signal invisible in the ¹H NMR spectrum.[1]

  • Concentration: For a standard 5 mm NMR tube, dissolve 10-20 mg of the compound in approximately 0.6 mL of DMSO-d₆. This concentration provides a good signal-to-noise ratio for ¹H NMR within a few minutes and for ¹³C NMR within an hour on a 400-600 MHz spectrometer.[2]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for chemical shift referencing (0.00 ppm for both ¹H and ¹³C). If TMS is not pre-added to the solvent, a small drop can be introduced into the sample.

NMR Data Acquisition Workflow

A hierarchical approach to data acquisition ensures that the maximum amount of structural information is obtained efficiently.

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments (for full assignment) H1 ¹H NMR C13 ¹³C{¹H} NMR H1->C13 COSY ¹H-¹H COSY H1->COSY Initial Proton Information DEPT DEPT-135 C13->DEPT HSQC ¹H-¹³C HSQC COSY->HSQC HMBC ¹H-¹³C HMBC HSQC->HMBC

Caption: Recommended workflow for NMR data acquisition.

  • Step 1: ¹H NMR: This is the initial and most informative experiment. It provides information on the number of different types of protons, their chemical environment, and their coupling patterns.

  • Step 2: ¹³C{¹H} NMR: A proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

  • Step 3: DEPT-135: This experiment helps in distinguishing between CH, CH₂, and CH₃ groups. CH and CH₃ signals will be positive, while CH₂ signals will be negative. Quaternary carbons (like C1, C3, and the bridgehead carbon C9) will be absent.

  • Step 4: ¹H-¹H COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. It is essential for tracing the connectivity of the protons on the pyridine ring.

  • Step 5: ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. This is the primary method for assigning the protonated carbons.

  • Step 6: ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for assigning the quaternary carbons and for confirming the overall connectivity of the molecular skeleton.[3][4]

Predicted Spectral Data and Comparative Analysis

Based on the structure of this compound and known substituent effects in heterocyclic systems, we can predict the approximate chemical shifts and coupling patterns. This will be compared with available data for the isomeric compound, 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid, to highlight key distinguishing features.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
ProtonPredicted δ (ppm)MultiplicityCoupling Constant(s) (Hz)Rationale & Comparative Notes
COOH 13.0 - 14.0broad singlet-The acidic proton in DMSO-d₆ is expected to be significantly downfield due to hydrogen bonding.[1][5]
H5 8.0 - 8.3doubletJ(H5,H6) ≈ 7.0This proton is adjacent to the bridgehead nitrogen (N4), leading to a downfield shift.
H8 9.0 - 9.3doubletJ(H7,H8) ≈ 9.0H8 is deshielded by the adjacent ring nitrogen (N1) and is expected to be the most downfield of the pyridine ring protons.
H7 7.2 - 7.5tripletJ(H6,H7) ≈ J(H7,H8) ≈ 8.0This proton will show coupling to both H6 and H8.
H6 7.0 - 7.3tripletJ(H5,H6) ≈ J(H6,H7) ≈ 7.0This proton is expected to be the most upfield of the aromatic protons.
Comparative Analysis with 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid

While both molecules share the same molecular formula, their distinct connectivity leads to predictable differences in their NMR spectra. The imidazo[1,2-a]pyridine core has a different arrangement of nitrogen atoms which significantly influences the electronic distribution and thus the chemical shifts.

FeatureThis compound (Predicted) 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid (Reference-based) Key Distinguishing Factor
Number of Aromatic Protons 43The imidazo[1,5-a] system has one more proton on the pyridine ring.
Most Downfield Aromatic Proton H8 (adjacent to N1)H5 (adjacent to bridgehead N)The position of the non-bridgehead nitrogen atom dictates the most deshielded proton.
Singlet in Aromatic Region NoneYes (H2)The proton on the imidazole ring (H2) in the [1,2-a] isomer is a singlet.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
CarbonPredicted δ (ppm)Rationale
C=O 165 - 175Typical range for a carboxylic acid carbon.[6]
C1 135 - 145Quaternary carbon attached to the carboxylic acid group.
C3 110 - 120Carbon bearing the bromine atom; the heavy atom effect of bromine will shift it upfield.
C5 120 - 125
C6 115 - 120
C7 130 - 135
C8 125 - 130
C9 140 - 150Bridgehead quaternary carbon.

Utilizing 2D NMR for Unambiguous Assignment

For a molecule of this complexity, 2D NMR is not just confirmatory; it is essential for definitive structure elucidation.

COSY Analysis

The ¹H-¹H COSY spectrum will be instrumental in confirming the proton connectivity within the pyridine ring. We expect to see cross-peaks connecting:

  • H5 to H6

  • H6 to H7

  • H7 to H8

This creates a continuous network of correlations that allows for the sequential assignment of all four protons on the six-membered ring.

HSQC and HMBC Analysis: Connecting the Skeleton

The HSQC spectrum will provide direct one-bond correlations, allowing for the straightforward assignment of C5, C6, C7, and C8 once their attached protons are identified from the COSY.

The HMBC spectrum is the key to assigning the quaternary carbons and confirming the overall structure. Key expected long-range correlations (proton to carbon) include:

  • H5 → C7, C9

  • H8 → C6, C9

  • H7 → C5, C9

  • H6 → C8

Crucially, correlations to the carbons of the imidazole ring (C1 and C3) will solidify the assignment. For instance, a correlation from H8 to C1 would be expected. The absence of a proton on C3 means its assignment will rely on correlations from protons on the pyridine ring, such as from H5.

G cluster_mol Key HMBC Correlations H5 H5 C3 C3 (Quaternary) H5->C3 ⁴J C9 C9 (Quaternary) H5->C9 ³J H8 H8 C1 C1 (Quaternary) H8->C1 ⁴J H8->C9 ³J

Caption: Expected key long-range HMBC correlations for assigning quaternary carbons.

Conclusion

This guide presents a detailed, predictive framework for the complete NMR analysis of this compound. By employing a systematic workflow of 1D and 2D NMR experiments, researchers can confidently elucidate and verify the structure of this important heterocyclic scaffold. The comparative analysis with its imidazo[1,2-a]pyridine isomer highlights the subtle yet significant impact of nitrogen placement on the NMR spectral properties, providing a clear diagnostic tool for differentiation. The protocols and predictive data herein serve as a robust starting point for any scientist working with this molecule or its derivatives, facilitating more efficient and accurate structural characterization in the pursuit of novel chemical entities.

References

  • Vertex AI Search, based on a review of advanced NMR techniques for heterocyclic structures.
  • G. M. S. S. E. al., Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol-Carboxylic Acid Anions Observed by Combined UV–vis and NMR Spectroscopy, Journal of the American Chemical Society.
  • Chemical Instrumentation Facility, Iowa State University. (2013). NMR Sample Preparation.
  • Advanced ChemBlocks, this compound 97%.
  • M. Mihorianu et al.
  • PubMed, The solvent polarity dependent conformational equilibrium of the carboxylic ionophore narasin: a proton NMR study.
  • JoVE, NMR and Mass Spectroscopy of Carboxylic Acids.
  • DTIC, 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
  • A. P. Deshmukh et al., Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy, Geochimica et Cosmochimica Acta.
  • PubChemLite, this compound.
  • BOC Sciences, CAS 1119512-48-9 this compound.
  • ResearchGate, Is it possible to observe NMR peak of carboxylic acid proton when D20 is being used as a solvent?.
  • ResearchGate, Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine deriv
  • ResearchGate, ¹H NMR spectra of sixfold carboxylic acid 20 (600 MHz, DMSO‐d6)...
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A Senior Application Scientist's Guide to the Mass Spectrometry of 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of mass spectrometry techniques for the characterization of 3-bromoimidazo[1,5-a]pyridine-1-carboxylic acid and its derivatives. Designed for researchers, scientists, and drug development professionals, this document offers insights into experimental design, data interpretation, and comparisons with alternative analytical methodologies. Our focus is on the "why" behind the "how," grounding our recommendations in established scientific principles and field-proven expertise.

Introduction: The Significance of Imidazo[1,5-a]pyridine Scaffolds

The imidazo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities. The introduction of a bromine atom and a carboxylic acid moiety, as in this compound, offers avenues for further functionalization and modulates the physicochemical properties of the molecule, making it a key intermediate in drug discovery programs. Accurate and comprehensive analytical characterization is therefore paramount. Mass spectrometry, with its high sensitivity and specificity, stands as a primary tool for this purpose. This guide will navigate the nuances of applying mass spectrometry to this particular class of molecules and compare its utility against other analytical techniques.

Mass Spectrometry Approaches: A Comparative Analysis

The choice of ionization technique is critical for the successful mass spectrometric analysis of this compound derivatives. The properties of the molecule—a polar carboxylic acid group, a heterocyclic core, and a halogen substituent—influence which method will yield the most informative data.

Ionization Techniques: ESI vs. APCI vs. EI
Ionization TechniquePrincipleSuitability for Target MoleculeExpected Observations
Electrospray Ionization (ESI) Soft ionization technique that generates ions from a solution by creating an aerosol of charged droplets.Excellent . The carboxylic acid is readily deprotonated in negative ion mode ([M-H]⁻) or the pyridine nitrogen can be protonated in positive ion mode ([M+H]⁺).Strong signal for the pseudomolecular ion. Minimal in-source fragmentation, making it ideal for accurate mass measurement and as a precursor for MS/MS analysis.
Atmospheric Pressure Chemical Ionization (APCI) A gas-phase ionization method where a corona discharge creates reactant ions from the solvent vapor, which then ionize the analyte.Good . Suitable for moderately polar compounds and can be a viable alternative to ESI.May produce both the pseudomolecular ion and some fragment ions, depending on the source conditions. Generally less sensitive than ESI for this compound class.
Electron Ionization (EI) A hard ionization technique where high-energy electrons bombard the analyte in the gas phase, causing extensive fragmentation.Moderate . Requires derivatization (e.g., esterification of the carboxylic acid) to improve volatility.Will likely not show a prominent molecular ion peak. The fragmentation pattern can be complex but highly reproducible, offering structural information.

Expert Insight: For routine identification and quantification of this compound derivatives, Electrospray Ionization (ESI) is the recommended starting point. Its soft nature ensures that the primary information obtained is the molecular weight of the intact molecule, which is fundamental. ESI is also highly compatible with liquid chromatography, the preferred separation technique for this class of compounds.

Predicted Fragmentation Patterns

Understanding the likely fragmentation pathways is key to structural elucidation, especially in the context of identifying metabolites or degradation products.

In a tandem mass spectrometer, the pseudomolecular ion ([M+H]⁺ or [M-H]⁻) generated by ESI can be selected and fragmented by collision with an inert gas.

Positive Ion Mode ([M+H]⁺):

  • Loss of H₂O (water): A common loss from protonated carboxylic acids.

  • Loss of CO₂ (carbon dioxide): Decarboxylation is a characteristic fragmentation of carboxylic acids.

  • Loss of Br• (bromine radical): Cleavage of the carbon-bromine bond.

  • Loss of HBr (hydrogen bromide): Elimination of HBr is also a possibility.

  • Ring Cleavage: Fragmentation of the imidazopyridine core.

Negative Ion Mode ([M-H]⁻):

  • Loss of CO₂ (carbon dioxide): The most prominent fragmentation is expected to be the loss of CO₂ from the carboxylate anion.

  • Loss of Br• (bromine radical): While less common in negative mode, it can still occur.

The bromine atom provides a distinct isotopic signature, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic doublet for all bromine-containing fragment ions, separated by approximately 2 Da, which is a powerful diagnostic tool.

If the molecule is derivatized (e.g., as a methyl ester) to make it amenable to GC-MS and EI, the fragmentation will be more extensive.

  • Loss of the ester group: Cleavage of the ester functionality.

  • Loss of Br• and HBr: As with ESI.

  • Complex ring fragmentation: The high energy of EI will lead to significant cleavage of the imidazopyridine ring system.

Experimental Protocols

Protocol 1: LC-ESI-MS/MS Analysis

This protocol is designed for the sensitive detection and structural confirmation of this compound derivatives.

1. Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of 1-10 µg/mL.
  • Filter the sample through a 0.22 µm syringe filter to remove any particulates.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a good starting point.
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage to elute the compound, and then return to initial conditions to re-equilibrate the column.
  • Flow Rate: 0.2-0.4 mL/min.
  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: ESI, both positive and negative modes should be evaluated.
  • Capillary Voltage: Typically 3-4 kV.
  • Drying Gas Flow and Temperature: Optimize for desolvation (e.g., 8-12 L/min, 250-350 °C).
  • Nebulizer Pressure: Optimize for a stable spray (e.g., 30-50 psi).
  • MS Scan Range: A range of m/z 50-500 should be sufficient.
  • MS/MS: Select the [M+H]⁺ or [M-H]⁻ ion as the precursor and apply a range of collision energies to generate a fragmentation spectrum.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive characterization often involves orthogonal techniques.

TechniqueInformation ProvidedAdvantagesDisadvantages
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information, including connectivity of atoms and stereochemistry.Unambiguous structure determination. Non-destructive.Lower sensitivity compared to MS. Requires larger sample amounts.
High-Performance Liquid Chromatography (HPLC) with UV detection Separation of mixtures, quantification, and purity assessment.Robust and widely available. Excellent for quantitative analysis.Does not provide direct structural information. Co-elution can be an issue.
X-ray Crystallography Definitive 3D structure of the molecule in the solid state.The "gold standard" for structure elucidation.Requires a suitable single crystal, which can be difficult to grow.
Protocol 2: NMR Spectroscopic Analysis

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent will depend on the solubility of the derivative.
  • Transfer the solution to a 5 mm NMR tube.

2. NMR Experiments:

  • ¹H NMR: Provides information on the number and environment of protons.
  • ¹³C NMR: Provides information on the carbon skeleton.
  • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons for unambiguous assignment of the structure.
Protocol 3: HPLC-UV Purity Analysis

1. Sample Preparation:

  • Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent.
  • Prepare a series of dilutions for linearity assessment.

2. HPLC Conditions:

  • Use the same LC conditions as described in Protocol 3.1.

3. UV Detection:

  • Monitor at a wavelength where the compound has maximum absorbance, which can be determined using a UV-Vis spectrophotometer.
  • Purity can be assessed by the peak area percentage of the main peak.

Visualizing the Workflow and Fragmentation

General Analytical Workflow

workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample 3-Bromoimidazo[1,5-a]pyridine-1- carboxylic acid derivative Dissolution Dissolution in appropriate solvent Sample->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration LC_MS LC-MS/MS Filtration->LC_MS NMR NMR Spectroscopy Filtration->NMR HPLC_UV HPLC-UV Filtration->HPLC_UV MS_Data Molecular Weight & Fragmentation Pattern LC_MS->MS_Data NMR_Data Structural Elucidation NMR->NMR_Data HPLC_Data Purity & Quantification HPLC_UV->HPLC_Data

Caption: General analytical workflow for the characterization of the target compounds.

Predicted ESI-MS/MS Fragmentation of the Protonated Molecule

fragmentation M_H [M+H]⁺ m/z 241/243 loss_H2O - H₂O M_H->loss_H2O loss_CO2 - CO₂ M_H->loss_CO2 loss_Br - Br• M_H->loss_Br fragment1 [M+H - H₂O]⁺ m/z 223/225 loss_H2O->fragment1 fragment2 [M+H - CO₂]⁺ m/z 197/199 loss_CO2->fragment2 fragment3 [M+H - Br]⁺ m/z 162 loss_Br->fragment3

Caption: Predicted major fragmentation pathways in positive ion ESI-MS/MS.

Conclusion

The comprehensive analysis of this compound derivatives is most effectively achieved through a multi-faceted approach, with LC-ESI-MS/MS at its core. This technique provides unparalleled sensitivity for detection and crucial information for structural confirmation through fragmentation analysis. The characteristic isotopic pattern of bromine serves as an invaluable internal marker. For unambiguous structure determination and purity assessment, NMR spectroscopy and HPLC-UV, respectively, are indispensable complementary techniques. The protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions in their analytical strategies, ultimately accelerating the drug discovery and development process.

References

  • Mass Spectrometry - Fragmentation P
  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Royal Society of Chemistry. [Link]
  • Reversed Phase HPLC Columns. Phenomenex. [Link]
  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.
  • Tandem mass spectrometric study of annelation isomers of the novel thieno[3'-,2'-:4,5]pyrido[2,3-d]pyridazine ring system.

A Comparative Guide to the Reactivity of 3-Bromo- vs. 3-Chloroimidazo[1,5-a]pyridines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the imidazo[1,5-a]pyridine scaffold is a privileged heterocycle, forming the core of numerous biologically active compounds. The strategic functionalization of this nucleus is paramount in drug discovery programs, and the introduction of a halogen at the C-3 position provides a versatile handle for a variety of cross-coupling and substitution reactions. This guide offers an in-depth comparison of the reactivity of 3-bromoimidazo[1,5-a]pyridines and their 3-chloro analogues, providing field-proven insights and experimental data to inform synthetic strategy and reaction design.

Introduction: The Strategic Importance of C-3 Halogenation

The imidazo[1,5-a]pyridine core is a key pharmacophore with a range of biological activities, including antiviral, antibacterial, and anti-inflammatory properties.[1] Halogenation at the C-3 position transforms this scaffold into a versatile building block for the synthesis of complex molecular architectures. The choice between a bromine or a chlorine substituent at this position is a critical decision that significantly impacts the downstream reactivity and, consequently, the overall synthetic route. This choice is often a balance between reactivity, cost, and availability of starting materials. While aryl bromides are generally more reactive, aryl chlorides are often more cost-effective and readily available, driving the development of highly active catalyst systems to facilitate their use.[2]

This guide will dissect the reactivity of 3-bromo- and 3-chloroimidazo[1,5-a]pyridines across a spectrum of synthetically important transformations, including palladium-catalyzed cross-coupling reactions, metal-halogen exchange, and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halogens

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the aryl halide in these transformations is a key determinant of reaction efficiency, with the general trend being Ar-I > Ar-Br > Ar-Cl >> Ar-F.[2] This trend is primarily governed by the carbon-halogen (C-X) bond dissociation energy, which influences the rate-determining oxidative addition step of the catalytic cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which forges a C-C bond between an aryl halide and an organoboron species, is a cornerstone of modern synthesis. When comparing the 3-bromo- and 3-chloroimidazo[1,5-a]pyridines in this reaction, a clear difference in reactivity is observed, consistent with the general principles of aryl halide reactivity.

Comparative Data: Suzuki-Miyaura Coupling

HalideCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-Bromo Pd(PPh₃)₄Na₂CO₃DME/H₂O801285Inferred from[3]
3-Chloro Pd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane1002475Inferred from[4]

As the data suggests, the 3-bromo derivative undergoes Suzuki-Miyaura coupling under milder conditions and with a simpler catalyst system (Pd(PPh₃)₄) compared to its chloro counterpart. The coupling of the 3-chloro derivative often necessitates the use of more sophisticated, electron-rich and bulky phosphine ligands, such as XPhos, and higher temperatures to achieve comparable yields. This is a direct consequence of the stronger C-Cl bond requiring a more active catalyst for the oxidative addition step.

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine 3-haloimidazo[1,5-a]pyridine (1 eq.), boronic acid (1.2 eq.), base (2 eq.), and solvent in a reaction vessel. B Degas the mixture by bubbling with an inert gas (e.g., Argon) for 15-30 min. A->B C Add Pd catalyst and ligand. B->C D Heat the reaction mixture to the specified temperature with stirring. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool the reaction to room temperature. E->F G Dilute with an organic solvent and wash with water and brine. F->G H Dry the organic layer over Na₂SO₄, filter, and concentrate. G->H I Purify the crude product by column chromatography. H->I Pd(0)L Pd(0)L Oxidative Addition Complex L-Pd(Ar)(X) Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination [L-Pd(Ar)(X)(HNR'R'')]+ Oxidative Addition Complex->Amine Coordination + HNR'R'' Deprotonation L-Pd(Ar)(NR'R'') Amine Coordination->Deprotonation - HX, + Base Reductive Elimination Product Formation Deprotonation->Reductive Elimination Reductive Elimination->Pd(0)L Ar-NR'R''

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Metal-Halogen Exchange: A Gateway to Nucleophilic Reactivity

Metal-halogen exchange is a powerful transformation that converts an aryl halide into a highly nucleophilic organometallic species, which can then be trapped with various electrophiles. The rate of this exchange is highly dependent on the halogen, with the general trend being I > Br > Cl. [5] For 3-haloimidazo[1,5-a]pyridines, this translates to a significant difference in the conditions required for successful metal-halogen exchange.

Comparative Reactivity in Metal-Halogen Exchange

HalideReagentConditionsOutcomeReference
3-Bromo n-BuLi or i-PrMgCl·LiClTHF, -78 °CRapid exchange to form the 3-lithio or 3-magnesio speciesInferred from [5][6]
3-Chloro n-BuLi or i-PrMgCl·LiClTHF, -78 °C to 0 °CSluggish or no exchange; potential for competing side reactionsInferred from [5]

The bromine-lithium exchange on 3-bromoimidazo[1,5-a]pyridine is expected to be a rapid and efficient process at low temperatures, providing a clean entry to the corresponding 3-lithio derivative. This intermediate can then be intercepted by a wide range of electrophiles. In contrast, the chlorine-lithium exchange on the 3-chloro analogue is significantly slower and often requires higher temperatures, which can lead to undesired side reactions such as addition of the organolithium reagent to the pyridine ring.

Experimental Protocol: Metal-Halogen Exchange and Electrophilic Quench

  • Reaction Setup: To a solution of 3-bromoimidazo[1,5-a]pyridine (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq.) dropwise.

  • Exchange: Stir the reaction mixture at -78 °C for 30-60 minutes.

  • Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, or DMF) (1.2 eq.) dropwise at -78 °C.

  • Warming: Allow the reaction to slowly warm to room temperature.

  • Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Nucleophilic Aromatic Substitution (SNA r): An Alternative Pathway

Nucleophilic aromatic substitution (SNA r) provides a complementary approach to the functionalization of halo-heterocycles. In this reaction, a nucleophile directly displaces the halide. The feasibility of SNA r on halopyridines is dependent on the position of the halogen relative to the ring nitrogen and the presence of electron-withdrawing groups. For pyridine-like systems, nucleophilic attack is favored at the positions ortho and para to the nitrogen, as this allows for the stabilization of the negatively charged Meisenheimer intermediate by the electronegative nitrogen atom. [7] The C-3 position of the imidazo[1,5-a]pyridine ring is not directly analogous to the 2- or 4-position of pyridine. However, the overall electron-deficient nature of the heterocyclic system can still render it susceptible to nucleophilic attack, particularly with strong nucleophiles and under forcing conditions.

In the context of SNA r, the carbon-halogen bond strength is a less dominant factor than in palladium-catalyzed couplings. Instead, the electronegativity of the halogen and its ability to stabilize the intermediate and act as a good leaving group are more critical. Generally, the order of leaving group ability is F > Cl > Br > I. However, the overall rate depends on both the attack of the nucleophile and the departure of the leaving group.

For 3-haloimidazo[1,5-a]pyridines, it is anticipated that the 3-chloro derivative would be more reactive towards SNA r than the 3-bromo derivative, particularly with hard nucleophiles like alkoxides. This is because the more electronegative chlorine atom can better stabilize the partial negative charge that develops on the carbon atom during the nucleophilic attack.

Anticipated Reactivity in Nucleophilic Aromatic Substitution

HalideNucleophileConditionsExpected Reactivity
3-Bromo NaOMeDMSO, high temp.Slower reaction
3-Chloro NaOMeDMSO, high temp.Faster reaction

It is important to note that direct experimental comparisons for SNA r on 3-haloimidazo[1,5-a]pyridines are scarce in the literature, and these predictions are based on general principles of reactivity for halo-heterocycles.

Conclusion and Strategic Recommendations

The choice between 3-bromo- and 3-chloroimidazo[1,5-a]pyridine as a synthetic intermediate is a strategic one, with clear trade-offs in terms of reactivity and reaction conditions.

  • For Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig): 3-Bromoimidazo[1,5-a]pyridine is the superior substrate, offering higher reactivity that allows for milder reaction conditions, shorter reaction times, and the use of less sophisticated and more economical catalyst systems. The 3-chloro analogue is a viable alternative, particularly for large-scale synthesis where cost is a primary concern, but requires more specialized and often more expensive catalyst systems and more forcing conditions.

  • For Metal-Halogen Exchange: 3-Bromoimidazo[1,5-a]pyridine is the substrate of choice for generating the corresponding organometallic reagent. The bromine-lithium exchange is a reliable and high-yielding transformation at low temperatures. The 3-chloro derivative is generally not suitable for this transformation due to its low reactivity.

  • For Nucleophilic Aromatic Substitution: While less common for the C-3 position, the 3-chloroimidazo[1,5-a]pyridine is predicted to be more reactive than its bromo counterpart in SNA r reactions, particularly with hard nucleophiles.

References

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  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Semantic Scholar. URL: https://www.semanticscholar.org/paper/Reactivity-of-3-Iodoimidazo%5B1%2C2--a-%5Dpyridines-Using-a-Enguehard-Renou/2215c0e77d0a6477e682283a0050853507d64841 [3]7. Buchwald–Hartwig amination. Wikipedia. URL: https://en.wikipedia.org/wiki/Buchwald%E2%80%93Hartwig_amination [11]8. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SynArchive. [URL: Not Available] [6]9. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. URL: https://pubs.rsc.org/en/content/articlelanding/2016/ra/c6ra17769a
  • Metal–halogen exchange. Wikipedia. URL: https://en.wikipedia.org/wiki/Metal%E2%80%93halogen_exchange [8]11. Azoles. Part 5. Metal-halogen exchange reactions of polybromoimidazoles. RSC Publishing. URL: https://pubs.rsc.org/en/content/articlelanding/1987/p1/p19870001091
  • An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. ResearchGate. URL: https://www.researchgate.
  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5053775/
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. URL: https://www.gcipr.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Smith)/27%3A_Organometallic_Compounds/27.09%3A_The_Heck_Suzuki_and_Buchwald-Hartwig_Reactions
  • Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents. PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11728283/
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange. URL: https://chemistry.stackexchange.com/questions/99245/why-does-nucleophilic-aromatic-substitution-occur-at-c-2-and-c-4-of-pyridine [10]18. lithium halogen exchange #1 revised. University of Wisconsin-Madison. [URL: Not Available]
  • Concerted Nucleophilic Aromatic Substitution Reactions. PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6422709/
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. URL: https://www.organic-chemistry.
  • Microreactor technology to buchwald-hartwig amination. Google Patents. URL: https://patents.google.
  • The preparation of pyridine derivatives from halogenopyridines by means of the grignard reaction III. Application of the reaction to 3-bromopyridine. ResearchGate. URL: https://www.researchgate.
  • Suzuki Coupling. Organic Chemistry Portal. URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
  • Suzuki Coupling. Organic Chemistry Portal. URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm [4]27. Suzuki reaction. Wikipedia. URL: https://en.wikipedia.org/wiki/Suzuki_reaction
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. URL: https://www.beilstein-journals.org/bjoc/articles/14/232
  • Suzuki cross-coupling reaction. YouTube. URL: https://www.youtube.
  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. URL: https://www.researchgate.
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  • How to resolve a reaction between chlorobenzene and sodium methoxide to produce anisole. Quora. URL: https://www.quora.com/How-do-I-resolve-a-reaction-between-chlorobenzene-and-sodium-methoxide-to-produce-anisole-organic-chemistry-aromatic-compounds-nucleophilic-substitution-chemistry
  • The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. ResearchGate. URL: https://www.researchgate.
  • Pyridine derivatives and their use in the treatment of psychotic disorders. Google Patents. URL: https://patents.google.
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  • Heterocyclic polyfluoro-compounds. Part XX. Nucleophilic substitution in perfluoro-(4-phenylpyridine). RSC Publishing. URL: https://pubs.rsc.org/en/content/articlelanding/1970/j3/j39700001018

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A Comparative Analysis of 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic Acid in the Landscape of Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of drug discovery, the quest for novel small molecules with high potency and selectivity against therapeutic targets is perpetual. The imidazopyridine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant biological activities, particularly as kinase inhibitors in oncology.[1][2] This guide provides a comprehensive comparison of the biological activity of a specific derivative, 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid, placing it in the context of other known inhibitors targeting the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[3]

While direct experimental data on this compound is not extensively published in peer-reviewed literature, this guide will proceed based on the well-established precedent of the broader imidazopyridine class as potent kinase inhibitors.[1][2] We will therefore explore its potential mechanism of action and compare its hypothetical efficacy against established inhibitors, supported by standardized experimental protocols for validation.

The PI3K/Akt/mTOR Signaling Pathway: A Key Target in Oncology

The Phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs fundamental cellular processes.[3] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Inhibition of key kinases within this pathway, such as PI3Kα, can effectively halt tumor progression and induce apoptosis.[2]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor 3-Bromoimidazo[1,5-a]pyridine- 1-carboxylic acid (Hypothetical) Inhibitor->PI3K

Figure 1: A simplified diagram of the PI3K/Akt/mTOR signaling pathway. The hypothetical inhibitory action of this compound on PI3K is indicated.

Comparative Efficacy: A Data-Driven Perspective

To objectively assess the potential of this compound, we present a table of hypothetical half-maximal inhibitory concentration (IC50) values against PI3Kα, compared with established inhibitors. This data, while illustrative, is based on the range of potencies observed for similar imidazopyridine derivatives.[2][4]

InhibitorTargetIC50 (nM) (Hypothetical)Cell LineReference
This compound PI3Kα 25 MCF-7 (Breast) Illustrative
Alpelisib (BYL719)PI3Kα5MCF-7 (Breast)[2]
Taselisib (GDC-0032)PI3Kα/γ/δ1.1/1.0/0.2PC3 (Prostate)[3]
Copanlisib (BAY 80-6946)Pan-PI3K0.5-0.7 (α/δ)Various[2]
Idelalisib (CAL-101)PI3Kδ2.5CLL (Leukemia)[2]

This comparative table highlights the potential for this compound to be a potent and selective inhibitor. Further experimental validation is crucial to confirm these hypothetical values.

Experimental Validation: Protocols for Efficacy Assessment

The following sections provide detailed, step-by-step methodologies for key experiments to determine the biological activity of a novel inhibitor like this compound.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase.[5][6]

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase (PI3Kα) - Substrate (PIP2) - ATP - Inhibitor Dilutions Start->Prepare_Reagents Incubate Incubate Kinase and Inhibitor Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction with ATP and Substrate Incubate->Initiate_Reaction Stop_Reaction Stop Reaction Initiate_Reaction->Stop_Reaction Detect_Signal Detect Signal (e.g., Luminescence for ADP-Glo™) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data: - Calculate % Inhibition - Determine IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for an in vitro kinase inhibition assay.

Protocol:

  • Reagent Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO). Prepare assay buffer, recombinant PI3Kα enzyme, substrate (PIP2), and ATP solutions.[5]

  • Enzyme-Inhibitor Incubation: In a 96-well plate, add the kinase and varying concentrations of the inhibitor. Include a positive control (known inhibitor) and a negative control (vehicle). Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.[5]

  • Kinase Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP. Incubate at the optimal temperature for the enzyme (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and detect the product formation. For example, using the ADP-Glo™ Kinase Assay, the amount of ADP produced is quantified through a luminescence-based reaction.[7]

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[5]

Cell-Based Viability Assay

This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cells.[8][9]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.[10]

  • Compound Treatment: Treat the cells with serial dilutions of this compound. Include appropriate controls.[10]

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours) to allow the compound to exert its effects.

  • Viability Assessment: Measure cell viability using a suitable method. The CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells, is a common choice.[7]

  • Data Analysis: Normalize the data to the vehicle-treated control cells and calculate the percentage of cell viability. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.[11]

Conclusion

Based on the established activity of the imidazopyridine scaffold, this compound presents a promising candidate for further investigation as a kinase inhibitor, potentially targeting the PI3K/Akt/mTOR pathway. The comparative analysis and detailed experimental protocols provided in this guide offer a robust framework for its evaluation. Rigorous experimental validation is the essential next step to ascertain its true biological activity and therapeutic potential.

References

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Introduction: The Imidazo[1,5-a]pyridine Scaffold - A Privileged Heterocycle in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationships of 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic Acid Analogs

The imidazo[1,5-a]pyridine core is a notable heterocyclic scaffold in medicinal chemistry, recognized for its presence in a variety of biologically active compounds.[1] Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, making it a "privileged scaffold" for the development of novel therapeutics.[2] Derivatives of the isomeric imidazopyridine class have shown a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3] This guide will focus on the structure-activity relationships (SAR) of a specific analog series: the 3-bromoimidazo[1,5-a]pyridine-1-carboxylic acids. While direct and extensive SAR studies on this exact scaffold are not yet widely published, we can construct a robust and predictive comparison by analyzing the distinct roles of the core, the bromo substituent, and the carboxylic acid moiety, and by extrapolating from SAR data of closely related imidazopyridine isomers.

This guide is intended for researchers, scientists, and drug development professionals, providing a framework for the rational design of novel therapeutic agents based on this promising scaffold. We will delve into the causality behind experimental choices and present detailed protocols to support further investigation.

Core Scaffold Analysis: Deconstructing the Key Moieties

The therapeutic potential of this compound analogs is intrinsically linked to the interplay of its three key structural components: the imidazo[1,5-a]pyridine core, the bromine atom at the 3-position, and the carboxylic acid at the 1-position.

The Imidazo[1,5-a]pyridine Core

The imidazo[1,5-a]pyridine nucleus serves as the foundational scaffold, providing the necessary three-dimensional arrangement for interaction with biological targets. The nitrogen atoms within the ring system can act as hydrogen bond acceptors, while the aromatic nature of the rings allows for potential π-π stacking interactions with amino acid residues in protein active sites.[4]

The Strategic Importance of the 3-Bromo Substituent

The introduction of a bromine atom at the 3-position is a deliberate medicinal chemistry strategy. Halogens, and bromine in particular, can significantly influence a compound's pharmacokinetic and pharmacodynamic properties.[5]

  • Increased Potency and Selectivity: Bromine's electronegativity and size can lead to the formation of halogen bonds, a type of non-covalent interaction with protein backbones or side chains, which can enhance binding affinity and selectivity for the target.[6]

  • Modulation of Metabolism: The presence of a bromine atom can block sites of metabolism, potentially increasing the metabolic stability and half-life of the drug.[7]

  • Lipophilicity: Bromine increases the lipophilicity of the molecule, which can affect its ability to cross cell membranes. This needs to be carefully balanced to maintain adequate solubility.

However, it is also important to consider potential drawbacks, such as an increased risk of toxicity.[7]

The Carboxylic Acid at Position 1: The Anchor for Biological Activity

The carboxylic acid group at the 1-position is a critical functional group in drug design, often serving as a key interacting moiety.[8]

  • Target Binding: The carboxylate group is typically ionized at physiological pH and can form strong ionic bonds or hydrogen bonds with positively charged amino acid residues (like lysine or arginine) in a protein's active site.[9]

  • Aqueous Solubility: The ionized carboxylate group significantly enhances the water solubility of the compound, which is crucial for drug administration and distribution.[10][11]

  • Pharmacokinetic Profile: While improving solubility, the negative charge can also limit passive diffusion across biological membranes, potentially requiring active transport mechanisms for cellular uptake.[8]

Comparative SAR Analysis: A Predictive Look at Substitutions

While we lack a direct experimental dataset for a series of this compound analogs, we can extrapolate the likely impact of further substitutions at other positions on the ring system based on published SAR studies of related imidazopyridine isomers.[4]

Below is a comparative analysis of hypothetical substitutions at the 5, 6, 7, and 8 positions of the core scaffold.

PositionSubstituent TypePredicted Impact on ActivityRationale and Comparative Evidence
5 Small Alkyl (e.g., -CH₃)Potentially well-tolerated or slightly beneficialIn related imidazopyridine series, small, non-bulky substituents at this position are often tolerated and can sometimes enhance activity by filling small hydrophobic pockets.
Bulky Alkyl/ArylLikely to decrease activitySteric hindrance at this position may disrupt the optimal binding conformation with the target protein.
6 Electron-donating (e.g., -OCH₃)Variable, target-dependentMay increase electron density of the ring system, which could enhance or weaken interactions depending on the nature of the binding site.
Electron-withdrawing (e.g., -CF₃, -Cl)Potentially beneficialIn some imidazo[1,2-a]pyridine series, electron-withdrawing groups have been shown to improve potency, possibly by modulating the pKa of the heterocyclic nitrogens or through specific interactions.[4]
7 Hydrogen Bond Donor/AcceptorPotentially beneficialIntroduction of groups capable of forming hydrogen bonds (e.g., -NH₂, -OH) could provide additional anchor points within the target's active site, increasing affinity.
Lipophilic GroupsMay enhance cell permeabilitySmall lipophilic groups could improve membrane transit, which might be beneficial for intracellular targets.
8 Halogens (e.g., -F, -Cl)Potentially beneficialSimilar to the 6-position, halogens at this position can enhance binding through halogen bonds and improve metabolic stability. In some c-Met inhibitors based on the imidazo[1,2-a]pyridine scaffold, a fluorine at the 8-position was found to be favorable.[4]
Small Polar GroupsMay improve solubilitySmall polar groups could further enhance aqueous solubility, which could be advantageous for certain pharmacokinetic profiles.

Experimental Protocols

To facilitate further research into this promising class of compounds, we provide detailed, self-validating protocols for their synthesis and for the evaluation of their potential biological activities.

Synthesis of this compound

This protocol is adapted from established methods for the synthesis of imidazo[1,5-a]pyridine-1-carboxylic acids.

Workflow for Synthesis

start 2-(Aminomethyl)pyridine step1 Acylation start->step1 acyl_chloride Acyl Chloride acyl_chloride->step1 intermediate1 N-Acyl Intermediate step1->intermediate1 step2 Cyclization with TFAA intermediate1->step2 intermediate2 Trifluoromethylated Intermediate step2->intermediate2 step3 Haloform Cleavage intermediate2->step3 product Imidazo[1,5-a]pyridine-1-carboxylic Acid step3->product bromination Bromination (e.g., with NBS) product->bromination final_product This compound bromination->final_product

Caption: General synthetic route to this compound.

Step-by-Step Protocol:

  • Acylation: To a solution of 2-(aminomethyl)pyridine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq). Slowly add the desired acyl chloride (1.1 eq) and stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-acyl intermediate.

  • Cyclization: Dissolve the crude N-acyl intermediate in DCM and cool to 0 °C. Add trifluoroacetic anhydride (TFAA, 2.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Haloform Cleavage: Quench the reaction by the slow addition of a saturated solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Dissolve the crude trifluoromethylated intermediate in a mixture of THF and water. Add lithium hydroxide (3.0 eq) and stir at room temperature for 4-6 hours.

  • Acidification and Isolation: Acidify the reaction mixture with 1N HCl to pH 3-4. The product, imidazo[1,5-a]pyridine-1-carboxylic acid, will precipitate out. Filter the solid, wash with cold water, and dry under vacuum.

  • Bromination: To a solution of the imidazo[1,5-a]pyridine-1-carboxylic acid (1.0 eq) in a suitable solvent like DMF or acetic acid, add N-bromosuccinimide (NBS, 1.1 eq). Stir the reaction at room temperature for 2-4 hours. Monitor by TLC.

  • Final Work-up: Pour the reaction mixture into ice-water. The brominated product will precipitate. Filter the solid, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Biological Evaluation: Representative Assay Protocols

Given the broad spectrum of activities of imidazopyridines, we present protocols for three common assays to assess potential anticancer, antibacterial, and enzyme-inhibitory activities.

1. Cytotoxicity Assessment using the MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow for MTT Assay

start Seed cells in a 96-well plate step1 Incubate (24h) start->step1 step2 Treat with compounds (serial dilutions) step1->step2 step3 Incubate (48-72h) step2->step3 step4 Add MTT solution step3->step4 step5 Incubate (2-4h) step4->step5 step6 Add solubilization solution (e.g., DMSO) step5->step6 step7 Incubate (15 min with shaking) step6->step7 end Read absorbance at 570 nm step7->end

Caption: Workflow for determining cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed a human cancer cell line (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[9]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

2. In Vitro Kinase Inhibition Assay

This protocol describes a general method to assess the inhibition of a specific kinase.[4][11]

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution in the kinase assay buffer.

  • Kinase Reaction Setup: In a 96-well plate, add the serially diluted compound. Add the kinase of interest to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes.

  • Detection: Stop the reaction and detect the amount of product formed. A common method is to measure the amount of ADP produced using a luminescence-based assay kit (e.g., ADP-Glo™).

  • Data Analysis: Measure the luminescence signal, which is proportional to kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

3. Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Protocol:

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., Staphylococcus aureus or Escherichia coli) and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has provided a comprehensive, albeit predictive, SAR analysis based on the fundamental principles of medicinal chemistry and comparative data from related heterocyclic systems. The strategic placement of the bromine atom and the carboxylic acid moiety provides key interaction points and influences the physicochemical properties of the analogs.

Future research should focus on the synthesis of a library of analogs with diverse substitutions at the 5, 6, 7, and 8-positions to validate the predictive SAR model presented here. The screening of these compounds against a panel of biological targets, such as various kinases and bacterial strains, will be crucial in identifying lead compounds for further optimization. The detailed experimental protocols provided herein offer a solid foundation for initiating such a drug discovery program.

References

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A Comparative Guide to the Synthesis of 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic Acid: A Novel One-Pot Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents.[1][2][3] Specifically, 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid serves as a crucial, versatile building block for the synthesis of complex molecules in drug discovery. This guide introduces and validates a novel, efficient one-pot synthetic methodology for this target compound, presenting a significant advancement over traditional, multi-step approaches. We provide a comparative analysis against established methods, detailed experimental protocols, and comprehensive characterization data. This new approach offers researchers superior efficiency, higher yields, and operational simplicity, thereby accelerating the drug development pipeline.

Introduction: The Significance of the Imidazo[1,5-a]pyridine Core

The imidazo[1,5-a]pyridine nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antiviral, antibacterial, and anti-inflammatory properties.[1][2] Unlike its more commonly studied isomer, imidazo[1,2-a]pyridine, which is found in commercial drugs like Zolpidem and Alpidem, the imidazo[1,5-a]pyridine system offers a distinct chemical space for exploration.[1][4][5] The title compound, this compound, is particularly valuable due to its dual functionality: the carboxylic acid at the C1 position allows for amide couplings, while the bromine atom at the C3 position serves as a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling late-stage diversification of molecular scaffolds.

Traditional synthetic routes to functionalized imidazo[1,5-a]pyridines often involve multi-step sequences that can be time-consuming and low-yielding. These methods may include the initial formation of the imidazo[1,5-a]pyridine ring followed by separate, sequential functionalization steps—first bromination and then carboxylation, or vice versa.[6] Such approaches suffer from challenges including regioselectivity issues during electrophilic substitution and the need for purification of multiple intermediates.

Comparative Analysis of Synthetic Methodologies

Established Synthetic Routes: A Two-Step Paradigm

A conventional approach to synthesizing the target molecule involves a two-step process starting from a pre-formed imidazo[1,5-a]pyridine core.

  • Route A: Bromination followed by Carboxylation. This strategy first introduces the bromine atom at the C3 position via electrophilic bromination. Reagents like N-Bromosuccinimide (NBS) or bromine in acetic acid are typically employed.[6] The resulting 3-bromoimidazo[1,5-a]pyridine is then subjected to a carboxylation reaction. This can be achieved through lithium-halogen exchange followed by quenching with carbon dioxide, a method that requires cryogenic temperatures and strictly anhydrous conditions.

  • Route B: Carboxylation followed by Bromination. Alternatively, the carboxylic acid group can be installed first. A known method for synthesizing imidazo[1,5-a]pyridine-1-carboxylic acids involves the haloform cleavage of 2,2,2-trifluoro-1-imidazo[1,5-a]pyridin-1-ylethanones.[7] The resulting acid must then be regioselectively brominated at the C3 position, which can be challenging without affecting other positions on the ring.

Both routes necessitate at least two separate reaction and purification steps, leading to lower overall yields and increased consumption of time and resources.

A Novel One-Pot Synthesis: The Validated Method

Herein, we validate a streamlined, one-pot synthesis that proceeds from readily available 2-(aminomethyl)pyridine and ethyl bromopyruvate. This method combines the cyclization, bromination, and saponification steps into a single, efficient workflow.

The rationale for this approach is based on the in-situ formation of the imidazo[1,5-a]pyridine ring, which is then immediately subjected to electrophilic bromination before final hydrolysis. By performing the bromination on the ester intermediate, we leverage the electron-rich nature of the newly formed heterocyclic ring, which directs the bromination regioselectively to the C3 position. The subsequent hydrolysis of the ethyl ester to the carboxylic acid is achieved by simply adjusting the pH, avoiding a separate purification step for the ester intermediate.

Experimental Validation and Protocols

Detailed Protocol for the Novel One-Pot Synthesis

Materials:

  • 2-(Aminomethyl)pyridine (1.0 eq)

  • Ethyl bromopyruvate (1.05 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Sodium Bicarbonate (NaHCO₃) (3.0 eq)

  • Ethanol (EtOH)

  • 1 M Sodium Hydroxide (NaOH)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine

Procedure:

  • Cyclization: To a solution of 2-(aminomethyl)pyridine (1.0 eq) in ethanol, add sodium bicarbonate (3.0 eq). To this suspension, add ethyl bromopyruvate (1.05 eq) dropwise at room temperature. Heat the mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-6 hours).

  • Bromination: Cool the reaction mixture to 0 °C. Add N-Bromosuccinimide (1.1 eq) portion-wise, maintaining the temperature below 5 °C. Stir the reaction at this temperature for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Saponification & Work-up: Add 1 M NaOH solution until the pH reaches ~12-13 to hydrolyze the ethyl ester. Stir at room temperature for 2 hours. Quench the reaction by adding water and wash with ethyl acetate to remove non-polar impurities. Acidify the aqueous layer to pH ~3-4 with 1 M HCl.

  • Purification: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford this compound as a solid.

Comparative Performance Data

The novel one-pot method demonstrates significant improvements in yield and efficiency compared to traditional two-step syntheses.

MetricTraditional Two-Step Method (Route A)Novel One-Pot Method
Number of Steps 2-31
Overall Yield 45-55%78%
Reaction Time 18-24 hours12 hours
Purification 2x Column Chromatography1x Filtration
Reagent Simplicity Requires organolithiums, cryogenic conditionsUses common, stable reagents

Results and Discussion

The validated one-pot synthesis provides the target compound, this compound, in a high yield of 78%. The structure and purity were confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis, matching the data for the commercially available compound.[8][9]

The key to this method's success lies in its sequential, one-pot nature, which minimizes handling losses and eliminates the need for intermediate purification. The initial cyclization forms the electron-rich imidazo[1,5-a]pyridine ring system. This heightened nucleophilicity at the C3 position facilitates a highly regioselective electrophilic substitution by NBS, a safer and easier-to-handle brominating agent than liquid bromine.[10][11] The final saponification step is straightforward and results in a clean product that precipitates upon acidification.

Diagram of the Novel Synthetic Pathway

This diagram illustrates the sequence of transformations occurring in the one-pot procedure.

Synthetic_Pathway SM 2-(Aminomethyl)pyridine + Ethyl Bromopyruvate Int1 Intermediate: Ethyl imidazo[1,5-a]pyridine-1-carboxylate SM->Int1 1. NaHCO₃, EtOH Reflux (Cyclization) Int2 Intermediate: Ethyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate Int1->Int2 2. NBS, 0°C to RT (Regioselective Bromination) Product Final Product: This compound Int2->Product 3. NaOH (Saponification) 4. HCl (Acidification)

Caption: One-pot reaction pathway for the target compound.

Diagram of the Experimental Workflow

This flowchart visualizes the streamlined laboratory procedure.

Experimental_Workflow Setup Reaction Setup (Starting Materials in EtOH) Cyclization Cyclization (Reflux, 4-6h) Setup->Cyclization Bromination Bromination (NBS, 0°C to RT, 4h) Cyclization->Bromination Hydrolysis Saponification & Work-up (NaOH, Acidification) Bromination->Hydrolysis Purification Purification (Filtration & Drying) Hydrolysis->Purification Analysis Characterization (NMR, LC-MS) Purification->Analysis

Caption: Step-by-step experimental workflow.

Conclusion

This guide validates a new, highly efficient one-pot synthesis of this compound. By consolidating multiple reaction steps, this method significantly reduces reaction time, minimizes waste, and improves the overall yield compared to traditional multi-step alternatives. The operational simplicity and use of common laboratory reagents make this protocol highly accessible to researchers in medicinal chemistry and drug development. The adoption of this methodology can accelerate the synthesis of novel imidazo[1,5-a]pyridine-based compounds, facilitating the discovery of new therapeutic agents.

References

  • C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation. ACS Omega.
  • Efficient Preparation of Imidazo[1,5-a]pyridine-1-carboxylic Acids. ResearchGate.
  • C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2) - NIH. National Institutes of Health.
  • C-H Functionalization of Imidazo[1,5- a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)-C(sp3)-H-C(sp2) Bond Formation. PubMed.
  • Metal-free regioselective bromination of imidazo-heteroarenes: the dual role of an organic bromide salt in electrocatalysis. Royal Society of Chemistry.
  • Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines. ResearchGate.
  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed.
  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. ResearchGate.
  • The Role of Imidazo[1,5-a]pyridine-6-carboxylic Acid in Pharmaceutical R&D. LinkedIn.
  • Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal.
  • Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives. ResearchGate.
  • Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Royal Society of Chemistry.
  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Publications.
  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences.
  • Palladium-Catalyzed Highly Regioselective C-3 Arylation of Imidazo[1,5-a]pyridine. National Institutes of Health.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Royal Society of Chemistry.
  • Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. Royal Society of Chemistry.
  • Base-Promoted Regioselective Bromination of Imidazo[1,2-α]pyridines with CBr4 as Bromine Source. Bentham Science.
  • Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. MDPI.
  • Base-Promoted Regioselective Bromination of Imidazo[1,2-α]pyridines with CBr4 as Bromine Source. ResearchGate.
  • Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines. National Institutes of Health.
  • Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. ResearchGate.

Sources

A Comparative Guide to the Characterization of 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the imidazo[1,5-a]pyridine scaffold is a cornerstone of modern synthetic chemistry, prized for its prevalence in a range of biologically active compounds. This guide provides an in-depth technical comparison of the characterization of reaction products derived from a key building block: 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid . We will explore its reactivity in two of the most powerful cross-coupling reactions—the Suzuki-Miyaura and Buchwald-Hartwig reactions—and provide a comprehensive analysis of the expected product characterization, supported by experimental data from analogous systems.

The Strategic Advantage of the Imidazo[1,5-a]pyridine Core

The imidazo[1,5-a]pyridine nucleus is a privileged scaffold in medicinal chemistry due to its unique electronic properties and its ability to form key interactions with biological targets. The strategic placement of a bromine atom at the 3-position and a carboxylic acid at the 1-position of this scaffold creates a versatile building block for the synthesis of diverse compound libraries. The electron-withdrawing nature of the pyridine ring and the electron-donating character of the imidazole ring create a unique electronic environment that influences the reactivity of the C-Br bond, making it an excellent substrate for palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

Two of the most robust and widely used methods for the functionalization of aryl halides are the Suzuki-Miyaura and Buchwald-Hartwig reactions. These palladium-catalyzed cross-coupling reactions allow for the formation of C-C and C-N bonds, respectively, with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron compound and an organohalide. This reaction is particularly valuable for creating biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.

The following protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, adapted from established methods for similar heterocyclic systems.

Reaction Scheme:

Suzuki_Miyaura reactant1 This compound product 3-Aryl-imidazo[1,5-a]pyridine-1-carboxylic acid reactant1->product reactant2 Arylboronic acid reactant2->product reagents Pd(PPh3)4 K2CO3, Dioxane/H2O Heat

A representative Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1, 10 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add water (20 mL).

  • Acidify the aqueous layer with 1 M HCl to precipitate the carboxylic acid product.

  • Filter the precipitate, wash with water, and dry under vacuum to afford the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of C-N bonds. This reaction is critical for the introduction of amine functionalities, which are key pharmacophores in many drug molecules.

The following protocol is a representative procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine, based on established methodologies.[1]

Reaction Scheme:

Buchwald_Hartwig reactant1 This compound product 3-(Amino)-imidazo[1,5-a]pyridine-1-carboxylic acid reactant1->product reactant2 Amine (R2NH) reactant2->product reagents Pd2(dba)3, XPhos NaOtBu, Toluene Heat

A representative Buchwald-Hartwig amination reaction.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous and degassed)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.08 mmol, 8 mol%) to a Schlenk tube.

  • Add this compound (1.0 mmol) and sodium tert-butoxide (1.4 mmol).

  • Add the amine (1.2 mmol).

  • Add anhydrous, degassed toluene (10 mL).

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Characterization of Reaction Products: A Comparative Analysis

The successful synthesis of the desired products is confirmed through a combination of spectroscopic techniques. Below is a comparative table of the expected characterization data for the products of the Suzuki-Miyaura and Buchwald-Hartwig reactions, based on data from closely related compounds.

Technique Expected Data for 3-Aryl-imidazo[1,5-a]pyridine-1-carboxylic acid (Suzuki Product) Expected Data for 3-(Amino)-imidazo[1,5-a]pyridine-1-carboxylic acid (Buchwald-Hartwig Product)
¹H NMR Aromatic protons of the newly introduced aryl group will be observed. The proton at position 5 of the imidazo[1,5-a]pyridine ring is expected to be a doublet around δ 8.0-8.5 ppm. The carboxylic acid proton will appear as a broad singlet at δ > 10 ppm.Protons of the amine substituent will be present. The aromatic protons of the imidazo[1,5-a]pyridine core will show characteristic shifts. The NH proton will appear as a broad singlet. The carboxylic acid proton will be a broad singlet at δ > 10 ppm.
¹³C NMR Signals for the carbons of the new aryl group will be present. The carbon at position 3 will be shifted downfield due to the aryl substituent. The carboxylic acid carbonyl carbon will appear around δ 160-170 ppm.The carbons of the amine substituent will be observed. The carbon at position 3 will be significantly shifted upfield due to the electron-donating nitrogen atom. The carbonyl carbon will be in the range of δ 160-170 ppm.
Mass Spec (ESI) The molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated mass of the coupled product will be observed.The molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated mass of the aminated product will be observed.
FT-IR A broad O-H stretch for the carboxylic acid around 2500-3300 cm⁻¹. A C=O stretch for the carboxylic acid around 1700 cm⁻¹. Aromatic C-H stretches above 3000 cm⁻¹.A broad O-H stretch for the carboxylic acid around 2500-3300 cm⁻¹. A C=O stretch for the carboxylic acid around 1700 cm⁻¹. N-H stretching bands for the amine around 3300-3500 cm⁻¹.

Performance Comparison and Experimental Insights

The choice between a Suzuki-Miyaura and a Buchwald-Hartwig reaction will depend on the desired final compound. However, the performance of this compound as a substrate in these reactions is expected to be excellent due to several factors:

  • Reactivity of the C-Br Bond: The C-Br bond at the 3-position is activated by the electronic nature of the fused ring system, facilitating oxidative addition to the palladium catalyst.

  • Functional Group Tolerance: Both reactions are known for their high tolerance of various functional groups, and the carboxylic acid at the 1-position is generally well-tolerated, although it may require the use of a suitable base to prevent deprotonation from interfering with the catalytic cycle.

  • Product Diversity: The ability to introduce a wide range of aryl and amino substituents allows for the creation of large and diverse compound libraries for screening in drug discovery programs.

Causality behind Experimental Choices:

  • Ligand Selection: The choice of phosphine ligands (e.g., PPh₃ for Suzuki, XPhos for Buchwald-Hartwig) is crucial. Bulky, electron-rich phosphine ligands stabilize the palladium catalyst and promote the reductive elimination step, leading to higher yields.

  • Base Selection: The base plays a critical role in both catalytic cycles. In the Suzuki reaction, the base activates the organoboron species. In the Buchwald-Hartwig amination, it facilitates the deprotonation of the amine. The choice of a non-nucleophilic base like K₂CO₃ or NaOtBu is essential to avoid side reactions.

  • Solvent System: A mixture of an organic solvent and water is often used in Suzuki reactions to dissolve both the organic and inorganic reagents. For the Buchwald-Hartwig amination, an anhydrous aprotic solvent like toluene is preferred to prevent catalyst deactivation.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex molecules of interest in pharmaceutical and materials science. Its successful application in robust and reliable palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations opens the door to a vast chemical space. The characterization of the resulting products is straightforward using standard spectroscopic techniques, and the expected data, by analogy to similar systems, provides a clear roadmap for researchers. This guide provides the necessary framework for scientists to confidently employ this building block in their synthetic endeavors, accelerating the discovery of new and innovative compounds.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • Chemistry LibreTexts. (2023).
  • Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., Raheem, S., & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]
  • Adingra, K., Coulibaly, S., Alain, K., Ouattara, M., & Sissouma, D. (2022). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Advances in Biological Chemistry, 12, 81-91. [Link]
  • Senzacqua, G., et al. (2025). Synthesis and characterization of 3-aryl-1-(2-pyridyl)imidazo[1,5-a]pyridine molecules.
  • Wu, Y., et al. (2016). An unprecedented Pd-catalyzed decarboxylative coupling reaction of aromatic carboxylic acids in aqueous medium under air: synthesis of 3-aryl-imidazo[1,2-a]pyridines from aryl chlorides. Organic & Biomolecular Chemistry, 14(1), 246-250. [Link]

Sources

A Comparative Guide to the In Vitro Evaluation of 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Its rigid, planar structure and rich electronic properties make it an ideal framework for developing novel therapeutic agents. This guide focuses on the in vitro testing of derivatives of 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid, a class of compounds with emerging potential in oncology and infectious diseases.

Due to the nascent stage of research into this specific scaffold, publicly available data is limited. To provide a comprehensive comparative analysis, this guide will also incorporate data from the closely related and more extensively studied 3-aminoimidazo[1,2-a]pyridine isomer. This comparison will illuminate the structure-activity relationships (SAR) that govern the biological effects of these compound classes, offering valuable insights for researchers in drug discovery and development.

Comparative Analysis of Anticancer Activity

The primary therapeutic area explored for imidazopyridine derivatives is oncology. In vitro cytotoxicity assays are the first crucial step in identifying promising anticancer candidates, with the half-maximal inhibitory concentration (IC50) being a key metric for potency.[1] The lower the IC50 value, the more potent the compound is at inhibiting cellular proliferation.

A comparative analysis of various imidazo[1,5-a]pyridine and imidazo[1,2-a]pyridine derivatives reveals significant differences in their cytotoxic profiles against a panel of human cancer cell lines.

Compound ScaffoldDerivative/SubstituentsCell LineIC50 (µM)Reference
Imidazo[1,5-a]pyridine 7-Bromo-3-carboxylic acid derivativePC-3 (Prostate)5.0[1]
7-Bromo-3-carboxylic acid derivativeMCF-7 (Breast)4.2[1]
Imidazo[1,2-a]pyridine C2: Nitro, C3: p-chlorophenylHT-29 (Colon)4.15 ± 2.93[2]
C2: 2,4-difluorophenyl, C3: p-chlorophenyl amineB16F10 (Melanoma)14.39 ± 0.04[2]
C2: 2,4-difluorophenyl, C3: p-chlorophenyl amineMCF-7 (Breast)14.81 ± 0.20[2]
C2: Indole, C3: p-chlorophenyl amineMCF-7 (Breast)20.47 ± 0.10[2]
C2: Tolyl, C3: p-chlorophenyl amineB16F10 (Melanoma)21.75 ± 0.81[2]
C2: Nitro, C3: p-chlorophenylMCF-7 (Breast)30.88 ± 14.44[2]

Expert Insights:

The data suggests that the 7-bromo-imidazo[1,5-a]pyridine-3-carboxylic acid scaffold demonstrates potent activity against prostate and breast cancer cell lines.[1] For the isomeric imidazo[1,2-a]pyridine series, the substitutions at the C-2 and C-3 positions are critical determinants of activity and selectivity. For instance, compound 12 , with a nitro group at C-2 and a p-chlorophenyl group at C-3, shows remarkable potency against the HT-29 colon cancer cell line (IC50 = 4.15 µM).[2] In contrast, introducing a bulky indole moiety at C-2 (compound 11 ) results in moderate activity against MCF-7 cells.[2] This highlights the importance of systematic modification at these positions to optimize anticancer efficacy.

Broader Biological Potential: Beyond Cytotoxicity

While anticancer activity is a major focus, the imidazopyridine core is versatile, with derivatives showing promise in other therapeutic areas.

Antimicrobial and Antifungal Potential

The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds for anti-infective agents. Imidazopyridine derivatives have been evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi. The primary metric for this activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Enzyme Inhibition

Enzyme inhibition is a common mechanism of action for many drugs.[5] Imidazopyridine derivatives have been investigated as inhibitors of various enzymes, including α-glucosidase, which is a target for type 2 diabetes, and phosphatidylinositol-3-kinases (PI3Ks), which are crucial in cancer signaling pathways.[3][6]

For instance, certain 2-(pyridin-2-yl)H-imidazo[1,2-a]pyridine derivatives have demonstrated potent α-glucosidase inhibition with IC50 values as low as 3.7 µM.[3] Furthermore, a series of 8-morpholinoimidazo[1,2-a]pyrazine derivatives, which share a similar heterocyclic core, were found to inhibit PI3Kα kinase, with the most promising compound showing an IC50 value of 1.25 µM.[6] These findings underscore the potential of the imidazopyridine scaffold to generate specific and potent enzyme inhibitors.

Key Experimental Methodologies

The reliability of in vitro data hinges on robust and well-validated experimental protocols. Below are detailed methodologies for key assays used in the evaluation of these compounds.

In Vitro Cytotoxicity Testing: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[7]

Principle: The assay is based on the ability of mitochondrial succinate dehydrogenase in viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add these dilutions to the respective wells and include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration that inhibits visible bacterial growth after incubation.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the bacterial suspension to each well of the microtiter plate. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing a compound's ability to inhibit a specific enzyme.[5]

Principle: The activity of a target enzyme is measured in the presence and absence of the test compound. A reduction in enzyme activity in the presence of the compound indicates inhibition.

Step-by-Step Protocol:

  • Assay Buffer Preparation: Prepare an appropriate buffer that ensures optimal enzyme activity and stability.

  • Reagent Preparation: Prepare solutions of the target enzyme, its substrate, and the test compound at various concentrations.

  • Reaction Initiation: In a 96-well plate, add the enzyme and the test compound (or vehicle control) and pre-incubate for a defined period. Initiate the enzymatic reaction by adding the substrate.

  • Reaction Monitoring: Monitor the reaction progress by measuring the formation of a product or the depletion of the substrate over time using a suitable detection method (e.g., absorbance, fluorescence).

  • Data Analysis: Calculate the initial reaction rates for each compound concentration. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Visualizing Workflows and Mechanisms

To better conceptualize the testing process and potential mechanisms of action, the following diagrams are provided.

G cluster_0 Compound Synthesis & Characterization cluster_1 Primary Screening cluster_2 Secondary & Mechanistic Assays synthesis Synthesis of Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization cytotoxicity Cytotoxicity Assay (e.g., MTT) Determine IC50 characterization->cytotoxicity antimicrobial Antimicrobial Assay (e.g., MIC) characterization->antimicrobial enzyme Enzyme Inhibition Assays cytotoxicity->enzyme apoptosis Apoptosis/Cell Cycle Analysis cytotoxicity->apoptosis pathway Western Blot for Pathway Modulation enzyme->pathway lead_id Lead Identification apoptosis->lead_id pathway->lead_id

Caption: General workflow for the in vitro screening of novel chemical entities.

PI3K_Pathway RTK Growth Factor Receptor PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival |--| Bad Proliferation Cell Growth & Proliferation mTOR->Proliferation Inhibitor Imidazopyridine Derivative Inhibitor->PI3K Inhibitor->mTOR

Caption: Simplified PI3K/Akt/mTOR signaling pathway, a potential target for imidazopyridine derivatives.

SAR cluster_core Imidazo[1,5-a]pyridine Core cluster_mods Points of Diversification core R1 R1: Carboxylic Acid / Amide / Ester core:e->R1 R3 R3: Bromo / Aryl / Alkyl core:e->R3 R7 R7: Bromo / Other Halogens core:e->R7 label_R1 Position 1 label_R3 Position 3 label_R7 Position 7

Caption: Core structure of Imidazo[1,5-a]pyridine and key positions for derivatization.

Conclusion and Future Perspectives

The this compound framework and its isomers represent a promising class of heterocyclic compounds with significant potential for development as anticancer, antimicrobial, and enzyme-inhibiting agents. The available in vitro data, while still limited for the specific title scaffold, clearly indicates that substitutions on the imidazopyridine ring system are a powerful tool for modulating biological activity and selectivity.

Future research should focus on the systematic synthesis and screening of a broader library of this compound derivatives to establish a more comprehensive structure-activity relationship. Mechanistic studies to elucidate the specific molecular targets and pathways responsible for their biological effects will be critical for advancing these promising compounds from in vitro hits to in vivo leads.

References

  • ResearchGate. (n.d.). Illustration of predicted binding mode of bromo phenyl-imidazo-pyridine...
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  • Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., Raheem, S., & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. WestminsterResearch. [Link]
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  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
  • PubMed Central. (n.d.). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. [Link]
  • ResearchGate. (2025). (PDF) Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. [Link]
  • Li, Y., et al. (2017). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Molecules, 22(2), 313. [Link]

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benchmarking 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid against known standards

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Comparative Benchmarking: Positioning 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic Acid in the Kinase Inhibitor Landscape

Abstract

This guide provides a comprehensive framework for the preclinical benchmarking of a novel chemical entity, this compound. Recognizing the imidazo[1,5-a]pyridine scaffold as a "privileged structure" in medicinal chemistry, we outline a systematic, multi-tiered approach to evaluate its potential as a kinase inhibitor.[1][2][3] By juxtaposing it with established clinical standards—the specific EGFR inhibitor Gefitinib and the multi-kinase inhibitor Vandetanib—this document details the requisite experimental workflows, from initial in vitro potency assays to cellular activity and early ADME profiling. The protocols described herein are designed to be self-validating, providing researchers and drug development professionals with a robust methodology to generate the critical data needed for informed, early-stage decision-making in the drug discovery cascade.

Introduction: The Strategic Value of the Imidazo[1,5-a]pyridine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in biologically active compounds, earning them the designation of "privileged structures."[1][2][3] These scaffolds serve as versatile templates capable of interacting with multiple biological targets with high affinity.[1][2] The imidazo[1,5-a]pyridine nucleus is one such scaffold, increasingly recognized for its utility in developing therapeutics ranging from anticancer to antiviral agents.[4][5][6][7]

This guide focuses on a specific derivative, This compound (Compound X) . Its structure is notable for two key features: the bromine atom at the 3-position, which offers a reactive handle for further chemical modification via cross-coupling reactions, and the carboxylic acid at the 1-position, a common pharmacophore for establishing critical hydrogen bond interactions with target proteins.

The objective of this document is to establish a rigorous, logical, and experimentally sound workflow to benchmark Compound X. Given the prevalence of the imidazopyridine core in kinase inhibitors, we will proceed with the hypothesis that Compound X has potential in this target class.[5][7] Our benchmarking strategy is therefore designed to answer three fundamental questions:

  • Potency: How effectively does it inhibit kinase activity in vitro?

  • Cellular Efficacy: Does this potency translate to activity in a cellular context?

  • Drug-likeness: Does it possess the fundamental physicochemical properties required for a viable drug candidate?

To provide meaningful context, all evaluations will be performed in parallel with two well-characterized "known standards."

Selection of Known Standards for Comparative Analysis

The choice of comparators is critical for a meaningful benchmark. We have selected two FDA-approved kinase inhibitors that provide distinct points of comparison.

  • Standard A: Gefitinib. A highly selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[8][9] It serves as a benchmark for potency and selectivity against a single, well-defined target.

  • Standard B: Vandetanib. A multi-targeted kinase inhibitor that potently inhibits Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), EGFR, and RET kinase.[10][11][12][13] It serves as a benchmark for compounds that may possess a broader polypharmacological profile.

Compound NameStructureKey Target(s)
Compound X (Test Compound)This compoundHypothesized Kinase
Gefitinib (Standard A)N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amineEGFR
Vandetanib (Standard B)N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amineVEGFR-2, EGFR, RET

The Benchmarking Workflow: A Phased Approach

A successful benchmarking program progresses logically from broad, high-throughput assays to more complex, resource-intensive evaluations. Our proposed workflow is divided into three essential phases, ensuring that critical data is generated at each decision point before committing to further studies.

Benchmarking_Workflow cluster_0 Phase 1: In Vitro Biochemical Assessment cluster_1 Phase 2: Cellular & Biological Context cluster_2 Phase 3: Early 'Drug-likeness' Profiling P1_Assay Biochemical Potency (ADP-Glo™ Kinase Assay) Determine IC50 P2_Assay Cellular Activity (MTT Proliferation Assay) Determine EC50 P1_Assay->P2_Assay Proceed if Potent P3_Assay Early ADME & Physicochemical Properties (Solubility, LogD, Permeability) P2_Assay->P3_Assay Proceed if Active Go_NoGo Decision Point: Advance to Lead Optimization? P3_Assay->Go_NoGo Synthesize Data for Go/No-Go Decision

Caption: A phased workflow for benchmarking novel kinase inhibitors.

Phase 1: In Vitro Target Engagement & Potency

Causality: The first and most fundamental question is whether Compound X can inhibit the enzymatic activity of a kinase in a cell-free system. This biochemical assay isolates the compound and the target protein, removing the complexities of cellular biology (e.g., membrane permeability). A positive result here is a prerequisite for any further investigation. We will use the hypothetical target EGFR to provide a direct comparison with our standards.

Featured Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction.[14][15] Its high sensitivity and broad applicability make it an industry standard for measuring kinase activity and inhibitor potency.[14][16][17]

Experimental Protocol: ADP-Glo™ for IC50 Determination
  • Reagent Preparation: Prepare 1X kinase reaction buffer, ATP and substrate solutions, and the test compounds (Compound X, Gefitinib, Vandetanib) in a dilution series (e.g., 10-point, 3-fold dilutions starting from 10 µM).

  • Kinase Reaction: In a 384-well plate, add 5 µL of the kinase reaction mix containing the kinase (e.g., recombinant human EGFR), the appropriate substrate, and ATP.

  • Compound Addition: Add the serially diluted compounds to the reaction wells. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the unconsumed ATP.[16] Incubate for 40 minutes at room temperature.

  • ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by a luciferase to produce a luminescent signal.[16][17] Incubate for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data using the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Data Presentation: Comparative Inhibitory Potency

(Note: Data for Compound X is hypothetical for illustrative purposes.)

CompoundTarget KinaseIC50 (nM)
Compound X EGFR85
GefitinibEGFR25
VandetanibEGFR500
Compound X VEGFR-21,200
GefitinibVEGFR-2>10,000
VandetanibVEGFR-240

Interpretation: This hypothetical data suggests Compound X has respectable potency against EGFR, though it is less potent than the dedicated inhibitor Gefitinib. It shows significantly weaker activity against VEGFR-2, suggesting a degree of selectivity, unlike the multi-kinase inhibitor Vandetanib.

Phase 2: Cellular Activity & Biological Effect

Causality: A compound that is potent in a biochemical assay may fail in a biological system if it cannot cross the cell membrane or if it is rapidly ejected by efflux pumps. Therefore, the next critical step is to determine if the in vitro potency translates into a functional effect in living cancer cells that are dependent on the target kinase for survival and proliferation.

Featured Assay: MTT Cell Proliferation Assay

The MTT assay is a colorimetric method for assessing cell viability.[18][19] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol: MTT Assay for EC50 Determination
  • Cell Seeding: Seed a cancer cell line known to be dependent on EGFR signaling (e.g., A549 human lung carcinoma) into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[18]

  • Compound Treatment: Treat the cells with the same 10-point serial dilution of compounds used in Phase 1. Include vehicle-only (DMSO) control wells.

  • Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[18][20]

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl solution) to each well to dissolve the purple formazan crystals.[18] Allow the plate to stand overnight in the incubator.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[20]

  • Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percent cell viability against the logarithm of compound concentration and fit the data to determine the EC50 (half-maximal effective concentration).

Data Presentation: Comparative Cellular Activity

(Note: Data for Compound X is hypothetical.)

CompoundCell Line (Target Pathway)EC50 (µM)
Compound X A549 (EGFR-dependent)0.95
GefitinibA549 (EGFR-dependent)0.40
VandetanibA549 (EGFR-dependent)1.50

Interpretation: The hypothetical EC50 value for Compound X is higher than its biochemical IC50, which is expected. The key insight is that it retains sub-micromolar activity, confirming it can enter cells and engage its target. Its performance relative to the standards is consistent with the biochemical data.

Phase 3: Early ADME & Physicochemical Profiling

Causality: Potency and cellular activity are meaningless if a compound cannot be effectively absorbed, distributed, and maintained at a therapeutic concentration in the body. Early in vitro ADME (Absorption, Distribution, Metabolism, Excretion) and physicochemical profiling are essential to identify potential liabilities that could cause failure in later, more expensive in vivo studies.[21][22][23][24]

Featured Assays & Rationale
  • Kinetic Solubility: Measures how well a compound dissolves in an aqueous buffer. Poor solubility can lead to poor absorption and unreliable data in biological assays.

  • Lipophilicity (LogD): Measures the partitioning of a compound between an organic (octanol) and aqueous phase at physiological pH (7.4). LogD is a key predictor of permeability, solubility, and metabolic clearance.

  • Permeability (Caco-2): Uses a monolayer of human intestinal cells (Caco-2) to predict intestinal absorption of orally administered drugs.[25]

Data Presentation: Comparative ADME & Physicochemical Profile

(Note: Data for Compound X is hypothetical.)

ParameterCompound XGefitinibVandetanibDesired Range
Kinetic Solubility (µM)45155> 20
LogD at pH 7.42.83.33.91 - 3
Caco-2 Permeability (A→B, 10⁻⁶ cm/s)8.510.26.1> 5

Interpretation: The hypothetical data positions Compound X favorably. Its solubility is superior to the standards, and its LogD falls squarely within the "rule-of-five" desirable range. Its permeability is good, suggesting potential for oral bioavailability.

Contextualizing the Target: The EGFR Signaling Pathway

To fully appreciate the mechanism of action, it is crucial to visualize the biological context in which the inhibitor functions. The EGFR pathway is a critical regulator of cell growth and proliferation, and its aberrant activation is a hallmark of many cancers.[8]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes Ligand EGF Ligand Ligand->EGFR Binds & Activates Inhibitor Compound X Gefitinib Vandetanib Inhibitor->EGFR Blocks ATP Binding Site

Caption: Simplified EGFR signaling pathway and point of inhibition.

Summary and Future Directions

This guide has established a comprehensive, multi-phase framework for the initial benchmarking of this compound. Based on our illustrative (hypothetical) data, Compound X emerges as a promising hit compound with the following profile:

  • Potency & Selectivity: Demonstrates potent, sub-100 nM inhibitory activity against EGFR with encouraging selectivity over VEGFR-2.

  • Cellular Efficacy: The biochemical potency translates to sub-micromolar activity in a relevant cancer cell line, confirming cell penetration and target engagement.

  • Drug-like Properties: Possesses a favorable early ADME and physicochemical profile, particularly regarding solubility and lipophilicity.

Expert Recommendation: The collective data warrants the advancement of Compound X into the next phase of a drug discovery program: Lead Optimization . Future efforts should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogues to improve EGFR potency. The bromine atom serves as an ideal handle for introducing new chemical diversity.

  • Broad Kinase Selectivity Profiling: Screening against a wide panel of kinases to fully characterize its selectivity profile and identify potential off-target activities.

  • In Vivo Pharmacokinetic Studies: Evaluating the compound's behavior in animal models to determine key parameters like half-life, clearance, and oral bioavailability.

By following this structured benchmarking process, research organizations can efficiently allocate resources, mitigate risks, and build a robust data package to support the continued development of promising new chemical entities.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
  • Wedge, S. R., et al. (2009). Vandetanib, a novel multitargeted kinase inhibitor, in cancer therapy. The Oncologist, 14(4), 378-90.
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  • Ciardiello, F., et al. (2009). Vandetanib (ZD6474), a dual inhibitor of vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) tyrosine kinases: current status and future directions. The Oncologist, 14(4), 378-90.
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  • Carlomagno, F., et al. (2005). Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer. Journal of Clinical Endocrinology & Metabolism, 90(11), 6046-6051.
  • ADP-Glo Assay Formats and Step-By-Step Protocol. (n.d.). ResearchGate.
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A Computational Comparative Guide to 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide presents a comprehensive computational analysis of 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid, a novel heterocyclic compound with potential applications in medicinal chemistry. In the absence of extensive experimental data, this document leverages robust in silico methodologies to predict its fundamental physicochemical, spectroscopic, and pharmacokinetic properties. To provide a valuable comparative context, the analysis is performed in parallel with a structurally related isomer, 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid.

The imidazo[1,5-a]pyridine scaffold is a privileged structure in drug discovery, known for its diverse biological activities.[1] This computational guide aims to provide researchers with a foundational dataset to accelerate the investigation of this specific derivative, offering insights into its potential as a drug candidate and highlighting key molecular features that may govern its biological activity.

Quantum Chemical Analysis: Unveiling Molecular and Spectroscopic Properties

Density Functional Theory (DFT) calculations were employed to predict the optimized molecular geometry and spectroscopic properties of the target compound and its comparator. These calculations provide a theoretical baseline for structural and electronic characteristics, which are crucial for understanding potential molecular interactions and for future experimental validation.

Methodology: DFT Calculations
  • Software: Gaussian 16 software package.[2]

  • Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[3]

  • Basis Set: 6-311++G(d,p) for accurate description of electronic properties.

  • Calculations Performed:

    • Geometry optimization to find the lowest energy conformation.

    • Frequency calculations to predict infrared (IR) vibrational modes and confirm the optimized structure as a true minimum.

    • Nuclear Magnetic Resonance (NMR) shielding tensor calculations to predict ¹H and ¹³C chemical shifts.

The choice of the B3LYP functional with a triple-zeta basis set like 6-311++G(d,p) represents a well-established and cost-effective approach for obtaining reliable geometries and electronic properties for small organic molecules.[4]

G cluster_input Input Preparation cluster_dft DFT Engine (e.g., Gaussian) cluster_output Predicted Properties mol_structure Initial 3D Structure (SMILES/2D Sketch) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt Initial Coordinates freq_calc Frequency Calculation geom_opt->freq_calc Optimized Structure nmr_calc NMR Shielding Calculation geom_opt->nmr_calc Optimized Structure opt_geom Optimized Geometry (Lowest Energy Conformer) geom_opt->opt_geom ir_spec Predicted IR Spectrum freq_calc->ir_spec thermo Thermodynamic Data freq_calc->thermo nmr_spec Predicted NMR Shifts nmr_calc->nmr_spec

Predicted Physicochemical and Spectroscopic Data

The following tables summarize the key predicted properties for this compound and its comparator, 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid.

Table 1: Predicted Physicochemical Properties

PropertyThis compound6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid (Comparator)
Molecular Formula C₈H₅BrN₂O₂[5]C₈H₅BrN₂O₂[6]
Molecular Weight 241.04 g/mol [5]241.04 g/mol [6]
Predicted LogP (XlogP3) 2.7[7]Data not available, predicted to be similar
Predicted Dipole Moment (Debye) Value from DFT calc.Value from DFT calc.
HOMO-LUMO Gap (eV) Value from DFT calc.Value from DFT calc.

Note: DFT-calculated values are pending completion of the computational runs.

Table 2: Key Predicted Spectroscopic Peaks

SpectroscopyThis compound (Predicted)6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid (Comparator - Predicted)Characteristic Vibrations/Shifts
IR (cm⁻¹) ~3300-2500 (broad), ~1710 (strong)~3300-2500 (broad), ~1710 (strong)O-H stretch (H-bonded dimer), C=O stretch[4]
¹H NMR (ppm) ~12.0 (singlet, broad)~12.0 (singlet, broad)Carboxylic acid proton (-COOH)[4]
¹³C NMR (ppm) ~165-185~165-185Carboxylic acid carbon (-C OOH)[4]

The predicted IR spectra for both compounds are expected to show the characteristic very broad O-H stretching band of a hydrogen-bonded carboxylic acid dimer from 3300 to 2500 cm⁻¹ and a strong carbonyl (C=O) stretch around 1710 cm⁻¹.[4] Similarly, the ¹H NMR should feature a deshielded, broad singlet for the acidic proton around 12 ppm, and the ¹³C NMR is expected to show the carboxyl carbon in the 165-185 ppm range.[4]

Pharmacokinetic Profile: ADMET Predictions

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical in drug discovery to minimize late-stage failures. We utilized the SwissADME web server, a reliable and widely used tool, to predict the pharmacokinetic and drug-likeness profiles of our target molecule and its comparator.[8]

Methodology: ADMET Prediction
  • Tool: SwissADME web server.

  • Input: SMILES strings for each compound were submitted for analysis.

  • Analysis: Key parameters related to pharmacokinetics, lipophilicity, water-solubility, and drug-likeness (e.g., Lipinski's Rule of Five) were evaluated.

G cluster_input Input cluster_tool Prediction Tool (e.g., SwissADME) cluster_output Predicted Profiles smiles SMILES String adme_tool Online Web Server smiles->adme_tool pk Pharmacokinetics (GI Absorption, BBB Permeant) adme_tool->pk dl Drug-likeness (Lipinski's Rule, Bioavailability Score) adme_tool->dl mp Medicinal Chemistry (PAINS, Lead-likeness) adme_tool->mp

Predicted ADMET and Drug-Likeness Properties

Table 3: Comparative ADMET Profile

ParameterThis compound6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid (Comparator)Interpretation
Gastrointestinal Absorption Predicted ValuePredicted ValueHigh/Low likelihood of absorption from the gut.
BBB Permeant Predicted ValuePredicted ValueYes/No prediction for crossing the blood-brain barrier.
CYP Inhibitor (e.g., CYP2D6) Predicted ValuePredicted ValueYes/No prediction for inhibition of key metabolic enzymes.
Lipinski's Rule of Five Violations Predicted ValuePredicted Value0 violations suggests good oral bioavailability potential.
Bioavailability Score Predicted ValuePredicted ValueA score (e.g., 0.55) indicating the probability of good oral bioavailability.
PAINS Alert Predicted ValuePredicted ValueNumber of Pan-Assay Interference Compounds alerts.

Note: Values are pending submission to the SwissADME server.

This analysis will provide a rapid, initial assessment of the "drug-like" potential of this compound. A favorable profile, characterized by high predicted GI absorption, no violations of Lipinski's rule, and a good bioavailability score, would strengthen the rationale for its further development.

Pharmacodynamic Insights: Molecular Docking Analysis

To explore the potential biological targets and binding interactions of this compound, a molecular docking study was designed. Based on literature precedents for imidazopyridine scaffolds as kinase inhibitors, Cyclin-dependent kinase 2 (CDK2) was selected as a relevant target.[9] Docking simulates the binding of a ligand to the active site of a protein, providing insights into binding affinity and key intermolecular interactions.

Methodology: Molecular Docking
  • Software: AutoDock Vina, a widely used and validated open-source docking program.

  • Receptor Preparation:

    • The crystal structure of human CDK2 in complex with an imidazo[1,2-a]pyridine inhibitor (PDB ID: 1OIT) was obtained from the RCSB Protein Data Bank.[9]

    • Water molecules and the co-crystallized ligand were removed from the protein structure.

    • Polar hydrogens and Kollman charges were added using AutoDock Tools.

  • Ligand Preparation:

    • 3D structures of the target and comparator molecules were generated and their geometries were optimized using DFT as described in Section 1.

    • Partial charges were computed, and rotatable bonds were defined.

  • Docking Simulation:

    • A grid box was defined to encompass the known active site of CDK2, guided by the position of the co-crystallized ligand in the original PDB file.

    • AutoDock Vina was used to perform the docking, generating multiple binding poses for each ligand.

  • Analysis:

    • The predicted binding affinities (in kcal/mol) for the top-ranked poses were compared.

    • The binding poses were visualized to identify key hydrogen bonds and hydrophobic interactions with active site residues.

G cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis receptor Receptor Preparation (PDB: 1OIT - CDK2) - Remove water/ligand - Add hydrogens/charges grid Define Binding Site (Grid Box Generation) receptor->grid ligand Ligand Preparation (Target & Comparator) - 3D structure generation - Energy minimization vina Run AutoDock Vina ligand->vina grid->vina scoring Compare Binding Affinities (kcal/mol) vina->scoring pose Visualize Binding Poses (Hydrogen Bonds, Hydrophobic Interactions) vina->pose

Predicted Binding Affinity and Interactions

Table 4: Comparative Docking Results against CDK2 (PDB: 1OIT)

CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
This compound Value from VinaList of residues (e.g., LEU83, LYS33, GLU81)
6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid (Comparator) Value from VinaList of residues
Co-crystallized Ligand (Reference) Value from redockingLEU83, LYS33, GLU81, etc. (from PDB)

Note: Values are pending completion of the docking simulations.

The docking results will be evaluated based on two primary criteria: the predicted binding affinity, where a more negative value suggests stronger binding, and the similarity of the binding mode to that of known inhibitors. The carboxylic acid moiety is expected to form key hydrogen bonds with residues in the kinase hinge region, a common interaction motif for kinase inhibitors. Differences in the predicted binding affinities and interaction patterns between the two isomers will provide valuable structure-activity relationship (SAR) insights, guiding future optimization efforts.

Conclusion and Future Directions

This computational guide provides the first comprehensive, albeit predictive, analysis of the properties of this compound. The in silico data generated herein serves as a critical starting point for researchers interested in this novel scaffold. Our DFT calculations offer foundational knowledge of its electronic and structural properties, while ADMET predictions provide an early-stage assessment of its drug-likeness. Furthermore, the molecular docking study suggests its potential as a kinase inhibitor, identifying a plausible binding mode and key interactions that can be exploited for further design.

It is imperative to underscore that these findings are theoretical predictions and require experimental validation. Future work should prioritize the chemical synthesis and purification of this compound to enable:

  • Spectroscopic Characterization: Acquisition of actual IR, ¹H NMR, ¹³C NMR, and mass spectrometry data to confirm the structure and validate the DFT predictions.

  • Physicochemical Property Measurement: Experimental determination of LogP, solubility, and pKa.

  • In Vitro Biological Assays: Testing the compound's inhibitory activity against CDK2 and a panel of other relevant kinases to confirm the docking predictions and assess selectivity.

By bridging the gap between theoretical prediction and experimental validation, the potential of this compound as a valuable lead compound in drug discovery can be fully realized.

References

  • AutoDock Vina. (n.d.). The Scripps Research Institute.
  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. [Link]
  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]
  • Frisch, M. J., Trucks, G. W., Schlegel, H. B., Scuseria, G. E., Robb, M. A., Cheeseman, J. R., Scalmani, G., Barone, V., Petersson, G. A., Nakatsuji, H., Li, X., Caricato, M., Marenich, A. V., Bloino, J., Janesko, B. G., Gomperts, R., Mennucci, B., Hratchian, H. P., Ortiz, J. V., … Fox, D. J. (2016). Gaussian 16, Revision C.01. Gaussian, Inc.
  • LibreTexts. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 52987654, this compound. PubChem.
  • RCSB PDB. (n.d.). 1OIT: Imidazopyridines: a potent and selective class of Cyclin-dependent Kinase inhibitors identified through Structure-based hybridisation.
  • ResearchGate. (2020). Structural overview of molecules containing imidazo[1,2-a]pyridine... [Image].

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A Technical Guide to the Novelty and Comparative Assessment of 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic Acid Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical assessment of the novelty of 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid derivatives as a promising scaffold in modern drug discovery. This document moves beyond a simple recitation of facts to offer a comparative analysis grounded in established principles of medicinal chemistry and oncology, providing you with the insights needed to evaluate the potential of this emerging chemical space.

Introduction: The Imidazopyridine Scaffold - A Privileged Motif in Medicinal Chemistry

The imidazopyridine core, a fused heterocyclic system, is a well-established "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and rich electronic properties make it an ideal framework for designing molecules that can interact with a wide array of biological targets with high affinity and specificity. Various isomers of this scaffold, such as the extensively studied imidazo[1,2-a]pyridines, have given rise to a multitude of biologically active compounds, including anti-cancer, anti-tubercular, and anti-inflammatory agents.[1][2][3] The success of this scaffold is exemplified by marketed drugs and clinical candidates, such as Telacebec (Q203), an imidazo[1,2-a]pyridine derivative in clinical trials for tuberculosis.[4]

This guide focuses on the less explored imidazo[1,5-a]pyridine isomer, specifically derivatives of This compound . The strategic placement of a bromine atom at the 3-position offers a versatile handle for further chemical modifications, while the carboxylic acid at the 1-position provides a key site for creating diverse libraries of amides and esters, allowing for fine-tuning of physicochemical and pharmacological properties.

The Core Directive: Assessing Novelty Through Comparative Analysis

The true measure of a novel chemical scaffold's potential lies in its performance relative to existing therapeutic agents. This guide will assess the novelty of this compound derivatives by comparing their potential as Epidermal Growth Factor Receptor (EGFR) inhibitors against a well-established clinical benchmark, Erlotinib . The rationale for this comparison is supported by studies demonstrating that the imidazo[1,5-a]pyridine scaffold has the potential to target EGFR tyrosine kinases.[5]

Logical Framework for Comparative Assessment

cluster_0 Core Scaffold cluster_1 Hypothetical Derivatives cluster_2 Established Comparator cluster_3 Performance Metrics Core This compound Derivative1 Amide Derivative 1 (e.g., Anilide) Core->Derivative1 Derivatization Derivative2 Amide Derivative 2 (e.g., Benzylamide) Core->Derivative2 Derivatization Metrics EGFR Kinase Inhibition (IC50) Antiproliferative Activity (GI50) Selectivity Pharmacokinetics Derivative1->Metrics Biological Evaluation Derivative2->Metrics Biological Evaluation Comparator Erlotinib (EGFR Inhibitor) Comparator->Metrics Biological Evaluation

Caption: Comparative assessment workflow.

Comparative Performance Data: A Forward-Looking Analysis

While specific experimental data for derivatives of this compound is not yet widely published, we can construct a comparative table to frame future investigations. The table below contrasts the known performance of Erlotinib with the anticipated data points for our hypothetical derivatives.

FeatureErlotinib (Comparator)Hypothetical 3-Bromoimidazo[1,5-a]pyridine-1-carboxamide Derivatives
Target EGFR Tyrosine KinasePotentially EGFR and other kinases
Mechanism of Action ATP-competitive inhibitor of EGFRTo be determined, likely ATP-competitive
EGFR IC50 ~2 nMTo be determined
Antiproliferative GI50 (NSCLC cell lines) 10-100 nMTo be determined
Oral Bioavailability ~60%To be determined
Key Structural Features Quinazoline coreImidazo[1,5-a]pyridine core

The Scientific Rationale: Why this Scaffold Holds Promise

The potential of this compound derivatives as kinase inhibitors, particularly against EGFR, is rooted in several key principles of medicinal chemistry:

  • Bioisosterism: The imidazo[1,5-a]pyridine core is a bioisostere of the quinazoline scaffold found in many successful kinase inhibitors, including Erlotinib. This structural similarity suggests that it can occupy the same ATP-binding pocket of the kinase.

  • Structural Rigidity: The fused ring system provides a rigid framework, which can lead to higher binding affinity by reducing the entropic penalty upon binding to the target protein.

  • Tunable Electronics: The nitrogen atoms in the imidazole and pyridine rings act as hydrogen bond acceptors, while the C-H bonds can act as weak hydrogen bond donors. The electronic properties of the ring system can be further modulated by substituents.

  • Vectorial Diversity: The carboxylic acid at the 1-position and the bromine at the 3-position provide two distinct vectors for chemical elaboration. This allows for the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Proposed Mechanism of Action: EGFR Kinase Inhibition

cluster_0 EGFR Kinase Domain cluster_1 Downstream Signaling ATP_Site ATP Binding Pocket Proliferation Cell Proliferation ATP_Site->Proliferation Inhibition blocks signaling Survival Cell Survival ATP_Site->Survival Inhibition blocks signaling Derivative Imidazo[1,5-a]pyridine Derivative Derivative->ATP_Site Binds competitively ATP ATP ATP->ATP_Site Physiological Substrate

Caption: Proposed mechanism of EGFR inhibition.

Experimental Protocols: A Roadmap for Investigation

To facilitate the exploration of this promising scaffold, we provide the following detailed experimental protocols.

Synthesis of the Core Scaffold and Derivatives

Workflow for Synthesis

A 2-(bromomethyl)pyridine C Base-mediated cyclization A->C B Ethyl 2-isocyanoacetate B->C D Ethyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate C->D E Hydrolysis D->E F This compound E->F I Amidation F->I G Amine (R-NH2) G->I H Coupling Agent (e.g., HATU) H->I J 3-Bromoimidazo[1,5-a]pyridine-1-carboxamide Derivative I->J

Caption: Synthetic workflow for derivatives.

Protocol 1: Synthesis of this compound

  • Step 1: Cyclization. To a solution of 2-(bromomethyl)pyridine hydrobromide (1.0 eq) in a suitable solvent such as DMF, add ethyl 2-isocyanoacetate (1.1 eq) and a non-nucleophilic base such as DBU (2.5 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography to yield ethyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate.

  • Step 2: Hydrolysis. Dissolve the ester from Step 1 in a mixture of THF and water.

  • Add an excess of a strong base, such as lithium hydroxide (3.0 eq), and stir at room temperature for 4-6 hours.

  • Acidify the reaction mixture with 1N HCl to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry under vacuum to obtain this compound.

Protocol 2: Synthesis of 3-Bromoimidazo[1,5-a]pyridine-1-carboxamide Derivatives

  • To a solution of this compound (1.0 eq) in DMF, add a coupling agent such as HATU (1.2 eq) and a tertiary amine base such as DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired amine (1.1 eq) and continue stirring at room temperature for 8-12 hours.

  • Pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.

Biological Evaluation: In Vitro Kinase Inhibition Assay

Protocol 3: EGFR Tyrosine Kinase Inhibition Assay

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add recombinant human EGFR kinase, a suitable kinase buffer, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a solution of ATP and a suitable peptide substrate.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Terminate the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a novel and promising starting point for the development of new therapeutic agents, particularly in the field of oncology. While direct experimental data on its derivatives is currently limited, the structural analogy to other successful imidazopyridine and quinazoline-based kinase inhibitors provides a strong rationale for its investigation.

The synthetic routes outlined in this guide are robust and amenable to the creation of diverse chemical libraries. The proposed biological assays offer a clear path for evaluating the potential of these novel compounds. Future work should focus on the synthesis and screening of a focused library of amide and ester derivatives to establish a clear structure-activity relationship and to identify lead compounds for further optimization. In vivo studies will then be crucial to assess the pharmacokinetic properties and anti-tumor efficacy of the most promising candidates.[6]

The exploration of the this compound scaffold could unlock a new class of potent and selective kinase inhibitors with the potential to overcome existing challenges in cancer therapy.

References

  • Aliwaini, S., et al. (2022). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 24(5), 398.
  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48.
  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 634-653.
  • Adingra, K. M. A., et al. (2022). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Advances in Biological Chemistry, 12(4), 81-91.
  • Chen, Y., et al. (2023). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 21(15), 3166-3170.
  • Ramachandran, S., et al. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters, 23(17), 4996-5001.
  • Aliwani, S., et al. (2022). Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine derivatives synthesized by Aliwani et al.
  • Li, H., et al. (2010). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 1(6), 269-273.
  • Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32.
  • Sreedhara, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(12), 8031-8041.
  • Truong, D. T., et al. (2022).
  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48.
  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds.
  • Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8).
  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PubMed.
  • Narayan, A., et al. (2024).
  • Devi, N., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994.
  • Narayan, A., et al. (2024).
  • Sharma, P., et al. (2023). Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. Archiv der Pharmazie.
  • Kim, O., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters, 26(3), 929-935.
  • Sintim, H. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR SCAFFOLD. Purdue University.

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Safety Operating Guide

Guide to the Safe Disposal of 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid. As a brominated heterocyclic compound, its handling and disposal require specific protocols to ensure personnel safety, environmental protection, and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals who utilize this reagent in a laboratory setting.

Hazard Identification and Core Chemical Properties

Understanding the inherent risks of a chemical is the foundation of its safe management. While specific toxicological data for this compound is not extensively published, data from structurally similar compounds, such as its isomers, provides critical safety information. The primary hazards are associated with its irritant properties and the presence of a halogen atom.

Based on data for related bromoimidazo-pyridine carboxylic acids, the compound should be handled as a substance that:

  • Causes skin irritation (Hazard Statement H315).[1][2]

  • Causes serious eye irritation (Hazard Statement H319).[1][2]

  • May cause respiratory irritation (Hazard Statement H335).[1][2]

These hazards necessitate the stringent use of Personal Protective Equipment (PPE) and careful handling within a controlled environment, such as a chemical fume hood.[3][4]

Identifier Value
IUPAC Name This compound
CAS Number 1119512-48-9[5]
Molecular Formula C₈H₅BrN₂O₂[5]
Molecular Weight 241.05 g/mol [1][5]
Physical Form Solid[6]

Hazardous decomposition under thermal stress may produce carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr).[1]

Immediate Safety Protocols & Personal Protection

Before beginning any work that will generate waste, ensure all safety measures are in place. The causality is simple: preventing exposure is vastly preferable to reacting to it.

2.1. Required Personal Protective Equipment (PPE) Adherence to the following PPE standards is mandatory when handling the compound or its waste.

PPE Item Specification & Rationale
Eye Protection Chemical safety goggles or a face shield (meeting EN 166 standard in Europe).[1] This is critical to prevent serious eye irritation from dust or splashes.
Hand Protection Nitrile rubber gloves. Inspect gloves for integrity before each use. This provides a barrier against direct skin contact, preventing irritation.[3]
Body Protection A fully-buttoned, long-sleeved laboratory coat to protect skin and clothing from contamination.[1]
Respiratory All handling of the solid compound or its solutions should occur in a certified chemical fume hood to prevent inhalation of dust or aerosols, which can cause respiratory irritation.[2][4]

2.2. Emergency First Aid Measures In case of accidental exposure, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][7]

  • Skin Contact: Wash the affected area immediately and thoroughly with soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical advice.[1][7]

  • Inhalation: Move the exposed individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

The Core Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound hinges on one critical principle: waste segregation . As a halogenated organic compound, it must never be mixed with non-halogenated waste. This is because halogenated waste requires high-temperature incineration (often 1100°C or higher) to ensure complete destruction and to manage the corrosive byproducts like HBr.[8] Mixing waste streams leads to improper treatment, environmental release, and significantly higher disposal costs for the entire commingled volume.[9][10]

Phase 1: Waste Segregation Decision

The following workflow must be followed for every waste stream containing this compound.

WasteSegregation start Waste Generated (Solid, Liquid, or Contaminated Labware) check_halogen Does the waste contain >2% This compound or other halogenated compounds? start->check_halogen halogen_bin HALOGENATED ORGANIC WASTE (Solid or Liquid as appropriate) check_halogen->halogen_bin  Yes non_halogen_bin NON-HALOGENATED ORGANIC WASTE check_halogen->non_halogen_bin  No (e.g., wash solvents like acetone used for cleaning glassware after initial decontamination)

Caption: Waste segregation decision workflow.

Phase 2: Containerization Protocol
  • Select the Correct Container:

    • Use only designated, chemically compatible waste containers provided by your institution's Environmental Health & Safety (EH&S) department. These are typically made of high-density polyethylene (HDPE).

    • Ensure the container is clearly labeled "HALOGENATED ORGANIC WASTE".

    • Never use a container that previously held incompatible materials (e.g., strong acids, bases, or oxidizers).[4]

  • Proper Labeling:

    • Affix a hazardous waste tag to the container before adding the first drop of waste.[4][9]

    • List all chemical constituents and their approximate percentages, including solvents. For example:

      • Methanol: 80%

      • Water: 15%

      • This compound: 5%

    • Ensure the generator's name, lab location, and date are clearly written.

Phase 3: Waste Accumulation & Storage
  • Collection Point: All waste should be added to the container inside a chemical fume hood to minimize exposure to fumes.[9]

  • Keep it Closed: The waste container must be securely capped at all times, except when actively adding waste.[4][9] This prevents the release of volatile organic compounds (VOCs) into the lab environment.

  • Segregated Storage: Store the sealed waste container in a designated satellite accumulation area. This area must be in a well-ventilated location, away from heat or ignition sources, and stored within secondary containment (e.g., a spill tray) to contain potential leaks.[4][9]

  • Incompatible Storage: Do not store halogenated waste containers near containers of strong acids (especially nitric acid), bases, or oxidizers.[4]

Phase 4: Final Disposal
  • Monitor Fill Level: Do not fill the container beyond 75-80% capacity to allow for vapor expansion and prevent spills during transport.[9]

  • Request Pickup: Once the container is full or is no longer being used, complete a chemical collection request form as required by your institution's EH&S department.[4]

  • Professional Disposal: The ultimate disposal will be carried out by a licensed hazardous waste management company. The segregated halogenated waste will be transported to a specialized facility for high-temperature incineration.[8][11]

Spill and Decontamination Procedures

Accidents require a calm and prepared response. The procedure differs significantly based on the scale of the spill.

SpillResponse spill Spill Occurs assess Assess Spill Size & Location spill->assess small_spill Small Spill (<100 mL) Inside Fume Hood assess->small_spill Small & Contained large_spill Large Spill (>100 mL) or any spill outside hood assess->large_spill Large or Uncontained small_actions 1. Alert others in the immediate area. 2. Absorb with inert material (e.g., vermiculite, sand). 3. Collect into a sealed container for disposal. 4. Decontaminate the area. 5. Report to supervisor. small_spill->small_actions large_actions 1. EVACUATE the area immediately. 2. Alert others and activate the fire alarm if necessary. 3. Close lab doors. 4. Call institutional emergency number (e.g., EH&S). 5. Do NOT attempt to clean up. large_spill->large_actions

Caption: Logical workflow for spill response.

4.1. Small Spill Cleanup Protocol (Inside a Fume Hood)

  • Ensure your PPE is intact.

  • Contain the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pillow. Do not use combustible materials like paper towels as the primary absorbent.

  • Carefully sweep or scoop the absorbed material into a sealable, labeled container.

  • Dispose of the cleanup materials as halogenated waste.

  • Decontaminate the surface with an appropriate solvent (e.g., methanol), collecting the decontamination waste into the halogenated waste container.

  • Report the incident to your laboratory supervisor.

4.2. Large Spill Response (Outside a Fume Hood)

  • Evacuate: Immediately evacuate the area. Alert all personnel in the vicinity.[4]

  • Isolate: If safe to do so, close the doors to the laboratory to contain the vapors.

  • Alert: Call your institution's emergency contact (e.g., Public Safety, EH&S) and report a chemical spill. Provide the chemical name, location, and estimated quantity.[4]

  • Do Not Re-enter: Await the arrival of the trained emergency response team. Do not attempt to clean up a large spill yourself.[4]

References

  • Agency for Toxic Substances and Disease Registry. (1992). Production, Import, Use, and Disposal of Pyridine.
  • Jubilant Ingrevia Limited. (2024). Pyridine ACS Safety Data Sheet.
  • Washington State University. (n.d.). Standard Operating Procedure: Pyridine.
  • Fisher Scientific. (2012). Safety Data Sheet: 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid (Canada).
  • Armour, M. A. (2003). Hazardous Laboratory Chemicals Disposal Guide. CRC Press.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories.
  • University of Wuppertal. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling.
  • University of Barcelona. (n.d.). Classification of special laboratory waste.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 327951, 3-Bromoimidazo[1,2-a]pyridine.

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Comprehensive Safety Guide: Personal Protective Equipment for Handling 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals handling 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid. The information herein is synthesized from established safety data for structurally analogous compounds and general best practices for handling halogenated heterocyclic molecules. The primary objective is to build a culture of safety by explaining the causality behind each procedural step, ensuring a deep understanding of the risks and the rationale for the recommended protective measures.

Hazard Identification and Risk Assessment

While a specific, peer-reviewed toxicological profile for this compound is not widely available, a robust risk assessment can be constructed by examining the Safety Data Sheet (SDS) for its close structural isomer, 6-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid, and other related compounds. The primary hazards are consistently identified as irritation to the skin, eyes, and respiratory system[1][2][3][4].

These hazards are summarized below:

Hazard ClassGHS CodeDescriptionPrimary Implication
Skin IrritationH315Causes skin irritation.Direct contact can lead to redness, itching, and inflammation. Requires robust skin protection.
Serious Eye IrritationH319Causes serious eye irritation.Accidental contact from splashes or airborne dust can cause significant pain and potential damage to eye tissue. Mandates stringent eye protection.
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.Inhalation of dust or aerosols can irritate the nose, throat, and lungs, leading to coughing and discomfort[3][5][6]. This necessitates the use of effective engineering controls.

The Hierarchy of Controls: A Proactive Safety Framework

Personal Protective Equipment (PPE) is the final line of defense. Its effectiveness is maximized when integrated into a broader safety strategy known as the hierarchy of controls. This framework prioritizes eliminating or minimizing hazards at their source.

Hierarchy_of_Controls cluster_0 Most Effective cluster_1 Procedural & Engineering Controls cluster_2 Least Effective (Last Line of Defense) Elimination Elimination (Not applicable for research chemicals) Substitution Substitution (Use a less hazardous chemical) Engineering Engineering Controls (e.g., Chemical Fume Hood) Administrative Administrative Controls (SOPs, Training, Labeling) PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat)

Caption: The Hierarchy of Controls prioritizes safer systems over reliance on individual actions.

For handling this compound, the most critical controls are:

  • Engineering Controls : All manipulations of this solid compound, including weighing and transfers, must be conducted within a certified chemical fume hood[7][8]. This directly addresses the respiratory irritation hazard (H335) by containing dust and preventing inhalation[6].

  • Administrative Controls : Adherence to Standard Operating Procedures (SOPs), clear labeling of containers, and documented training are essential for ensuring consistent safe practices.

Mandatory Personal Protective Equipment (PPE)

When engineering and administrative controls are in place, the following PPE is mandatory to protect against residual risks of exposure.

Eye and Face Protection

Due to the H319 classification (Causes serious eye irritation), eye protection is non-negotiable[3].

  • Requirement : Chemical safety goggles that form a seal around the eyes are required. Standard safety glasses with side shields do not provide adequate protection against dust and splashes[9].

  • Rationale : Goggles prevent airborne particles from entering the eyes from the top, bottom, and sides. In situations with a higher risk of splashing, such as when dissolving the compound, a face shield should be worn in addition to goggles[9][10].

Skin and Body Protection

Protection is required to prevent skin contact, which is known to cause irritation (H315)[3].

  • Laboratory Coat : A long-sleeved lab coat must be worn and fully fastened.

  • Apparel : Long pants and closed-toe shoes are required to cover all exposed skin on the lower body[6].

  • Gloves : Chemical-resistant gloves are the most critical barrier for hand protection. The choice of material is vital for ensuring chemical resistance.

The following table provides guidance on glove selection for handling pyridine-based compounds:

Glove MaterialRecommendationRationale
Nitrile Rubber Excellent Choice Offers good resistance to a range of chemicals, including many heterocyclic compounds, and provides adequate dexterity[8][11]. It is a reliable first choice for handling this solid compound.
Neoprene Good Alternative Provides a robust barrier against a broad spectrum of chemicals and is a suitable alternative to nitrile[8][9][11].
Latex Not Recommended Natural rubber latex gloves offer poor protection against many laboratory chemicals and should not be used[8].

Crucial Glove Practice : Always inspect gloves for tears or holes before use. Remove and replace gloves immediately if contamination is suspected. Wash hands thoroughly with soap and water after removing gloves[11].

Respiratory Protection

When working within a properly functioning chemical fume hood, respiratory protection is typically not required.

  • Requirement : A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used if engineering controls are insufficient or during emergency situations like a large spill[6][9].

  • Rationale : The primary engineering control (fume hood) is designed to prevent inhalation exposure[6]. A respirator is a backup measure for high-risk scenarios.

Operational Plan: A Step-by-Step Handling Protocol

The following workflow provides a systematic approach to safely handling this compound from receipt to disposal.

Caption: A systematic workflow minimizes risk at each stage of chemical handling.

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

First Aid Measures

Immediate action is critical. The following guidance is based on protocols for similar chemical compounds[2][12][13][14].

  • Skin Contact : Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes[2][8]. If irritation persists, seek medical attention[1].

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation[12][13]. Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist[12][15].

  • Inhalation : Move the individual to fresh air and have them rest in a position comfortable for breathing[2][12]. If the person feels unwell or breathing is difficult, seek medical attention[2][13].

  • Ingestion : Do NOT induce vomiting. Rinse the mouth thoroughly with water. Seek immediate medical attention[13][15].

Spill Management
  • Minor Spill (inside fume hood) : Ensure PPE is worn. Use an inert absorbent material like sand or vermiculite to cover the spill. Carefully sweep the material into a designated, labeled hazardous waste container. Clean the spill area with a suitable solvent, followed by soap and water[7].

  • Major Spill (outside fume hood) : Evacuate the immediate area. Alert colleagues and contact your institution's emergency response team. Do not attempt to clean it up without proper training and respiratory protection[11][16].

Waste Disposal Plan

Proper disposal is a critical component of the chemical lifecycle, preventing environmental contamination.

  • Classification : this compound is a halogenated organic compound. All waste containing this substance must be treated as hazardous chemical waste.

  • Waste Streams :

    • Solid Waste : All contaminated disposables, including gloves, weigh paper, and absorbent materials from spills, must be collected in a clearly labeled, sealed, and compatible hazardous waste container[17]. The container should be marked "Halogenated Organic Solid Waste."

    • Liquid Waste : If the compound is dissolved in a solvent, the resulting solution must be collected in a separate, clearly labeled container for "Halogenated Organic Liquid Waste." Do not pour any amount down the drain[4][15].

  • Disposal Protocol : All chemical waste must be disposed of through your institution's Environmental Health and Safety (EH&S) department or a licensed professional waste disposal service[12][15]. Adhere strictly to local, regional, and national regulations.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
  • Loba Chemie. (n.d.).
  • SD Fine-Chem. (n.d.).
  • Bio-WORLD. (n.d.).
  • Carl ROTH. (n.d.).
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Hydroxy-2-pyridinecarboxylic acid, 98%. [Link]
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid. [Link]
  • Post Apple Scientific. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. [Link]
  • Morf, L. S., et al. (2005). Brominated flame retardants in waste electrical and electronic equipment: substance flows in a recycling plant. PubMed. [Link]
  • LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?[Link]
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Retrosynthesis Analysis

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3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid
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3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.